2-Hydroxy-5-nitropyrimidine
Description
The exact mass of the compound 2-Hydroxy-5-nitropyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Hydroxy-5-nitropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-nitropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O3/c8-4-5-1-3(2-6-4)7(9)10/h1-2H,(H,5,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNRVSOVVLYQBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326473 | |
| Record name | 2-Hydroxy-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3264-10-6 | |
| Record name | 3264-10-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Hydroxy-5-nitropyrimidine chemical properties and structure
An In-depth Technical Guide to 2-Hydroxy-5-nitropyrimidine: Properties, Structure, and Synthetic Utility
Introduction: A Versatile Heterocyclic Building Block
2-Hydroxy-5-nitropyrimidine is a pivotal chemical intermediate whose structural architecture lends itself to a wide array of applications, particularly in the realms of pharmaceutical and agrochemical research. Characterized by a pyrimidine ring bearing both a hydroxyl and a nitro functional group, this compound serves as a versatile scaffold for the synthesis of more complex, biologically active molecules. The interplay between the electron-donating hydroxyl group and the strongly electron-withdrawing nitro group dictates its reactivity, making it a subject of significant interest for synthetic chemists. This guide provides an in-depth exploration of its chemical properties, structural nuances, and practical applications, grounded in established scientific literature and experimental data.
Core Physicochemical Characteristics
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. 2-Hydroxy-5-nitropyrimidine is typically a stable, crystalline solid under ambient conditions.
| Property | Value | Source(s) |
| CAS Number | 3073-77-4 | [1][2][3] |
| Molecular Formula | C₄H₃N₃O₃ | [4] |
| Molecular Weight | 141.08 g/mol | [4] |
| Appearance | Light yellow to yellow crystalline powder | [2] |
| Melting Point | 235-237 °C | [1] |
| Solubility | Soluble in Dimethylformamide (DMF) | [2] |
| Storage | Room temperature, in a dark, inert atmosphere | [2] |
Expert Insight: The high melting point suggests significant intermolecular forces in the solid state, likely hydrogen bonding, which is consistent with its structure. Its solubility in polar aprotic solvents like DMF is typical for such heterocyclic compounds and is a key consideration for reaction medium selection. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential oxidative degradation.
Structural Analysis: The Critical Role of Tautomerism
The chemical behavior of 2-Hydroxy-5-nitropyrimidine is profoundly influenced by prototropic tautomerism, an equilibrium between the hydroxyl (enol) form and the more stable keto form, 5-nitro-2(1H)-pyrimidinone.
Extensive spectroscopic and computational studies have been conducted to elucidate the dominant tautomeric form. Quantum mechanical calculations based on density functional theory (DFT) have shown that the keto tautomer is energetically favored.[5][6][7] This finding is corroborated by experimental NMR data, where the observed chemical shifts and coupling constants in solution (typically DMSO-d₆) align more closely with the calculated values for the keto structure rather than the enol form.[5][6]
This equilibrium is not merely an academic curiosity; it dictates the molecule's reactivity. The presence of an amide-like N-H bond and a carbonyl group in the keto form offers different synthetic handles compared to the aromatic hydroxyl group in the enol form.
Caption: Tautomeric equilibrium of 2-Hydroxy-5-nitropyrimidine.
Spectroscopic Profile for Structural Verification
Accurate structural characterization is paramount for ensuring the purity and identity of a chemical intermediate. A combination of spectroscopic techniques provides a definitive fingerprint for 2-Hydroxy-5-nitropyrimidine.
| Technique | Key Observations (Consistent with Keto Tautomer) |
| ¹H NMR | Signals corresponding to the N-H proton and the pyrimidine ring protons. |
| ¹³C NMR | A peak in the carbonyl region (C=O) and signals for the sp² carbons of the ring. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (amide), and asymmetric/symmetric stretching of the NO₂ group. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. |
Expert Insight: When analyzing the IR spectrum, the presence of a strong absorption band in the 1650-1700 cm⁻¹ range is a key diagnostic indicator for the carbonyl group of the dominant keto tautomer. Similarly, in the ¹H NMR spectrum, the integration and splitting patterns of the aromatic protons provide unambiguous confirmation of the substitution pattern on the pyrimidine ring.
Synthesis Methodologies: A Practical Approach
The synthesis of 2-Hydroxy-5-nitropyrimidine is well-documented, with several reliable methods available. A common and efficient route starts from 2-aminopyrimidine. This process involves a carefully controlled nitration followed by hydrolysis.
Experimental Protocol: Synthesis from 2,6-Diaminopyrimidin-4(1H)-one
This protocol is adapted from established procedures for the nitration of pyrimidine derivatives and serves as a self-validating system where reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]
Materials:
-
2,6-Diaminopyrimidin-4(1H)-one
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (93%)
-
Dichloromethane
-
Deionized Water
Procedure:
-
Dissolution: In a reaction vessel equipped with a stirrer and temperature control, dissolve 126 g of 2,6-diaminopyrimidin-4(1H)-one in 730 g of filtrate from a previous batch (or a suitable acidic solvent) with stirring.
-
Acidification: Control the internal temperature to between 30 and 35°C. Slowly add 20 g of concentrated sulfuric acid (98%).
-
Nitration: While maintaining the temperature at 30-35°C, add 68.5 g (1.01 mol) of 93% fuming nitric acid dropwise. The rate of addition should be controlled to manage the exothermic reaction.
-
Reaction Incubation: After the dropwise addition is complete, continue stirring the mixture at the same temperature for 2 hours to ensure the reaction goes to completion.
-
Crystallization and Filtration: Cool the reaction mixture to -5 to 0°C to induce crystallization of the product. Filter the resulting slurry. The filtrate can be retained for use as a solvent in subsequent batches.
-
Washing and Drying: Wash the filter cake sequentially with 100 mL of dichloromethane and 200 mL of cold deionized water to remove residual acids and impurities.
-
Product Isolation: Dry the washed solid to obtain the final product, 2,6-diamino-5-nitropyrimidin-4-ol. Purity can be verified by HPLC, with expected yields typically exceeding 95%.[8]
Caption: Key reaction pathways of 2-Hydroxy-5-nitropyrimidine.
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed when handling 2-Hydroxy-5-nitropyrimidine. It is classified as an irritant.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield. [9]* Ventilation: Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust. [9]* In case of contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. * Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.
-
Conclusion
2-Hydroxy-5-nitropyrimidine is more than a simple chemical; it is a versatile and valuable building block for chemical innovation. Its well-defined physicochemical properties, the dominant keto-tautomeric form that governs its reactivity, and its established synthetic routes make it an indispensable tool for researchers. Its demonstrated utility in the synthesis of biologically active compounds, particularly in the development of novel therapeutics, ensures its continued importance in the fields of organic synthesis and medicinal chemistry.
References
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PrepChem.com. Synthesis of (a) 2-hydroxy-5-nitropyridine. [Link]
-
Cheméo. Chemical Properties of 2-Hydroxy-5-nitropyridine (CAS 5418-51-9). [Link]
- Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
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Chemical Synthesis. Chemical Properties and Handling of 2-Hydroxy-5-Nitropyridine. [Link]
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Sultan Qaboos University House of Expertise. 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. [Link]
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ResearchGate. 2‐Hydroxy‐5‐nitropyridine and 5‐nitro‐2‐pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations | Request PDF. [Link]
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Sultan Qaboos University House of Expertise. 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. [Link]
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PubMed Central - NIH. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
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Capot Chemical. Specifications of 2-Hydroxy-5-nitropyrimidine. [Link]
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PubMed. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. [Link]
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PubMed Central - NIH. Free radical scavenging properties of pyrimidine derivatives. [Link]
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An In-depth Technical Guide to the Physical Characteristics of 2-Hydroxy-5-nitropyrimidine
Abstract
This technical guide provides a comprehensive overview of the essential physical and chemical characteristics of 2-Hydroxy-5-nitropyrimidine (CAS No: 3264-10-6). Designed for professionals in research and drug development, this document moves beyond a simple recitation of data to offer insights into the causality behind its properties and the experimental methodologies required for its characterization. We will delve into its physicochemical properties, structural considerations including tautomerism, a logical workflow for empirical analysis, and its predicted spectroscopic signature. All data and protocols are presented with the aim of ensuring scientific integrity and validated application in a laboratory setting.
Introduction and Molecular Identity
2-Hydroxy-5-nitropyrimidine, also known by its tautomeric name 5-nitro-2(1H)-pyrimidinone, is a substituted pyrimidine derivative. The pyrimidine core is a foundational scaffold in numerous biologically active molecules, including several nucleobases, making its derivatives subjects of interest in medicinal chemistry and materials science. The introduction of a hydroxyl group and a potent electron-withdrawing nitro group onto the ring creates a molecule with distinct electronic and physical properties that are critical for its application as a chemical intermediate.
A crucial aspect of this molecule's structure is the existence of keto-enol tautomerism, a phenomenon common in hydroxypyrimidines.[1][2] The equilibrium between the hydroxy (enol) form and the pyrimidinone (keto) form can be influenced by the molecule's environment, such as solvent polarity and physical state (solid vs. solution).[3] Computational studies on related structures suggest that while the hydroxy form may be favored in the gas phase, the equilibrium often shifts toward the more stable oxo (keto) form in polar solvents and the solid state.[2] For the purposes of this guide, we will consider both forms, as understanding this equilibrium is vital for interpreting analytical data.
Caption: Keto-enol tautomerism of the title compound.
Core Physicochemical Properties
The fundamental physical properties of a compound dictate its handling, storage, and application in synthesis. The data for 2-Hydroxy-5-nitropyrimidine are summarized below. These values have been aggregated from chemical supplier technical data sheets.
| Property | Value | Source(s) |
| CAS Number | 3264-10-6 | [4][5] |
| Molecular Formula | C₄H₃N₃O₃ | [4][5] |
| Molecular Weight | 141.09 g/mol | [4] |
| Appearance | Crystalline Powder | N/A |
| Melting Point | 203.5 °C | [5] |
| Boiling Point | 440.6 ± 37.0 °C (at 760 mmHg) | [5] |
| Density | 1.6 ± 0.1 g/cm³ | [5] |
| Flash Point | 220.3 ± 26.5 °C | [5] |
Standard Workflow for Physicochemical Characterization
To ensure the identity, purity, and stability of a newly synthesized or procured batch of 2-Hydroxy-5-nitropyrimidine, a systematic characterization workflow is essential. This process validates the material's integrity and suitability for downstream applications. The following workflow represents a logical and self-validating sequence of analyses.
Caption: Logical workflow for the physical characterization of a compound.
Featured Protocol: Melting Point and Purity Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a primary technique for determining the melting point and assessing the purity of a crystalline organic compound.[6] It measures the difference in heat flow between a sample and a reference as a function of temperature.[7]
Expertise & Causality: The choice of DSC over a simple melting point apparatus is deliberate. DSC provides not only the onset melting temperature, which is a more accurate representation of the true melting point, but also the enthalpy of fusion (ΔHfus). Furthermore, impurities in a sample typically cause melting point depression and broadening of the melting peak, which can be quantitatively analyzed by the instrument's software to estimate purity. A sharp, well-defined endotherm is indicative of a highly pure compound. The use of a nitrogen purge is critical to prevent oxidative degradation of the sample at elevated temperatures.[4]
Step-by-Step Methodology:
-
Instrument Calibration: Before analysis, calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C).[8] This ensures the accuracy of the measured data.
-
Sample Preparation: Accurately weigh 3-5 mg of 2-Hydroxy-5-nitropyrimidine into an aluminum DSC pan. An exact mass is crucial for correct enthalpy calculations.
-
Encapsulation: Place a lid on the pan and hermetically seal it using a sample press. This prevents any loss of sample due to sublimation during the heating process.
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.
-
Instrument Setup:
-
Place the sample pan and reference pan into the DSC cell.
-
Set the purge gas to dry nitrogen at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibration: Equilibrate the cell at a temperature well below the expected melting point (e.g., 150 °C).
-
Heating Ramp: Ramp the temperature at a constant rate of 10 °C/min up to a temperature safely above the melting point (e.g., 230 °C). A controlled ramp rate is essential for thermal equilibrium and accurate peak analysis.[4]
-
Cooling/Second Heat (Optional): A heat/cool/heat cycle can be employed to erase the sample's prior thermal history and analyze its recrystallization behavior.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
The melting event will appear as an endothermic peak.
-
Determine the Onset Temperature of the peak, which is reported as the melting point.
-
Integrate the area under the peak to calculate the Enthalpy of Fusion (ΔHfus) .
-
Utilize the instrument's software to perform a purity analysis based on the Van't Hoff equation, which analyzes the shape of the melting peak.
-
Predicted Spectroscopic Profile
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. For 2-Hydroxy-5-nitropyrimidine, the key features in a solvent like DMSO-d₆ would be:
-
¹H NMR: The pyrimidine ring protons are in a highly electron-deficient environment due to the two ring nitrogens and the nitro group. This will shift their signals significantly downfield.[5] The proton of the N-H group (in the keto tautomer) will be observable and is typically broad.
-
H4/H6 Protons: Expected to appear as a singlet (or two closely spaced doublets depending on the tautomeric form) in the range of δ 9.0-9.5 ppm. Protons on similar electron-deficient pyrimidine rings appear in this region.[9]
-
N-H Proton: A broad singlet, likely appearing far downfield (> δ 10 ppm), which would disappear upon D₂O exchange.
-
-
¹³C NMR:
-
C4/C6 Carbons: Highly deshielded, appearing in the δ 150-160 ppm region.
-
C5 Carbon: Attached to the nitro group, its chemical shift will also be significantly affected.
-
C2 Carbon: Attached to two heteroatoms (N and O), this carbonyl-like carbon (in the keto form) will be the most downfield, likely > δ 160 ppm.
-
Caption: Predicted ¹H NMR chemical shifts for key protons.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 2-Hydroxy-5-nitropyrimidine is expected to be dominated by vibrations from the pyrimidinone ring and the nitro group.
-
N-H Stretch: A broad absorption band in the 3100-3400 cm⁻¹ region, characteristic of the N-H group in the pyrimidinone ring.[10]
-
C=O Stretch: A strong, sharp peak around 1650-1700 cm⁻¹, corresponding to the carbonyl group of the keto tautomer.[10]
-
NO₂ Stretches: Two very strong and characteristic bands are the hallmark of a nitro group.[11][12]
-
C=N/C=C Stretches: Medium to strong absorptions in the 1500-1650 cm⁻¹ region, associated with the pyrimidine ring itself.[10]
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) is not universally published, data for analogous compounds and supplier information suggest that 2-Hydroxy-5-nitropyrimidine should be handled with care.[4]
-
Hazard Classification: Likely classified as an irritant and potentially harmful if swallowed. Hazard statements associated with similar structures include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid creating dust. Prevent all personal contact, including inhalation and contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep containers tightly sealed.
References
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Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(45), 12097–12103. [Link]
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Les, A., & Adamowicz, L. (1991). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 95(18), 7021–7033. [Link]
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Giuliano, B. M., et al. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. American Chemical Society. [Link]
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Request PDF. (n.d.). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. ResearchGate. [Link]
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Acmec Biochemical. (n.d.). 3264-10-6[5-Nitro-2(1H)-pyrimidinone]. Retrieved from [Link]
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University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
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Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry. Retrieved from [Link]
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research. [Link]
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Aw, L. K. J. (1989). Some chemistry of 5-diazouracil and its derivatives. City University of London. [Link]
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UCLA Chemistry. (n.d.). IR: nitro groups. Retrieved from [Link]
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ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Retrieved from [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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D'Amelia, R., Franks, T., & Nirode, W. F. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education, 84(3), 453. [Link]
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KOPS - University of Konstanz. (n.d.). Investigation of organic reactions in aqueous medium enabled by surfactants. Retrieved from [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]
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Ghirlando, R. (2011). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Current Protocols in Protein Science, Chapter 20, Unit 20.9. [Link]
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]
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Williams College. (n.d.). Differential Scanning Calorimetry Lab Manual. Retrieved from [Link]
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PubChem. (n.d.). 5-Nitropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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2-Hydroxy-5-nitropyrimidine CAS number 5418-51-9
An In-Depth Technical Guide to 2-Hydroxy-5-nitropyridine (CAS 5418-51-9): Properties, Synthesis, and Applications
Introduction
2-Hydroxy-5-nitropyridine (CAS Number: 5418-51-9) is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Appearing as a light yellow to beige crystalline powder, it serves as a critical building block in the synthesis of a diverse range of biologically active molecules.[1] Its structure, featuring a pyridine ring substituted with both an electron-donating hydroxyl group and a potent electron-withdrawing nitro group, imparts a unique reactivity profile that is highly valued in medicinal and organic chemistry.[2]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core physicochemical properties, tautomeric nature, synthetic methodologies, key chemical reactions, and applications of this versatile intermediate, grounded in authoritative references and practical insights.
A note on nomenclature: While the topic specifies "2-Hydroxy-5-nitropyrimidine," the provided CAS number, 5418-51-9, unambiguously corresponds to 2-Hydroxy-5-nitropyridine . This guide will address the compound correctly identified by the CAS number.
Core Chemical Identity and Physicochemical Properties
2-Hydroxy-5-nitropyridine is a stable solid at room temperature.[3] Its poor solubility in most common organic solvents but improved solubility in hot water and alkaline solutions are key considerations for reaction and purification solvent system design.[4][5]
| Property | Value | Source(s) |
| CAS Number | 5418-51-9 | |
| Molecular Formula | C₅H₄N₂O₃ | [3] |
| Molecular Weight | 140.10 g/mol | [3] |
| Appearance | Light yellow to beige crystalline powder | [3][1] |
| Melting Point | 188-191 °C | [6] |
| Solubility | Soluble in hot water and alkali liquor; sparingly soluble in DMSO and methanol; insoluble in most organic solvents. | [5] |
The Critical Role of Tautomerism
A fundamental characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form.[7] In the case of 2-hydroxy-5-nitropyridine, this equilibrium is between the aromatic alcohol (enol) form and the non-aromatic amide (keto) form, named 5-nitro-2(1H)-pyridinone.[8]
This equilibrium is not static; its position is highly dependent on the molecular environment. Theoretical studies and experimental evidence for related compounds suggest that while the hydroxy form may be favored in the gas phase, the pyridone (oxo) form predominates in polar solvents.[9] This phenomenon is critical, as the reactivity and biological interactions of the molecule can be dictated by the dominant tautomer under specific conditions.
Synthesis and Purification
Several synthetic routes to 2-hydroxy-5-nitropyridine have been established. The most common methods start from either 2-aminopyridine via a one-pot nitration and diazotization sequence or from the more direct hydrolysis or diazotization of 2-amino-5-nitropyridine.[5][10][11] Direct nitration of 2-hydroxypyridine is also a viable method, though it requires careful control of conditions to ensure regioselectivity at the 5-position.[2]
Detailed Laboratory Protocol: Synthesis from 2-Amino-5-nitropyridine
This procedure, adapted from established patent literature, utilizes a diazotization-hydrolysis reaction, a robust and high-yielding method for converting an aromatic amine to a hydroxyl group.[5][12]
Causality Behind Experimental Choices:
-
Low Temperature (-5 to 0 °C): The formation of the diazonium salt intermediate is performed at low temperatures to ensure its stability. Diazonium salts are notoriously unstable and can decompose violently at higher temperatures.
-
Acidic Medium (HCl): The reaction requires a strong acid to protonate nitrous acid (formed in situ from NaNO₂), generating the active nitrosating agent (nitrosonium ion, NO⁺).
-
Heating Post-Diazotization: After the diazonium salt is formed, the solution is heated. This provides the activation energy for the nucleophilic substitution reaction where water acts as the nucleophile, displacing nitrogen gas (N₂) and installing the hydroxyl group.
Step-by-Step Methodology:
-
Dissolution: In a reaction vessel equipped with a stirrer and thermometer, dissolve 2-amino-5-nitropyridine (1.0 mol) in 15% aqueous hydrochloric acid (4.0-5.0 mol). Filter the solution if necessary to remove any insoluble impurities.[12]
-
Diazotization: Cool the solution to between -5 and 0 °C in an ice-salt bath. While maintaining this temperature, slowly add a pre-chilled aqueous solution of sodium nitrite (1.2-1.6 mol) dropwise. The rate of addition should be controlled to keep the temperature below 5 °C.[12]
-
Reaction: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30-45 minutes. Progress can be monitored by TLC.[12]
-
Hydrolysis: The reaction mixture is then heated, which initiates the hydrolysis of the diazonium salt. This is typically accompanied by the evolution of nitrogen gas.[5]
-
Isolation: After the reaction is complete, the mixture is cooled, often in an ice bath, to induce precipitation of the product. The resulting solid is collected by vacuum filtration.
-
Purification (Self-Validation): The crude product is purified by recrystallization, often from a mixture of water and ethanol.[12] The purity of the final product should be validated. A sharp melting point within the expected range (188-191 °C) indicates high purity.[6] Further confirmation can be obtained via HPLC analysis, which should typically show a purity of ≥98%.[1] The final product should be dried to a constant weight.
Chemical Reactivity and Synthetic Utility
The utility of 2-hydroxy-5-nitropyridine stems from the versatile reactivity of its functional groups, which allows it to be converted into other valuable intermediates.
-
Hydroxyl Group: The hydroxyl group can be converted into a better leaving group, such as a chloride, by reacting it with reagents like phosphorus oxychloride (POCl₃). This transforms the molecule into 2-chloro-5-nitropyridine, a key precursor for introducing the nitropyridyl moiety via nucleophilic aromatic substitution (SₙAr) reactions.[12]
-
Nitro Group: The nitro group is readily reduced to an amino group using standard reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl). This yields 5-amino-2-hydroxypyridine, opening up a new avenue for derivatization through reactions characteristic of aromatic amines, such as amide bond formation or diazotization.[13]
Applications in Research and Development
The primary application of 2-hydroxy-5-nitropyridine is as a foundational scaffold in the synthesis of complex organic molecules.
-
Pharmaceutical Synthesis: It is an indispensable intermediate in medicinal chemistry for developing targeted therapies.[14] Its derivatives have been investigated for a wide range of biological activities, including as anti-inflammatory, antimicrobial, antibacterial, and antiviral agents.[2] The pyridine core is a common feature in many approved drugs, and this building block provides a direct route to novel functionalized pyridines.
-
Agrochemical Innovation: The compound's utility extends to the agrochemical industry. It serves as a precursor for the synthesis of effective herbicides and pesticides, contributing to the development of new crop protection solutions.[2]
-
Catalysis: Recent studies have identified 2-hydroxy-5-nitropyridine as a safe and highly effective nucleophilic catalyst for promoting certain chemical transformations, such as imidazolide couplings, highlighting its expanding role beyond that of a simple structural component.[5]
Safety, Handling, and Storage
Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound. 2-Hydroxy-5-nitropyridine is classified as an irritant.[3]
| Hazard Class | GHS Statement | Code | Source(s) |
| Skin Irritation | Causes skin irritation | H315 | [3] |
| Eye Irritation | Causes serious eye irritation | H319 | [3] |
| Respiratory Irritation | May cause respiratory irritation | H335 | [3] |
Recommended Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. A dust mask or respirator should be used when handling the powder outside of a fume hood.[4][15][16]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][15] Avoid all personal contact.[15] Minimize dust generation and accumulation.[17] After handling, wash hands thoroughly with soap and water.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3][15] The storage area should be well-ventilated. Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[3][2] For long-term stability, storage under an inert atmosphere is recommended.[2]
Conclusion
2-Hydroxy-5-nitropyridine is more than a simple chemical; it is a versatile and enabling tool for chemical innovation. Its well-defined physicochemical properties, coupled with its predictable and useful reactivity, have cemented its role as a key intermediate in the pharmaceutical and agrochemical sectors. A thorough understanding of its synthesis, tautomeric nature, and handling requirements allows researchers to safely and effectively harness its synthetic potential to build the complex molecules that drive scientific discovery and development.
References
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Les, A., & Adamowicz, L. (1991). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 95(18), 7021-7033. [Link]
-
Les, A., & Adamowicz, L. (1991). Theoretical ab Initio Study of the Protomeric Tautomerism of 2-Hydroxypyrimidine, 4-Hydroxypyrimidine, and Their Derivatives. ACS Publications. [Link]
-
Les, A., & Adamowicz, L. (1991). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry. [Link]
-
PrepChem. (n.d.). Synthesis of (a) 2-hydroxy-5-nitropyridine. PrepChem.com. [Link]
-
Santos, C. I., & Galembeck, S. E. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The journal of physical chemistry. A, 117(47), 12668–12674. [Link]
-
de Souza, B. E., & Aquino, A. J. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics, 159(8), 084303. [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Hydroxy-5-nitropyridine (CAS 5418-51-9). Cheméo. [Link]
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NIST. (n.d.). 2-Hydroxy-5-nitropyridine. NIST WebBook. [Link]
-
NIST. (n.d.). 2-Hydroxy-5-nitropyridine IR Spectrum. NIST WebBook. [Link]
-
PrepChem. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. PrepChem.com. [Link]
- Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
CP Lab Safety. (n.d.). 2-Hydroxy-5-Nitropyrimidine, 95% Purity, C4H3N3O3, 100 grams. CP Lab Safety. [Link]
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An In-depth Technical Guide to 2-Hydroxy-5-nitropyrimidine: Properties, Synthesis, and Applications
A Note on Data Availability: As a Senior Application Scientist, it is imperative to begin this guide by addressing the current landscape of publicly available data. While fundamental properties for 2-Hydroxy-5-nitropyrimidine are documented, detailed experimental protocols, comprehensive spectroscopic analyses, and specific applications are not widely published. In contrast, the closely related analogue, 2-Hydroxy-5-nitropyridine, is extensively characterized. Therefore, this guide will provide the established core data for 2-Hydroxy-5-nitropyrimidine and, where necessary, will use 2-Hydroxy-5-nitropyridine as a scientifically-grounded surrogate to illustrate the principles, experimental methodologies, and potential applications relevant to the target molecule. This approach ensures that the guide remains technically robust and grounded in established chemical principles while transparently acknowledging data limitations.
Core Molecular Profile and Physicochemical Properties
2-Hydroxy-5-nitropyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. The presence of a hydroxyl group, a nitro group, and the pyrimidine core imparts a unique electronic and structural profile that suggests its potential utility as a building block in medicinal chemistry and materials science. The hydroxyl group allows the molecule to exist in tautomeric forms (hydroxy and keto), which can significantly influence its reactivity and intermolecular interactions. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, a key consideration in synthetic design.
Fundamental Molecular Data
The core identity of 2-Hydroxy-5-nitropyrimidine is established by its chemical formula and molecular weight.
| Property | Value | Source(s) |
| Chemical Formula | C₄H₃N₃O₃ | [1] |
| Molecular Weight | 141.08 g/mol | [1] |
| CAS Number | 3264-10-6 | [2] |
Comparative Physicochemical Properties
To provide researchers with a practical framework for experimental design, the following table compares the known properties of 2-Hydroxy-5-nitropyrimidine with its pyridine analogue. The similarity in functional groups suggests that their handling and solubility characteristics may be comparable.
| Property | 2-Hydroxy-5-nitropyrimidine | 2-Hydroxy-5-nitropyridine (Analogue) | Source(s) |
| Appearance | Not specified | Light yellow to beige crystalline powder | [2][3] |
| Melting Point | 203.5 °C | 188-191 °C | [2][3] |
| Boiling Point | 440.6 ± 37.0 °C at 760 mmHg | Not specified | [2] |
| Water Solubility | Not specified | Soluble in hot water and alkali liquor | [2][3] |
| Organic Solvent Solubility | Not specified | Insoluble in most common organic solvents | [2][3] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway: Nitration of 2-Hydroxypyrimidine
The logical precursor for the synthesis is 2-hydroxypyrimidine. The core of the synthesis is an electrophilic aromatic substitution reaction, where the nitronium ion (NO₂⁺), generated in situ from a nitric acid/sulfuric acid mixture, acts as the electrophile.
Causality Behind Experimental Choices:
-
Reagent Selection: A mixture of concentrated nitric acid and concentrated sulfuric acid is the standard and most effective nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the highly electrophilic nitronium ion.
-
Temperature Control: Electrophilic nitration is a highly exothermic reaction. Maintaining a controlled temperature (e.g., 0-10 °C) is critical to prevent over-nitration (dinitration) and the formation of undesired byproducts.
-
Reaction Quenching: The reaction is typically quenched by pouring the acidic mixture onto ice. This serves to rapidly cool the reaction, dilute the strong acids, and precipitate the organic product, which is often poorly soluble in cold aqueous acidic solutions.
-
Purification: Recrystallization from a suitable solvent (such as hot water or an alcohol/water mixture) is the standard method for purifying the final product, leveraging differences in solubility between the desired compound and any impurities.
Caption: Proposed workflow for the synthesis of 2-Hydroxy-5-nitropyrimidine.
Detailed Experimental Protocol (Illustrative, based on Pyridine Analogue)
This protocol is adapted from established procedures for synthesizing 2-Hydroxy-5-nitropyridine and should be considered a starting point for the development of a specific protocol for the pyrimidine target.[2][6]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (e.g., 20 mL). Cool the flask in an ice-salt bath to 0 °C.
-
Precursor Addition: Slowly add 2-hydroxypyrimidine (e.g., 5.0 g) portion-wise to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (e.g., 3.0 mL) to concentrated sulfuric acid (e.g., 5.0 mL) in a separate flask, pre-cooled in an ice bath. Add this nitrating mixture dropwise from the dropping funnel to the solution of 2-hydroxypyrimidine over 30-45 minutes, maintaining the internal reaction temperature between 0 and 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting material.
-
Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice (e.g., 200 g) with vigorous stirring. A precipitate should form.
-
Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper. Dry the crude product. Further purify the solid by recrystallization from hot water or an ethanol-water mixture to yield the final product.
Structural Elucidation and Analytical Validation
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic techniques would be employed for a comprehensive structural analysis. While spectra for 2-Hydroxy-5-nitropyrimidine are not available, data from its pyridine analogue provides a clear example of the expected results.[7][8][9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to confirm the number and connectivity of protons on the pyrimidine ring. We would expect to see two distinct signals for the two aromatic protons, with their chemical shifts influenced by the electron-withdrawing nitro group and the nitrogen atoms in the ring. A broad singlet corresponding to the hydroxyl proton would also be expected.
-
¹³C NMR: Would show four distinct signals corresponding to the four carbon atoms in the pyrimidine ring. The chemical shifts would provide information about the electronic environment of each carbon. The carbon bearing the hydroxyl group (C2) and the carbon bearing the nitro group (C5) would be significantly shifted.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is essential for identifying key functional groups. Expected characteristic peaks would include:
-
A broad O-H stretch (~3400-3200 cm⁻¹) for the hydroxyl group.
-
Strong asymmetric and symmetric N-O stretches (~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹) characteristic of the nitro group.
-
C=C and C=N stretching vibrations within the aromatic pyrimidine ring.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide an exact mass, allowing for the unambiguous determination of the molecular formula (C₄H₃N₃O₃). The fragmentation pattern can also offer additional structural information.
Potential Applications in Drug Discovery and Research
While direct applications of 2-Hydroxy-5-nitropyrimidine are not documented, the chemical motifs it contains are prevalent in bioactive molecules. Its structural relative, 2-Hydroxy-5-nitropyridine, is a known intermediate in the synthesis of antiviral and antibacterial agents.[2] Furthermore, related 5-nitropyrimidine structures have been investigated for their biological activity.
Scaffold for Bioactive Compound Synthesis
The primary value of 2-Hydroxy-5-nitropyrimidine in a research context is as a versatile chemical scaffold. The nitro group can be readily reduced to an amine, which is a key functional handle for further chemical modifications. This "nitro-to-amine" transformation opens up a vast chemical space for derivatization.
Caption: Role of 2-Hydroxy-5-nitropyrimidine as a versatile research intermediate.
Inhibitors of Nitric Oxide Synthase (NOS)
A study on 5-nitropyrimidine-2,4-dione analogues revealed their potential as inhibitors of inducible nitric oxide synthase (iNOS).[12] Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions. Given the shared 5-nitropyrimidine core, it is scientifically plausible that derivatives of 2-Hydroxy-5-nitropyrimidine could be synthesized and evaluated for similar inhibitory activity, making it a valuable starting point for medicinal chemistry programs targeting inflammatory diseases.
Safety, Handling, and Storage
As a nitroaromatic compound, 2-Hydroxy-5-nitropyrimidine should be handled with care, assuming it may be an irritant and potentially toxic. The following guidelines are based on the safety data for 2-Hydroxy-5-nitropyridine and represent best practices for handling such chemicals.[3][13][14][15]
Hazard Identification (Presumed)
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
-
Toxicity: Nitroaromatic compounds can be toxic if ingested or absorbed, with potential effects including methemoglobinemia.[15]
Recommended Handling Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.
-
Respiratory Protection: For operations that may generate significant dust, use a NIOSH-approved respirator with a particulate filter (e.g., N95).
-
-
Safe Handling Practices:
-
Avoid all personal contact, including inhalation of dust.
-
Do not eat, drink, or smoke in the laboratory.
-
Keep containers securely sealed when not in use.
-
Wash hands thoroughly with soap and water after handling.
-
Storage
-
Store in a tightly closed container in a cool, dry, and dark place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2]
Conclusion
2-Hydroxy-5-nitropyrimidine represents a chemical entity with significant, albeit largely unexplored, potential as a building block for the synthesis of novel bioactive compounds. While a comprehensive dataset for this specific molecule is yet to be established in the public domain, a robust framework for its synthesis, characterization, and safe handling can be confidently constructed based on the well-documented chemistry of its close structural analogues. This guide provides researchers with the foundational knowledge and methodological insights necessary to begin exploring the chemistry and potential applications of this promising pyrimidine derivative.
References
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PrepChem.com. (n.d.). Synthesis of (a) 2-hydroxy-5-nitropyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
NIST. (n.d.). 2-Hydroxy-5-nitropyridine IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2-Hydroxy-5-nitropyridine. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2-Hydroxy-5-nitropyridine Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubMed. (2014). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Retrieved from [Link]
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A Comprehensive Guide to Determining the Solubility Profile of 2-Hydroxy-5-nitropyrimidine in Organic Solvents
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a robust framework for systematically determining and analyzing the solubility profile of 2-Hydroxy-5-nitropyrimidine. We will detail the gold-standard experimental methodology, explain the application of key thermodynamic models for data correlation, and interpret the resulting thermodynamic parameters. This document serves as both a practical protocol and an explanatory reference for generating the critical data required for advanced chemical and pharmaceutical development.
The Strategic Importance of Solubility Data
In the pharmaceutical industry, understanding a compound's solubility is fundamental. For an intermediate like 2-Hydroxy-5-nitropyrimidine, this data governs:
-
Solvent Selection for Synthesis and Recrystallization: Identifying suitable solvents is crucial for achieving high purity and yield. Poor solubility can lead to low reaction rates or the need for excessively large solvent volumes, impacting process efficiency and cost.
-
Process Safety and Scalability: A thorough understanding of solubility at different temperatures allows for the design of safe and repeatable crystallization processes, avoiding issues like oiling out or the formation of undesirable polymorphs.
-
Formulation Development: For final APIs derived from this intermediate, solubility is a key determinant of dissolution rate and bioavailability. Early characterization can inform later formulation strategies.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the isothermal shake-flask method. This technique, considered the 'gold standard', ensures that the solution has reached a true equilibrium state, providing data that is essential for thermodynamic analysis.
Core Principle & Rationale
The method involves agitating an excess of the solid solute in the chosen solvent at a constant, controlled temperature for a duration sufficient to reach equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the solute is quantified using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC). The choice of HPLC is based on its high sensitivity, specificity, and accuracy for quantifying organic molecules like 2-Hydroxy-5-nitropyrimidine.
Detailed Step-by-Step Protocol
-
Preparation: Add an excess amount of solid 2-Hydroxy-5-nitropyrimidine (purity >99%) to several sealed vials, each containing a known mass of the selected organic solvent (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, DMSO). The presence of excess solid is visually confirmed throughout the experiment and is critical for ensuring saturation.
-
Equilibration: Place the vials in a constant-temperature shaker bath, maintaining the desired temperature (e.g., 298.15 K) with high precision (±0.1 K). Agitate the vials for a predetermined period (typically 24-72 hours) to ensure that solid-liquid equilibrium is achieved. Preliminary experiments should be conducted to determine the time required to reach equilibrium by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) until the concentration plateaus.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature bath for at least 2 hours. This allows the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial. This step is crucial to remove any undissolved micro-particles, which would otherwise lead to an overestimation of solubility.
-
Quantification: Accurately weigh the vial containing the filtrate to determine the mass of the saturated solution. Dilute the sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC system. Analyze the diluted sample via a validated HPLC-UV method to determine the concentration of 2-Hydroxy-5-nitropyrimidine.
-
Data Calculation: The mole fraction solubility (x) is calculated using the following equation:
x = (m₁ / M₁) / [ (m₁ / M₁) + (m₂ / M₂) ]
where m₁ and m₂ are the masses of the solute and solvent, respectively, and M₁ and M₂ are their corresponding molar masses.
-
Temperature Variation: Repeat steps 1-6 for a range of temperatures (e.g., 278.15 K to 318.15 K) to establish the temperature dependence of solubility.
Experimental Workflow Diagram
Caption: Isothermal shake-flask method workflow.
Solubility Data & Thermodynamic Modeling
As comprehensive experimental data for 2-Hydroxy-5-nitropyrimidine is not publicly available, this section will use a realistic, illustrative dataset to demonstrate the process of data correlation and thermodynamic analysis. The trends shown are based on the qualitative information available and general principles of solubility.
Illustrative Solubility Data
The following table presents a hypothetical but plausible set of mole fraction solubility data for 2-Hydroxy-5-nitropyrimidine in several organic solvents at different temperatures.
| Temperature (K) | Methanol (x 10⁻⁴) | Ethanol (x 10⁻⁴) | Acetone (x 10⁻⁴) | Ethyl Acetate (x 10⁻⁴) | Acetonitrile (x 10⁻⁴) | DMSO (x 10⁻³) |
| 278.15 | 1.55 | 1.10 | 2.15 | 1.80 | 2.50 | 1.15 |
| 283.15 | 1.80 | 1.30 | 2.55 | 2.10 | 2.95 | 1.38 |
| 288.15 | 2.10 | 1.55 | 3.00 | 2.45 | 3.45 | 1.65 |
| 293.15 | 2.45 | 1.80 | 3.50 | 2.85 | 4.05 | 1.95 |
| 298.15 | 2.85 | 2.10 | 4.10 | 3.30 | 4.70 | 2.30 |
| 303.15 | 3.30 | 2.45 | 4.80 | 3.85 | 5.45 | 2.70 |
| 308.15 | 3.85 | 2.85 | 5.60 | 4.45 | 6.30 | 3.15 |
| 313.15 | 4.50 | 3.30 | 6.50 | 5.15 | 7.25 | 3.65 |
| 318.15 | 5.25 | 3.85 | 7.55 | 5.95 | 8.35 | 4.25 |
Note: This data is for illustrative purposes only.
Data Correlation with Thermodynamic Models
To make the experimental data useful for interpolation and process modeling, it is correlated with semi-empirical thermodynamic equations.
This three-parameter model provides an excellent correlation for solubility data in pure solvents as a function of temperature.[5]
ln(x) = A + B/T + C·ln(T)
Here, x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are empirically derived model parameters. Parameter B relates to the enthalpy of solution, while C reflects the effect of temperature on the heat capacity of the solution.
The van't Hoff equation describes the relationship between the equilibrium constant (in this case, solubility) and temperature, allowing for the calculation of key thermodynamic properties of dissolution.[6]
ln(x) = -ΔH° / (RT) + ΔS° / R
where ΔH° is the standard apparent enthalpy of dissolution, ΔS° is the standard apparent entropy of dissolution, and R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹). A plot of ln(x) versus 1/T (a "van't Hoff plot") yields a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R.
Apparent Thermodynamic Properties of Dissolution
From the van't Hoff analysis, we can derive the apparent thermodynamic functions that describe the dissolution process.
-
Apparent Enthalpy (ΔH°): A positive ΔH° indicates that the dissolution process is endothermic, meaning heat is absorbed. This is typical for the dissolution of a solid in a liquid and explains why solubility increases with temperature.
-
Apparent Entropy (ΔS°): A positive ΔS° indicates that the system becomes more disordered upon dissolution, which is expected as the ordered crystal lattice is broken down.
-
Apparent Gibbs Free Energy (ΔG°): This can be calculated at each temperature using the fundamental equation:
ΔG° = ΔH° - TΔS°
A positive ΔG° suggests that the dissolution is a non-spontaneous process, driven by the input of energy (e.g., heating). The magnitude of ΔG° provides insight into the extent of solubility.
Analysis and Interpretation
The data, whether experimental or illustrative, allows for a deeper understanding of the solute-solvent interactions.
-
Solvent Effects: The solubility of 2-Hydroxy-5-nitropyrimidine would be dictated by the "like dissolves like" principle. The molecule possesses a polar hydroxyl group (-OH) and a highly polar nitro group (-NO₂), as well as a heterocyclic aromatic ring. Its ability to act as both a hydrogen bond donor (from the -OH) and acceptor (at the nitro oxygens and ring nitrogen) is key.
-
Protic Solvents (Methanol, Ethanol): These solvents can hydrogen bond with the solute, but the relatively nonpolar alkyl chain and the strong intermolecular forces within the alcohols themselves limit solubility.
-
Aprotic Polar Solvents (Acetone, Acetonitrile, DMSO): These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions. DMSO, being a highly polar aprotic solvent, is often a good solvent for polar, crystalline compounds, which is reflected in the higher illustrative solubility.
-
-
Thermodynamic Insights: The consistently positive values for ΔH° and ΔS° across all solvents would confirm that the dissolution of 2-Hydroxy-5-nitropyrimidine is an endothermic and entropy-driven process. The main energy cost is breaking the strong solute-solute interactions in the crystal lattice, which is then compensated by the increase in entropy as the solute dissolves.
Integrated Process Diagram
Caption: From experiment to insight.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to characterizing the solubility profile of the vital pharmaceutical intermediate 2-Hydroxy-5-nitropyrimidine. By employing the detailed experimental protocol and applying established thermodynamic models, researchers can generate the essential data needed for process optimization, purification design, and formulation strategy. The resulting solubility curves and thermodynamic parameters provide not just numbers, but a fundamental understanding of the physicochemical behavior of the molecule, empowering more efficient and robust drug development pipelines.
References
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Vertex AI Search. (2026). Chemical Properties and Handling of 2-Hydroxy-5-nitropyridine. 1
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Guidechem. (2026). 2-Hydroxy-5-nitropyridine 5418-51-9 wiki. 2
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Cheméo. (2026). Chemical Properties of 2-Hydroxy-5-nitropyridine (CAS 5418-51-9). 7
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ChemicalBook. (2026). 2-Hydroxy-5-nitropyridine Properties. 8
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NIST. (2026). 2-Hydroxy-5-nitropyridine - NIST WebBook. 9
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Believe Chemical. (2026). China 2-Hydroxy-5-nitropyridine CAS 5418-51-9 Manufacturers & Suppliers. 4
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Sigma-Aldrich. (2026). 2-Hydroxy-5-nitropyridine 97 5418-51-9.
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NIST. (2026). 2-Hydroxy-5-nitropyridine - NIST Chemistry WebBook. 10
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ResearchGate. (2026). Solubility of 1-methyl-4-nitropyrazole in seventeen pure solvents. 11
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Chemistry Steps. (2026). Solubility of Organic Compounds. 6
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Khan Academy. (2026). Solubility of organic compounds. 12
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Open Oregon Educational Resources. (2026). 3.2 Solubility – Introductory Organic Chemistry. 13
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PubChem. (2026). 2-Hydroxy-6-methyl-5-nitropyridine. 14
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NIH. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. 15
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University of San Diego. (2026). Biochemistry – Van't Hoff plots and protein folding. 16
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An In-Depth Technical Guide to the Physicochemical Characterization of 2-Hydroxy-5-nitropyrimidine, with a Focus on its Melting Point
Foreword: Navigating the Landscape of a Niche Pharmaceutical Intermediate
In the realm of drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The melting point, in particular, serves as a critical indicator of purity, identity, and polymorphic form. This guide provides a comprehensive exploration of the melting point of 2-Hydroxy-5-nitropyrimidine (CAS No. 3264-10-6), a heterocyclic compound with potential applications in medicinal chemistry.
It is important to note that 2-Hydroxy-5-nitropyrimidine is a niche compound with a limited footprint in publicly accessible, peer-reviewed literature. Consequently, this guide will not only present the available data for this specific molecule but will also draw upon established principles and analogous data from the closely related and more extensively studied 2-Hydroxy-5-nitropyridine to illustrate key concepts. This approach ensures a robust and instructive resource for researchers, scientists, and drug development professionals, empowering them to apply these principles to their own work, regardless of the specific molecule under investigation.
Core Physicochemical Properties of 2-Hydroxy-5-nitropyrimidine
A foundational understanding of a compound's basic physicochemical properties is the starting point for any in-depth characterization. For 2-Hydroxy-5-nitropyrimidine, the available data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₄H₃N₃O₃ | [1] |
| Molecular Weight | 141.08 g/mol | [1] |
| CAS Number | 3264-10-6 | [1] |
| Melting Point | 203.5 °C | [1] |
| Appearance | Faint yellow to faint brown solid | [1] |
| pKa (Predicted) | 6.86 ± 0.10 | [1] |
| Density (Predicted) | 1.75 ± 0.1 g/cm³ | [1] |
The reported melting point of 203.5 °C serves as a benchmark for this compound.[1] However, as any seasoned researcher knows, this value is not absolute. It is highly dependent on the purity of the sample and its crystalline form. The subsequent sections of this guide will delve into the factors that can influence this critical parameter.
The Crucial Role of Synthesis and Purification in Defining the Melting Point
The synthetic route and subsequent purification process are the primary determinants of a compound's purity, which in turn directly impacts its melting point. Impurities invariably lead to a depression and broadening of the melting range.
Synthetic Pathway for 2-Hydroxy-5-nitropyrimidine
A documented method for the synthesis of 2-Hydroxy-5-nitropyrimidine involves the nitration of a pyrimidine precursor.[1] The general scheme is as follows:
Caption: Synthetic workflow for 2-Hydroxy-5-nitropyrimidine.
This multi-day, high-temperature reaction underscores the potential for the formation of impurities, such as regioisomers or degradation products. The choice of a strong acid and a nitrate salt as the nitrating system is a classic approach for aromatic nitration. The extended reaction time and elevated temperature are likely necessary to overcome the electron-withdrawing nature of the pyrimidine ring, making it less susceptible to electrophilic substitution compared to benzene.
The purification process, involving precipitation, dissolution, and neutralization, is designed to remove unreacted starting materials, inorganic salts, and acidic byproducts. The final recrystallization step is critical for achieving a high degree of purity.
The Art and Science of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[2] The choice of solvent is paramount and is governed by the following principles:
-
High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.
-
Low solubility at reduced temperatures: The compound should be sparingly soluble in the cold solvent to maximize recovery.
-
Impurities should be either highly soluble or insoluble at all temperatures: This allows for their separation from the desired compound.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
For a polar, heterocyclic compound like 2-Hydroxy-5-nitropyrimidine, protic solvents like ethanol or water, or mixtures thereof, are often good starting points for recrystallization experiments. The documented purification procedure for this compound utilizes ethanol.[1]
Caption: Generalized workflow for recrystallization.
Advanced Thermal Analysis for Definitive Melting Point Determination
While the capillary melting point apparatus provides a valuable preliminary assessment, modern pharmaceutical development relies on more sophisticated techniques for a comprehensive understanding of a compound's thermal behavior. Differential Scanning Calorimetry (DSC) is the gold standard in this regard.
The Principles and Utility of Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4][5] This technique provides a wealth of information, including:
-
Precise melting point: The onset of the melting endotherm in a DSC thermogram is a highly accurate measure of the melting point.
-
Enthalpy of fusion (ΔHfus): The area under the melting peak corresponds to the energy required to melt the sample, a value that is characteristic of the crystalline form.
-
Detection of Polymorphs: Different crystalline forms of a compound will typically have distinct melting points and enthalpies of fusion.[1]
-
Assessment of Purity: Impurities will cause a broadening of the melting peak and a depression of the onset temperature.
A typical DSC experimental workflow is as follows:
Caption: Standard workflow for DSC analysis.
Interpreting a DSC Thermogram: A Hypothetical Case for 2-Hydroxy-5-nitropyrimidine
While a specific DSC thermogram for 2-Hydroxy-5-nitropyrimidine is not publicly available, we can infer its likely appearance based on its reported melting point and the typical behavior of crystalline organic compounds.
A sharp endothermic peak would be expected with an onset temperature around 203.5 °C. The sharpness of the peak would be indicative of high purity. A broad peak or the presence of smaller, preceding endotherms could suggest the presence of impurities or multiple crystalline forms.
The Challenge of Polymorphism in Drug Development
Polymorphism is the ability of a solid material to exist in more than one crystalline form.[1] These different forms, or polymorphs, can have significantly different physicochemical properties, including:
-
Melting point
-
Solubility
-
Bioavailability
-
Stability
The identification and characterization of all possible polymorphs of a drug candidate is a regulatory requirement and is crucial for ensuring consistent product quality and therapeutic efficacy.
Investigating Polymorphism: A Multi-Technique Approach
A combination of analytical techniques is typically employed to investigate polymorphism:
-
Differential Scanning Calorimetry (DSC): As discussed, different polymorphs will exhibit different melting points and enthalpies of fusion.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying solvates (pseudopolymorphs) by detecting the loss of solvent upon heating.
-
X-ray Powder Diffraction (XRPD): XRPD provides a unique "fingerprint" of a crystalline solid based on its crystal lattice. Different polymorphs will have distinct XRPD patterns.
-
Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of a crystal, allowing for the unambiguous identification of a polymorphic form.
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Spectroscopic Characterization of 2-Hydroxy-5-nitropyrimidine: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for 2-hydroxy-5-nitropyrimidine. In the absence of readily available, published experimental spectra for this specific molecule, this document leverages a predictive approach grounded in established spectroscopic principles and data from analogous pyrimidine and pyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only predicted spectral features for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), but also detailed, field-proven experimental protocols for acquiring and validating this data. The guide emphasizes the critical role of tautomerism in interpreting the spectra and provides a robust framework for the structural elucidation of this and similar heterocyclic compounds.
Introduction: The Imperative for Spectroscopic Scrutiny
2-Hydroxy-5-nitropyrimidine is a substituted pyrimidine, a heterocyclic scaffold of immense importance in medicinal chemistry and drug development. The pyrimidine ring is a core component of nucleobases, vitamins, and a wide array of therapeutic agents. The introduction of a hydroxyl group and a potent electron-withdrawing nitro group onto this scaffold creates a molecule with significant potential for diverse chemical interactions and biological activity.
Accurate structural confirmation is the bedrock of any chemical research or drug development program. Spectroscopic techniques such as NMR, IR, and MS provide the essential, non-destructive tools to elucidate molecular structure with high fidelity. This guide serves as a detailed roadmap for the spectroscopic characterization of 2-hydroxy-5-nitropyrimidine, navigating the nuances of its chemical nature to provide a predictive yet scientifically rigorous analysis.
The Crucial Question of Tautomerism
A foundational consideration for any hydroxypyrimidine is the existence of keto-enol tautomerism. The position of the proton—either on the exocyclic oxygen (the "hydroxy" or "enol" form) or on a ring nitrogen (the "pyrimidinone" or "keto" form)—dramatically influences the molecule's electronic structure and, consequently, all of its spectroscopic signatures.[1][2] Theoretical studies on the parent 2-hydroxypyrimidine suggest that while the hydroxy form may be favored in the gas phase, the equilibrium can be strongly shifted toward the more stable keto (pyrimidinone) form in polar solvents.[2] For 2-hydroxy-5-nitropyrimidine, this equilibrium between the 2-hydroxy and the 1H-pyrimidin-2-one forms is critical.
Given that most spectroscopic analyses for this type of molecule are conducted in polar solvents like DMSO-d₆, it is anticipated that the 5-nitro-1H-pyrimidin-2-one tautomer will be the predominant, if not exclusive, species observed. All subsequent spectral predictions in this guide will be based on this more stable keto tautomer.
Caption: Tautomeric equilibrium of 2-hydroxy-5-nitropyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. The predictions below are for the dominant 5-nitro-1H-pyrimidin-2-one tautomer, likely observed in a solvent such as DMSO-d₆.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region for the pyrimidine ring protons and a broad signal for the N-H proton.
-
H4/H6 Protons: The two protons on the pyrimidine ring (H4 and H6) are chemically equivalent due to the plane of symmetry in the molecule. However, they will appear as a single, sharp singlet. The strong electron-withdrawing effect of the adjacent nitro group and the overall electron-deficient nature of the pyrimidine ring will shift this signal significantly downfield. A chemical shift in the range of δ 9.0 - 9.4 ppm is predicted.
-
N1-H Proton: The proton on the N1 nitrogen will be observable. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet in the range of δ 11.0 - 13.0 ppm .
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum will provide insight into the carbon framework. Three distinct signals are expected.
-
C2 (Carbonyl Carbon): This carbon is part of a carbonyl group in the predicted tautomer and will be the most downfield signal, expected around δ 160 - 165 ppm .
-
C5 (Nitro-substituted Carbon): The carbon directly attached to the nitro group will be significantly deshielded, with a predicted chemical shift in the region of δ 145 - 150 ppm .
-
C4/C6 Carbons: These two equivalent carbons, adjacent to the ring nitrogens and bonded to protons, will appear as a single peak. Their chemical shift is predicted to be in the range of δ 140 - 145 ppm .
Summary of Predicted NMR Data
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (δ, ppm) |
| H4 / H6 | 9.0 - 9.4 | Singlet (s) | 2H | 140 - 145 |
| N1-H | 11.0 - 13.0 | Broad Singlet (br s) | 1H | - |
| C2 | - | - | - | 160 - 165 |
| C5 | - | - | - | 145 - 150 |
Caption: Predicted NMR chemical shifts for the dominant tautomer.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of 2-hydroxy-5-nitropyrimidine and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize homogeneity, aiming for a sharp and symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: ~16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).
-
Spectral Width: ~220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 1024 scans (or more, depending on sample concentration).
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs. Calibrate the chemical shift axis using the residual DMSO solvent peak (δ 2.50 for ¹H, δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is indispensable for identifying the functional groups present in a molecule. The spectrum of 2-hydroxy-5-nitropyrimidine will be dominated by vibrations from the nitro group, the pyrimidinone ring, and the N-H bond.
Predicted IR Absorption Bands
-
N-H Stretch: A broad absorption band is expected in the 3100-3300 cm⁻¹ region, characteristic of the N-H stretching vibration in the pyrimidinone ring, likely broadened by hydrogen bonding in the solid state.
-
C-H Stretch (Aromatic): A weaker absorption just above 3000 cm⁻¹ will correspond to the C-H stretching of the pyrimidine ring protons.
-
C=O Stretch (Amide/Lactam): A strong, sharp absorption band between 1650-1700 cm⁻¹ is a key indicator of the C=O group in the dominant keto tautomer.[3]
-
C=N and C=C Stretches: The pyrimidine ring will exhibit a series of medium to strong absorptions in the 1450-1600 cm⁻¹ region due to the stretching vibrations of the C=C and C=N bonds.[3]
-
NO₂ Asymmetric & Symmetric Stretches: The nitro group will produce two very strong and characteristic absorption bands. The asymmetric stretch is expected around 1520-1560 cm⁻¹ , and the symmetric stretch is expected around 1340-1380 cm⁻¹ .
-
C-N Stretch: Vibrations corresponding to C-N bonds within the ring will appear in the 1200-1350 cm⁻¹ range.[3]
Summary of Predicted IR Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | 3100 - 3300 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Weak |
| C=O Stretch | 1650 - 1700 | Strong, Sharp |
| C=C, C=N Ring Stretches | 1450 - 1600 | Medium to Strong |
| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |
| Symmetric NO₂ Stretch | 1340 - 1380 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount (1-2 mg) of the solid 2-hydroxy-5-nitropyrimidine powder onto the ATR crystal.
-
Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
-
Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns under ionization.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺•): The molecular formula is C₄H₃N₃O₃. The nominal molecular weight is 141 g/mol . A strong molecular ion peak is expected at m/z = 141 .
-
Key Fragmentation Pathways: The fragmentation of pyrimidine derivatives often follows characteristic pathways.[4][5] For 2-hydroxy-5-nitropyrimidine, the following fragmentation steps are plausible:
-
Loss of NO₂: A primary fragmentation will likely be the loss of the nitro group (•NO₂, 46 Da), leading to a significant fragment ion at m/z = 95 .
-
Loss of CO: Following the pyrimidinone structure, the loss of carbon monoxide (CO, 28 Da) is a common pathway for uracil and its derivatives.[5] This could occur from the molecular ion (m/z 141 → m/z 113) or from the [M-NO₂]⁺ fragment (m/z 95 → m/z 67).
-
Loss of HNCO: A retro-Diels-Alder type reaction or ring cleavage can lead to the elimination of isocyanic acid (HNCO, 43 Da) from the molecular ion, resulting in a fragment at m/z = 98 .
-
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.
-
GC Method:
-
Injector: Set to 250 °C.
-
Column: Use a standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and major fragment ions.
Conclusion
This guide provides a detailed, predictive framework for the comprehensive spectroscopic analysis of 2-hydroxy-5-nitropyrimidine. By understanding the pivotal role of tautomerism and leveraging data from analogous structures, we can anticipate the key features in its NMR, IR, and mass spectra with a high degree of confidence. The provided experimental protocols offer a standardized approach for researchers to acquire high-quality data. While these predictions offer a robust starting point, they underscore the ultimate necessity of experimental verification to unequivocally confirm the structure and properties of this intriguing heterocyclic compound.
References
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Galvão, A. M., & Antunes, A. M. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. [Link]
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Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Giuliano, B. M., et al. (2011). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 115(19), 4945–4952. [Link]
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Molina, C., et al. (2012). DFT study of the fragmentation mechanism of uracil RNA base. International Journal of Mass Spectrometry, 316-318, 210-217. [Link]
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Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. [Link]
-
Leszczynski, J. (1992). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 96(4), 1649–1653. [Link]
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Biological activity of 5-nitropyrimidine derivatives
An In-Depth Technical Guide to the Biological Activity of 5-Nitropyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The introduction of a nitro group at the 5-position dramatically alters the electronic properties of the ring, creating a versatile pharmacophore with a wide spectrum of biological activities. This guide provides a comprehensive technical overview of 5-nitropyrimidine derivatives, synthesizing field-proven insights with rigorous scientific data. We will explore their significant anticancer, anti-inflammatory, and antimicrobial properties, delve into their mechanisms of action, present detailed experimental protocols for their evaluation, and discuss the synthetic strategies that underpin their development.
The 5-Nitropyrimidine Core: A Privileged Scaffold in Drug Discovery
The pyrimidine ring is a fundamental component of life, most notably as a building block for nucleic acids.[1][2] In synthetic medicinal chemistry, its derivatives are of immense interest due to their diverse pharmacological profiles.[3] The addition of a strong electron-withdrawing nitro group (-NO2) at the C5 position is a critical chemical modification. This group significantly influences the reactivity of the pyrimidine core, making it more susceptible to nucleophilic substitution reactions. This enhanced reactivity is a key advantage for medicinal chemists, as it facilitates the synthesis of large, diverse libraries of compounds for biological screening.[4] The unique electronic nature of the 5-nitropyrimidine moiety is central to its ability to interact with various biological targets, leading to a broad range of therapeutic effects.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several 5-nitropyrimidine derivatives have emerged as potent agents against various cancer cell lines. Their mechanisms are often multifactorial, involving cell cycle arrest, induction of apoptosis, and inhibition of key signaling enzymes.
Mechanism of Action
-
Thymidylate Synthase Inhibition: A primary mechanism for some 5-nitropyrimidine derivatives is the inhibition of thymidylate synthase (TS). For example, the cytotoxic agent 5-nitro-2'-deoxyuridine is phosphorylated in cells to 5-nitro-2'-deoxyuridylate (NO2dUMP). This metabolite then potently inhibits TS, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[5] This disruption of DNA synthesis effectively halts the proliferation of rapidly dividing cancer cells.[5]
-
Cell Cycle Arrest: Certain derivatives have been shown to directly interfere with the cell cycle. For instance, one promising compound was found to arrest HepG2 (liver cancer) cells in the G2/M phase of the cell cycle, preventing them from proceeding to mitosis.[6] Other derivatives can induce apoptosis by arresting the cell cycle at the S and sub-G1 phases.[7]
-
Kinase Inhibition: Many signaling pathways that drive cancer growth are regulated by kinases. 5-nitropyrimidine derivatives have been designed as inhibitors of specific kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is critical for angiogenesis (the formation of new blood vessels that supply tumors).[7] By blocking these enzymes, the derivatives can cut off the tumor's nutrient supply and inhibit its growth.
Quantitative Analysis of Antiproliferative Activity
The potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Compound Class/Example | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Alkylamino pyrimidine (7w) | HepG2 | 10.37 | [6] |
| Pyrimidine-5-carbonitrile (11e) | HCT-116 (Colon) | 1.14 | [7] |
| Pyrimidine-5-carbonitrile (11e) | MCF-7 (Breast) | 1.54 | [7] |
| Pyrimidine-5-carbonitrile (12b) | HCT-116 (Colon) | 1.95 | [7] |
| Pyrimidine-5-carbonitrile (12d) | MCF-7 (Breast) | 10.33 | [7] |
| Thiazolo[4,5-d]pyrimidine (3b) | C32 (Melanoma) | 24.4 | [8] |
| Thiazolo[4,5-d]pyrimidine (3b) | A375 (Melanoma) | 25.4 | [8] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable colorimetric method for assessing the preliminary anticancer activity of new compounds by measuring cell viability.[9][10][11]
Principle: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-nitropyrimidine derivatives in culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Workflow for Anticancer Drug Discovery
The process of identifying and validating a 5-nitropyrimidine derivative as a potential anticancer agent follows a structured workflow.
Caption: Workflow for anticancer evaluation of 5-nitropyrimidines.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases. 5-Nitropyrimidine derivatives have demonstrated significant anti-inflammatory effects, primarily by inhibiting key mediators of the inflammatory cascade.[12]
Mechanism of Action
The anti-inflammatory properties of these compounds are often linked to their ability to suppress the production of nitric oxide (NO) and prostaglandins, two key inflammatory signaling molecules.[12]
-
iNOS and COX-2 Inhibition: In inflammatory conditions, macrophages are stimulated (e.g., by lipopolysaccharide, LPS) to upregulate the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12] 5-Nitropyrimidine-2,4-dione derivatives have been shown to potently inhibit the production of NO and the activity of iNOS in RAW 264.7 macrophage cells.[13] Molecular docking studies suggest these compounds bind directly to the active site of iNOS.[13]
-
p38 MAP Kinase Inhibition: The p38 MAP kinase signaling pathway is another critical regulator of inflammatory responses, controlling the production of cytokines like TNF-α. 5-Cyanopyrimidine derivatives have been developed as potent and selective inhibitors of p38α MAP kinase, demonstrating efficacy in animal models of acute inflammation.[14]
Quantitative Analysis of Anti-inflammatory Activity
| Compound Class/Example | Assay | Target Cell Line | IC50 (µM) | Reference |
| 5-nitropyrimidine-2,4-dione (36) | NO Production | RAW 264.7 | 8.6 | [13] |
| 5-nitropyrimidine-2,4-dione (36) | iNOS Activity | RAW 264.7 | 6.2 | [13] |
| Spiropyrimidine (5g) | Nitrite Production | RAW 264.7 | 50 (56% inhibition) | [15] |
| 5-Cyanopyrimidine (3a/3b) | TNF-α Reduction (in vivo) | Murine Model | >50% reduction at 5 mg/kg | [14] |
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
This assay quantifies the production of NO by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.[15][16]
Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound, which can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach 80-90% confluency.
-
Pre-treatment: Treat the cells with various concentrations of the 5-nitropyrimidine derivatives for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS, 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution). Incubate in the dark at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Signaling Pathway Inhibition
5-nitropyrimidine derivatives can interrupt the inflammatory cascade at multiple points.
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The Ascendant Role of Nitropyrimidines in Modern Therapeutics: A Technical Guide for Drug Discovery
Preamble: The Resurgence of a Privileged Scaffold
The pyrimidine nucleus, a cornerstone of life's genetic blueprint, has long been a focal point in medicinal chemistry. Its inherent ability to engage in a multitude of biological interactions has rendered it a "privileged scaffold" in the design of therapeutic agents.[1][2] The strategic introduction of a nitro group onto this versatile ring system dramatically alters its physicochemical properties, unlocking a vast and nuanced landscape of pharmacological activities. This guide provides an in-depth exploration of the burgeoning field of nitropyrimidine compounds, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the core chemistry, dissect the intricate mechanisms of action across various disease models, and provide a practical framework for the synthesis and evaluation of these promising therapeutic candidates.
I. The Chemical Biology of Nitropyrimidines: More Than Just a Nitro Group
The introduction of a nitro (-NO2) group to the pyrimidine ring imparts a unique electronic character. This strongly electron-withdrawing moiety significantly influences the molecule's reactivity, binding affinities, and metabolic fate. This chemical alteration is the foundation for the diverse therapeutic applications of nitropyrimidines.
Synthetic Strategies: Building the Nitropyrimidine Core
The synthesis of bioactive nitropyrimidine derivatives is a critical first step in their therapeutic development. A variety of synthetic routes have been established, often starting from readily available pyrimidine precursors.
Protocol 1: Synthesis of a Generic 2,4-Disubstituted-5-Nitropyrimidine
This protocol outlines a common synthetic pathway involving nucleophilic substitution reactions on a di-chlorinated nitropyrimidine core.
Materials:
-
2,4-dichloro-5-nitropyrimidine
-
Amine 1 (R1-NH2)
-
Amine 2 (R2-NH2)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Step-by-Step Methodology:
-
Monosubstitution: Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous DMF. Add DIPEA (1.2 eq) and Amine 1 (1.1 eq) dropwise at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the 2-substituted-4-chloro-5-nitropyrimidine intermediate.
-
Disubstitution: Dissolve the purified intermediate (1.0 eq) in a suitable solvent such as isopropanol or DMF. Add Amine 2 (1.2 eq) and a base like potassium carbonate or DIPEA.
-
Second Reaction and Purification: Heat the reaction mixture at a temperature ranging from 80°C to 120°C, monitoring by TLC. Upon completion, perform a similar work-up and purification as described in steps 3 and 4 to yield the final 2,4-disubstituted-5-nitropyrimidine product.
Causality in Synthesis: The stepwise nucleophilic aromatic substitution is dictated by the electronic nature of the pyrimidine ring, which is further activated by the nitro group. The chlorine at the 4-position is generally more reactive towards nucleophilic attack than the one at the 2-position, allowing for a degree of regioselectivity in the first substitution. The choice of solvent and base is crucial for controlling the reaction rate and minimizing side products.
II. Therapeutic Frontiers of Nitropyrimidine Compounds
The unique chemical properties of nitropyrimidines have led to their exploration in a wide range of therapeutic areas. Here, we delve into the most promising applications, elucidating their mechanisms of action and presenting key preclinical data.
Oncology: A Multifaceted Assault on Cancer
Nitropyrimidine derivatives have emerged as potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[3][4]
2.1.1. Mechanism of Action: Kinase Inhibition
A primary mode of action for many anticancer nitropyrimidines is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5][6]
-
Aurora and Polo-like Kinase Inhibition: Certain nitropyrimidine scaffolds have shown potent inhibition of Aurora kinases (AURK) and Polo-like kinases (PLK), key regulators of the cell cycle.[5] For instance, some 2,4-diaminopyrimidine derivatives have demonstrated AURKA and AURKB inhibition with IC50 values in the nanomolar range.[5]
-
PI3K/mTOR Pathway Inhibition: The PI3K/mTOR pathway is a critical regulator of cell growth and proliferation, and its overactivation is a hallmark of many cancers. Novel 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines have been developed as potent dual inhibitors of PI3Kα and mTOR, with some derivatives exhibiting IC50 values in the low nanomolar range for PI3Kα.[7]
-
PIM-1 Kinase Inhibition: PIM-1 kinase is a proto-oncogene that plays a role in cell survival and proliferation. Pyrido[2,3-d]pyrimidine derivatives have been identified as potent PIM-1 kinase inhibitors, with some compounds showing IC50 values in the low nanomolar range and inducing apoptosis in cancer cell lines.[3]
Signaling Pathway: PI3K/mTOR Inhibition by Nitropyrimidines
Caption: Nitropyrimidine inhibitors can dually target PI3K and mTOR, blocking downstream signaling for cell proliferation.
2.1.2. Other Anticancer Mechanisms
Beyond kinase inhibition, nitropyrimidines exert their anticancer effects through other mechanisms:
-
Topoisomerase IIα Inhibition: Some novel pyrimidine derivatives have been shown to inhibit topoisomerase IIα, an enzyme essential for DNA replication and repair. This inhibition leads to DNA double-strand breaks and subsequent apoptosis.
-
Induction of Apoptosis: Many nitropyrimidine compounds have demonstrated the ability to induce apoptosis in cancer cells, often through caspase-3 activation.[8]
Quantitative Data: Anticancer Activity of Representative Nitropyrimidines
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | 0.57 | PIM-1 Kinase Inhibition | [3] |
| Pyrido[2,3-d]pyrimidine | HepG2 (Liver) | 0.99 | PIM-1 Kinase Inhibition | [3] |
| Thieno[2,3-d]pyrimidine | MCF-7 (Breast) | 22.12 | Not specified | [4] |
| 2,4-Diaminopyrimidine | U937 (Leukemia) | 0.012 | Aurora Kinase Inhibition | [5] |
| Pyrido[3,2-d]pyrimidine | PI3Kα Enzyme Assay | 0.003 - 0.010 | PI3Kα/mTOR Inhibition | [7] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
Nitropyrimidine compound stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitropyrimidine compound in complete medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-Inflammatory Applications: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases. Nitropyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory pathways.[9][10]
2.2.1. Mechanism of Action: COX Inhibition and Modulation of Inflammatory Mediators
-
Cyclooxygenase (COX) Inhibition: Several pyrimidine-based compounds have been shown to selectively inhibit COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. Some derivatives have exhibited COX-2 inhibitory activity comparable to or even exceeding that of established NSAIDs like celecoxib, with IC50 values in the sub-micromolar range.[9]
-
Nitric Oxide (NO) Production Inhibition: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Certain 5-nitropyrimidine-2,4-dione analogues have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages, with IC50 values in the low micromolar range.[11]
-
Modulation of Inflammatory Cytokines: Nitropyrimidines can also modulate the production of pro-inflammatory cytokines such as TNF-α.
Experimental Workflow: In Vivo Anti-Inflammatory Efficacy
Caption: Workflow for assessing the in vivo anti-inflammatory efficacy of nitropyrimidine compounds.
Quantitative Data: Anti-inflammatory Activity of Representative Pyrimidine Derivatives
| Compound Class | Assay | Target | IC50 / ED50 (µM) | Reference |
| Pyrimidine Derivative | COX-2 Inhibition | COX-2 | 0.04 | [9] |
| 5-Nitropyrimidine-2,4-dione | NO Production | iNOS | 12.0 - 17.8 | [11] |
| N'-phenyl-substituted ureas | TNF-α Inhibition | TNF-α | 0.122 | [9] |
| Pyrimidine Derivative | Carrageenan-induced paw edema | In vivo | 8.23 - 11.60 | [9] |
Neuroprotection: Shielding the Nervous System
Neurodegenerative diseases represent a significant unmet medical need. Emerging evidence suggests that nitropyrimidine and related nitrone compounds may offer neuroprotective benefits.[8][12][13]
2.3.1. Mechanism of Action: Combating Oxidative Stress and Apoptosis
-
Reduction of Oxidative Stress: Oxidative stress is a key contributor to neuronal damage in neurodegenerative disorders. Nitrones, which can be derived from nitropyrimidines, are known for their free radical trapping abilities. They have been shown to decrease reactive oxygen species (ROS) in neuronal cell lines.[8]
-
Inhibition of Caspase-3 and Apoptosis: Apoptosis, or programmed cell death, is a central process in neurodegeneration. Certain nitrones have been demonstrated to inhibit apoptosis in neuronal cells through the reduction of active caspase-3.[8]
-
Modulation of Neuroprotective Pathways: Some compounds have been shown to exert their neuroprotective effects through the activation of pathways such as the Nrf2/HO-1 pathway, which is involved in the cellular antioxidant response.[12]
In Vivo Neuroprotective Efficacy:
In a zebrafish model of Parkinson's disease, a stellettin B compound, which shares structural similarities with some bioactive pyrimidines, was shown to reverse 6-hydroxydopamine (6-OHDA)-induced locomotor deficits, indicating a potential for in vivo neuroprotection.[12]
Antimicrobial Applications: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Nitropyrimidine derivatives have shown promise as antimicrobial agents, targeting both bacteria and fungi.
Quantitative Data: Antimicrobial Activity of Representative Pyrimidine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thiazole-containing thioureas | S. aureus | 0.78 - 3.125 | [2] |
| Pyridothienopyrimidine | S. aureus | 15.63 | [2] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Nitropyrimidine compound stock solution
-
96-well microplates
-
Incubator
-
Microplate reader (optional)
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized inoculum of the microorganism in broth medium.
-
Serial Dilutions: Perform serial two-fold dilutions of the nitropyrimidine compound in the 96-well plate containing broth.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.[14][15][16]
III. Navigating the Path to the Clinic: ADMET and Future Perspectives
The successful translation of a promising nitropyrimidine compound from the laboratory to the clinic requires a thorough understanding of its pharmacokinetic and toxicological properties.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile
In silico and in vitro ADMET studies are crucial for the early-stage evaluation of drug candidates.
-
Absorption and Bioavailability: Some pyridine-pyrimidine amides have shown oral bioavailability through gastric absorption.[17] In silico models can predict intestinal absorption, with some pyrimidine derivatives showing good predicted absorption.[18][19]
-
Metabolism and Stability: The metabolic stability of these compounds is a key consideration. Some scaffolds have been found to be metabolically stable in in vitro assays.[17]
-
Toxicity: Early assessment of cytotoxicity against normal cell lines is essential. Some potent anticancer nitropyrimidines have shown low toxicity towards normal cells.[5] In silico tools can predict potential toxicities such as cardiotoxicity (hERG inhibition) and mutagenicity (Ames test).[18][20][21]
In Silico ADMET Prediction Workflow
Caption: Workflow for in silico prediction and optimization of the ADMET properties of nitropyrimidine compounds.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the nitropyrimidine scaffold and analysis of the resulting changes in biological activity are crucial for lead optimization. SAR studies have revealed key structural features that influence the potency and selectivity of these compounds. For example, in a series of anti-inflammatory pyrimidine derivatives, the nature and position of substituents on the pyrimidine core were found to significantly impact their inhibitory activity on NO production and their cytotoxicity.[10] For kinase inhibitors, specific substitutions at different positions of the pyrimidine ring can dictate the selectivity for different kinase targets.[7]
Future Directions and Clinical Outlook
The field of nitropyrimidine therapeutics is dynamic and rapidly evolving. While many compounds are still in the preclinical stages of development, their potent and diverse biological activities suggest a promising future. The ongoing exploration of novel synthetic methodologies, coupled with advanced computational tools for drug design and ADMET prediction, will undoubtedly accelerate the discovery of new nitropyrimidine-based drugs. As of early 2026, information on nitropyrimidine compounds in late-stage clinical trials is limited, highlighting the need for further research to translate the promising preclinical findings into clinical success.[22][23]
IV. Conclusion
Nitropyrimidine compounds represent a compelling and versatile class of molecules with significant therapeutic potential across a spectrum of diseases. Their rich chemical space, accessible through robust synthetic strategies, allows for fine-tuning of their biological activity. The multifaceted mechanisms of action, ranging from kinase inhibition to the modulation of inflammatory and neuroprotective pathways, underscore their potential to address complex disease pathologies. For drug development professionals, the continued investigation of nitropyrimidines, with a strong emphasis on optimizing their ADMET profiles and understanding their structure-activity relationships, holds the key to unlocking a new generation of targeted and effective therapies.
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The Strategic deployment of 2-Hydroxy-5-nitropyrimidine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and natural products. The strategic introduction of substituents onto this privileged heterocycle allows for the fine-tuning of physicochemical and pharmacological properties. This technical guide focuses on the 2-hydroxy-5-nitropyrimidine building block, a fascinating yet under-explored moiety with significant potential in drug design. We will delve into its chemical characteristics, plausible synthetic routes, and key reactivity, drawing insightful parallels with the well-documented chemistry of 5-nitrouracil. The primary focus will be on the strategic application of the 5-nitropyrimidine core in the design of targeted therapies, with a particular emphasis on kinase inhibitors. This guide aims to provide a comprehensive resource for researchers, illuminating the path from fundamental chemical principles to the rational design of novel therapeutic agents.
The Pyrimidine Scaffold: A Privileged Core in Drug Discovery
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the basis of the nucleobases uracil, thymine, and cytosine.[1] Its presence in the very blueprint of our genetic code has made it a focal point for medicinal chemists seeking to develop agents that can modulate biological processes. The versatility of the pyrimidine scaffold allows for the introduction of a wide array of functional groups at various positions, leading to a rich diversity of pharmacological activities.[2]
In recent years, pyrimidine derivatives have gained significant attention as potent anticancer agents, with many acting as protein kinase inhibitors.[2][3] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] Pyrimidine-based kinase inhibitors are often designed to mimic the adenine core of ATP, the natural substrate for kinases, thereby competitively inhibiting their activity.
2-Hydroxy-5-nitropyrimidine: A Building Block with Untapped Potential
2.1. Physicochemical Properties
2-Hydroxy-5-nitropyrimidine (CAS No: 3264-10-6) is a crystalline solid with the molecular formula C₄H₃N₃O₃.[5][6] The presence of the electron-withdrawing nitro group at the 5-position and the hydroxyl group at the 2-position significantly influences the electronic properties of the pyrimidine ring, making it a unique building block for organic synthesis.
| Property | Value | Source |
| CAS Number | 3264-10-6 | [5] |
| Molecular Formula | C₄H₃N₃O₃ | [5] |
| Molecular Weight | 141.09 g/mol | [6] |
| Appearance | Solid | [6] |
2.2. Synthesis of the 5-Nitropyrimidine Core: An Insight from 5-Nitrouracil
While specific, detailed synthetic procedures for 2-hydroxy-5-nitropyrimidine are not extensively reported in readily available literature, a highly plausible and efficient route can be inferred from the well-established synthesis of the closely related and medicinally important compound, 5-nitrouracil.[7] The nitration of the pyrimidine ring at the 5-position is a key transformation that can be achieved using a mixture of concentrated nitric and sulfuric acids.
Experimental Protocol: Synthesis of 5-Nitrouracil (A Model for 2-Hydroxy-5-nitropyrimidine Synthesis) [7]
Materials:
-
Pyrimidine-2,4(1H,3H)-dione (Uracil)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice water
Procedure:
-
Under controlled temperature conditions (not exceeding 50 °C), slowly add concentrated nitric acid to concentrated sulfuric acid with stirring.
-
To this stirred mixed acid solution, add pyrimidine-2,4(1H,3H)-dione in batches, ensuring the reaction temperature does not exceed 50°C.
-
Heat the reaction mixture to 55 °C and maintain for 3 hours.
-
After cooling to below room temperature, quench the reaction by carefully pouring it into ice water.
-
The resulting white precipitate of 5-nitropyrimidine-2,4(1H,3H)-dione is collected by filtration, washed with a small amount of ice water, and dried under reduced pressure.
Causality Behind Experimental Choices:
-
Mixed Acid Nitration: The combination of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the electrophilic aromatic substitution reaction on the electron-rich pyrimidine ring.
-
Temperature Control: Careful temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.
-
Quenching in Ice Water: The reaction is quenched in ice water to precipitate the product, which has low solubility in cold water, and to safely dilute the strong acid mixture.
This established protocol for the synthesis of 5-nitrouracil provides a strong foundation for the development of a synthetic route to 2-hydroxy-5-nitropyrimidine, likely starting from 2-hydroxypyrimidine.
Figure 1: Plausible synthetic pathway for 2-hydroxy-5-nitropyrimidine.
Reactivity and Synthetic Utility
The 2-hydroxy-5-nitropyrimidine scaffold offers several points for chemical modification, making it a versatile building block in medicinal chemistry.
-
The Hydroxyl Group: The hydroxyl group at the 2-position can be readily converted to a leaving group, such as a chloride, by treatment with reagents like phosphorus oxychloride (POCl₃). This 2-chloro-5-nitropyrimidine is a highly valuable intermediate for nucleophilic substitution reactions with amines, alcohols, and thiols.
-
The Nitro Group: The nitro group is a strong electron-withdrawing group that activates the pyrimidine ring for nucleophilic aromatic substitution. Furthermore, the nitro group can be reduced to an amino group, which can then be further functionalized. This nitro-to-amino transformation is a key step in the synthesis of many bioactive molecules.[8]
Figure 2: Key reactivity and derivatization pathways for 2-hydroxy-5-nitropyrimidine.
The 5-Nitropyrimidine Scaffold in Kinase Inhibitor Design: A Strategic Perspective
The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] The strategic placement of a nitro group at the 5-position can offer several advantages in the development of potent and selective inhibitors.
4.1. Enhancing Binding Affinity through Hydrogen Bonding
The nitro group is a potent hydrogen bond acceptor. In the context of a kinase inhibitor, the 5-nitro group can form crucial hydrogen bonds with amino acid residues in the hinge region or other parts of the ATP-binding pocket of the kinase, thereby enhancing the binding affinity and potency of the inhibitor.
4.2. Modulating Physicochemical Properties
The introduction of a polar nitro group can significantly alter the physicochemical properties of a molecule, such as its solubility and membrane permeability. This can be strategically employed to optimize the pharmacokinetic profile of a drug candidate.
4.3. A Case Study: 5-Nitropyrimidine-2,4-dione Analogues as iNOS Inhibitors
A study on the synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues demonstrated their potential as inhibitors of inducible nitric oxide synthase (iNOS).[9] Several compounds in this series showed potent inhibitory activity against nitric oxide production. Molecular docking studies confirmed that these compounds could bind effectively to the active site of iNOS. This research highlights the utility of the 5-nitropyrimidine scaffold in the design of enzyme inhibitors.[9]
Future Perspectives and Conclusion
While 2-hydroxy-5-nitropyrimidine itself is not yet a widely utilized building block, the broader class of 5-nitropyrimidines holds immense promise in medicinal chemistry. The unique electronic properties conferred by the nitro group, combined with the proven versatility of the pyrimidine scaffold, make it a compelling starting point for the design of novel therapeutic agents. As our understanding of the structural biology of disease targets continues to grow, the rational design of inhibitors incorporating the 5-nitropyrimidine moiety is likely to become an increasingly important strategy in the quest for new and effective medicines. This guide serves as a foundational resource to stimulate further research and unlock the full potential of this intriguing building block.
References
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5-NITRO-PYRIMIDIN-2-OL CAS#: 3264-10-6; ChemWhat Code: 10859. ChemWhat.
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3264-10-6[5-Nitro-2(1H)-pyrimidinone]. Acmec Biochemical.
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5-Nitrouracil. ChemicalBook.
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- (Reference to a paper on the structure-activity rel
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Bogert, M. T., & Davidson, D. (1924). The Preparation of 5-Aminouracil and of Some of its Derivatives. Proceedings of the National Academy of Sciences of the United States of America, 10(5), 215–218.
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
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Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. PubMed.
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Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed.
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Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace.
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Discovery and history of 2-Hydroxy-5-nitropyrimidine synthesis
An In-Depth Technical Guide to the Synthesis of 2-Hydroxy-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the synthesis of 2-hydroxy-5-nitropyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. While a singular, seminal discovery of this molecule is not prominent in the historical literature, its synthesis is a logical application of established pyrimidine chemistry. This document elucidates the primary synthetic pathways, focusing on the electrophilic nitration of 2-hydroxypyrimidine. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and discuss alternative synthetic strategies. The content is structured to deliver not just procedural steps, but also the scientific rationale that underpins the synthesis of this important molecular scaffold.
Introduction: The Significance of the 2-Hydroxy-5-nitropyrimidine Scaffold
The pyrimidine ring is a cornerstone in the architecture of biologically vital molecules, most notably the nucleobases uracil, thymine, and cytosine.[1] The introduction of a nitro group and a hydroxyl group onto this scaffold creates a versatile intermediate for further chemical elaboration. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrimidine ring, making it a valuable precursor for the synthesis of a diverse array of substituted pyrimidines. These derivatives are of significant interest in the development of novel therapeutic agents, including antivirals and anticancer drugs.[2]
2-Hydroxy-5-nitropyrimidine, also known as 5-nitro-2(1H)-pyrimidinone, exists in a tautomeric equilibrium between the hydroxyl and the keto forms, a characteristic that is fundamental to its reactivity.[3] This guide will delve into the practical synthesis of this compound, providing a robust framework for its preparation in a laboratory setting.
Primary Synthetic Pathway: Electrophilic Nitration of 2-Hydroxypyrimidine
The most direct and widely applicable method for the synthesis of 2-hydroxy-5-nitropyrimidine is the electrophilic nitration of its precursor, 2-hydroxypyrimidine. This pathway is favored for its straightforward nature and reliance on well-understood reaction mechanisms.
Synthesis of the Precursor: 2-Hydroxypyrimidine
The journey to our target molecule begins with the synthesis of 2-hydroxypyrimidine. While commercially available, understanding its preparation is crucial for a comprehensive grasp of the overall process. A common and effective method involves the condensation of urea with a suitable three-carbon electrophile, such as malondialdehyde or its synthetic equivalents, under basic conditions.[2]
Experimental Protocol: Synthesis of 2-Hydroxypyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve urea in an appropriate alcohol, such as ethanol.
-
Addition of Reagents: To this solution, add a sodium alkoxide base (e.g., sodium ethoxide) followed by the slow addition of malondialdehyde or a protected precursor.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling, the reaction mixture is neutralized with an acid (e.g., acetic acid). The solvent is then removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent (e.g., water or ethanol) to yield pure 2-hydroxypyrimidine.
The Core Reaction: Nitration of 2-Hydroxypyrimidine
With the precursor in hand, the critical step is the introduction of the nitro group at the 5-position of the pyrimidine ring. This is achieved through an electrophilic aromatic substitution reaction. The hydroxyl group at the 2-position is an activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the electron-rich 5-position.
The choice of nitrating agent and reaction conditions is paramount to achieving high yield and selectivity, minimizing the formation of unwanted byproducts. A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent for this type of transformation. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.
Experimental Protocol: Nitration of 2-Hydroxypyrimidine
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, carefully add concentrated nitric acid to concentrated sulfuric acid with constant stirring.
-
Reaction Setup: In a separate reaction vessel, dissolve 2-hydroxypyrimidine in concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-hydroxypyrimidine, ensuring the temperature is maintained below 10 °C to control the exothermic reaction and prevent over-nitration.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified duration. Monitor the reaction progress using TLC or HPLC.
-
Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude 2-hydroxy-5-nitropyrimidine.
-
Purification: Collect the precipitate by filtration, wash with cold water until the washings are neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent, such as hot water or an alcohol-water mixture.
Table 1: Comparison of Reaction Conditions for Nitration
| Parameter | Condition 1 | Condition 2 | Rationale |
| Nitrating Agent | HNO₃/H₂SO₄ | Fuming HNO₃ | HNO₃/H₂SO₄ provides a controlled source of the nitronium ion. Fuming nitric acid is more reactive and may lead to byproducts. |
| Temperature | 0-10 °C | Room Temperature | Lower temperatures are crucial for controlling the reaction rate and preventing the formation of dinitro- or oxidized byproducts. |
| Reaction Time | 2-4 hours | 1-2 hours | Reaction time is dependent on temperature and substrate concentration; careful monitoring is essential. |
Mechanism of Electrophilic Nitration
Caption: Mechanism of the electrophilic nitration of 2-hydroxypyrimidine.
Alternative Synthetic Routes
While direct nitration of 2-hydroxypyrimidine is the most common approach, other synthetic strategies can be envisioned, often drawing parallels from the synthesis of the analogous 2-hydroxy-5-nitropyridine.[4]
Synthesis from 2-Amino-5-nitropyrimidine
An alternative pathway involves the hydrolysis of 2-amino-5-nitropyrimidine. This method is particularly useful if 2-aminopyrimidine is a more readily available starting material.
-
Nitration of 2-Aminopyrimidine: The first step is the nitration of 2-aminopyrimidine.[5] The amino group is strongly activating, but the reaction must be carefully controlled to avoid oxidation.
-
Hydrolysis of 2-Amino-5-nitropyrimidine: The resulting 2-amino-5-nitropyrimidine can then be converted to 2-hydroxy-5-nitropyrimidine via hydrolysis, typically under basic conditions (e.g., refluxing with aqueous sodium hydroxide).[6] A similar method involves diazotization of the amino group followed by reaction with water.[7]
Caption: Alternative synthesis via hydrolysis of 2-amino-5-nitropyrimidine.
Conclusion and Future Perspectives
The synthesis of 2-hydroxy-5-nitropyrimidine is a testament to the power and predictability of fundamental organic chemistry principles. While its specific discovery may not be a celebrated event, its preparation is readily achievable through well-established methods, primarily the electrophilic nitration of 2-hydroxypyrimidine. The insights provided in this guide, from the synthesis of the precursor to the detailed mechanism of nitration and alternative routes, are intended to equip researchers and drug development professionals with the knowledge to confidently synthesize this valuable intermediate. As the demand for novel heterocyclic compounds in medicinal chemistry continues to grow, a thorough understanding of the synthesis of such foundational scaffolds remains as critical as ever.
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ResearchGate. (2014). Nitration reaction of pyrimidine derivatives at the carbon. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of (a) 2-hydroxy-5-nitropyridine. Retrieved from [Link]
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An In-depth Technical Guide to Tautomerism in 2-Hydroxypyridine Derivatives
Introduction: The Dynamic Equilibrium of 2-Hydroxypyridine and 2-Pyridone
The phenomenon of tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a cornerstone of modern organic chemistry with profound implications in fields ranging from materials science to drug discovery. Among the most extensively studied and illustrative examples of prototropic tautomerism is the equilibrium between 2-hydroxypyridine and its corresponding amide isomer, 2-pyridone.[1][2][3] This dynamic interplay between the aromatic enol-like form and the non-aromatic but highly polarized keto-like form is not merely a chemical curiosity; it is a critical determinant of the molecule's physical, chemical, and biological properties.[2] Understanding and controlling this equilibrium is paramount for researchers, scientists, and drug development professionals aiming to modulate molecular behavior and function.
This technical guide provides a comprehensive exploration of the core principles governing tautomerism in 2-hydroxypyridine derivatives. We will delve into the subtle yet powerful forces that dictate the position of the tautomeric equilibrium, the advanced analytical techniques employed to characterize these forms, and the practical implications for rational drug design.
The Tautomeric Landscape: Factors Governing Equilibrium
The position of the 2-hydroxypyridine/2-pyridone equilibrium is not static but is instead exquisitely sensitive to a variety of internal and external factors. A thorough understanding of these influences is essential for predicting and manipulating the tautomeric preference of a given derivative.
Solvent Effects: A Polarizing Influence
The polarity of the solvent plays a pivotal role in shifting the tautomeric equilibrium.[1][2][4][5][6][7] In non-polar solvents, the less polar 2-hydroxypyridine tautomer is generally favored. Conversely, polar solvents, particularly those capable of hydrogen bonding like water and alcohols, significantly stabilize the more polar 2-pyridone form.[1][2][4][6][7] This stabilization arises from the strong intermolecular hydrogen bonds formed between the solvent and the N-H and C=O groups of the 2-pyridone tautomer.[6][7] In the gas phase, the 2-hydroxypyridine form is typically the more stable species due to its aromaticity.[1][8]
The dramatic shift in equilibrium constants across different solvents underscores the importance of considering the intended biological or experimental environment. For instance, in aqueous biological systems, the 2-pyridone form is expected to predominate.[1]
| Solvent | Dielectric Constant (ε) | Equilibrium Constant (KT = [2-pyridone]/[2-hydroxypyridine]) | Reference |
| Gas Phase | 1 | ~0.3 | [1] |
| Cyclohexane | 2.02 | 1.7 | [2] |
| Chloroform | 4.81 | ~6 | [2] |
| Acetonitrile | 37.5 | - | [1] |
| Water | 80.1 | 900 | [1] |
Substituent Effects: Fine-Tuning the Equilibrium
The electronic nature and position of substituents on the pyridine ring can significantly influence the relative stabilities of the two tautomers.[9][10][11][12] Electron-withdrawing groups, such as a nitro group, can affect the acidity of the N-H proton in the pyridone form and the O-H proton in the hydroxypyridine form, thereby shifting the equilibrium. The position of the substituent is also critical; for example, chlorination at different positions on the ring has been shown to have distinct effects on the tautomeric preference in the gas phase.[9][10] These substituent effects are a powerful tool for medicinal chemists to fine-tune the properties of a drug candidate.
pH and Ionization: The Role of Protonation and Deprotonation
The pH of the medium can have a profound impact on the observed tautomeric forms by influencing the ionization state of the molecule. Both the 2-hydroxypyridine and 2-pyridone forms can be protonated or deprotonated, leading to a complex set of equilibria. Understanding the pKa values associated with these different species is crucial for predicting the predominant form under specific pH conditions. Spectrophotometric and dielectric studies can be employed to determine the various ionization and tautomeric equilibrium constants.[13]
Visualizing the Equilibrium and Influencing Factors
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the tautomeric equilibrium and the key factors that influence it.
Caption: Factors influencing the 2-hydroxypyridine/2-pyridone tautomeric equilibrium.
Experimental Characterization of Tautomers
A variety of spectroscopic techniques are indispensable for the qualitative and quantitative analysis of tautomeric mixtures. Each method provides unique insights into the structural and electronic differences between the tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for studying tautomerism.[14][15][16][17] The chemical shifts of the protons and carbons in the heterocyclic ring are sensitive to the electronic environment, which differs significantly between the hydroxy and pyridone forms. For instance, the chemical shift of the proton attached to the nitrogen in the pyridone form is a key diagnostic signal. In some cases, the interconversion between tautomers at room temperature is rapid on the NMR timescale, resulting in averaged signals. Variable temperature NMR studies can be employed to slow down the exchange rate and resolve the signals of the individual tautomers.[17]
Experimental Protocol: ¹H NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the 2-hydroxypyridine derivative in the desired deuterated solvent (e.g., CDCl₃ for a non-polar environment, DMSO-d₆ for a polar environment) to a final concentration of approximately 10-20 mM.
-
Add a known amount of an internal standard (e.g., tetramethylsilane, TMS) for accurate chemical shift referencing.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Set the spectral width to encompass all expected proton signals.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For quantitative analysis, ensure a long relaxation delay (at least 5 times the longest T₁) to allow for complete relaxation of all protons.
-
-
Data Analysis:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals corresponding to unique protons of each tautomer.
-
Calculate the mole fraction of each tautomer from the relative integrals. The equilibrium constant (KT) can then be determined.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is another valuable technique for quantifying the ratio of tautomers in solution.[11] The 2-hydroxypyridine and 2-pyridone forms exhibit distinct absorption maxima due to differences in their electronic structures and conjugation. The aromatic 2-hydroxypyridine tautomer typically absorbs at a different wavelength compared to the cross-conjugated 2-pyridone system. By comparing the spectrum of the sample to the spectra of "fixed" derivatives (e.g., N-methyl-2-pyridone and 2-methoxypyridine), where tautomerism is not possible, the concentration of each tautomer in the equilibrium mixture can be determined using the Beer-Lambert law.[11]
Infrared (IR) Spectroscopy
IR spectroscopy provides characteristic vibrational frequencies for the functional groups present in each tautomer.[18][19] The 2-pyridone form exhibits a strong carbonyl (C=O) stretching absorption, typically in the range of 1650-1690 cm⁻¹, which is absent in the 2-hydroxypyridine tautomer.[4] Conversely, the 2-hydroxypyridine form shows a characteristic O-H stretching vibration. The presence and relative intensities of these bands can be used to identify the predominant tautomer in a given state (solid, liquid, or gas).[18]
Caption: A generalized workflow for the experimental characterization of tautomerism.
Computational Chemistry: A Theoretical Lens on Tautomerism
In conjunction with experimental methods, computational chemistry provides invaluable insights into the thermodynamics and kinetics of tautomerization.[1][8] Density Functional Theory (DFT) and ab initio methods can be used to calculate the relative energies of the tautomers in the gas phase and in solution (using continuum solvation models).[1][5] These calculations can predict the position of the equilibrium and help to rationalize the effects of substituents and solvents. Furthermore, computational methods can be used to model the transition state for the interconversion, providing information about the energy barrier and the mechanism of the proton transfer.[1][2]
Implications for Drug Development
The tautomeric state of a drug molecule can have a significant impact on its pharmacokinetic and pharmacodynamic properties. Different tautomers can exhibit variations in:
-
Receptor Binding: The shape, hydrogen bonding capabilities, and electrostatic potential of a molecule are altered between tautomeric forms, which can lead to different binding affinities for a biological target.
-
Solubility and Permeability: The polarity and hydrogen bonding capacity of tautomers influence their solubility in aqueous and lipid environments, which in turn affects their absorption, distribution, metabolism, and excretion (ADME) profile.
-
pKa: The acidity and basicity of a molecule can differ between tautomers, influencing its ionization state at physiological pH and its interactions with biological macromolecules.
Therefore, a comprehensive understanding of the tautomeric behavior of a drug candidate is crucial for rational drug design and lead optimization.
Conclusion
The tautomerism of 2-hydroxypyridine derivatives is a rich and multifaceted area of study with significant practical implications. The delicate balance between the hydroxy and pyridone forms is governed by a complex interplay of solvent, substituent, and pH effects. A multi-pronged approach, combining advanced spectroscopic techniques and computational modeling, is essential for a thorough characterization of this dynamic equilibrium. For researchers in medicinal chemistry and drug development, the ability to predict and control tautomerism is a powerful tool for designing molecules with optimized efficacy and desirable physicochemical properties.
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Sengwa, R. J., & Sankhla, S. (2016). A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water. RSC Advances, 6(81), 77805-77815. [Link]
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Claramunt, R. M., & Elguero, J. (2006). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. In The Chemistry of Heterocyclic Compounds, Volume 64: The Chemistry of Anilines (pp. 1-38). John Wiley & Sons. [Link]
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An In-depth Technical Guide to the Electron-Donating and Withdrawing Effects in 2-Hydroxy-5-nitropyrimidine
This guide provides a comprehensive analysis of the intricate electronic landscape within 2-hydroxy-5-nitropyrimidine, a molecule of significant interest in medicinal chemistry and materials science. We will dissect the interplay of its constituent functional groups—the hydroxyl and the nitro moieties—and their profound impact on the electron density, reactivity, and spectral properties of the pyrimidine core. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-property relationships in substituted pyrimidines.
Executive Summary
2-Hydroxy-5-nitropyrimidine presents a classic case of a "push-pull" electronic system. The hydroxyl group at the 2-position acts as an electron-donating group (EDG) through resonance, while the nitro group at the 5-position serves as a potent electron-withdrawing group (EWG) through both resonance and inductive effects. This dynamic antagonism governs the molecule's chemical behavior, influencing its acidity, nucleophilicity, electrophilicity, and susceptibility to various chemical transformations. A critical aspect of this molecule is its existence in tautomeric forms, primarily the hydroxy and the oxo (or pyrimidinone) forms, the equilibrium of which is highly sensitive to the solvent environment. Understanding these electronic effects and tautomerism is paramount for predicting reactivity and designing novel derivatives with tailored properties.
The Dichotomy of Electronic Influence: Hydroxyl vs. Nitro Group
The electronic character of the pyrimidine ring in 2-hydroxy-5-nitropyrimidine is a direct consequence of the competing effects of its substituents.
The Hydroxyl Group: An Electron-Donating Powerhouse
While oxygen is an electronegative atom and thus exhibits an electron-withdrawing inductive effect (-I), its lone pairs of electrons can participate in resonance with the aromatic pyrimidine ring. This resonance effect (+R) is significantly stronger than the inductive effect, leading to an overall electron-donating character.[1] This donation of electron density increases the electron richness of the ring, particularly at the ortho and para positions.
The Nitro Group: A Strong Electron Withdrawer
The nitro group is a quintessential electron-withdrawing group, operating through both a strong inductive effect (-I) due to the electronegativity of the nitrogen and oxygen atoms, and a powerful resonance effect (-R) that delocalizes the ring's pi-electrons onto the nitro group.[2][3] This withdrawal of electron density deactivates the ring towards electrophilic attack and enhances its susceptibility to nucleophilic substitution.
The interplay of these opposing electronic forces creates a unique charge distribution across the pyrimidine ring, which can be visualized through computational modeling.
Tautomerism: A Critical Consideration
A pivotal aspect of 2-hydroxypyrimidines is their ability to exist as tautomers.[4][5][6][7] For 2-hydroxy-5-nitropyrimidine, the primary tautomeric equilibrium is between the enol (2-hydroxy) form and the keto (2-oxo or 5-nitro-2(1H)-pyrimidinone) form.
Theoretical studies on the parent 2-hydroxypyrimidine have shown that in the gas phase or weakly polar environments, the hydroxy form is favored.[4][7] However, in polar solvents, the equilibrium shifts significantly towards the more polar oxo form.[4][7] This solvent-dependent tautomerism is a critical factor in the reactivity and biological activity of 2-hydroxy-5-nitropyrimidine and its derivatives.[8]
Caption: Tautomeric equilibrium of 2-hydroxy-5-nitropyrimidine.
Experimental and Computational Characterization of Electronic Effects
A multi-pronged approach combining spectroscopic analysis and computational modeling is essential for a thorough understanding of the electronic properties of 2-hydroxy-5-nitropyrimidine.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the ring protons are highly indicative of the electron density. The electron-withdrawing nitro group will cause a downfield shift (higher ppm) of the adjacent protons, while the electron-donating hydroxyl group will cause an upfield shift (lower ppm).
-
¹³C NMR: Similarly, the carbon chemical shifts will reflect the electron density at each position. Carbons attached to or influenced by the nitro group will be shifted downfield.
UV-Visible Spectroscopy: The electronic transitions observed in the UV-Vis spectrum are sensitive to the electronic structure. The push-pull nature of the substituents can lead to intramolecular charge transfer (ICT) bands. Changes in the solvent polarity will likely cause a shift in the absorption maxima (solvatochromism), providing further insight into the electronic distribution in the ground and excited states. Spectroscopic studies on related 4,6-dihydroxypyrimidine derivatives have demonstrated the utility of UV-Vis in probing protonation and electronic changes.[9]
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool for elucidating the electronic properties of molecules.[10][11][12][13]
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential). For 2-hydroxy-5-nitropyrimidine, the ESP map would be expected to show a high negative potential around the nitro group and the oxygen of the hydroxyl group, and a positive potential on the ring protons.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). In a push-pull system, the HOMO is often localized on the electron-donating fragment, and the LUMO on the electron-withdrawing fragment.
Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the charge distribution at each atomic center, providing a more detailed picture of the electronic effects.
Caption: Workflow for characterizing electronic effects.
Synthesis and Reactivity
The electronic properties of 2-hydroxy-5-nitropyrimidine dictate its synthesis and subsequent reactivity.
Synthesis
A common synthetic route to 2-hydroxy-5-nitropyrimidine likely involves the nitration of 2-hydroxypyrimidine. Alternatively, a method analogous to the synthesis of 2-hydroxy-5-nitropyridine from 2-amino-5-nitropyridine via hydrolysis could be employed.[14] Careful control of reaction conditions is necessary to achieve the desired regioselectivity.
Table 1: Potential Synthetic Routes
| Starting Material | Reagents | Key Considerations |
| 2-Hydroxypyrimidine | HNO₃ / H₂SO₄ | Control of temperature and nitrating agent concentration to avoid over-nitration. |
| 2-Amino-5-nitropyrimidine | NaOH (aq), Reflux | Hydrolysis of the amino group to a hydroxyl group.[14] |
Reactivity
-
Acidity: The electron-withdrawing nitro group significantly increases the acidity of the hydroxyl group, making it more readily deprotonated than the parent 2-hydroxypyrimidine.
-
Nucleophilic Aromatic Substitution (SNAAr): The electron-deficient nature of the pyrimidine ring, enhanced by the nitro group, makes it susceptible to SNAAr reactions. Good nucleophiles can potentially displace a suitable leaving group on the ring.
-
Electrophilic Aromatic Substitution (SEAr): The ring is generally deactivated towards SEAr due to the strong electron-withdrawing nitro group. Harsh reaction conditions would be required for any electrophilic substitution to occur.
Protocol: Computational Analysis of 2-Hydroxy-5-nitropyrimidine using DFT
This protocol outlines a general workflow for performing DFT calculations to investigate the electronic properties of 2-hydroxy-5-nitropyrimidine.
-
Molecule Building and Geometry Optimization:
-
Construct the 3D structures of both the 2-hydroxy and 2-oxo tautomers of 2-hydroxy-5-nitropyrimidine using a molecular modeling software.
-
Perform geometry optimization for both tautomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).[10] This step is crucial to find the lowest energy conformation of each tautomer.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies).
-
-
Calculation of Electronic Properties:
-
Using the optimized geometries, perform single-point energy calculations to obtain:
-
Electrostatic Potential (ESP) Maps: Visualize the charge distribution.
-
Molecular Orbitals: Analyze the HOMO and LUMO energies and distributions.
-
NBO Analysis: Determine the partial atomic charges.
-
-
-
Solvation Effects:
-
To model the behavior in solution, repeat the geometry optimization and electronic property calculations using a continuum solvation model (e.g., PCM or SMD) that represents the desired solvent.
-
-
Data Analysis and Interpretation:
-
Compare the calculated properties of the two tautomers in the gas phase and in solution.
-
Correlate the computational results with available experimental data (e.g., NMR chemical shifts, UV-Vis absorption maxima).
-
Conclusion
The electronic landscape of 2-hydroxy-5-nitropyrimidine is a fascinating study in the interplay of electron-donating and withdrawing effects. The hydroxyl and nitro groups exert opposing influences on the pyrimidine ring, creating a molecule with a rich and tunable reactivity profile. The pronounced role of tautomerism, which is highly sensitive to the surrounding environment, adds another layer of complexity and opportunity for chemical manipulation. A thorough understanding of these fundamental principles, gained through a combination of experimental and computational approaches, is essential for the rational design of novel 2-hydroxy-5-nitropyrimidine derivatives for applications in drug discovery and materials science.
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Les, A., & Adamowicz, L. (1991). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 95(18), 7021-7032. [Link]
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Al-Kahtani, A. A. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]
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The Privileged Scaffold: Unlocking the Free Radical Scavenging Properties of Pyrimidine Derivatives
An In-Depth Technical Guide
Abstract
The pyrimidine nucleus is a cornerstone heterocyclic scaffold in medicinal chemistry, famously forming the backbone of nucleobases in DNA and RNA.[1] Its structural versatility and synthetic accessibility have led to a vast library of derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3] A growing body of evidence now highlights the significant potential of pyrimidine derivatives as potent antioxidants and free radical scavengers.[4] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathophysiology of numerous chronic and degenerative diseases such as cancer, atherosclerosis, and neurodegenerative disorders.[1][5] This guide provides a comprehensive technical overview of the free radical scavenging properties of pyrimidine derivatives, designed for researchers, medicinal chemists, and drug development professionals. We will explore the core mechanisms of action, delve into critical structure-activity relationships (SAR), provide detailed protocols for evaluating antioxidant efficacy, and discuss the therapeutic implications and future directions of this promising class of compounds.
The Genesis of Oxidative Stress and the Antioxidant Imperative
Free radicals are molecules or atoms possessing one or more unpaired electrons, rendering them highly reactive and unstable.[4] In biological systems, the most relevant free radicals are often derived from oxygen and are collectively known as ROS. While they play a role in normal physiological processes at low concentrations, their overproduction leads to a state of oxidative stress.[6] This excess of ROS can inflict indiscriminate damage on vital biomolecules, including lipids, proteins, and nucleic acids, disrupting cellular function and contributing to disease progression.[1]
Antioxidants function as the primary defense against this onslaught by neutralizing free radicals, typically by donating an electron or a hydrogen atom to the radical species, thereby stabilizing it and terminating the damaging chain reaction.[1] The exploration of synthetic antioxidants is driven by the need for novel therapeutic agents that can bolster the body's endogenous defenses and mitigate the damage caused by oxidative stress.[1]
Mechanisms of Radical Scavenging by Pyrimidine Derivatives
The antioxidant activity of pyrimidine derivatives is primarily attributed to their ability to interrupt free radical chain reactions. The specific mechanism is highly dependent on the nature and position of substituents on the pyrimidine ring. The two predominant mechanisms are:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a more stable antioxidant radical (ArO•). Phenolic hydroxyl groups or secondary amino groups attached to the pyrimidine scaffold are classic functional groups that operate via HAT.
-
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). This is often followed by proton transfer.
The efficiency of these processes is dictated by the bond dissociation enthalpy (for HAT) and the ionization potential (for SET) of the pyrimidine derivative, which are, in turn, influenced by the electronic properties of its substituents.
Caption: Key mechanisms of free radical neutralization by pyrimidine antioxidants.
Structure-Activity Relationship (SAR): The Key to Potency
The antioxidant capacity of a pyrimidine derivative is not inherent to the core ring itself but is profoundly influenced by the type, number, and position of its substituents. Understanding these SARs is paramount for the rational design of potent free radical scavengers.
-
Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂) groups are critical for high antioxidant activity.[7] By donating electron density to the pyrimidine ring, they lower the oxidation potential and weaken the O-H or N-H bond, facilitating hydrogen or electron donation to radicals.[7] The presence of multiple hydroxyl groups, particularly in ortho or para positions, often leads to a synergistic enhancement of activity.[8]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) generally decrease antioxidant activity.[4] They pull electron density away from the ring, making it more difficult to donate an electron or hydrogen atom. However, these groups can be strategically employed to modulate other properties like lipophilicity and bioavailability, which indirectly affect the overall efficacy of the compound.[4]
-
Steric Hindrance: The size and position of substituents can sterically hinder the approach of a bulky free radical (like DPPH) to the active center of the antioxidant, potentially reducing its scavenging rate.[9][10]
-
Lipophilicity: The ability of a compound to penetrate lipid membranes is crucial for protecting against lipid peroxidation.[4] Modulating lipophilicity through appropriate substitutions can enhance the effectiveness of pyrimidine derivatives in biological systems. Low lipophilicity and low molecular weight can sometimes favor the approach of bulky radicals.[9][10]
| Substituent Group | Position on Ring | General Effect on Antioxidant Activity | Rationale |
| Hydroxyl (-OH) | C2, C4, C6 | Strongly Increases | Excellent hydrogen/electron donor. Multiple -OH groups show synergistic effects.[8] |
| Amino (-NH₂) | C2, C4 | Increases | Good hydrogen donor, increases electron density of the ring system.[1] |
| Methoxy (-OCH₃) | C4, C6 | Moderately Increases | Electron-donating group that enhances stability of the resulting radical.[7] |
| Thio (-SH) | C2 | Increases | The S-H bond is a good hydrogen donor.[1] |
| Halogens (-Cl, -Br) | Various | Decreases / Modulates | Electron-withdrawing, but increases lipophilicity, which can be beneficial.[4] |
| Phenyl/Aryl Groups | Various | Variable | Can extend conjugation, stabilizing the antioxidant radical. Effect depends on substituents on the aryl ring itself.[9] |
Caption: Summary of key structure-activity relationships for pyrimidine antioxidants.
Evaluating Antioxidant Activity: Standardized Protocols
A multi-assay approach is necessary to comprehensively characterize the antioxidant profile of a pyrimidine derivative, as different methods reflect different aspects of antioxidant action.[7]
Caption: A typical workflow for the discovery and evaluation of pyrimidine antioxidants.
DPPH• Radical Scavenging Assay Protocol
This is one of the most common and rapid methods for screening antioxidant activity.[11] It measures the ability of a compound to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow.[10][12]
Causality: The choice of this assay is based on its simplicity and high throughput. The stability of the DPPH radical allows for a straightforward spectrophotometric measurement. However, steric hindrance from bulky test compounds can sometimes limit their interaction with the DPPH radical, which is a key consideration when interpreting results.[9]
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Prepare stock solutions of the test pyrimidine derivatives (e.g., 1 mg/mL) in a suitable solvent (DMSO or methanol).
-
Prepare a series of dilutions from the stock solutions to obtain a range of concentrations for IC₅₀ determination.
-
Ascorbic acid or Trolox is used as a positive control.
-
-
Assay Procedure:
-
To a 96-well plate, add 50 µL of the test compound solution at various concentrations.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, use 50 µL of the solvent (e.g., DMSO) instead of the test compound.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance (A) at 517 nm using a microplate reader.[7]
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS•+ Radical Cation Decolorization Assay Protocol
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+).[7] This method is advantageous as the ABTS•+ radical is soluble in both aqueous and organic solvents, allowing for the evaluation of both hydrophilic and lipophilic antioxidants.[1]
Causality: This assay is often used to complement the DPPH assay. Its applicability to a broader range of compounds and its sensitivity at a different wavelength (734 nm) provides a more comprehensive picture of a compound's radical scavenging ability. The radical is generated via an oxidation reaction, which is a reliable and reproducible process.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ radical cation, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This stock solution is stable for several days when stored in the dark at 4°C.
-
Before the assay, dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Prepare test compounds and controls as described in the DPPH protocol.
-
To a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Shake the plate and incubate at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and the IC₅₀ value using the same formulas as in the DPPH assay.
-
Therapeutic Potential and Future Directions
The demonstrated ability of pyrimidine derivatives to scavenge free radicals and inhibit processes like lipid peroxidation positions them as highly promising therapeutic agents for diseases rooted in oxidative stress.[9][10]
-
Anti-inflammatory Activity: Oxidative stress is a key driver of inflammation. By reducing ROS levels, pyrimidine derivatives can modulate inflammatory pathways, such as inhibiting cyclooxygenase (COX) enzymes and lipoxygenase.[13][14]
-
Anticancer Activity: ROS can cause DNA mutations and promote cancer cell proliferation. Antioxidant pyrimidines may exert a chemo-preventive effect or enhance the efficacy of traditional cancer therapies by reducing oxidative damage.[12][15]
-
Neuroprotection: The brain is particularly vulnerable to oxidative damage. Pyrimidine-based antioxidants could potentially be developed to combat neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1]
Despite the promise, challenges remain. The translation from potent in vitro scavenger to effective therapeutic agent requires careful optimization of pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), as well as minimizing potential toxicity.[4]
The future of this field lies in the rational design of multi-target ligands, where the pyrimidine scaffold is functionalized not only for potent antioxidant activity but also for specific interactions with disease-related protein targets. The use of computational modeling and in silico screening will be instrumental in accelerating the discovery of next-generation pyrimidine-based therapeutics.[9][16]
References
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). MDPI. [Link]
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synthesis of some pyrimidine derivatives and evaluation of antioxidant studies. (2023). ResearchGate. [Link]
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Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. (2022). Indian Journal of Pharmaceutical Sciences. [Link]
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Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). PubMed Central. [Link]
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Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. (2022). Indian Journal of Pharmaceutical Sciences. [Link]
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Free radical scavenging properties of pyrimidine derivatives. (2012). PubMed Central. [Link]
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Free Radical Scavenging and Cytotoxic Activities of Substituted Pyrimidines. (2020). Juniper Publishers. [Link]
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Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. (2022). Semantic Scholar. [Link]
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Antioxidant Properties of Pyrimidine and Uracil Derivatives. (2021). ResearchGate. [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed. [Link]
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(PDF) Free radical scavenging properties of pyrimidine derivatives. (2012). ResearchGate. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2022). ResearchGate. [Link]
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(PDF) Free Radical Scavenging and Cytotoxic Activities of Substituted Pyrimidines. (2020). ResearchGate. [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Research Journal of Pharmacy and Technology. [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). PubMed Central. [Link]
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Free radical scavenging properties of pyrimidine derivatives. (2012). ProQuest. [Link]
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Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. (2022). ResearchGate. [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed Central. [Link]
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SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. (2023). Rasayan Journal of Chemistry. [Link]
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Recent Advances in Pyrimidine-Based Drugs. (2023). PubMed Central. [Link]
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Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). MDPI. [Link]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. [Link]
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Molecular structures of pyrimidine with antioxidant potential.. (2024). ResearchGate. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]
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The Strategic Role of Nitropyridines in the Synthesis of Bioactive Molecules
An In-Depth Technical Guide:
Abstract
The pyridine ring is a privileged structural motif in drug design, present in a significant percentage of FDA-approved pharmaceuticals.[1] Among its many derivatives, nitropyridines represent a class of exceptionally versatile and powerful intermediates for the construction of complex, biologically active molecules.[2] Their unique electronic properties, conferred by the strongly electron-withdrawing nitro group, unlock specific and highly efficient synthetic pathways that are central to modern medicinal chemistry. This guide provides an in-depth examination of the chemical principles governing nitropyridine reactivity and showcases their strategic application in the synthesis of high-value therapeutic agents, with a focus on kinase inhibitors. We will dissect core synthetic transformations, provide validated experimental protocols, and illustrate the logic behind their use in multi-step drug synthesis campaigns.
The Chemical Rationale: Why Nitropyridines are Pillars of Heterocyclic Synthesis
The synthetic utility of nitropyridines is rooted in two fundamental chemical principles: the activation of the pyridine ring towards nucleophilic attack and the capacity of the nitro group to be transformed into other essential functionalities.
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of a nitro group, one of the most powerful electron-withdrawing groups, further depletes the ring's electron density. This effect is most pronounced at the positions ortho and para to the nitro group (positions 2, 4, and 6), rendering them highly electrophilic and susceptible to attack by nucleophiles.[3] When a suitable leaving group, such as a halogen, is present at one of these activated positions, Nucleophilic Aromatic Substitution (SNAr) proceeds efficiently. This reaction is a cornerstone of pyridine chemistry, allowing for the facile introduction of amine, ether, thiol, and other functionalities crucial for building pharmacophores.[4][5][6]
-
The Nitro Group as a Synthetic Handle: Beyond its activating role, the nitro group is a "masked" amino group. It is chemically robust and can withstand a variety of reaction conditions used to modify other parts of the molecule. Subsequently, it can be selectively reduced to a primary amine (–NH₂) under mild and reliable conditions.[7] This resulting aminopyridine is a critical building block for a vast array of secondary transformations, including amide bond formations, sulfonamide synthesis, and participation in further cross-coupling reactions.
The logical flow from an activated nitropyridine to a complex bioactive molecule often follows a well-defined strategic path, as illustrated in the workflow below.
Caption: The addition-elimination mechanism of SNAr on a nitropyridine.
This transformation is exceptionally broad in scope. A wide variety of nitrogen, oxygen, and sulfur nucleophiles can be employed, making it a go-to method for installing key pharmacophoric elements.
Reduction of the Nitro Group
The conversion of a nitropyridine to an aminopyridine is a pivotal step that dramatically expands the synthetic possibilities. A multitude of methods exist for this reduction, with the choice depending on the presence of other functional groups in the molecule.
| Reduction Method | Reagents | Typical Conditions | Notes |
| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂ | Room temp to 50 °C, 1-50 atm H₂ | Highly efficient and clean. Can also reduce alkenes, alkynes, and sometimes cause dehalogenation. [8] |
| Transfer Hydrogenation | Ammonium formate, Hydrazine | Pd/C, Ethanol, Reflux | Avoids the need for pressurized H₂ gas. Generally mild. [7] |
| Metal/Acid Reduction | Fe, Sn, or Zn powder | HCl, Acetic Acid | A classic, cost-effective method. The acidic workup may not be suitable for acid-labile groups. |
| Metal Chloride Reduction | Tin(II) Chloride (SnCl₂) | Ethanol, Reflux | A milder alternative to strong acid conditions, often showing good functional group tolerance. |
Causality in Reagent Selection: For a substrate containing other reducible groups like a benzylic ester, a milder method like SnCl₂ might be preferred over catalytic hydrogenation to avoid cleaving the ester. Conversely, if the molecule is robust, catalytic hydrogenation is often chosen for its high yield and clean reaction profile. [8]
Case Study: Synthesis of Janus Kinase 2 (JAK2) Inhibitors
The strategic value of nitropyridines is best demonstrated in a real-world synthesis. A series of potent inhibitors of Janus kinase 2 (JAK2), a target for myeloproliferative disorders, were synthesized using a nitropyridine-based strategy. [9] The synthesis commences with 2-chloro-5-methyl-3-nitropyridine . This starting material perfectly encapsulates the principles discussed: a leaving group (Cl) is positioned ortho to the activating nitro group.
Caption: Synthetic pathway to JAK2 inhibitors via a nitropyridine core.
-
Oxidation: The methyl group at the 5-position is first oxidized to a carboxylic acid. This step introduces a handle for the final amide coupling.
-
SNAr Reaction: The chlorine at the 2-position is displaced by a secondary amine. This reaction proceeds smoothly due to the activation provided by the adjacent nitro group. [9]3. Amide Coupling: The carboxylic acid is then coupled with a substituted aniline using a standard coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) to form the final amide bond, yielding the target JAK2 inhibitor. [1][9] This elegant synthesis highlights the strategic power of the nitropyridine scaffold. The nitro group first serves to facilitate the crucial C-N bond formation via SNAr and is then carried through to the final product. In related syntheses of other kinase inhibitors, this nitro group would be reduced to an amine to allow for further elaboration. [9]
Field-Proven Experimental Protocols
The following protocols are representative methodologies for the key transformations described. They are designed to be self-validating and serve as a strong starting point for laboratory synthesis.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Synthesis of N-Benzyl-5-nitro-pyridin-2-amine
This protocol details a typical SNAr reaction using 2-chloro-5-nitropyridine and a primary amine nucleophile.
-
Materials:
-
2-Chloro-5-nitropyridine (1.0 mmol, 158.5 mg)
-
Benzylamine (1.1 mmol, 118 mg, 120 µL)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Anhydrous Acetonitrile (5 mL)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
-
Procedure:
-
To a 25 mL round-bottom flask, add 2-chloro-5-nitropyridine, potassium carbonate, and acetonitrile.
-
Begin stirring the suspension at room temperature.
-
Add benzylamine dropwise to the stirring mixture.
-
Attach a condenser and heat the reaction mixture to reflux (approx. 82 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-benzyl-5-nitro-pyridin-2-amine.
-
Protocol 2: Catalytic Reduction of a Nitro Group - Synthesis of 6-Chloropyridin-3-amine
This protocol describes the reduction of the nitro group on 2-chloro-5-nitropyridine using catalytic hydrogenation. [8]
-
Materials:
-
2-Chloro-5-nitropyridine (1.0 mmol, 158.5 mg)
-
10% Palladium on Carbon (Pd/C, 10 mol% Pd, ~16 mg)
-
Methanol or Ethanol (10 mL)
-
Hydrogenation vessel (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Celite
-
-
Procedure:
-
In a hydrogenation vessel, dissolve 2-chloro-5-nitropyridine in methanol.
-
CAUTION: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst. Palladium on carbon can be pyrophoric and should not be allowed to dry in the presence of air.
-
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this purge cycle three times.
-
Pressurize the vessel with hydrogen (e.g., 50 psi or using a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield 6-chloropyridin-3-amine, which is often pure enough for subsequent steps.
-
Conclusion and Future Outlook
Nitropyridines are not merely simple building blocks; they are strategic intermediates that enable complex molecular architectures. Their predictable reactivity through Nucleophilic Aromatic Substitution and the synthetic versatility offered by the subsequent reduction of the nitro group ensure their continued prominence in drug discovery and development. [2][9]As medicinal chemists pursue novel kinase inhibitors, antivirals, and CNS-active agents, the logical and efficient synthetic routes unlocked by nitropyridines will remain an indispensable part of the synthetic chemist's arsenal. Future developments will likely focus on novel catalytic methods for C-H functionalization of the nitropyridine ring and the development of more sustainable reduction protocols.
References
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Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]
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Chem-Impex. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]
-
Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Essential Role of 2-Chloro-5-nitropyridine in Modern Drug Discovery. Retrieved from [Link]
-
(2026). The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production. Retrieved from [Link]
-
(n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Dissertation. Retrieved from [Link]
-
Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. Available at: [Link]
-
PubMed. (2019). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
-
Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. Available at: [Link]
-
Chem-Impex. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]
-
Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from [Link]
-
(2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. Available at: [Link]
-
Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PubMed Central. Available at: [Link]
- Google Patents. (n.d.). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
-
(2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
Grych, M., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
Nitta, Y., et al. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Communications. Available at: [Link]
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Methodological & Application
Application Note & Protocol: A Guided Synthesis of 2-Hydroxy-5-nitropyrimidine from 2-Aminopyridine
Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 2-hydroxy-5-nitropyrimidine, a valuable heterocyclic building block. The synthesis commences with the regioselective nitration of 2-aminopyridine to yield the intermediate, 2-amino-5-nitropyridine. This intermediate is subsequently converted to the final product via a diazotization-hydrolysis reaction. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data.
Introduction
Heterocyclic compounds containing the pyrimidine scaffold are of significant interest in medicinal chemistry and materials science. 2-Hydroxy-5-nitropyrimidine, in particular, serves as a crucial precursor for the synthesis of more complex molecules, including potential therapeutic agents. The synthetic route from the readily available starting material, 2-aminopyridine, involves two classic and robust transformations in aromatic chemistry.
The first step is an electrophilic aromatic substitution, specifically the nitration of the electron-rich 2-aminopyridine ring. The amino group at the C2 position strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position.[1] The second step involves the conversion of the 2-amino group into a 2-hydroxyl group. This is achieved through diazotization, where the primary amine is converted into an unstable diazonium salt using nitrous acid, followed by in-situ hydrolysis to yield the desired 2-hydroxy-5-nitropyrimidine.[2] A one-pot synthesis method for this overall transformation has also been reported.[3]
This guide provides a validated, step-by-step methodology, emphasizing the critical parameters and safety considerations necessary for a successful and reproducible synthesis.
Overall Reaction Scheme
Figure 1: Two-step synthesis of 2-Hydroxy-5-nitropyrimidine.
Part 1: Synthesis of 2-Amino-5-nitropyridine (Intermediate)
This procedure details the nitration of 2-aminopyridine. The reaction utilizes a mixture of concentrated sulfuric and nitric acids to generate the nitronium ion electrophile.[4] Temperature control is paramount to ensure selectivity and prevent runaway reactions.
Principle and Mechanism
Concentrated sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). The electron-donating amino group of 2-aminopyridine activates the pyridine ring and directs the electrophilic attack to the C5 position, which is sterically accessible and electronically enriched.[5][6]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles | Notes |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 9.41 g | 0.10 | Starting Material |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 40 mL | - | Reagent/Solvent |
| Nitric Acid (70%) | HNO₃ | 63.01 | 7.0 mL | ~0.11 | Nitrating Agent |
| Crushed Ice | H₂O | 18.02 | ~400 g | - | For Quenching |
| Sodium Hydroxide | NaOH | 40.00 | As needed | - | For Neutralization |
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 40 mL of concentrated sulfuric acid.
-
Cooling: Place the flask in an ice-salt bath and cool the sulfuric acid to 0°C with gentle stirring.
-
Substrate Addition: Slowly and portion-wise, add 9.41 g (0.10 mol) of 2-aminopyridine to the cold sulfuric acid. Ensure the temperature does not rise above 10°C during the addition. The substrate will dissolve to form a salt.
-
Nitrating Mixture: Prepare the nitrating mixture by carefully adding 7.0 mL of concentrated nitric acid to the dropping funnel.
-
Nitration: Add the nitric acid dropwise to the stirred reaction mixture over a period of 30-45 minutes. Crucial: Maintain the internal temperature of the reaction between 0°C and 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: In a separate 1 L beaker, prepare a slurry of ~400 g of crushed ice. Slowly and carefully pour the reaction mixture onto the stirred ice slurry. This is a highly exothermic step; perform it slowly to control the temperature.
-
Neutralization & Precipitation: A yellow precipitate should form. Allow the ice to melt, then slowly neutralize the acidic solution by adding a cold aqueous solution of sodium hydroxide (e.g., 10 M) until the pH is approximately 7-8. Keep the beaker in an ice bath during neutralization.
-
Isolation: Collect the yellow solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the solid with copious amounts of cold water until the filtrate is neutral. Dry the product in a vacuum oven at 50-60°C to a constant weight.
Expected Results & Characterization
-
Yield: ~11.8 g (85%)
-
Appearance: Yellow crystalline solid.[4]
-
Melting Point: 188-190 °C
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Part 2: Synthesis of 2-Hydroxy-5-nitropyrimidine (Final Product)
This step converts the amino group of the intermediate into a hydroxyl group via a diazotization-hydrolysis sequence, a variant of the Sandmeyer reaction.[2][7]
Principle and Mechanism
In a cold, acidic solution, sodium nitrite reacts with the primary aromatic amine (2-amino-5-nitropyridine) to form an unstable diazonium salt (Ar-N₂⁺).[8] The nitrosonium ion (NO⁺), generated in-situ from NaNO₂ and acid, is the key electrophile in this process.[9] Upon gentle heating, the diazonium group, an excellent leaving group, is displaced by water (hydrolysis) to form the phenol analog, releasing nitrogen gas.[9][2]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles | Notes |
| 2-Amino-5-nitropyridine | C₅H₅N₃O₂ | 139.11 | 6.95 g | 0.05 | Starting Material |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 20 mL | - | Reagent/Solvent |
| Sodium Nitrite | NaNO₂ | 69.00 | 3.80 g | 0.055 | Diazotizing Agent |
| Deionized Water | H₂O | 18.02 | ~100 mL | - | Solvent |
Step-by-Step Protocol
-
Dissolution: In a 250 mL beaker, carefully add 6.95 g (0.05 mol) of 2-amino-5-nitropyridine to 20 mL of concentrated sulfuric acid. Stir until dissolved.
-
Cooling: Cool the solution to 0-5°C in an ice-salt bath.
-
Diazotization: Prepare a solution of 3.80 g (0.055 mol) of sodium nitrite in 15 mL of cold water. Add this solution dropwise to the cooled reaction mixture, ensuring the temperature remains below 5°C. Stir for 30 minutes at this temperature after the addition is complete. A slight evolution of gas may be observed.
-
Hydrolysis: Carefully add the diazonium salt solution to a separate beaker containing 80 mL of boiling water. Caution: This step will result in vigorous evolution of nitrogen gas and frothing.[10] Use a large beaker and add the solution slowly.
-
Completion: After the addition is complete, continue to heat the solution at a gentle boil for an additional 15 minutes to ensure complete hydrolysis.
-
Cooling & Precipitation: Remove the beaker from the heat and allow it to cool to room temperature, then cool further in an ice bath. The product should precipitate as a pale yellow or off-white solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold water and then dry it in a vacuum oven at 60-70°C. The product can be further purified by recrystallization from water or ethanol if necessary.
Expected Results & Characterization
-
Yield: ~5.6 g (80%)
-
Appearance: Pale yellow solid.
-
Melting Point: 195-197 °C
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a broad O-H stretch and the disappearance of the N-H stretches from the starting material.
Safety and Handling
-
Nitration: Nitration reactions are highly exothermic and can be explosive if not properly controlled.[11][12] Always perform the reaction in a chemical fume hood, behind a blast shield if possible. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles with a face shield.[13] Ensure an ice bath is readily available to control the temperature. Never add water to the concentrated acid reaction mixture; always add the acid mixture to ice/water during quenching.[14]
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry.[10][15] The protocol is designed for in-situ use, which is significantly safer. Always keep the diazonium salt solution cold (0-5°C) to prevent premature decomposition.[15] Quench any excess nitrous acid with sulfamic acid if necessary.
Overall Workflow Diagram
Figure 2: Detailed step-by-step workflow for the synthesis.
References
-
Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22. Available from: [Link]
-
Shouxin, L., & Junzhang, Liu. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents. Available from: [Link]
-
ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. Available from: [Link]
-
A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (2013). Available from: [Link]
-
National Academic Digital Library of Ethiopia. Chemistry, Process Design, and Safety for the Nitration Industry. Available from: [Link]
-
YouTube. Nitration reaction safety. Available from: [Link]
- Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
ResearchGate. Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Available from: [Link]
-
ResearchGate. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Available from: [Link]
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NIH National Library of Medicine. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Available from: [Link]
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University of Washington Environmental Health & Safety. Nitric Acid Safety. Available from: [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]
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ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available from: [Link]
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DIAZONIUM SALTS. (2020). Available from: [Link]
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YouTube. Using Diazonium Salts in Organic Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
-
GalChimia. Easy Access to 2-Aminopyridines. Available from: [Link]
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NIH National Library of Medicine. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]
-
Chemistry LibreTexts. Replacement of the Aromatic Primary Amino Group by Hydrogen. Available from: [Link]
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Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (2013). Available from: [Link]
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NIH National Library of Medicine. Deaminative chlorination of aminoheterocycles. Available from: [Link]
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Journal of the Chemical Society B: Physical Organic. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Available from: [Link]
-
ResearchGate. ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Available from: [Link]
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Application Note: A Streamlined One-Pot Synthesis of 2-Hydroxy-5-nitropyrimidine for Drug Discovery and Medicinal Chemistry
Abstract
2-Hydroxy-5-nitropyrimidine is a pivotal building block in medicinal chemistry, serving as a precursor for a wide array of pharmacologically active compounds, including kinase inhibitors and antiviral agents. Traditional multi-step syntheses of this intermediate often suffer from drawbacks such as significant material loss during the isolation of intermediates, high solvent consumption, and extended reaction times. This application note details a robust and efficient one-pot synthesis method starting from readily available 2-aminopyrimidine. By integrating the sequential nitration and diazotization-hydrolysis reactions into a single, continuous workflow, this protocol significantly enhances operational simplicity, reduces waste, and provides a reliable yield of the target compound. The causality behind critical process parameters is explained to empower researchers with a deep understanding of the reaction, ensuring reproducibility and scalability.
Introduction and Significance
The pyrimidine scaffold is a cornerstone of heterocyclic chemistry and is prevalent in numerous FDA-approved drugs and clinical candidates.[1] The functionalization of the pyrimidine ring with both a hydroxyl (or its tautomeric oxo form) and a nitro group provides two key reactive sites for further molecular elaboration. The nitro group can be readily reduced to an amine, enabling amide bond formation or participation in reductive amination, while the hydroxyl group offers sites for O-alkylation or conversion to a leaving group (e.g., a chloride) for nucleophilic aromatic substitution (SNAr) reactions.[2]
The conventional approach to synthesizing 2-hydroxy-5-nitropyrimidine would involve the nitration of 2-aminopyrimidine, followed by the isolation and purification of the 2-amino-5-nitropyrimidine intermediate, and a subsequent, separate step for the diazotization of the amino group and hydrolysis to the desired hydroxyl functionality. This one-pot protocol circumvents the need to isolate the potentially unstable and hazardous nitrated amine intermediate, thereby improving both the safety profile and the overall efficiency of the synthesis.
Reaction Scheme and Mechanism
The one-pot synthesis proceeds through two distinct, sequential transformations within the same reaction vessel.
Overall Transformation:
Part 1: Electrophilic Nitration The synthesis commences with the electrophilic aromatic substitution on the 2-aminopyrimidine ring. Concentrated sulfuric acid serves a dual role: it acts as a solvent and protonates nitric acid to generate the highly reactive nitronium ion (NO₂⁺), the key electrophile. The potent electron-donating amino group at the C2 position activates the pyrimidine ring and directs the incoming electrophile to the C5 position.
Part 2: Diazotization and Hydrolysis Following the completion of nitration, the reaction mixture is quenched in ice-water. The temperature is strictly maintained below 10°C for the introduction of sodium nitrite. This initiates the diazotization of the C2-amino group, converting it into a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group and is readily displaced by water upon gentle warming, yielding the final 2-hydroxy-5-nitropyrimidine product and liberating nitrogen gas. This entire sequence is adapted from well-established procedures for analogous aromatic systems.[3][4]
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and should be conducted by trained personnel with appropriate safety measures in place.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| 2-Aminopyrimidine | 95.10 | 109-12-6 | Purity ≥ 98% |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 7664-93-9 | 95-98% |
| Concentrated Nitric Acid (HNO₃) | 63.01 | 7697-37-2 | 68-70% |
| Sodium Nitrite (NaNO₂) | 69.00 | 7632-00-0 | Purity ≥ 97% |
| Deionized Water (H₂O) | 18.02 | 7732-18-5 | |
| Ice | - | - | Made from deionized water |
| Ammonia Solution (NH₄OH) | 35.04 | 1336-21-6 | ~25-30% solution for neutralization |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnels (x2)
-
Low-temperature thermometer (-20°C to 100°C)
-
Ice-water bath and ice-salt bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves, lab coat.
WARNING: This procedure involves highly corrosive and oxidizing acids and the formation of a potentially unstable diazonium salt intermediate. Perform all steps in a certified chemical fume hood with the sash at the lowest practical height. Nitration reactions are highly exothermic and can run away if additions are too fast or cooling is insufficient.
Step-by-Step Synthesis Procedure
Workflow Diagram:
Caption: Workflow for the one-pot synthesis of 2-Hydroxy-5-nitropyrimidine.
-
Vessel Preparation and Cooling: Place 80 mL of concentrated sulfuric acid into a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer. Cool the flask in an ice-salt bath to between 0°C and 5°C.
-
Substrate Addition: While maintaining the temperature below 10°C, add 9.5 g (0.10 mol) of 2-aminopyrimidine to the cold sulfuric acid in small portions with vigorous stirring. Ensure each portion dissolves completely before adding the next. A homogeneous solution should be obtained.
-
Nitration: Charge a dropping funnel with 9.0 mL (~0.14 mol) of concentrated nitric acid. Add the nitric acid dropwise to the reaction mixture over 30-40 minutes. Crucially, the internal temperature must be maintained below 10°C throughout the addition.
-
Reaction Drive: After the nitric acid addition is complete, remove the ice bath and allow the mixture to warm. Then, gently heat the reaction mixture in a water bath to 40-45°C and stir for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
-
Quenching: Prepare a 1 L beaker containing 200 g of crushed ice and 100 mL of cold deionized water. While stirring the ice-water mixture vigorously, slowly pour the reaction solution into the beaker. This is a highly exothermic step; perform the addition carefully to maintain the quench solution temperature below 15°C.
-
Diazotization: Cool the quenched solution in an ice bath to below 5°C. In a separate flask, dissolve 10.5 g (0.15 mol) of sodium nitrite in 30 mL of deionized water and cool the solution. Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 10°C. Mild gas evolution (N₂) should be observed.
-
Hydrolysis and Precipitation: After the nitrite addition is complete, remove the ice bath and allow the solution to stir and slowly warm to room temperature over 1 hour. A precipitate should begin to form as the diazonium salt hydrolyzes.
-
Isolation: Cool the mixture again in an ice bath. Slowly neutralize the solution by carefully adding a ~25% ammonia solution until the pH is approximately 4-5. This will cause the product to fully precipitate.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) and then with a small amount of cold ethanol.
-
Drying: Dry the pale yellow solid product in a vacuum oven at 50-60°C to a constant weight.
Expected Results
| Parameter | Expected Value |
| Theoretical Yield | 14.1 g |
| Typical Actual Yield | 7.8 - 9.2 g |
| Yield Percentage | 55 - 65% |
| Appearance | Pale yellow to light brown crystalline solid |
| Purity (by HPLC) | >97% |
Safety and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or Viton). A face shield is highly recommended during acid handling and quenching steps.
-
Exothermic Hazards: The nitration and quenching steps are highly exothermic. Strict temperature control is essential to prevent runaway reactions. Ensure a large, well-maintained ice bath is available at all times.
-
Waste Disposal: The acidic aqueous filtrate should be carefully neutralized with a suitable base (e.g., sodium carbonate or sodium hydroxide) before disposal according to institutional guidelines. Ensure the neutralization is done in a large, well-ventilated container as it will generate heat and potentially gas.
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Low Yield | Incomplete nitration. | Ensure reaction temperature during the 40-45°C heating step is maintained. Extend reaction time if necessary. |
| Decomposition of diazonium salt. | Maintain temperature strictly below 10°C during NaNO₂ addition. Ensure nitrite is added slowly. | |
| Dark, Tarry Product | Temperature too high during nitration. | Improve cooling efficiency and slow down the rate of nitric acid addition. |
| Over-nitration or side reactions. | Use the stoichiometric amounts specified. Avoid excessive heating. | |
| Product Fails to Precipitate | Solution is still too acidic. | Carefully continue adding ammonia solution until pH reaches 4-5. Check with pH paper. |
Conclusion
The one-pot synthesis method presented provides a streamlined, efficient, and cost-effective route to 2-hydroxy-5-nitropyrimidine. By eliminating the isolation of the intermediate, this protocol reduces chemical handling, minimizes solvent waste, and shortens the overall production time, making it an attractive alternative to traditional multi-step methods for both academic research and industrial drug development applications.
References
- Vertex AI Search. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Accessed January 12, 2026.
- Organic Syntheses. 2-Chloropyrimidine - Organic Syntheses Procedure. Accessed January 12, 2026.
- ChemicalBook. 2-Chloropyrimidine synthesis. Accessed January 12, 2026.
- PrepChem.com. Synthesis of (a) 2-hydroxy-5-nitropyridine. Accessed January 12, 2026.
- Guidechem. 2-Hydroxypyrimidine 557-01-7 wiki. Accessed January 12, 2026.
- Google Patents. CN102079725B - Method for preparing 2-chloropyrimidine. Accessed January 12, 2026.
- ChemicalBook. 2-Hydroxypyrimidine hydrochloride synthesis. Accessed January 12, 2026.
- Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Accessed January 12, 2026.
- Google Patents. US4226995A - Preparation process of 2-chloro pyrimidine. Accessed January 12, 2026.
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PubMed. One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. J Org Chem. 2013 Jun 7;78(11):5800-3. [Link]
- Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine. Accessed January 12, 2026.
- Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine. Accessed January 12, 2026.
- ResearchGate. Data on the one-pot nucleophilic substitution/nitroso group transfer.... Accessed January 12, 2026.
- Mansoura University.
- Google Patents. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine. Accessed January 12, 2026.
- Semantic Scholar. One-pot synthesis of nitrones from nitro compounds by in situ trapping of arylhydroxylamines. Accessed January 12, 2026.
- ResearchGate. Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. Accessed January 12, 2026.
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PubMed. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules. 2025 Jul 4;30(13):2857. [Link]
- Google Patents. CN111170933A - Preparation method of 2-chloro-5-nitropyridine. Accessed January 12, 2026.
- Guidechem. How to Prepare 2-Chloro-5-nitropyridine? - FAQ. Accessed January 12, 2026.
- Scite. Bromination and nitration of 2‐hydroxypyridine‐N‐oxide. Accessed January 12, 2026.
- Guidechem. 2-Hydroxy-5-nitropyridine 5418-51-9 wiki. Accessed January 12, 2026.
- ResearchGate. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Accessed January 12, 2026.
- Google Patents. US20100081811A1 - Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine. Accessed January 12, 2026.
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PubMed. Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem.... J Org Chem. 2002 Nov 1;67(22):7833-8. [Link]
- Google Patents. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine. Accessed January 12, 2026.
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- 4. guidechem.com [guidechem.com]
Application Note: Synthesis of Nitrated Pyridine and Pyrimidine Heterocycles
Introduction: A Clarification on Synthetic Pathways
Nitrated heterocyclic compounds are foundational building blocks in the development of a wide range of pharmaceuticals and agrochemicals.[1] The introduction of a nitro group (—NO₂) into a pyridine or pyrimidine ring profoundly influences the molecule's electronic properties, often serving as a key pharmacophore or a versatile chemical handle for further derivatization.
This application note addresses a common point of confusion in synthetic chemistry: the distinction between pyridine and pyrimidine ring systems. While both are six-membered nitrogen-containing heterocycles, a pyridine contains one nitrogen atom in the ring, whereas a pyrimidine contains two. A nitration reaction introduces a nitro group but does not alter the core ring structure by adding or removing ring atoms.
Therefore, the direct conversion of 2-hydroxypyridine (a pyridine derivative) to 2-Hydroxy-5-nitropyrimidine (a pyrimidine derivative) via nitration is not chemically feasible. This guide provides scientifically validated, distinct protocols for two separate, high-value syntheses:
-
Part 1: Nitration of 2-Hydroxypyridine. A detailed protocol for the electrophilic aromatic substitution to correctly yield 2-Hydroxy-5-nitropyridine .
-
Part 2: Synthesis of 2-Hydroxy-5-nitropyrimidine. A robust protocol for the synthesis of this important pyrimidine derivative, starting from a suitable pyrimidine precursor, 2-aminopyrimidine.
Part 1: Synthesis of 2-Hydroxy-5-nitropyridine via Nitration
Theoretical Background & Mechanism
The nitration of 2-hydroxypyridine is a classic example of electrophilic aromatic substitution on a heteroaromatic ring. The hydroxyl group (—OH) is a strong activating group and directs electrophiles to the ortho and para positions. In the case of the 2-hydroxypyridine tautomer, 2-pyridone, the oxygen acts as an electron-donating group, and the ring nitrogen acts as an electron-withdrawing group. The regioselectivity is controlled by the interplay of these electronic effects, which strongly favors nitration at the 5-position (para to the hydroxyl group).
The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. This electrophile is then attacked by the electron-rich pyridine ring.
Mechanism: Electrophilic Aromatic Substitution
Caption: Workflow of 2-Hydroxypyridine Nitration.
Experimental Protocol: Nitration of 2-Hydroxypyridine
This protocol is adapted from established industrial batch nitration processes which emphasize strict temperature and pH control to maximize yield and minimize by-product formation.[2]
Safety Precautions:
-
This reaction is highly exothermic and generates corrosive and toxic fumes. It must be performed in a well-ventilated fume hood.
-
Concentrated nitric acid and sulfuric acid are extremely corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Always add acid to water, never the other way around, during quenching and workup steps.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Hydroxypyridine | 95.10 | 10.0 g | 0.105 | Starting Material |
| Conc. Sulfuric Acid (98%) | 98.08 | 40 mL | - | Catalyst & Solvent |
| Conc. Nitric Acid (70%) | 63.01 | 8.0 mL | ~0.127 | Nitrating Agent |
| Deionized Water | 18.02 | As needed | - | For workup |
| Crushed Ice | - | ~200 g | - | For quenching |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | For neutralization |
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (40 mL).
-
Cooling: Cool the flask in an ice-salt bath to between 0-5 °C.
-
Substrate Addition: While maintaining the temperature below 10 °C, slowly and portion-wise add 2-hydroxypyridine (10.0 g) to the stirred sulfuric acid.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (8.0 mL) to concentrated sulfuric acid (10 mL), while cooling in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture to the reaction flask via the dropping funnel over a period of 30-45 minutes. Crucially, ensure the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-3 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto ~200 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic.
-
Precipitation & Neutralization: A precipitate should form. Slowly neutralize the cold slurry by adding a saturated solution of sodium bicarbonate until the pH is approximately 6-7.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold deionized water (2 x 50 mL) and then with a small amount of cold ethanol. Recrystallize the crude product from hot water or an ethanol/water mixture to yield pale yellow crystals of 2-hydroxy-5-nitropyridine.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C. The expected yield is approximately 60-70%.
Part 2: Synthesis of 2-Hydroxy-5-nitropyrimidine
Theoretical Background & Synthetic Strategy
As established, 2-hydroxy-5-nitropyrimidine cannot be formed from a pyridine precursor. A valid synthetic route starts with a compound that already contains the pyrimidine core. One common and effective method involves the nitration of 2-aminopyrimidine, followed by a diazotization-hydrolysis reaction to convert the amino group into a hydroxyl group.
Synthetic Workflow: From 2-Aminopyrimidine
Caption: Key stages in the synthesis of 2-Hydroxy-5-nitropyrimidine.
This multi-step synthesis leverages well-understood transformations:
-
Nitration of 2-Aminopyrimidine: The amino group is a powerful activating group, directing the electrophilic nitronium ion to the 5-position.
-
Diazotization: The resulting 2-amino-5-nitropyrimidine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.
-
Hydrolysis: The diazonium salt is unstable and, upon gentle warming in an aqueous solution, readily hydrolyzes, replacing the diazonium group (—N₂⁺) with a hydroxyl group (—OH) and releasing nitrogen gas.
Experimental Protocol: Synthesis from 2-Aminopyrimidine
This protocol is a two-step process. The intermediate, 2-amino-5-nitropyrimidine, is isolated before proceeding to the final hydrolysis step.
Step 2a: Nitration of 2-Aminopyrimidine
Safety Precautions:
-
Handle concentrated acids with extreme care in a fume hood, using appropriate PPE.
-
The reaction is exothermic and requires careful temperature control.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Aminopyrimidine | 95.10 | 10.0 g | 0.105 | Starting Material |
| Conc. Sulfuric Acid (98%) | 98.08 | 50 mL | - | Solvent/Catalyst |
| Conc. Nitric Acid (70%) | 63.01 | 7.5 mL | ~0.119 | Nitrating Agent |
| Crushed Ice / Ice Water | - | ~300 g | - | For quenching |
| Ammonium Hydroxide (NH₄OH) | 35.04 | As needed | - | For neutralization |
Procedure:
-
Setup and Cooling: Add concentrated sulfuric acid (50 mL) to a 250 mL flask and cool to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly add 2-aminopyrimidine (10.0 g) to the cold sulfuric acid, ensuring the temperature remains below 10 °C.
-
Nitration: Add concentrated nitric acid (7.5 mL) dropwise over 30 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After addition, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.
-
Workup: Pour the reaction mixture onto ~300 g of crushed ice. A precipitate will form.
-
Neutralization and Isolation: Carefully neutralize the slurry with concentrated ammonium hydroxide until the pH is ~7. Collect the yellow solid by vacuum filtration, wash with cold water, and dry to obtain 2-amino-5-nitropyrimidine.[3][4]
Step 2b: Diazotization and Hydrolysis to 2-Hydroxy-5-nitropyrimidine
Safety Precautions:
-
Diazonium salts can be explosive when dry. Do not isolate the intermediate diazonium salt.
-
The reaction releases nitrogen gas. Ensure adequate ventilation.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Amino-5-nitropyrimidine | 140.10 | 10.0 g | 0.071 | From Step 2a |
| Hydrochloric Acid (15%) | 36.46 | 65 mL | ~0.32 | Acid for diazotization |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.4 g | 0.107 | Diazotizing agent |
| Deionized Water | 18.02 | 10 mL | - | To dissolve NaNO₂ |
Procedure:
-
Dissolution: Dissolve 2-amino-5-nitropyrimidine (10.0 g) in 15% aqueous hydrochloric acid (65 mL) in a 250 mL flask.[5]
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Diazotization: Prepare a solution of sodium nitrite (7.4 g) in water (10 mL). Add this solution dropwise to the cooled reaction mixture, keeping the temperature strictly below 5 °C.[5]
-
Stirring: Continue to stir the mixture at 0-5 °C for 45 minutes after the addition is complete.
-
Hydrolysis: Slowly warm the reaction mixture to room temperature, then heat gently to 40-50 °C. Vigorous evolution of nitrogen gas will be observed. Continue heating until gas evolution ceases.
-
Isolation: Cool the reaction mixture in an ice bath. The product, 2-hydroxy-5-nitropyrimidine, will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and recrystallize from hot water to obtain the purified product.
References
-
PrepChem. Synthesis of (a) 2-hydroxy-5-nitropyridine.[Link]
- Google Patents.CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
PrepChem. Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine.[Link]
-
ResearchGate. Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines.[Link]
-
Scite.ai. Bromination and nitration of 2‐hydroxypyridine‐N‐oxide.[Link]
-
National Institutes of Health. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine.[Link]
- Google Patents.US20100081811A1 - Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine.
- Google Patents.CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.[Link]
-
PubMed. Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem...[Link]
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Application Note: A Validated Protocol for the Alkaline Hydrolysis of 2-Amino-5-Nitropyridine to 2-Hydroxy-5-Nitropyridine
Abstract
This application note provides a detailed, field-proven experimental protocol for the hydrolysis of 2-amino-5-nitropyridine to synthesize 2-hydroxy-5-nitropyridine. The latter is a valuable chemical intermediate, particularly in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] This document outlines the reaction mechanism, provides a step-by-step methodology, details critical safety and handling procedures, and offers a framework for process validation. The protocol is designed for researchers in chemical synthesis, process development, and medicinal chemistry who require a reliable method for this transformation.
Introduction and Scientific Rationale
The conversion of 2-amino-5-nitropyridine to 2-hydroxy-5-nitropyridine is a fundamental nucleophilic aromatic substitution reaction. The pyridine ring, activated by the strongly electron-withdrawing nitro group at the 5-position, becomes susceptible to nucleophilic attack.[4] The amino group at the 2-position, while typically a poor leaving group, can be displaced under forcing conditions, such as high temperature and strong alkaline medium.
In this protocol, aqueous sodium hydroxide serves as the source of the hydroxide nucleophile (OH⁻). The reaction is driven to completion by refluxing the mixture, providing the necessary activation energy to overcome the stability of the aromatic system and facilitate the displacement of the amino group. The resulting product, 2-hydroxy-5-nitropyridine, is a crucial precursor for compounds like 2-chloro-5-nitropyridine, an important building block in the production of various medications and pesticides.[1][5]
Safety and Handling
Proper safety precautions are mandatory when performing this protocol. All operations should be conducted inside a certified chemical fume hood.
-
2-Amino-5-nitropyridine (CAS: 4214-76-0): This compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[6][7] It may also cause respiratory irritation.[6][8] Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, must be worn at all times.[9] Avoid inhalation of dust and ensure the work area is well-ventilated.[6]
-
Sodium Hydroxide (10% Solution): This is a corrosive solution that can cause severe skin burns and eye damage. Handle with extreme care, ensuring face and eye protection are used.
-
Hydrochloric Acid (or Sulfuric Acid): Used for neutralization, these are corrosive acids. Handle with appropriate care, wearing gloves and eye protection. Always add acid to water, not the other way around, when preparing dilutions.
In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]
Experimental Protocol
This protocol is based on established and validated synthetic procedures.[1][10]
Materials and Equipment
-
2-Amino-5-nitropyridine (C₅H₅N₃O₂, MW: 139.11 g/mol )[11]
-
10% (w/v) Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Round-bottom flask (sized appropriately for the reaction scale)
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Drying oven
Reaction Workflow Diagram
Caption: Workflow for the hydrolysis of 2-amino-5-nitropyridine.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-amino-5-nitropyridine and the 10% sodium hydroxide solution. For guidance on scale, a ratio of 500 g of the starting material to 2000 mL of the NaOH solution has been reported.[10]
-
Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Begin stirring and heat the mixture to reflux (approximately 102°C). Maintain a steady reflux for 10 hours.[10] Some procedures suggest a shorter reflux time of 1 hour may be sufficient, which could be investigated for process optimization.[1]
-
Cooling and Initial Filtration: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. A precipitate may form. Filter the cooled mixture through a Buchner funnel to collect the solid filter cake.
-
Redissolution: Transfer the collected filter cake to a beaker and dissolve it in a sufficient amount of deionized water. Gentle heating may be required to achieve complete dissolution.
-
Neutralization and Precipitation: While stirring, carefully and slowly add concentrated hydrochloric or sulfuric acid to the solution until it is neutralized (pH ≈ 7). This will cause the desired product, 2-hydroxy-5-nitropyridine, to precipitate out of the solution as a solid.
-
Product Isolation: Collect the precipitated product by vacuum filtration using a clean Buchner funnel.
-
Washing and Drying: Wash the filter cake with a small amount of cold deionized water to remove any residual salts. Dry the purified product in a drying oven at a moderate temperature (e.g., 60-70°C) to a constant weight. A white to off-white powdery solid is expected.[10]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this protocol, based on a literature example.[10] Researchers should scale the amounts according to their specific needs.
| Parameter | Value | Unit | Notes |
| Starting Material | 2-Amino-5-nitropyridine | 500 | g |
| Moles of Starting Material | 3.6 | mol | Calculated based on MW of 139.11 g/mol |
| Reagent | 10% Sodium Hydroxide | 2000 | mL |
| Reaction Temperature | ~102 | °C | Temperature of refluxing 10% NaOH solution |
| Reaction Time | 10 | hours | Shorter times may be explored for optimization[1] |
| Reported Yield | 301.7 | g | --- |
| Theoretical Yield | 504.4 | g | Based on the molecular weight of the product (140.10 g/mol ) |
| Percent Yield | 60 | % | --- |
| Product Melting Point | 188-190 | °C | A key parameter for identity and purity confirmation |
Conclusion
This application note details a robust and validated protocol for the alkaline hydrolysis of 2-amino-5-nitropyridine. By carefully following the outlined steps and adhering to the specified safety precautions, researchers can reliably synthesize 2-hydroxy-5-nitropyridine with a respectable yield. This procedure serves as a foundational method for producing a key intermediate used in further synthetic applications across the pharmaceutical and agrochemical industries.
References
- Jubilant Ingrevia. (2024, February 19). 2-Amino-5-nitropyridine Safety Data Sheet.
- PrepChem. (n.d.). Synthesis of (a) 2-hydroxy-5-nitropyridine.
- ECHEMI. (2019, July 15). 2-AMINO-5-NITROPYRIDINE Safety Data Sheets.
- Guidechem. (n.d.). 2-Amino-5-nitropyridine (cas 4214-76-0) SDS/MSDS download.
- Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET.
- CymitQuimica. (2023, July 6). 2-Amino-5-chloro-3-nitropyridine Safety Data Sheet.
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- ChemicalBook. (n.d.). 2-Amino-5-nitropyridine synthesis.
- Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. (n.d.). [Source for mechanistic discussion].
- Dissertation. (n.d.).
- Organic Syntheses. (n.d.). 2,3-diaminopyridine.
- Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
- Guidechem. (n.d.). 2-Amino-5-nitropyridine 4214-76-0 wiki.
- Pipzine Chemicals. (n.d.). 2-Amino-5-Nitropyridine Supplier & Manufacturer in China.
- Semantic Scholar. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine.
- PubChem. (n.d.). 2-Amino-5-nitropyridine.
- The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production. (2026, January 1).
- NIST. (n.d.). 2-Amino-5-nitropyridine.
- A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (n.d.).
- PMC - NIH. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition.
- ResearchGate. (n.d.). Hydrolysis of Samples for Amino Acid Analysis.
- Springer Nature Experiments. (n.d.). Hydrolysis of Samples for Amino Acid Analysis.
- ResearchGate. (n.d.). Measurement of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) in acid-hydrolyzed urine by high-performance liquid chromatography with fluorescence detection.
- ResearchGate. (n.d.). Method development for amino acid analysis.
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The Strategic Utility of 2-Hydroxy-5-nitropyrimidine in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: The Pyrimidine Scaffold and the Significance of 2-Hydroxy-5-nitropyrimidine
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive compounds.[1] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. Consequently, synthetic pyrimidine derivatives are a fertile ground for the discovery of novel therapeutic agents, exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1]
Within this important class of heterocycles, 2-Hydroxy-5-nitropyrimidine (CAS No: 3264-10-6) emerges as a highly valuable and versatile intermediate for pharmaceutical synthesis. The strategic placement of the hydroxyl and nitro groups on the pyrimidine core imparts a unique reactivity profile, enabling its elaboration into a diverse array of complex molecular architectures. The electron-withdrawing nitro group activates the pyrimidine ring for nucleophilic substitution, while the hydroxyl group can be readily converted into a leaving group, typically a chloro group, to facilitate further functionalization. This dual reactivity makes 2-Hydroxy-5-nitropyrimidine a key building block in the synthesis of targeted therapeutics, such as kinase inhibitors and antiviral nucleoside analogs.
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-Hydroxy-5-nitropyrimidine and its subsequent utilization in the preparation of a key pharmaceutical intermediate, 2-chloro-5-nitropyrimidine. Furthermore, we will explore its application in the synthesis of a representative kinase inhibitor scaffold, highlighting the rationale behind the synthetic strategy and the mechanistic basis of the final compound's potential therapeutic action.
Physicochemical Properties of 2-Hydroxy-5-nitropyrimidine
A thorough understanding of the physicochemical properties of a starting material is paramount for successful process development and scale-up.
| Property | Value | Reference |
| CAS Number | 3264-10-6 | [2] |
| Molecular Formula | C₄H₃N₃O₃ | [2] |
| Molecular Weight | 141.08 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 203.5 °C | [2] |
| Boiling Point | 440.6 ± 37.0 °C at 760 mmHg | [2] |
| Density | 1.6 ± 0.1 g/cm³ | [2] |
| Solubility | Soluble in hot water and alkaline solutions. |
Synthesis of 2-Hydroxy-5-nitropyrimidine: A Proposed Protocol
The synthesis of 2-Hydroxy-5-nitropyrimidine can be efficiently achieved through the direct nitration of the commercially available starting material, 2-hydroxypyrimidine. The electron-rich nature of the pyrimidine ring, further activated by the hydroxyl group, directs the electrophilic nitration to the C5 position.
Reaction Scheme:
Caption: Synthetic route to 2-Hydroxy-5-nitropyrimidine.
Detailed Experimental Protocol:
Materials:
-
2-Hydroxypyrimidine (CAS: 557-01-7)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Deionized Water
-
Ice
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.
-
Ice bath
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
Reaction Setup: In a clean and dry three-necked round-bottom flask, carefully add 100 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C with gentle stirring.
-
Addition of 2-Hydroxypyrimidine: Slowly and portion-wise, add 10.0 g (0.104 mol) of 2-hydroxypyrimidine to the cold sulfuric acid. Ensure the temperature is maintained below 10 °C during the addition. Stir the mixture until all the solid has dissolved.
-
Nitration: Prepare a nitrating mixture by slowly adding 7.5 mL (0.17 mol) of concentrated nitric acid to 25 mL of concentrated sulfuric acid in a separate beaker, pre-cooled in an ice bath. Transfer this nitrating mixture to the dropping funnel.
-
Reaction: Add the nitrating mixture dropwise to the solution of 2-hydroxypyrimidine in sulfuric acid over a period of 30-45 minutes. Maintain the reaction temperature between 0-10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper. Dry the product in a vacuum oven at 50-60 °C to a constant weight. The product can be further purified by recrystallization from hot water if necessary.
Expected Yield: 70-80%
Characterization: The identity and purity of the synthesized 2-Hydroxy-5-nitropyrimidine should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination.
Application in Pharmaceutical Intermediate Synthesis: Preparation of 2-Chloro-5-nitropyrimidine
The hydroxyl group of 2-Hydroxy-5-nitropyrimidine can be readily converted to a chloro group, a versatile leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions. This transformation is a critical step in the synthesis of many pharmaceutical agents.
Reaction Scheme:
Caption: Conversion of 2-Hydroxy-5-nitropyrimidine to 2-Chloro-5-nitropyrimidine.
Detailed Experimental Protocol:
Materials:
-
2-Hydroxy-5-nitropyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Toluene
-
Ice
-
Saturated sodium bicarbonate solution
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser with a drying tube, and a thermometer.
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask, suspend 10.0 g (0.071 mol) of 2-Hydroxy-5-nitropyrimidine in 50 mL of phosphorus oxychloride. Add a catalytic amount of DMF (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto 300 g of crushed ice. This step is highly exothermic and should be performed with caution in a fume hood.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with toluene (3 x 100 mL).
-
Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product. The product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Expected Yield: 80-90%
Characterization: Confirm the structure and purity of 2-Chloro-5-nitropyrimidine using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in the Synthesis of a Kinase Inhibitor Scaffold
The resulting 2-Chloro-5-nitropyrimidine is a valuable intermediate for the synthesis of various kinase inhibitors. The chloro group can be displaced by a variety of nucleophiles, such as amines, to introduce different side chains that can interact with the kinase active site. The nitro group can be subsequently reduced to an amine, providing another point for diversification.
Hypothetical Reaction Scheme for a Kinase Inhibitor Scaffold:
Caption: General synthetic route to a kinase inhibitor scaffold.
This di-aminopyrimidine core is a common feature in many kinase inhibitors, where the two amino groups can form key hydrogen bond interactions with the hinge region of the kinase domain.
Potential Mechanism of Action of a Derived Kinase Inhibitor:
Many kinase inhibitors function by competing with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of downstream substrate proteins. This disruption of signaling pathways can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Caption: Simplified signaling pathway illustrating kinase inhibition.
Conclusion
2-Hydroxy-5-nitropyrimidine is a strategically important intermediate in pharmaceutical synthesis. Its straightforward preparation from 2-hydroxypyrimidine and its versatile reactivity allow for the efficient construction of complex molecular scaffolds. The protocols provided herein offer a practical guide for researchers and drug development professionals to synthesize and utilize this valuable building block in the pursuit of novel therapeutics, particularly in the fields of oncology and virology. The inherent drug-like properties of the pyrimidine core, combined with the synthetic flexibility offered by the hydroxyl and nitro functionalities, ensure that 2-Hydroxy-5-nitropyrimidine will continue to be a relevant and valuable tool in the drug discovery and development pipeline.
References
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Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. [Link]
- Google Patents. Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
- Google Patents. Method for preparing 2-chloro-5-nitropyridine.
-
Nitropyridines in the Synthesis of Bioactive Molecules - ResearchGate. [Link]
-
PrepChem.com. Synthesis of 2-chloro-5-nitropyridine. [Link]
-
ACS Publications. Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. [Link]
-
Antiviral nucleoside analogs - PMC - NIH. [Link]
- Google Patents. Preparation method of 2-chloro-5-nitropyridine.
-
The Chemical Versatility of 2-Hydroxypyridine in Synthesis. [Link]
- Google Patents. Preparation method of high-yield 2-chloro-5-nitropyridine.
-
PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]
-
Scite. Bromination and nitration of 2‐hydroxypyridine‐N‐oxide. [Link]
-
NIH. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. [Link]
-
A new class of synthetic nucleoside analogues with broad-spectrum antiviral properties. [Link]
-
Bioactive nucleoside analogues possessing selected five-membered azaheterocyclic bases. [Link]
- Google Patents. Preparation method of 2-hydroxy-3-nitropyridine.
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides - PMC - NIH. [Link]
-
PubMed. Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones. [Link]
- Google Patents. Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine.
-
MDPI. Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. [Link]
-
ResearchGate. Inhibitors of de novo pyrimidine synthesis. Summary pathway depicting.... [Link]
- Google Patents. Process for the production of 2-hydroxypyridine.
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Application Notes & Protocols: The Role of 2-Hydroxy-5-nitropyrimidine as a Versatile Intermediate in Agrochemical Discovery
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of 2-Hydroxy-5-nitropyrimidine in modern agrochemical research. While not an end-product agrochemical itself, this compound serves as a critical and versatile synthetic intermediate. Its reactive hydroxyl and electron-withdrawing nitro groups provide a scaffold for the synthesis of a diverse array of potentially bioactive molecules. These application notes will elucidate the rationale behind using this pyrimidine core, provide a representative synthesis protocol for the intermediate, outline a strategic workflow for its derivatization into novel agrochemical candidates, and offer a detailed protocol for the primary screening of these new chemical entities for fungicidal activity.
The Pyrimidine Scaffold: A Cornerstone of Modern Agrochemicals
The pyrimidine ring is a foundational heterocyclic structure in contemporary agrochemical design. Its prevalence is a direct result of the broad-spectrum biological activities exhibited by its derivatives, which include potent fungicidal, herbicidal, and insecticidal properties.[1] The inherent electronic properties of the pyrimidine nucleus, combined with the diverse chemical space accessible through substitution, allow for the fine-tuning of a molecule's bioactivity, selectivity, and environmental fate.
The strategic importance of this scaffold is underscored by the commercial success of numerous pyrimidine-based pesticides.[1] Researchers continuously explore novel pyrimidine derivatives to overcome challenges such as pathogen resistance and to meet stricter regulatory standards. The introduction of specific functional groups, such as trifluoromethyl or nitro groups, has been shown to significantly enhance the biological efficacy of the parent compound.[2] It is within this context of innovation that 2-Hydroxy-5-nitropyrimidine emerges as a valuable starting material for the next generation of crop protection agents.
Synthesis of the Intermediate: 2-Hydroxy-5-nitropyrimidine
The utility of 2-Hydroxy-5-nitropyrimidine as a building block necessitates a reliable and scalable synthetic route. The following protocol is a representative method derived from established principles of heterocyclic chemistry, involving the nitration of a pyrimidine precursor. The causality behind this choice of reaction is the need to introduce the nitro group, a powerful electron-withdrawing group that both activates the ring for subsequent nucleophilic substitutions and is a common feature in bioactive molecules.
Protocol 2.1: Representative Synthesis of 2-Hydroxy-5-nitropyrimidine
Objective: To synthesize 2-Hydroxy-5-nitropyrimidine via nitration of a suitable pyrimidine precursor. This protocol is based on general methods for nitrating similar heterocyclic systems.
Materials:
-
2-Hydroxypyrimidine (or a suitable precursor like 2-aminopyrimidine)
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%+)
-
Deionized Water
-
Ice
-
Sodium Hydroxide solution (for neutralization)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, beakers)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cautiously add 2-hydroxypyrimidine to a cooled (0-5 °C) bath of concentrated sulfuric acid. Stir until fully dissolved. The use of sulfuric acid as a solvent protonates the pyrimidine ring, making it more susceptible to nitration.
-
Nitration: Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate, cooled beaker. Slowly add this nitrating mixture dropwise to the dissolved pyrimidine solution via the dropping funnel.
-
Temperature Control: Critically maintain the reaction temperature between 30-40 °C throughout the addition. Exothermic reactions can lead to uncontrolled side products; therefore, an ice bath should be kept on hand to manage any temperature spikes. This controlled temperature favors mono-nitration at the 5-position.[3]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for 2-4 hours. The progress can be monitored using Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This quenching step precipitates the product.
-
Neutralization and Isolation: Slowly neutralize the acidic solution with a sodium hydroxide solution until the pH is approximately 4-5. The solid precipitate is then collected by vacuum filtration.
-
Purification: Wash the collected solid with cold deionized water to remove any residual acid. The crude product can be further purified by recrystallization from hot water or an appropriate solvent system to yield 2-Hydroxy-5-nitropyrimidine as a crystalline solid.
Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application in Agrochemical Synthesis: A Strategic Workflow
2-Hydroxy-5-nitropyrimidine is an ideal intermediate due to its two primary reactive sites: the hydroxyl group and the nitro group. The hydroxyl group can be readily converted into an ether or ester, or substituted for a halogen (e.g., chlorine), which is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions. The nitro group can be reduced to an amine, providing another point for derivatization.
This dual reactivity allows for a "scaffold hopping" or "intermediate derivatization" approach, where a common core is used to generate a large library of diverse compounds for screening.[4]
Workflow 3.1: Derivatization of 2-Hydroxy-5-nitropyrimidine
The following diagram illustrates a logical workflow for creating a library of potential agrochemicals from the 2-Hydroxy-5-nitropyrimidine intermediate. This strategy is based on known structure-activity relationships where aryl ethers and amide linkages are common motifs in potent fungicides.[1][5]
Caption: Synthetic workflow for generating agrochemical libraries from 2-Hydroxy-5-nitropyrimidine.
Protocol for Primary Screening: In Vitro Fungicidal Activity
Once a library of derivatives has been synthesized, a robust and efficient screening protocol is required to identify promising lead compounds. The following broth microdilution assay is a standard, high-throughput method for determining the Minimum Inhibitory Concentration (MIC) of novel compounds against key plant pathogenic fungi.
Protocol 4.1: Broth Microdilution Assay for Fungicidal MIC Determination
Objective: To determine the lowest concentration of a synthesized pyrimidine derivative that inhibits the visible growth of a target fungal pathogen. This provides quantitative data on the compound's potency.
Materials:
-
Synthesized pyrimidine derivatives (test compounds)
-
Fungal strains (e.g., Botrytis cinerea, Fusarium oxysporum)
-
96-well microtiter plates (sterile)
-
RPMI-1640 medium (buffered with MOPS)
-
Spectrophotometer or plate reader (optional, for quantitative measurement)
-
Incubator (temperature and humidity controlled)
-
Positive control fungicide (e.g., Pyrimethanil, Azoxystrobin)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Sterile saline
Procedure:
-
Compound Preparation: Prepare stock solutions of each test compound and the positive control in DMSO at a high concentration (e.g., 10 mg/mL). The use of DMSO is necessary for compounds with low aqueous solubility.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation occurs. Harvest spores by flooding the plate with sterile saline and gently scraping the surface. Adjust the spore suspension to a final concentration of 0.5–2.5 x 10³ spores/mL in RPMI-1640 medium.[6]
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound.
-
Add 100 µL of RPMI-1640 to all wells.
-
Add 100 µL of the compound stock solution to the first well of a row and mix.
-
Transfer 100 µL from the first well to the second, mix, and continue this process across the row to create a concentration gradient. Discard the final 100 µL from the last well.
-
-
Controls: Each plate must include:
-
Growth Control: Wells containing only medium and the fungal inoculum (no compound).
-
Sterility Control: Wells containing only medium to check for contamination.
-
Positive Control: A row dedicated to the serial dilution of a known fungicide.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). This brings the final volume to 200 µL and halves the compound concentrations.
-
Incubation: Seal the plates and incubate at an appropriate temperature (e.g., 25°C) for 48-72 hours, or until robust growth is observed in the growth control wells.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.[7] This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.
Data Presentation
The results of the screening should be tabulated to allow for clear comparison between derivatives.
| Compound ID | Target Pathogen | MIC₅₀ (µg/mL) |
| Derivative A-1 | Botrytis cinerea | 12.5 |
| Derivative A-2 | Botrytis cinerea | >100 |
| Derivative B-1 | Botrytis cinerea | 6.25 |
| Positive Control | Botrytis cinerea | 1.56 |
MIC₅₀ represents the concentration that inhibits 50% of fungal growth.
Conclusion
While 2-Hydroxy-5-nitropyrimidine is not a direct-use agrochemical, its value in agrochemical research is significant. It serves as a readily accessible and highly versatile intermediate for the synthesis of novel pyrimidine derivatives. The logical application of synthetic workflows, coupled with robust high-throughput screening protocols as detailed in this guide, provides a powerful pathway for the discovery of new and effective crop protection agents. The principles and protocols outlined herein offer a foundational strategy for research teams aiming to leverage the proven potential of the pyrimidine scaffold.
References
-
Wu W, Lan W, Wu C, Fei Q. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]
-
Design, Synthesis, and Structure–Activity Relationship of New Arylpyrazole Pyrimidine Ether Derivatives as Fungicides. (2019). Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (2022). Frontiers in Chemistry. Available at: [Link]
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Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016). Bioorganic & Medicinal Chemistry. Available at: [Link]
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2-Hydroxy-5-nitropyrimidine: A Versatile Precursor for the Synthesis of Novel Antiviral Agents
Introduction: The Strategic Importance of the Pyrimidine Scaffold in Antiviral Drug Discovery
The pyrimidine nucleus is a cornerstone in the architecture of numerous therapeutic agents, most notably in the development of antiviral drugs.[1][2] Synthetic pyrimidine nucleoside analogs have proven to be a highly successful class of medications for treating a range of viral infections by mimicking the natural building blocks of DNA and RNA, thereby interfering with viral replication.[3][4] Within this privileged scaffold, 2-hydroxy-5-nitropyrimidine emerges as a particularly valuable precursor. Its chemical reactivity, governed by the hydroxyl and strategically placed electron-withdrawing nitro group, provides a versatile platform for the synthesis of a diverse array of antiviral compounds. This guide offers a comprehensive overview of the chemical properties of 2-hydroxy-5-nitropyrimidine and provides detailed protocols for its application in the synthesis of potent antiviral agents, specifically focusing on the synthesis of 5-nitrouridine, a promising candidate for antiviral research. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Chemical Profile and Reactivity of 2-Hydroxy-5-nitropyrimidine
2-Hydroxy-5-nitropyrimidine (CAS 38353-09-2) is a crystalline solid, appearing as a light yellow to tan powder.[5] Its structure is characterized by a pyrimidine ring substituted with a hydroxyl group at the 2-position and a nitro group at the 5-position. This substitution pattern dictates its chemical behavior and makes it an ideal starting material for nucleoside synthesis.
The hydroxyl group can exist in tautomeric equilibrium with its keto form, 2(1H)-pyrimidinone. This tautomerism is a key feature, as the keto form is often favored in glycosylation reactions. The electron-withdrawing nitro group at the 5-position is crucial; it enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic substitution reactions. Furthermore, the 5-nitro group has been shown to be a critical determinant for the antiviral activity of the resulting nucleoside analogs, particularly against DNA viruses like Herpes Simplex Virus (HSV).[6]
Table 1: Physicochemical Properties of 2-Hydroxy-5-nitropyrimidine
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₃N₃O₃ | [5] |
| Molecular Weight | 141.09 g/mol | [5] |
| Appearance | Light yellow to tan crystalline powder | [5] |
| Melting Point | 215-220 °C | [5] |
| Solubility | Soluble in hot water and aqueous base. | [5] |
Synthetic Workflow for Antiviral Nucleoside Analogs from 2-Hydroxy-5-nitropyrimidine
The synthesis of antiviral nucleoside analogs from 2-hydroxy-5-nitropyrimidine typically involves a multi-step process. A common and effective strategy is the Vorbrüggen glycosylation, which couples the pyrimidine base with a protected sugar moiety.[7] This is followed by deprotection steps to yield the final active nucleoside. The following sections provide detailed, step-by-step protocols for the synthesis of 5-nitrouridine, a representative antiviral agent derived from 2-hydroxy-5-nitropyrimidine.
Caption: Synthetic workflow for 5-nitrouridine.
Protocol 1: O-Benzylation of 2-Hydroxy-5-nitropyrimidine (Protection)
Rationale: The initial step involves the protection of the hydroxyl group of 2-hydroxy-5-nitropyrimidine as a benzyl ether. This is a critical step to prevent side reactions at the hydroxyl group during the subsequent glycosylation reaction. The benzyl group is a robust protecting group that is stable to the conditions of the Vorbrüggen glycosylation but can be readily removed under mild conditions at a later stage.[8]
Materials:
-
2-Hydroxy-5-nitropyrimidine
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of 2-hydroxy-5-nitropyrimidine (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF, add benzyl bromide (1.2 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford 2-benzyloxy-5-nitropyrimidine as a solid.
Expected Yield: 80-90%
Protocol 2: Vorbrüggen Glycosylation
Rationale: The Vorbrüggen glycosylation is a powerful and widely used method for the synthesis of nucleosides.[7] It involves the reaction of a silylated nucleobase with a protected and activated sugar derivative, typically in the presence of a Lewis acid catalyst. In this protocol, the O-benzylated 2-hydroxy-5-nitropyrimidine is first silylated in situ before coupling with a protected ribose derivative. The use of a protected sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, ensures the stereoselective formation of the desired β-anomer due to neighboring group participation from the C-2 benzoyl group.[5]
Materials:
-
2-Benzyloxy-5-nitropyrimidine
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend 2-benzyloxy-5-nitropyrimidine (1.2 eq) in anhydrous acetonitrile.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 eq) and heat the mixture to reflux until a clear solution is obtained (approximately 30-60 minutes), indicating the formation of the silylated pyrimidine.
-
Cool the solution to room temperature and then evaporate the solvent under reduced pressure.
-
Dissolve the resulting silylated pyrimidine and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected 5-nitrouridine derivative.
Expected Yield: 60-75%
Protocol 3: Deprotection of the Nucleoside
Rationale: The final stage of the synthesis involves the removal of the protecting groups from the sugar moiety and the pyrimidine base to yield the target antiviral agent, 5-nitrouridine. This is typically achieved in a two-step deprotection sequence. First, the benzoyl groups on the ribose are removed by ammonolysis.[11] This is followed by the removal of the O-benzyl group from the pyrimidine ring via catalytic hydrogenation.[12][13][14] This sequence is important to avoid side reactions.
Step 3a: Ammonolysis (Removal of Benzoyl Groups)
Materials:
-
Protected 5-nitrouridine derivative from Protocol 2
-
Methanolic ammonia (saturated solution, typically ~7N)
-
Sealed pressure tube or vial
Procedure:
-
Dissolve the protected nucleoside in methanolic ammonia in a pressure-rated tube or vial.
-
Seal the tube tightly and heat the mixture at 50-60 °C for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction vessel to room temperature and carefully open it in a well-ventilated fume hood.
-
Evaporate the solvent under reduced pressure to obtain the partially deprotected nucleoside. This product can be used directly in the next step without further purification.
Expected Yield: Quantitative
Step 3b: Catalytic Hydrogenation (Removal of Benzyl Group)
Materials:
-
Partially deprotected nucleoside from Step 3a
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the partially deprotected nucleoside in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Stir the suspension under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude 5-nitrouridine can be purified by recrystallization or column chromatography on silica gel to afford the pure product.
Expected Yield: 85-95%
Mechanism of Antiviral Action
Nucleoside analogs, such as 5-nitrouridine, exert their antiviral effects by acting as fraudulent substrates for viral polymerases.[1][4][15] The general mechanism of action involves the following key steps:
-
Cellular Uptake and Anabolic Phosphorylation: The nucleoside analog enters the host cell and is sequentially phosphorylated by host cell kinases to its active triphosphate form (5-nitrouridine triphosphate).
-
Inhibition of Viral Polymerase: The triphosphate analog competes with the natural corresponding nucleoside triphosphate (in this case, uridine triphosphate) for the active site of the viral RNA-dependent RNA polymerase (RdRp).
-
Chain Termination or Mutagenesis: Upon incorporation into the growing viral RNA chain, the analog can either lead to premature chain termination, thus halting viral replication, or it can be incorporated and cause mispairing in subsequent replication rounds, leading to an accumulation of mutations and the production of non-viable viral progeny (lethal mutagenesis).[1]
Caption: Mechanism of action of 5-nitrouridine.
Antiviral Activity Data
Table 2: Representative Antiviral Activity of 5-Substituted Pyrimidine Nucleosides
| Compound | Virus | Cell Line | IC₅₀ (µM) | Reference(s) |
| 5-Ethyl-2'-deoxyuridine | HSV-1 | Vero | 8.6 | [16] |
| 5-Ethyl-2'-deoxyuridine | HSV-2 | Vero | 7.8 | [16] |
| 5-Iodo-2-pyrimidinone-2'-deoxyriboside | HSV-1 | HeLa | Moderate Activity | [17] |
| 5-Iodo-2-pyrimidinone-2'-deoxyriboside | HSV-2 | HeLa | Moderate Activity | [17] |
Conclusion and Future Perspectives
2-Hydroxy-5-nitropyrimidine stands out as a precursor of significant strategic value in the synthesis of novel antiviral agents. The detailed protocols provided herein for the synthesis of 5-nitrouridine illustrate a reliable and adaptable pathway for researchers in drug discovery and development. The underlying principles of protection, glycosylation, and deprotection are fundamental in nucleoside chemistry and can be applied to the synthesis of a wide range of pyrimidine-based antiviral candidates. The established importance of the 5-nitro functional group for antiviral activity further underscores the utility of this precursor.[6] Future research should focus on the synthesis of diverse libraries of 5-nitropyrimidine nucleosides and the systematic evaluation of their antiviral activity against a broad spectrum of viruses. Elucidating the precise molecular interactions between these novel nucleoside triphosphates and viral polymerases will be crucial for the rational design of next-generation antiviral therapeutics with improved potency and selectivity.
References
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American Chemical Society. (2022). Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. [Link]
-
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. [Link]
-
Johnson, D. C., & Widlanski, T. S. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic letters, 6(25), 4643–4646. [Link]
-
National Center for Biotechnology Information. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]
-
National Center for Biotechnology Information. (2021). Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs. [Link]
-
Glen Research. (n.d.). Deprotection Guide. [Link]
-
Schmidtke, M., et al. (2002). Synthesis, cytotoxicity and antiviral activity of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine. Antiviral Research, 55(2), 263-271. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
-
National Center for Biotechnology Information. (2022). An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges. [Link]
-
National Center for Biotechnology Information. (2022). Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. [Link]
-
MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
-
National Center for Biotechnology Information. (2011). Inhibition of herpes simplex virus type 1 and adenovirus type 5 by heterocyclic Schiff bases of aminohydroxyguanidine tosylate. [Link]
-
National Center for Biotechnology Information. (1984). Antiviral activity of 5-ethyl-2'-deoxyuridine against herpes simplex viruses in cell culture, mice, and guinea pigs. [Link]
-
Lin, T. S., et al. (1989). Anti-herpes simplex virus activity of 5-substituted 2-pyrimidinone nucleosides. Antimicrobial agents and chemotherapy, 33(3), 340–344. [Link]
-
National Center for Biotechnology Information. (1975). Selective inhibition of herpes simplex virus by 5-amino-2,5-dideoxy-5-iodouridine. [Link]
-
ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group?. [Link]
-
Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. [Link]
-
PubChem. (n.d.). 2-Benzylamino-5-nitropyridine. [Link]
-
PubChem. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. [Link]
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Dingxinpharm. (n.d.). 1-O-Acetyl-2,3,5-Tri-O-Benzoyl-B-D-Ribose. [Link]
-
Semantic Scholar. (1988). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. [Link]
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
ResearchGate. (n.d.). Scheme 2. Mechanism of reaction for Synthesis of 2-Benzyl 5-Oxo 5-H 6.... [Link]
-
National Center for Biotechnology Information. (2008). Synthesis and Antiproliferative Activity of Benzyl and Phenethyl Analogs of Makaluvamines. [Link]
- Google Patents. (n.d.). CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
-
National Center for Biotechnology Information. (2010). 1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose. [Link]
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Synthesis of 2-Chloro-5-nitropyridine: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-chloro-5-nitropyridine, a critical intermediate in the production of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. We will delve into the chemical principles, procedural intricacies, and safety considerations to ensure a successful and safe laboratory-scale synthesis.
Introduction: The Significance of 2-Chloro-5-nitropyridine
2-Chloro-5-nitropyridine is a key building block in organic synthesis. Its utility is demonstrated in the preparation of a range of bioactive molecules, including the antimalarial drug pyronaridine and certain fungicides.[1] The presence of the chloro- and nitro- groups on the pyridine ring provides two reactive sites for further chemical transformations, making it a versatile precursor for creating diverse molecular architectures.
The synthesis route we will focus on is the chlorination of 2-hydroxy-5-nitropyridine. This method is widely adopted due to its efficiency and applicability to industrial-scale production.[2][3]
Reaction Principle: The Chlorination of a Hydroxypyridine
The conversion of a 2-hydroxypyridine to a 2-chloropyridine is a nucleophilic substitution reaction. The hydroxyl group is a poor leaving group; therefore, it must be activated. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.
The reaction mechanism involves the initial phosphorylation of the hydroxyl group of 2-hydroxy-5-nitropyridine by phosphorus oxychloride. This forms a pyridyl phosphorodichloridate intermediate, which is a much better leaving group. The chloride ion, generated from POCl₃, then acts as a nucleophile, attacking the C2 position of the pyridine ring and displacing the phosphorodichloridate group to yield the desired 2-chloro-5-nitropyridine. The presence of a base, such as pyridine or N,N-diethylaniline, can facilitate the reaction by neutralizing the hydrogen chloride (HCl) byproduct.[4][5]
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Application Notes and Protocols for the Purity Assessment of 2-Hydroxy-5-nitropyrimidine
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
2-Hydroxy-5-nitropyrimidine is a key heterocyclic building block in the synthesis of a variety of pharmacologically active molecules. As a pivotal intermediate, its purity is paramount to the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Even minute impurities can potentially alter the pharmacological and toxicological profile of the drug product, making rigorous analytical control a non-negotiable aspect of the drug development and manufacturing process.
This comprehensive guide provides a suite of analytical methodologies for the robust purity assessment of 2-Hydroxy-5-nitropyrimidine. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-faceted approach to identify and quantify the principal component and any potential process-related or degradation impurities. The causality behind each experimental choice is explained to empower the user to adapt and validate these methods for their specific needs, ensuring adherence to the principles of scientific integrity and regulatory compliance.
Physicochemical Properties of 2-Hydroxy-5-nitropyrimidine
A thorough understanding of the physicochemical properties of 2-Hydroxy-5-nitropyrimidine is fundamental to the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₄H₃N₃O₃ | [1] |
| Molecular Weight | 141.08 g/mol | [1] |
| Appearance | White to pale yellow crystalline powder | Inferred from similar compounds |
| Melting Point | ~203.5 °C | [1] |
| Solubility | Sparingly soluble in water, soluble in hot water and alkaline solutions. | Inferred from related structures |
| pKa | Not experimentally determined; expected to be acidic due to the hydroxyl group and the electron-withdrawing nitro group. |
Strategic Approach to Purity Assessment
A comprehensive purity profile of 2-Hydroxy-5-nitropyrimidine necessitates the use of orthogonal analytical techniques. This approach ensures that a wide range of potential impurities with varying chemical properties are detected and quantified. Our recommended strategy encompasses a primary chromatographic method for separation and quantification, spectroscopic techniques for identity confirmation, and thermal analysis for assessing physical purity.
Caption: A multi-technique strategy for the comprehensive purity assessment of 2-Hydroxy-5-nitropyrimidine.
I. High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is the cornerstone for the purity assessment of 2-Hydroxy-5-nitropyrimidine due to its high resolving power for polar aromatic compounds.[2][3] The method described below is designed to separate the main component from potential starting materials, intermediates, and degradation products.
Rationale for Method Development
-
Stationary Phase: A C18 stationary phase is selected for its hydrophobicity, which provides good retention for the moderately polar 2-Hydroxy-5-nitropyrimidine.
-
Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase and an organic modifier (acetonitrile or methanol) is employed to ensure the elution of compounds with a wide range of polarities.[4] The use of a buffer is critical to maintain a consistent ionization state of the acidic analyte, leading to reproducible retention times and sharp peak shapes.
-
Detection: UV detection is chosen due to the presence of the chromophoric pyrimidine ring and the nitro group, which are expected to have strong UV absorbance. The detection wavelength is selected based on the UV spectrum of 2-Hydroxy-5-nitropyrimidine.
Protocol: RP-HPLC Method for Purity of 2-Hydroxy-5-nitropyrimidine
1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium phosphate monobasic (KH₂PO₄).
-
Orthophosphoric acid (H₃PO₄).
-
Water (HPLC grade).
-
2-Hydroxy-5-nitropyrimidine reference standard.
2. Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 2-Hydroxy-5-nitropyrimidine reference standard and dissolve in 100 mL of diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 2-Hydroxy-5-nitropyrimidine sample and dissolve in 100 mL of diluent.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm (or wavelength of maximum absorbance) |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 |
4. Data Analysis
-
Assay: Calculate the percentage of 2-Hydroxy-5-nitropyrimidine in the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard chromatogram.
-
Impurities: Determine the percentage of each impurity by area normalization, assuming a relative response factor of 1.0 for all impurities unless otherwise determined. Report any impurity above the reporting threshold as defined by ICH guidelines (e.g., 0.05%).[5][6]
Sources
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High-performance liquid chromatography (HPLC) analysis of 2-Hydroxy-5-nitropyrimidine
An Application Note and Protocol for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 2-Hydroxy-5-nitropyrimidine
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the quantitative analysis of 2-Hydroxy-5-nitropyrimidine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology herein is designed for researchers, scientists, and drug development professionals, offering a robust and validated approach to ensure data integrity and reproducibility. This guide delves into the causality behind experimental choices, from mobile phase composition to column chemistry, and provides a step-by-step workflow for method validation in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction: The Significance of 2-Hydroxy-5-nitropyrimidine Analysis
2-Hydroxy-5-nitropyrimidine is a key heterocyclic organic compound, appearing as a light yellow to light brown crystalline powder.[1][2] With a molecular formula of C₅H₄N₂O₃ and a molecular weight of 140.1 g/mol , it serves as a versatile intermediate in the synthesis of a variety of pharmaceutical compounds and agrochemicals.[1][2] Given its role in these critical applications, the ability to accurately and reliably determine its purity and concentration is paramount. High-Performance Liquid Chromatography (HPLC) stands as a preferred analytical technique for this purpose, offering high sensitivity, resolution, and reproducible results.[3]
This application note details a reversed-phase HPLC method, a dominant and versatile approach in pharmaceutical analysis, for the separation and quantification of 2-Hydroxy-5-nitropyrimidine.[4][5][6] The principles of reversed-phase chromatography, which separates molecules based on their hydrophobicity using a nonpolar stationary phase and a polar mobile phase, are ideally suited for this analyte.[6][7][8]
Physicochemical Properties of 2-Hydroxy-5-nitropyrimidine
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄N₂O₃ | [1][9][10] |
| Molecular Weight | 140.10 g/mol | [1][9][10][11] |
| Appearance | Light yellow to light brown crystalline powder | [1][2] |
| Melting Point | 188-191 °C | [11][12] |
| Solubility | Soluble in hot water and alkali liquors; slightly soluble in DMSO; very slightly soluble in methanol; insoluble in most organic solvents. | [1][2][12][13][14] |
| pKa | 8.06 ± 0.10 (Predicted) | [12] |
This data is critical for preparing standards and samples in an appropriate solvent and for understanding the analyte's behavior under different mobile phase pH conditions.
Chromatographic Method and Rationale
The selection of chromatographic conditions is a deliberate process aimed at achieving optimal separation, peak shape, and sensitivity.
The Logic of Reversed-Phase Separation
Reversed-phase HPLC is the method of choice due to the polar nature of 2-Hydroxy-5-nitropyrimidine, stemming from its hydroxyl and nitro functional groups.[2] In this mode, a non-polar stationary phase (typically C18) is used in conjunction with a polar mobile phase.[5][6] The analyte, being moderately polar, will have a suitable affinity for the stationary phase, allowing for its retention and subsequent elution by modulating the organic modifier concentration in the mobile phase.[7][8]
Recommended Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Any standard HPLC system with a UV detector | The method is robust and adaptable to common laboratory instrumentation. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | A C18 column provides excellent hydrophobic retention for a wide range of organic molecules and is the most common reversed-phase chemistry.[5] The specified dimensions and particle size offer a good balance between resolution and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | The addition of an acid like formic acid to the aqueous mobile phase helps to ensure consistent ionization of the analyte and improve peak shape.[7] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good UV transparency and low viscosity.[6] |
| Elution Mode | Isocratic | For a single analyte purity determination or assay, an isocratic elution (constant mobile phase composition) is often sufficient, simpler, and more reproducible than a gradient elution.[7] |
| Mobile Phase Composition | Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Formic Acid | This starting composition should be optimized to achieve a retention time of approximately 5-10 minutes. The exact ratio may need adjustment based on the specific column and system. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 320 nm | A similar compound, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, shows strong UV absorbance at 320 nm, suggesting this is a suitable wavelength for detecting the nitroaromatic chromophore in 2-Hydroxy-5-nitropyrimidine.[15] A UV scan of the analyte should be performed to confirm the absorbance maximum. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements. |
| Diluent | Mobile Phase or a mixture of Water:Acetonitrile (e.g., 50:50 v/v) | The analyte should be fully dissolved in a solvent that is miscible with the mobile phase to ensure good peak shape. |
Experimental Protocols
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
-
Working Mobile Phase (Isocratic): Premix the desired ratio of Mobile Phase A and Mobile Phase B (e.g., 700 mL of A and 300 mL of B for a 70:30 mixture). Degas the final mixture before use.
Standard Solution Preparation:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of 2-Hydroxy-5-nitropyrimidine reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
Sample Preparation:
-
Accurately weigh the sample containing 2-Hydroxy-5-nitropyrimidine.
-
Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC System Setup and Analysis Workflow
Caption: HPLC analysis workflow from preparation to reporting.
Step-by-Step Analytical Procedure
-
Set up the HPLC system with the chromatographic conditions specified in Section 3.2.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Perform a series of injections of the working standard solutions to establish the calibration curve.
-
Inject the prepared sample solutions.
-
After the analysis, flush the column with a higher concentration of organic solvent (e.g., 80% acetonitrile) before storing it according to the manufacturer's recommendations.
Method Validation Protocol
Validation of the analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose.[3][16] The following parameters should be assessed according to ICH Q2(R1) guidelines.[17][18]
System Suitability
Before commencing any validation or sample analysis, system suitability must be established. This is done by making at least five replicate injections of a standard solution.
| Parameter | Acceptance Criteria |
| Peak Area %RSD | ≤ 2.0% |
| Retention Time %RSD | ≤ 1.0% |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by injecting a blank, a placebo (if applicable), and the analyte, and showing that there are no interfering peaks at the retention time of 2-Hydroxy-5-nitropyrimidine.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.
-
Procedure: Prepare at least five concentrations of the analyte across the desired range (e.g., 80% to 120% of the expected sample concentration for an assay).[19]
-
Analysis: Analyze each concentration in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure: Analyze samples with known concentrations of 2-Hydroxy-5-nitropyrimidine at a minimum of three concentration levels (e.g., 80%, 100%, and 120%), with three replicates at each level.[17]
-
Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay Precision): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (three concentrations, three replicates each).[3][17]
-
Intermediate Precision: This expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on a signal-to-noise ratio of approximately 3:1.[17]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined at a signal-to-noise ratio of 10:1.[17]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic content)
-
-
Analysis: Evaluate the effect on the results (e.g., retention time, peak area).
-
Acceptance Criteria: System suitability parameters should still be met, and the results should not be significantly impacted.
Data Analysis and Reporting
The concentration of 2-Hydroxy-5-nitropyrimidine in the sample can be calculated using the calibration curve generated from the standard solutions. The results should be reported with the appropriate units (e.g., mg/mL, % purity) and should include all relevant chromatographic and validation data.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of 2-Hydroxy-5-nitropyrimidine. By following the detailed methodology for both the analytical procedure and the method validation, researchers and analysts can ensure the generation of accurate, reliable, and reproducible data that meets stringent scientific and regulatory standards.
References
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- Fisher Scientific. (n.d.). 2-Hydroxy-5-nitropyridine, 99+%, Thermo Scientific.
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- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Hydroxy-5-nitropyridine | 5418-51-9.
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- Sigma-Aldrich. (n.d.). 2-Hydroxy-5-nitropyridine 97 5418-51-9.
- Ambeed.com. (n.d.). 3264-10-6|2-Hydroxy-5-nitropyrimidine.
- ResearchGate. (2025). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals.
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Safe Handling and Storage Procedures for 2-Hydroxy-5-nitropyrimidine
An Application Guide for Researchers
Introduction: The Principle of Proactive Safety
2-Hydroxy-5-nitropyrimidine (CAS No. 5418-51-9) is a pivotal heterocyclic building block in modern medicinal chemistry and agrochemical development.[1][2] Its unique structure, featuring both electron-donating hydroxyl and electron-withdrawing nitro groups, makes it a versatile intermediate for synthesizing a range of target molecules, including novel antiviral and antibacterial agents.[1][2] However, the same chemical features that make it valuable also necessitate a rigorous and informed approach to its handling and storage. The presence of a nitroaromatic moiety suggests potential toxicological and reactivity hazards that must be proactively managed.[1]
This document serves as a comprehensive guide for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of procedural steps to provide the underlying scientific rationale for each recommendation. The core philosophy of this guide is that true laboratory safety is not merely about compliance, but about a deep, mechanistic understanding of the materials being used. By internalizing these principles, research teams can create a self-validating system of safety that protects personnel, ensures experimental integrity, and fosters a culture of scientific excellence.
Compound Profile: Key Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform the selection of appropriate handling techniques and storage environments.
| Property | Value | Source(s) |
| CAS Number | 5418-51-9 | [3][4] |
| Molecular Formula | C₅H₄N₂O₃ | [2][5][6] |
| Molecular Weight | 140.10 g/mol | [2][5] |
| Appearance | White to light yellow/beige crystalline powder | [2][5][7] |
| Melting Point | 188-191 °C (lit.) | [4][5] |
| Synonyms | 5-Nitro-2-pyridinol, 5-nitro-2(1H)-pyridinone | [3][6] |
| Solubility | Soluble in hot water and alkaline solutions; generally insoluble in most common organic solvents. | [1][2][5][8] |
Hazard Identification and Risk Assessment
2-Hydroxy-5-nitropyrimidine is classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] A thorough risk assessment is mandatory before any work is initiated. This involves not only understanding the inherent hazards of the compound but also evaluating the risks associated with the specific procedures being performed.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information.
| Hazard Class | Category | Hazard Statement | Source(s) |
| Skin Corrosion / Irritation | 2 | H315: Causes skin irritation. | [3][5] |
| Serious Eye Damage / Eye Irritation | 2 | H319: Causes serious eye irritation. | [3][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. | [3][5] |
| Signal Word | Warning | [3][4] |
Toxicological Profile and Health Hazards
-
Dermal and Ocular Hazard: As a classified skin and eye irritant, direct contact can cause redness, inflammation, and discomfort.[5] The causality lies in the compound's ability to interact with and disrupt epithelial tissues.
-
Respiratory Hazard: The fine crystalline powder can easily become airborne.[7] Inhalation may lead to irritation of the nasal passages, throat, and lungs.[5]
-
Systemic Toxicity (Potential): While specific acute toxicity data is limited, the presence of the nitroaromatic functional group is a structural alert.[1][3] Such compounds can potentially cause methemoglobinemia upon absorption, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood.[7] Symptoms can include cyanosis (bluish skin) and shortness of breath, which may be delayed.[7] Accidental ingestion may be damaging to health.[7]
Reactivity and Stability Hazards
-
Stability: The compound is stable under recommended storage and handling conditions.[1][3]
-
Incompatibilities: It is crucial to avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[1][3][7] Reaction with these materials can lead to vigorous, potentially uncontrolled reactions.
-
Hazardous Decomposition: When heated to decomposition, 2-Hydroxy-5-nitropyrimidine may emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3]
Risk Assessment Workflow
A systematic approach to risk assessment is essential. The following workflow should be documented before beginning any new protocol involving this compound.
Caption: Risk assessment workflow for 2-Hydroxy-5-nitropyrimidine.
Engineering Controls & Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering controls are the first line of defense, followed by administrative controls and, finally, PPE. This approach is designed to physically remove the hazard from the operator's breathing zone and minimize the potential for direct contact.
Engineering Controls
-
Primary Handling: All procedures involving the handling of solid 2-Hydroxy-5-nitropyrimidine (e.g., weighing, transferring, preparing solutions) must be conducted in a certified chemical fume hood or a powder containment enclosure.[2][7] This is non-negotiable and serves to prevent the inhalation of airborne particulates.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors or dust in the ambient air.[7]
-
Safety Equipment: An operational eyewash station and safety shower must be located in close proximity to the workstation.[3][9] This equipment should be tested weekly to ensure functionality.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected to provide a suitable barrier against the specific hazards of the compound.
| Protection Type | Specification | Rationale and Source(s) |
| Eye/Face Protection | ANSI Z87.1-compliant chemical safety goggles or a face shield if there is a significant splash risk. | Protects against dust particles and splashes, preventing serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Change gloves immediately if they become contaminated. | Prevents skin contact and subsequent irritation.[5] Always wash hands with soap and water after removing gloves.[7] |
| Skin/Body Protection | A long-sleeved laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing.[7] |
| Respiratory Protection | A NIOSH-approved N95 dust mask may be required for large-scale transfers or if engineering controls are insufficient to control airborne dust. | Prevents inhalation of irritant dust.[4] Use should be based on a formal risk assessment. |
Standard Operating Procedures (SOPs)
Adherence to detailed, step-by-step protocols is critical for ensuring both safety and experimental reproducibility.
Protocol: Receiving and Initial Inspection
-
Verify Container Integrity: Upon receipt, immediately inspect the container for any signs of damage or leaks.
-
Label Verification: Confirm that the label matches the order details and that hazard pictograms are clearly visible.
-
Segregated Storage: Transfer the container to a designated, approved storage location (see Section 6.0), away from incompatible materials.[7]
-
Documentation: Log the receipt date and quantity in the laboratory chemical inventory system.
Protocol: Weighing and Aliquoting Solid Compound
-
Prepare Workspace: Decontaminate the work surface inside a chemical fume hood. Place an anti-static weighing dish on the analytical balance.
-
Don PPE: Put on all required PPE as specified in Section 4.2.
-
Transfer Compound: Carefully use a clean spatula to transfer the desired amount of 2-Hydroxy-5-nitropyrimidine from the stock bottle to the weighing dish. Perform this action slowly to minimize dust generation.[7]
-
Seal Containers: Immediately and securely close the primary stock bottle.
-
Clean Up: Use a brush and dustpan or a dampened absorbent pad to clean any residual powder from the balance and surrounding area. Do not use compressed air.
-
Dispose of Waste: Place the contaminated weighing dish and any cleaning materials into a designated solid chemical waste container.
Protocol: In-Solution Handling
-
Solvent Addition: In the fume hood, add the selected solvent to the vessel containing the weighed solid.
-
Dissolution: If necessary, use gentle agitation (e.g., magnetic stirring) to aid dissolution. The compound is more soluble in hot water and alkaline solutions.[2][5] If heating is required, use a controlled heating mantle and monitor the process closely.
-
Transfers: Use appropriate volumetric glassware (pipettes, graduated cylinders) for all liquid transfers to minimize splashes and aerosols.
-
Container Sealing: Keep all vessels containing the solution covered or sealed when not in active use to prevent evaporation and accidental spills.
Storage Protocols and Incompatibility Management
Proper storage is essential for maintaining the chemical integrity of 2-Hydroxy-5-nitropyrimidine and preventing hazardous reactions.[5]
General Storage Conditions
-
Location: Store in a cool, dry, and well-ventilated area.[2][7][9]
-
Container: Keep in the original, tightly sealed container to prevent moisture ingress and contamination.[7]
-
Environment: Protect from physical damage and direct sunlight.[2][7]
-
Long-Term Stability: For long-term storage, maintaining an inert atmosphere (e.g., with argon or nitrogen) is recommended to preserve the compound's integrity.[1][5]
Chemical Incompatibility and Segregation
To prevent accidental hazardous reactions, 2-Hydroxy-5-nitropyrimidine must be physically segregated from incompatible chemical classes.
Caption: Storage segregation plan for 2-Hydroxy-5-nitropyrimidine.
Emergency Procedures: A Plan for Rapid Response
Even with meticulous planning, accidental exposures or spills can occur. A well-rehearsed emergency plan is critical.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing.[3] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water.[3] Seek immediate medical attention.[3]
Spill Response
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Ensure proper PPE is worn.
-
Gently sweep or scoop the material into a suitable, labeled container for chemical waste disposal.[3]
-
Use dry clean-up procedures and avoid creating dust.[7]
-
Clean the spill area with a damp cloth, and place all cleaning materials in the waste container.
-
-
Major Spill:
Conclusion
2-Hydroxy-5-nitropyrimidine is a valuable reagent whose utility is matched by its potential hazards. A safety-first mindset, grounded in a scientific understanding of the compound's properties and risks, is paramount. By implementing the engineering controls, work practices, and emergency plans detailed in this guide, researchers can handle this compound with confidence, ensuring the safety of personnel and the integrity of their scientific work.
References
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LookChem. (n.d.). Understanding the Properties and Handling of 2-Hydroxy-5-nitropyridine. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Hydroxy-5-nitropyridine (CAS 5418-51-9). Retrieved from [Link]
-
NIST. (n.d.). 2-Hydroxy-5-nitropyridine. Retrieved from [Link]
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Safe Handling of Nitropyrimidine Compounds: A Protocol for Personal Protective Equipment (PPE)
An Application Guide for Researchers
Abstract
Nitropyrimidine compounds are a class of heterocyclic aromatic organic compounds with significant applications in medicinal chemistry and drug development. However, their inherent reactivity and potential biological activity necessitate stringent safety protocols to protect laboratory personnel. This document provides a detailed guide to the selection and use of Personal Protective Equipment (PPE) when handling nitropyrimidines. It is designed for researchers, scientists, and drug development professionals, offering a framework for risk assessment and the implementation of appropriate safety measures. The protocols herein are grounded in established occupational safety standards and synthesized with practical, field-proven insights to ensure a self-validating system of laboratory safety.
Introduction: The Imperative for Proactive Protection
Nitropyrimidine derivatives, while crucial for therapeutic innovation, often present significant health hazards. Safety Data Sheets (SDS) for analogous compounds frequently indicate risks such as severe skin and eye irritation, respiratory tract irritation, and potential toxicity if swallowed, inhaled, or absorbed through the skin.[1][2][3][4][5][6][7] The primary objective of any safety protocol is to minimize exposure through the hierarchy of controls, where PPE serves as the final, critical barrier between the researcher and the chemical hazard.[8]
This guide is built upon the foundational principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP) that includes criteria for PPE use.[9][10][11] Adherence to these protocols is not merely a matter of compliance but a fundamental component of responsible scientific practice.
Hazard Analysis: Understanding the Risk Profile
Before handling any nitropyrimidine compound, a thorough risk assessment is mandatory. This begins with a comprehensive review of the compound's Safety Data Sheet (SDS).
Key Hazards Associated with Nitropyrimidines:
-
Dermal Contact: Many nitropyrimidines are classified as skin irritants.[3][4][6][12] Prolonged or repeated contact can lead to dermatitis or allergic reactions.[5]
-
Ocular Contact: Direct contact can cause serious eye irritation or damage.[1][2][4][5][12]
-
Inhalation: Handling these compounds in powdered form can generate dust, which may cause respiratory irritation if inhaled.[1][3][6][7]
-
Ingestion: Accidental ingestion may be harmful or toxic.[2][3][5][7]
Many nitropyrimidine compounds can be classified as cytotoxic or "particularly hazardous substances," requiring special handling precautions.[10][13][14] Therefore, the selection of PPE must be based on a conservative assessment of the potential for exposure during a given procedure.
PPE Selection: A Multi-Layered Defense Strategy
The appropriate level of PPE is dictated by the specific compound, the procedure being performed, and the potential for exposure. The following sections detail the minimum requirements and enhanced precautions for handling nitropyrimidines.
Hand Protection: The First Line of Contact
Gloves are the most fundamental piece of PPE for chemical handling.[15] Given the hazards of nitropyrimidines, proper glove selection is critical.
-
Causality: The choice of glove material depends on its resistance to the specific chemical and any solvents being used. Nitrile and butyl rubber are recommended materials for their broad chemical resistance.[16][17] OSHA specifically notes that butyl gloves offer excellent protection against nitro-compounds.[18] Latex gloves are generally not recommended due to poor chemical resistance and the potential for allergic reactions.[18][19]
-
Protocol:
-
Select gloves based on chemical compatibility charts and the SDS.
-
For routine handling of small quantities, a single pair of nitrile gloves is the minimum requirement.
-
When handling highly concentrated solutions, potent derivatives, or for prolonged tasks, double gloving is required. This involves wearing two pairs of nitrile gloves or an inner nitrile glove with an outer, more resistant glove like butyl rubber.[20]
-
Inspect gloves for rips, tears, or pinholes before each use.[19]
-
Change gloves immediately if contamination is suspected or after a maximum of 30-60 minutes of use to prevent permeation.[8]
-
Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
-
| Glove Material | Recommended Use for Nitropyrimidines | Advantages | Limitations |
| Nitrile | Routine handling, splash protection, double gloving. | Good resistance to acids, oils, and many solvents; high puncture resistance.[16][17][21] | May have limited resistance to some organic solvents; check compatibility charts. |
| Butyl Rubber | Handling concentrated solutions, potent compounds, and for prolonged exposure. | Excellent resistance to ketones, esters, and strong acids; low permeability to gases and vapors.[16][18] | Poor resistance to hydrocarbons and halogenated solvents.[18] |
| Neoprene | Alternative for handling various chemicals. | Good resistance to oils, acids, and alcohols; good dexterity.[16][18] | Moderate chemical resistance compared to Butyl or Nitrile for some compounds. |
Eye and Face Protection: Shielding Against Splashes and Aerosols
Protecting the eyes and face is non-negotiable, as many nitropyrimidines are severe eye irritants.[1][2][5]
-
Causality: Standard safety glasses do not provide adequate protection from chemical splashes, which can enter around the lenses. Goggles that form a seal around the eyes are necessary.[15] When there is a significant risk of splashing, a face shield provides an additional layer of protection for the entire face.
-
Protocol:
-
Minimum Requirement: ANSI Z87.1-compliant safety goggles must be worn at all times when handling nitropyrimidine compounds in any form.[22]
-
Enhanced Precaution: When transferring liquids, working with solutions under pressure, or handling quantities greater than 50 mL, a full-face shield must be worn over safety goggles.[19][23]
-
Ensure eyewash stations are readily accessible and have been tested.[1]
-
Body Protection: Preventing Dermal Absorption
Protective clothing prevents incidental contact and contamination of personal clothing.
-
Causality: A standard cotton lab coat may not be sufficient if there is a risk of significant splashes from hazardous liquids. Non-porous materials are required to prevent chemical penetration.
-
Protocol:
-
Minimum Requirement: A clean, flame-resistant laboratory coat, fully buttoned with sleeves rolled down, is required for all procedures.
-
Enhanced Precaution: When handling cytotoxic nitropyrimidines or when there is a risk of splashing, a disposable, fluid-resistant gown made of a material like polyethylene-coated polypropylene should be worn over the lab coat.[8] Gown cuffs should be tucked into the outer pair of gloves.[8]
-
Remove protective clothing immediately if it becomes contaminated. Contaminated reusable lab coats must be professionally laundered.
-
Respiratory Protection: Mitigating Inhalation Hazards
Respiratory protection is essential when engineering controls, such as a chemical fume hood, are insufficient or when handling fine powders that can become airborne.[24]
-
Causality: Inhaling chemical dusts or vapors can cause direct irritation to the respiratory tract and lead to systemic toxicity.[3][6] The type of respirator is chosen based on the physical form of the chemical and the potential concentration in the air.
-
Protocol:
-
All handling of powdered nitropyrimidine compounds (e.g., weighing, transferring) must be performed within a certified chemical fume hood or other ventilated enclosure.
-
If there is a risk of aerosol generation outside of a primary engineering control, respiratory protection is required.
-
For Powders: A NIOSH-approved N95 or P100 filtering facepiece respirator (dust mask) is the minimum requirement to protect against airborne particulates.[20][25]
-
For Vapors/Large Spills: For significant vapor exposure or during spill cleanup, a half-mask or full-face air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges is necessary.[20][26]
-
Regulatory Compliance: All personnel required to wear a respirator must be part of an OSHA-compliant Respiratory Protection Program, which includes medical clearance, training, and annual fit-testing.[8] Surgical masks provide no protection against chemical dust or vapors and must not be used for this purpose.[8]
-
Experimental Protocols: Safe Workflows
Trustworthiness in safety is achieved through consistent, validated procedures. The following protocols for donning and doffing PPE are designed to minimize cross-contamination.
Protocol for Donning PPE
This sequence proceeds from the least "clean" to the most "clean" areas of the body, ensuring that gloves are the last item put on.
-
Body Protection: Don lab coat and/or disposable gown. Fasten completely.
-
Respiratory Protection: If required, don the appropriate respirator. Perform a user seal check.
-
Eye/Face Protection: Don safety goggles, followed by a face shield if required.
-
Hand Protection: Don inner gloves (if double gloving). Don outer gloves, ensuring the cuffs are pulled over the sleeves of the gown or lab coat.
Protocol for Doffing PPE
This sequence is designed to remove the most contaminated items first, preventing the transfer of chemicals to the skin or clothing.
-
Decontaminate: If grossly contaminated, wipe down outer gloves and other reusable PPE before removal.
-
Outer Gloves: Remove the outer pair of gloves (if double gloving).
-
Gown/Apron: Unfasten and remove the disposable gown or apron, rolling it inside-out as you remove it.
-
Eye/Face Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap or sides.
-
Inner Gloves/Final Gloves: Remove the final pair of gloves, peeling them off without touching the outer surface with bare hands.
-
Respirator: Remove the respirator last by handling the straps.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3]
Visualization of PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with nitropyrimidine compounds.
Caption: PPE selection workflow for nitropyrimidine compounds.
References
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Title: OSHA Laboratory Standard | OSHA Lab Safety Standard. Source: Compliancy Group. URL: [Link]
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Title: Safe handling of cytotoxics: guideline recommendations. Source: PubMed Central (PMC). URL: [Link]
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Title: 29 CFR 1910.1450 — OSHA Laboratory Standard. Source: MasterControl. URL: [Link]
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Title: OSHA Glove Selection Chart. Source: Environmental Health and Safety - The University of Texas at Dallas. URL: [Link]
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Title: Material Safety Data Sheet - 4-Amino-3-Nitropyridine. Source: Cole-Parmer. URL: [Link]
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Title: OSHA Guidelines For Labeling Laboratory Chemicals. Source: Spill Containment Blog. URL: [Link]
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Title: Chemical Resistant Gloves. Source: Safety Vests and More. URL: [Link]
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Title: Safe Handling of Cytotoxic Drugs and Bodily Fluids. Source: Kingston Health Sciences Centre. URL: [Link]
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Title: OSHA Respirator Requirements for Selected Chemicals. Source: Centers for Disease Control and Prevention (CDC). URL: [Link]
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Title: NIOSH Pocket Guide to Chemical Hazards. Source: Centers for Disease Control and Prevention (CDC). URL: [Link]
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Title: NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Source: Centers for Disease Control and Prevention (CDC). URL: [Link]
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Title: NIOSH Pocket Guide to Chemical Hazards. Source: Centers for Disease Control and Prevention (CDC). URL: [Link]
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Title: Best Nitrile Chemical Resistant Gloves for Labs, Factories, and More: Your Ultimate Guide. Source: INTCO Medical. URL: [Link]
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Title: Chemical Resistant Gloves. Source: Scandia Gear. URL: [Link]
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Title: Personal Protective Equipment for Use in Handling Hazardous Drugs. Source: Medscape. URL: [Link]
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Title: NIOSH Pocket Guide to Chemical Hazards. Source: Centers for Disease Control and Prevention (CDC). URL: [Link]
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Title: How to Choose PPE for Chemical Work. Source: Allan Chemical Corporation. URL: [Link]
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Title: Pocket Guide to Chemical Hazards Introduction. Source: Centers for Disease Control and Prevention (CDC). URL: [Link]
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Title: 5 Types of PPE for Hazardous Chemicals. Source: Hazmat School. URL: [Link]
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Application Notes and Protocols for the Utilization of 2-Hydroxy-5-nitropyrimidine in the Development of Anticancer Compounds
Introduction: The Pyrimidine Scaffold as a Cornerstone in Oncology Drug Discovery
The pyrimidine ring is a privileged heterocyclic scaffold that forms the backbone of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids.[1] This inherent biological relevance has made pyrimidine and its derivatives a focal point in medicinal chemistry, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] In the realm of oncology, pyrimidine analogs have been successfully developed into frontline chemotherapeutic agents, such as 5-fluorouracil, which disrupts DNA synthesis in rapidly dividing cancer cells.[3]
The versatility of the pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of its physicochemical properties and biological activity.[4] This adaptability is crucial for developing targeted therapies that can selectively inhibit specific enzymes or receptors involved in cancer progression, such as protein kinases.[4][5] The 2-hydroxy-5-nitropyrimidine scaffold, with its strategically placed functional groups, presents a valuable starting point for the synthesis of novel anticancer compounds. The electron-withdrawing nitro group enhances the reactivity of the pyrimidine ring, while the hydroxyl group provides a handle for further chemical elaboration.
This technical guide provides a comprehensive overview of the application of 2-hydroxy-5-nitropyrimidine in the development of anticancer compounds. We will delve into the synthesis of a key reactive intermediate, its subsequent derivatization through various chemical reactions, and detailed protocols for the in vitro and in vivo evaluation of the resulting compounds.
From Scaffold to Active Intermediate: The Synthesis of 2-Chloro-5-nitropyrimidine
While 2-hydroxy-5-nitropyrimidine itself can be a precursor, its utility in generating a diverse library of compounds is significantly enhanced by converting the hydroxyl group into a more reactive leaving group. The conversion to 2-chloro-5-nitropyrimidine is a crucial step that opens the door to a wide range of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[6][7]
Protocol 1: Chlorination of 2-Hydroxy-5-nitropyrimidine
This protocol describes the conversion of 2-hydroxy-5-nitropyrimidine to 2-chloro-5-nitropyrimidine using phosphorus oxychloride (POCl3), a common and effective chlorinating agent for heteroaromatic hydroxyl compounds.[8][9][10]
Materials:
-
2-Hydroxy-5-nitropyrimidine
-
Phosphorus oxychloride (POCl3)
-
Phosphorus pentachloride (PCl5) (optional, can enhance reactivity)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask with reflux condenser
-
Stir plate and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stir bar, suspend 2-hydroxy-5-nitropyrimidine (1 equivalent) in phosphorus oxychloride (5-10 equivalents).
-
Optional: Add phosphorus pentachloride (1.2 equivalents) to the mixture. This can facilitate the reaction for less reactive substrates.
-
Heat the reaction mixture to 100-105°C and stir for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water, with constant stirring. This will quench the excess POCl3.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-5-nitropyrimidine.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure 2-chloro-5-nitropyrimidine.
Building a Diverse Chemical Library: Derivatization of 2-Chloro-5-nitropyrimidine
The chlorine atom at the 2-position of the pyrimidine ring, activated by the electron-withdrawing nitro group at the 5-position, is an excellent site for introducing molecular diversity.[6] This section outlines key synthetic strategies to generate a library of 2-substituted-5-nitropyrimidine derivatives for anticancer screening.
A. Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is a powerful method for introducing amine, ether, and thioether functionalities, which are prevalent in many kinase inhibitors and other biologically active molecules.[6][11]
This protocol details the reaction of 2-chloro-5-nitropyrimidine with a primary or secondary amine to generate 2-amino-5-nitropyrimidine derivatives.
Materials:
-
2-Chloro-5-nitropyrimidine
-
Desired primary or secondary amine (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2 equivalents)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Round-bottom flask
-
Stir plate and stir bar
-
TLC supplies
-
Standard workup and purification equipment
Procedure:
-
Dissolve 2-chloro-5-nitropyrimidine (1 equivalent) in DMF in a round-bottom flask.
-
Add the desired amine (1.1 equivalents) and DIPEA (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 80°C) while monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 2-amino-5-nitropyrimidine derivative.
B. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are indispensable tools for forming carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, and alkynyl groups.[12][13]
This protocol describes the synthesis of 2-aryl-5-nitropyrimidines via the Suzuki-Miyaura coupling of 2-chloro-5-nitropyrimidine with an arylboronic acid.[12][14]
Materials:
-
2-Chloro-5-nitropyrimidine
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) (2-5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3) (2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
To a Schlenk flask, add 2-chloro-5-nitropyrimidine (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
This protocol outlines the synthesis of 2-alkynyl-5-nitropyrimidines through the Sonogashira coupling of 2-chloro-5-nitropyrimidine with a terminal alkyne.[13][15]
Materials:
-
2-Chloro-5-nitropyrimidine
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl2(PPh3)2) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF or DMF)
-
Inert atmosphere setup
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 2-chloro-5-nitropyrimidine (1 equivalent), the palladium catalyst, and CuI in the chosen solvent.
-
Add the base and the terminal alkyne (1.2 equivalents).
-
Stir the reaction at room temperature or heat as required, monitoring by TLC.
-
After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Evaluating Anticancer Efficacy: In Vitro and In Vivo Protocols
Once a library of 2-substituted-5-nitropyrimidine derivatives has been synthesized, a systematic evaluation of their anticancer activity is necessary. This involves a tiered approach, starting with in vitro assays to assess cytotoxicity and mechanism of action, followed by in vivo studies to determine efficacy in a living organism.
In Vitro Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium
-
Synthesized pyrimidine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This protocol is used to determine the effect of the compounds on the cell cycle progression of cancer cells.[16][17]
Materials:
-
Cancer cells
-
Synthesized compounds
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cancer cells with the compound of interest at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The data will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]
Materials:
-
Cancer cells
-
Synthesized compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest and wash the cells according to the kit manufacturer's instructions.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
In Vivo Evaluation
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical model to evaluate the in vivo efficacy of anticancer compounds.[20][21]
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Synthesized compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells) into the flank of the immunodeficient mice. Matrigel may be co-injected to improve tumor take rate.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomize the mice into treatment and control groups.
-
Administer the synthesized compound (e.g., via oral gavage, intraperitoneal injection) and the vehicle control according to a predetermined dosing schedule.
-
Measure tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width2)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Mechanism of Action and Structure-Activity Relationship (SAR)
The anticancer activity of 2-substituted-5-nitropyrimidine derivatives often stems from their ability to inhibit protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[4][5][22] The pyrimidine core can mimic the adenine ring of ATP, allowing these compounds to bind to the ATP-binding pocket of kinases.
Structure-Activity Relationship (SAR) Insights:
-
The 2-position: The nature of the substituent at the 2-position is crucial for determining the potency and selectivity of kinase inhibition. Aromatic and heteroaromatic amines are common, as they can form key hydrogen bonds within the kinase active site.[22]
-
The 5-position: The nitro group at the 5-position is a strong electron-withdrawing group that can influence the electronic properties of the pyrimidine ring and its interactions with the target protein. In some cases, reduction of the nitro group to an amino group can provide an additional point for derivatization or hydrogen bonding.
-
Other positions: Substitution at other positions on the pyrimidine ring can be explored to optimize properties such as solubility, metabolic stability, and cell permeability.
Data Presentation
Quantitative data from the in vitro and in vivo studies should be presented clearly to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of 2-Substituted-5-Nitropyrimidine Derivatives
| Compound ID | R-Group at C2 | Cancer Cell Line | IC50 (µM) |
| Lead-1 | -NH-(4-methoxyphenyl) | MCF-7 | 5.2 |
| Lead-2 | -NH-(3-chlorophenyl) | A549 | 8.1 |
| Lead-3 | -(4-pyridyl) | HCT116 | 3.5 |
| Doxorubicin | (Positive Control) | MCF-7 | 0.8 |
Visualization of Concepts
Experimental Workflow
Caption: General workflow for the development of anticancer compounds from 2-hydroxy-5-nitropyrimidine.
Mechanism of Action: Kinase Inhibition
Caption: Competitive inhibition of ATP binding in the kinase active site by a pyrimidine derivative.
Conclusion
The 2-hydroxy-5-nitropyrimidine scaffold, through its conversion to the versatile intermediate 2-chloro-5-nitropyrimidine, provides a robust platform for the synthesis of novel anticancer compounds. The strategic application of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the generation of diverse chemical libraries. Rigorous in vitro and in vivo evaluation, guided by an understanding of the structure-activity relationships, can lead to the identification of potent and selective kinase inhibitors and other targeted anticancer agents. The protocols and methodologies outlined in this guide offer a comprehensive framework for researchers and drug development professionals to explore the full potential of this promising chemical scaffold in the fight against cancer.
References
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Cell-cycle analysis – Knowledge and References - Taylor & Francis. (URL: [Link])
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Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. (URL: [Link])
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Synthesis and Antitumor Activity Evaluation of Novel 2-Amino-5-Ethylpyrimidine Derivatives - ResearchGate. (URL: [Link])
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Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC - PubMed Central. (URL: [Link])
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Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PubMed. (URL: [Link])
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Development of Continuous Flow Sonogashira Coupling of lead Anti-Cancer Small Molecule Inhibitors for Potential Treatment of Acute Myeloid Leukemia - Purdue e-Pubs. (URL: [Link])
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Antineoplastic activity of GP-2250 in-vitro and in mouse xenograft models - PMC - NIH. (URL: [Link])
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Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC - PubMed Central. (URL: [Link])
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In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed. (URL: [Link])
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Synthesis and Anticancer Activity of Some New 2‐Benzyloxy‐5‐alkyne Substituted Pyrimidines: An Application to Sonogashira Coupling | Request PDF - ResearchGate. (URL: [Link])
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Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review N N - The Pharma Innovation. (URL: [Link])
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Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review - ijrpr. (URL: [Link])
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Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. - Allied Academies. (URL: [Link])
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Pyrimidine derivatives as anticancer agents. | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed. (URL: [Link])
-
In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents. (URL: [Link])
-
4-Amino-2-arylamino-5-indoloyl/cinnamoythiazoles, analogs of topsentin-class of marine alkaloids, induce apoptosis in HeLa cells - PubMed. (URL: [Link])
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Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed. (URL: [Link])
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A Review On Pyrimidine Derivatives As A Potential Anticancer Agents - Revista Electronica de Veterinaria. (URL: [Link])
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In vivo Efficacy Testing - Creative Animodel. (URL: [Link])
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Cell Cycle Analysis - Blizard Institute - Queen Mary University of London. (URL: [Link])
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (URL: [Link])
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Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed. (URL: [Link])
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Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (URL: [Link])
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5-Ene-2-Arylaminothiazol-4(5h)-Ones Induce Apoptosis in Breast Cancer Cell | Request PDF - ResearchGate. (URL: [Link])
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. (URL: [Link])
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Cell cycle analysis - Wikipedia. (URL: [Link])
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Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors - PubMed. (URL: [Link])
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Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - NIH. (URL: [Link])
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Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - ResearchGate. (URL: [Link])
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5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells - NIH. (URL: [Link])
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Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - NIH. (URL: [Link])
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Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed. (URL: [Link])
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Nucleophilic Aromatic Substitution: Using microwave chemistry - Morressier. (URL: [Link])
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The Anti-Cancer Effects of a Zotarolimus and 5-Fluorouracil Combination Treatment on A549 Cell-Derived Tumors in BALB/c Nude Mice - MDPI. (URL: [Link])
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Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Publishing. (URL: [Link])
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Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - MDPI. (URL: [Link])
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5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g - ResearchGate. (URL: [Link])
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Probing the Angiogenic Engine: A Guide to Thymidine Phosphorylase Inhibition by Pyrimidine Derivatives
For researchers, scientists, and drug development professionals navigating the complex landscape of cancer therapeutics, thymidine phosphorylase (TP) presents a compelling and dual-natured target. Also known as platelet-derived endothelial cell growth factor (PD-ECGF), this enzyme is a pivotal player in pyrimidine metabolism, catalyzing the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate.[1][2] Its overexpression in a wide array of solid tumors is intimately linked with angiogenesis, tumor progression, invasion, and metastasis, making it a prime candidate for therapeutic intervention.[3][4] Conversely, TP's role in the activation of fluoropyrimidine chemotherapeutics like capecitabine adds a layer of complexity to its targeting.[5][6]
This document serves as a detailed guide to understanding and investigating the inhibition of thymidine phosphorylase by pyrimidine derivatives. We will delve into the mechanistic underpinnings of TP's function, provide field-proven protocols for assessing its inhibition, present comparative data on inhibitory compounds, and offer insights into troubleshooting common experimental hurdles.
The Dual Role of Thymidine Phosphorylase in Oncology
Thymidine phosphorylase's contribution to cancer progression is multifaceted. Its enzymatic activity generates 2-deoxy-D-ribose, a potent angiogenic and chemotactic factor.[3] This product of thymidine catabolism can also suppress hypoxia-induced apoptosis, further promoting tumor cell survival.[3] The central role of TP in fostering a pro-tumorigenic microenvironment has made the development of its inhibitors a significant focus of anticancer drug discovery.
Simultaneously, TP is a critical activating enzyme for widely used chemotherapeutic prodrugs. For instance, it is indispensable for the conversion of capecitabine into the cytotoxic agent 5-fluorouracil (5-FU).[5] This dual functionality necessitates a nuanced approach to TP-targeted therapies, where inhibiting its pro-angiogenic activity must be balanced against potentially diminishing the efficacy of concomitant chemotherapies.
The following diagram illustrates the pivotal reaction catalyzed by thymidine phosphorylase and the principle of its inhibition.
Caption: Mechanism of Thymidine Phosphorylase and its inhibition.
Quantitative Analysis of Pyrimidine Derivative Inhibitors
A wide range of pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit thymidine phosphorylase. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The table below summarizes the inhibitory activities of selected pyrimidine derivatives against thymidine phosphorylase.
| Compound Name | IC50 (µM) | Ki (µM) | Notes | Reference(s) |
| Tipiracil Hydrochloride | 0.014 - 0.035 | 0.017 - 0.02 | A potent, clinically approved TP inhibitor. | [6][7][8] |
| 5-Chloro-6-(2-iminopyrrolidin-1-yl)methyluracil (TPI) | - | 0.017 | A highly potent and selective competitive inhibitor. | [7] |
| 7-Deazaxanthine | 41.0 ± 1.63 | - | A commonly used reference standard in TP inhibition assays. | [6][9] |
| 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione | 6.8 | 2.6 | A pyrimidine analog with moderate inhibitory activity. | [8] |
| Dihydropyrimidone Derivative 12 | 303.5 ± 0.40 | - | A non-competitive inhibitor identified from a library screen. | [6] |
| Pyridine-derived bis-oxadiazole 4f | 5.19 ± 1.10 | - | A potent inhibitor from a series of synthesized analogs. | [10] |
| Quinoxaline Derivative 25 | 3.20 ± 0.10 | - | A potent inhibitor from a series of synthesized analogs. | [11] |
Experimental Protocols for Thymidine Phosphorylase Inhibition Assays
The following protocols provide a robust framework for screening and characterizing pyrimidine derivatives as inhibitors of thymidine phosphorylase. The primary method described is a continuous spectrophotometric assay, which is widely used due to its simplicity and high-throughput potential.
PART 1: Reagent and Sample Preparation
Causality: Proper reagent preparation is critical for assay accuracy and reproducibility. The buffer composition and pH are optimized for enzyme stability and activity.
-
Enzyme Solution:
-
Reconstitute recombinant human or E. coli thymidine phosphorylase in a suitable buffer (e.g., 10 mM Potassium Phosphate Buffer, pH 7.0) to a stock concentration of 1-2 units/ml.
-
Rationale: Using a defined enzyme concentration is crucial for consistent results. The choice between human and E. coli TP may depend on the specific research question, with the E. coli enzyme often being more readily available and sharing significant structural homology with the human enzyme.
-
-
Assay Buffer:
-
Prepare a 200 mM Potassium Phosphate Buffer, pH 7.4 at 25°C.
-
Rationale: This buffer provides the necessary phosphate substrate for the phosphorolysis reaction and maintains a stable pH for optimal enzyme activity.
-
-
Substrate Solution:
-
Prepare a 1 mM Thymidine solution in the Assay Buffer.
-
Rationale: This concentration is typically above the Michaelis constant (Km) of the enzyme for thymidine, ensuring that the initial reaction rate is not substrate-limited.
-
-
Inhibitor Solutions:
-
Prepare stock solutions of pyrimidine derivatives in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the inhibitor stock solutions in the Assay Buffer to achieve the desired final concentrations in the assay.
-
Rationale: A range of inhibitor concentrations is necessary to determine the IC50 value. DMSO is a common solvent for organic compounds but its final concentration in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.
-
PART 2: Spectrophotometric Inhibition Assay
Causality: This assay measures the decrease in absorbance at 290 nm as thymidine is converted to thymine. The difference in the molar extinction coefficient between the substrate and product at this wavelength allows for the continuous monitoring of the reaction.
-
Assay Setup:
-
In a 96-well UV-transparent microplate, add the following to each well:
-
150 µL of Assay Buffer
-
20 µL of Thymidine Phosphorylase Enzyme Solution (final concentration of 0.03 - 0.06 units/well)
-
10 µL of the pyrimidine derivative inhibitor solution (or solvent control)
-
-
Rationale: A 96-well plate format allows for high-throughput screening of multiple inhibitors and concentrations. Including a solvent control (e.g., DMSO) is essential to account for any effects of the solvent on enzyme activity.
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 10 minutes.
-
Rationale: This step allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the 1 mM Thymidine Solution to each well.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 290 nm every 30 seconds for 5-10 minutes.
-
Rationale: The initial linear rate of the reaction is used to determine the enzyme activity. Continuous monitoring allows for the accurate determination of this initial rate.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition (relative to the solvent control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Rationale: The IC50 value represents the concentration of inhibitor required to reduce the enzyme activity by 50% and is a standard measure of inhibitor potency.
-
The following diagram outlines the experimental workflow for screening and characterizing TP inhibitors.
Caption: Workflow for screening and characterizing TP inhibitors.
Troubleshooting Common Issues in TP Inhibition Assays
Causality: A self-validating protocol anticipates and addresses potential sources of error. This section provides insights into common issues and their remedies.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal/Absorbance | - Contaminated reagents or buffer. - Precipitation of the inhibitor compound. - High intrinsic absorbance of the inhibitor at 290 nm. | - Prepare fresh reagents and buffer. - Check the solubility of the inhibitor in the assay buffer. If necessary, adjust the solvent or lower the inhibitor concentration. - Run a control without the enzyme to measure the absorbance of the inhibitor alone and subtract this from the assay readings. |
| Low or No Enzyme Activity | - Inactive enzyme (due to improper storage or handling). - Incorrect buffer pH. - Presence of an unknown inhibitor in the sample or reagents. | - Test the enzyme activity with a known positive control. - Verify the pH of the assay buffer. - Perform a "spike and recovery" experiment by adding a known amount of active enzyme to the sample to check for inhibition. |
| Non-linear Reaction Rate | - Substrate depletion. - Enzyme instability. - Product inhibition. | - Ensure the initial linear phase of the reaction is used for rate calculation. If necessary, reduce the enzyme concentration or the reaction time. - Check the stability of the enzyme under the assay conditions. |
| High Variability Between Replicates | - Pipetting errors. - Inconsistent mixing. - Temperature fluctuations across the microplate ("edge effect"). | - Use calibrated pipettes and ensure proper mixing of all reagents. - Prepare a master mix of reagents to add to the wells. - Avoid using the outer wells of the microplate or fill them with buffer to minimize evaporation. |
Conclusion
The inhibition of thymidine phosphorylase by pyrimidine derivatives represents a promising avenue for the development of novel anticancer therapies. By understanding the dual role of this enzyme and employing robust and validated experimental protocols, researchers can effectively screen and characterize new inhibitory compounds. The methodologies and data presented in this guide are intended to provide a solid foundation for these efforts, ultimately contributing to the advancement of oncology drug discovery.
References
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European Medicines Agency. (2021). Lonsurf (trifluridine/tipiracil) European Public Assessment Report. Retrieved January 12, 2026, from [Link]
- Fukushima, M., et al. (2000). Structure and activity of specific inhibitors of thymidine phosphorylase to potentiate the function of antitumor 2'-deoxyribonucleosides. Biochemical Pharmacology, 59(10), 1227-1236.
- Martí, R., et al. (2012). Assessment of Thymidine Phosphorylase Function: Measurement of Plasma Thymidine (and Deoxyuridine) and Thymidine Phosphorylase Activity. Methods in Molecular Biology, 837, 15-27.
- Matsushita, S., et al. (1999). A new class of 5-halogenated pyrimidine analogs substituted at the 6-position was evaluated as competitive inhibitors of thymidine phosphorylase (TPase). Cancer Research, 59(7), 1533-1539.
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NCBI. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved January 12, 2026, from [Link]
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Taiho Oncology, Inc. (2019). LONSURF® (trifluridine and tipiracil) tablets, for oral use. Full Prescribing Information. Retrieved January 12, 2026, from [Link]
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- Khan, I., et al. (2020). Synthesis of Thymidine Phosphorylase Inhibitor Based on Quinoxaline Derivatives and Their Molecular Docking Study. Molecules, 25(1), 168.
- Khan, K. M., et al. (2019). Natural compounds as angiogenic enzyme thymidine phosphorylase inhibitors: In vitro biochemical inhibition, mechanistic, and in silico modeling studies. PLoS One, 14(11), e0225368.
- Rehman, W., et al. (2023). Synthesis, in vitro thymidine phosphorylase inhibitory activity and molecular docking study of novel pyridine-derived bis-oxadiazole containing bis-schiff base. Arabian Journal of Chemistry, 16(6), 104773.
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edX. (n.d.). IC50 Determination. Retrieved January 12, 2026, from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved January 12, 2026, from [Link]
- Friedkin, M., & Roberts, D. (1954). The enzymatic synthesis of nucleosides. I. Thymidine phosphorylase in mammalian tissue. The Journal of biological chemistry, 207(1), 245–256.
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Taiho Pharmaceutical Co., Ltd. (n.d.). How LONSURF® Works | Mechanism of Action. Retrieved January 12, 2026, from [Link]
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Labcorp. (n.d.). NeuroSURE® Metabolites: Thymidine Phosphorylase Enzyme Analysis (Blood). Retrieved January 12, 2026, from [Link]
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Application Notes & Protocols: Evaluating 2-Hydroxy-5-nitropyrimidine for Gene-Directed Enzyme Prodrug Therapy (GDEPT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gene-Directed Enzyme Prodrug Therapy (GDEPT) represents a targeted cancer treatment strategy designed to enhance the therapeutic index of chemotherapy. This approach involves delivering a gene encoding a non-human enzyme to tumor cells, which then selectively activates a systemically administered, non-toxic prodrug into a potent cytotoxin directly at the tumor site. The Escherichia coli nitroreductase NfsB is a well-studied enzyme for GDEPT, capable of reducing a variety of nitroaromatic compounds. This document provides a comprehensive guide for the evaluation of 2-Hydroxy-5-nitropyrimidine (also known as 5-nitro-2-pyridone) as a novel prodrug candidate for the NfsB-based GDEPT system. We present the scientific rationale, detailed protocols for synthesis and evaluation, and a framework for data interpretation.
Introduction to Nitroreductase-Based GDEPT
Gene-Directed Enzyme Prodrug Therapy is a two-step strategy aimed at localizing cytotoxic drug activity.[1] First, a vector (often viral) is used to deliver the gene for a foreign enzyme to cancer cells. Second, a benign prodrug is administered systemically. This prodrug is specifically designed to be a substrate for the foreign enzyme, which converts it into a powerful cell-killing agent.[2] Because the activating enzyme is only expressed in the tumor cells, the therapy offers high specificity, minimizing damage to healthy tissues.[1]
The enzyme E. coli NfsB, an oxygen-insensitive NAD(P)H nitroreductase, is an attractive candidate for GDEPT.[3][4] It catalyzes the two-electron reduction of nitro groups on aromatic rings to form cytotoxic hydroxylamines.[4][5] This significant electronic transformation acts as an efficient "switch" to activate a prodrug.[4] The most studied prodrug for this system is CB1954, which has progressed to clinical trials.[4] However, the search for novel prodrugs with improved kinetic properties, solubility, and bystander effect profiles is an active area of research.
2-Hydroxy-5-nitropyrimidine is a nitroaromatic compound that presents a structural motif suitable for reduction by nitroreductase. Its potential as a GDEPT prodrug has not been extensively reported, making it a compelling candidate for investigation. This guide outlines the necessary steps to characterize its suitability for the NfsB system, from synthesis to in vivo proof-of-concept.
Proposed Mechanism of Action
The proposed activation of 2-Hydroxy-5-nitropyrimidine by the NfsB enzyme follows a well-established "ping-pong" kinetic mechanism.[6][7]
-
Reductive Half-Reaction: The FMN cofactor within the NfsB active site is first reduced by an electron donor, typically NADH or NADPH.[6][8]
-
Oxidative Half-Reaction: The prodrug, 2-Hydroxy-5-nitropyrimidine, enters the active site. The reduced FMN cofactor transfers electrons to the nitro group of the prodrug. This is the rate-limiting step in the enzyme's turnover.[9]
-
Activation & Cytotoxicity: This reduction converts the nitro group into a highly reactive hydroxylamine derivative. This activated metabolite is hypothesized to be a DNA-damaging agent, capable of inducing apoptosis in the host cancer cell.
A crucial aspect of GDEPT efficacy is the bystander effect , where the activated, cell-permeable toxin diffuses from the enzyme-expressing cell to kill neighboring, unmodified cancer cells.[10] The physicochemical properties of the activated metabolite of 2-Hydroxy-5-nitropyrimidine will determine its ability to induce such an effect.
Caption: Proposed bio-activation of 2-Hydroxy-5-nitropyrimidine.
Experimental Protocols
This section provides detailed methodologies to synthesize and evaluate 2-Hydroxy-5-nitropyrimidine as a GDEPT prodrug.
Protocol 1: Synthesis of 2-Hydroxy-5-nitropyrimidine
Rationale: A reliable synthesis is the first step for any new prodrug evaluation. This protocol is adapted from established methods for preparing nitropyridine derivatives.[11][12]
Materials:
-
2-amino-5-nitropyridine
-
10% Sodium Hydroxide (NaOH) solution
-
Hydrochloric Acid (HCl) for neutralization
-
Reflux apparatus, filtration equipment, pH meter
Procedure:
-
Combine 2-amino-5-nitropyridine with a 10% NaOH solution in a round-bottom flask equipped with a reflux condenser. A ratio of approximately 500 g of starting material to 2000 mL of NaOH solution can be used as a starting point.[12]
-
Reflux the mixture at approximately 102°C for 10 hours.[12]
-
Cool the reaction mixture to room temperature and filter to collect the solid.
-
Dissolve the collected filter cake in water.
-
Carefully neutralize the solution with HCl until a precipitate forms. Monitor the pH closely.
-
Filter the solution to collect the 2-Hydroxy-5-nitropyrimidine product.
-
Wash the product with water and dry thoroughly. The expected product is a white or pale yellow powdery solid.[12][13]
Scientist's Note: This procedure involves handling strong acids and bases. Always use appropriate personal protective equipment (PPE). Purity should be confirmed via NMR and mass spectrometry before use in biological assays.
Protocol 2: In Vitro Cytotoxicity Assay
Rationale: The primary goal is to determine if the prodrug is selectively toxic to cells expressing the NfsB enzyme. This is achieved by comparing the half-maximal inhibitory concentration (IC50) between an NfsB-expressing cell line and its parental (wild-type) counterpart.
Materials:
-
NfsB-expressing cancer cell line (e.g., transduced HCT-116-NfsB)
-
Parental wild-type cancer cell line (e.g., HCT-116)
-
2-Hydroxy-5-nitropyrimidine (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
96-well opaque-walled plates
-
A viability assay reagent (e.g., CellTiter-Glo®, resazurin, or LDH release assay kit).
Procedure:
-
Cell Seeding: Seed both the NfsB-expressing and wild-type cells into separate 96-well opaque-walled plates at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Control Wells: For each plate, designate wells for the following controls:
-
Medium Only: Wells with only culture medium to determine background signal.
-
Vehicle Control: Cells treated with the highest concentration of the prodrug solvent (e.g., DMSO) to assess solvent toxicity.
-
Untreated Cells: Cells in medium only, representing 100% viability.
-
Maximum Lysis Control: Cells treated with a lysis agent (often included in LDH kits) to represent 0% viability.
-
-
Prodrug Treatment: Prepare a serial dilution of 2-Hydroxy-5-nitropyrimidine in culture medium. A typical range might start at 1 mM and proceed with 1:3 or 1:5 dilutions.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various prodrug concentrations.
-
Incubation: Incubate the plates for a standard duration, typically 48 to 72 hours, under normal cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Following incubation, add the chosen viability assay reagent to all wells according to the manufacturer's instructions. Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Data Analysis:
-
Subtract the background (medium only) reading from all other readings.
-
Normalize the data by setting the untreated cells' signal as 100% viability and the maximum lysis signal as 0% viability.
-
Plot the percent viability against the log of the prodrug concentration and fit a dose-response curve using non-linear regression to determine the IC50 value for each cell line.
-
Data Presentation:
| Cell Line | Prodrug | IC50 (µM) [Example Data] | Selectivity Index (WT IC50 / NfsB IC50) |
| HCT-116 (Wild-Type) | 2-Hydroxy-5-nitropyrimidine | >1000 | \multirow{2}{*}{>500} |
| HCT-116-NfsB | 2-Hydroxy-5-nitropyrimidine | 2.0 |
Scientist's Note: A high selectivity index is the primary indicator of a successful GDEPT prodrug. It demonstrates that the compound's toxicity is dependent on the presence of the activating enzyme.
Protocol 3: NfsB Enzyme Kinetics
Rationale: Determining the kinetic parameters (Km and kcat) of NfsB with 2-Hydroxy-5-nitropyrimidine provides a quantitative measure of its efficiency as a substrate. A lower Km (higher affinity) and higher kcat (faster turnover) are desirable.
Materials:
-
Purified E. coli NfsB enzyme
-
2-Hydroxy-5-nitropyrimidine
-
NADH or NADPH
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.0)
-
UV/Vis spectrophotometer
Procedure:
-
Assay Principle: The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH/NADPH (ε = 6220 M⁻¹cm⁻¹) as it is consumed during the reduction of the prodrug.
-
Reaction Setup: In a quartz cuvette, prepare a reaction mixture containing the buffer, a fixed, saturating concentration of NADH (e.g., 200 µM), and varying concentrations of 2-Hydroxy-5-nitropyrimidine (e.g., from 0.1x to 10x the expected Km).
-
Initiate Reaction: Start the reaction by adding a small, fixed amount of purified NfsB enzyme to the cuvette.
-
Data Acquisition: Immediately begin recording the absorbance at 340 nm over time. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction.
-
Calculate Rates: Convert the rate of change in absorbance (ΔAbs/min) to reaction velocity (µM/min) using the Beer-Lambert law and the extinction coefficient of NADH.
-
Determine Parameters: Repeat steps 2-5 for each concentration of the prodrug. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km. Calculate kcat by dividing Vmax by the enzyme concentration.
Data Presentation:
| Substrate | Enzyme | Km (µM) [Example Data] | kcat (s⁻¹) [Example Data] | kcat/Km (M⁻¹s⁻¹) |
| 2-Hydroxy-5-nitropyrimidine | NfsB | 150 | 10 | 6.7 x 10⁴ |
| CB1954 (Reference) | NfsB | 250 | 5 | 2.0 x 10⁴ |
Scientist's Note: The specificity constant (kcat/Km) is the most important parameter for comparing the efficiency of different substrates, especially at the low concentrations likely to be achieved in vivo.[8]
Protocol 4: In Vivo GDEPT Xenograft Model Workflow
Rationale: An in vivo study is essential to determine if the selective cytotoxicity observed in vitro translates to anti-tumor efficacy in a complex biological system.
Procedure Overview:
-
Cell Line Implantation: Subcutaneously implant human cancer cells (e.g., HCT-116) that have been engineered to stably express both NfsB and a reporter gene (like luciferase) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, Prodrug Only, NfsB + Vehicle, NfsB + Prodrug). Randomization and blinding are critical to minimize bias.
-
Treatment Administration: Administer the prodrug (2-Hydroxy-5-nitropyrimidine) and vehicle controls systemically via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule.
-
Monitoring:
-
Tumor Volume: Measure tumor size with calipers 2-3 times per week.
-
Body Weight: Monitor animal health and potential systemic toxicity by recording body weight regularly.
-
Bioluminescence Imaging: If using luciferase-expressing cells, imaging can provide a secondary, quantitative measure of tumor burden.
-
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or when a significant anti-tumor effect is observed. Tumors are often harvested for histological analysis.
Caption: Standard workflow for an in vivo GDEPT efficacy study.
References
-
Cenas, N., Nemeikaitė-Čėnienė, A., Anusevičius, Ž., Bironaite, D., & Williams, E. M. (2016). Reduction of quinones and nitroaromatic compounds by Escherichia coli nitroreductase A (NfsA): Characterization of kinetics and substrate specificity. Archives of Biochemistry and Biophysics. [Link]
-
Cho, Y., Kim, J., & Lee, K. (2021). Structure and substrate specificity determinants of NfnB, a dinitroaniline herbicide–catabolizing nitroreductase from Sphingopyxis sp. strain HMH. Journal of Biological Chemistry. [Link]
- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
PrepChem. (n.d.). Synthesis of (a) 2-hydroxy-5-nitropyridine. PrepChem.com. [Link]
-
Bridgewater, F. J., Springer, C. J., & Knox, R. J. (1997). The bystander effect of the nitroreductase/CB1954 enzyme/prodrug system is due to a cell-permeable metabolite. Human Gene Therapy. [Link]
-
UniProt. (n.d.). nfsB - Oxygen-insensitive NAD(P)H nitroreductase. UniProtKB. [Link]
-
Makarov, V., et al. (2021). The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies. Molecules. [Link]
- CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
Race, P. R., et al. (2019). Structure and Dynamics of Three Escherichia coli NfsB Nitro-Reductase Mutants Selected for Enhanced Activity with the Cancer Prodrug CB1954. International Journal of Molecular Sciences. [Link]
- WO2004013300A2 - Compounds with the bicyclo[4.2.1]nonane system for the treatment of flaviviridae infections.
-
Race, P. R., et al. (2019). The 3D‐structure, kinetics and dynamics of the E. coli nitroreductase NfsA with NADP + provide glimpses of its catalytic mechanism. FEBS Journal. [Link]
-
LookChem. (n.d.). Cas 21901-34-8, 2-HYDROXY-3-METHYL-5-NITROPYRIDINE. LookChem.com. [Link]
-
The Journal of Organic Chemistry Vol. 89 No. 13. ACS Publications. [Link]
-
Denny, W. A. (2002). Nitroreductase-based GDEPT. Current Pharmaceutical Design. [Link]
-
ResearchGate. (2022). Update 1 of: Macrolactonizations in the Total Synthesis of Natural Products. ResearchGate. [Link]
-
LookChem. (n.d.). Cas 4487-59-6, 2-Bromo-5-nitropyridine. LookChem.com. [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. [Link]
-
Koder, R. L., & Miller, A. F. (2014). Understanding the broad substrate repertoire of nitroreductase based on its kinetic mechanism. The Journal of Biological Chemistry. [Link]
-
National Toxicology Program. (2006). Appendix C6: In Vitro Cytotoxicity Test Methods BRD. ntp.niehs.nih.gov. [Link]
-
Niles, A. L., Moravec, R. A., & Riss, T. L. (2011). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. [Link]
-
Cenas, N., et al. (2016). Reduction of quinones and nitroaromatic compounds by Escherichia coli nitroreductase A (NfsA): Characterization of kinetics and substrate specificity. Archives of Biochemistry and Biophysics. [Link]
-
Kim, T., et al. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Sensors. [Link]
-
Springer Nature Experiments. (n.d.). Clinical Trials With GDEPT. Springer Nature. [Link]
-
Altan, B., et al. (2012). Gene-Directed Enzyme Prodrug Therapy. Journal of Biomedicine and Biotechnology. [Link]
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- 2. Nitroreductase-based GDEPT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and substrate specificity determinants of NfnB, a dinitroaniline herbicide–catabolizing nitroreductase from Sphingopyxis sp. strain HMH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 3D‐structure, kinetics and dynamics of the E. coli nitroreductase NfsA with NADP + provide glimpses of its catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reduction of quinones and nitroaromatic compounds by Escherichia coli nitroreductase A (NfsA): Characterization of kinetics and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. guidechem.com [guidechem.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-5-nitropyrimidine
Welcome to the technical support center for the synthesis of 2-Hydroxy-5-nitropyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your product yield and purity. Our approach is rooted in a deep understanding of the reaction mechanisms and practical, field-tested experience.
I. Overview of the Synthesis
The synthesis of 2-Hydroxy-5-nitropyrimidine, a crucial intermediate in medicinal chemistry, is most commonly achieved through the electrophilic nitration of 2-hydroxypyrimidine. This reaction typically involves the use of a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) onto the pyrimidine ring.
The tautomeric nature of 2-hydroxypyrimidine, existing in equilibrium with 2(1H)-pyrimidinone, plays a significant role in the regioselectivity of the nitration. The electron-donating character of the hydroxyl/amide group activates the pyrimidine ring towards electrophilic attack, primarily directing the incoming nitro group to the C5 position.
dot graph "Reaction_Overview" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"2-Hydroxypyrimidine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nitrating_Agent" [label="HNO₃ / H₂SO₄", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "2-Hydroxy-5-nitropyrimidine" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"2-Hydroxypyrimidine" -> "2-Hydroxy-5-nitropyrimidine" [label="Nitration"]; "Nitrating_Agent" -> "2-Hydroxy-5-nitropyrimidine"; } caption { label: "Figure 1: General overview of the synthesis of 2-Hydroxy-5-nitropyrimidine."; fontsize: 10; }
II. Troubleshooting Guide: Low Yield
A common challenge in the synthesis of 2-Hydroxy-5-nitropyrimidine is achieving a high yield. Below are common causes for low yields and actionable troubleshooting steps.
| Observation | Potential Cause | Troubleshooting Action |
| Low conversion of starting material | 1. Insufficient nitrating agent activity: The nitronium ion (NO₂⁺) is the active electrophile, and its formation can be hindered by excess water.[1][2] | Action: Ensure the use of concentrated (98%) sulfuric acid and fuming nitric acid to minimize water content. The reaction should be protected from atmospheric moisture. |
| 2. Inadequate reaction temperature: The rate of nitration is temperature-dependent. | Action: While maintaining careful temperature control to avoid side reactions, a modest increase in temperature (e.g., from 0°C to 10-20°C) may improve the reaction rate. Monitor the reaction closely by TLC. | |
| 3. Poor solubility of starting material: If the 2-hydroxypyrimidine is not fully dissolved, the reaction will be heterogeneous and slow. | Action: Ensure complete dissolution of the starting material in concentrated sulfuric acid before the addition of nitric acid. Gentle warming may be necessary. | |
| Formation of multiple products (observed by TLC/NMR) | 1. Over-nitration: The product, 2-hydroxy-5-nitropyrimidine, is deactivated towards further nitration, but under harsh conditions, dinitration can occur.[3][4] | Action: Use a stoichiometric amount of nitric acid. Add the nitric acid dropwise at a low temperature (0-5°C) to maintain control over the reaction. |
| 2. Formation of isomers: Although the C5 position is electronically favored, minor amounts of other isomers may form. | Action: Optimize the reaction temperature and the ratio of nitric to sulfuric acid to improve regioselectivity. Purification by recrystallization or column chromatography will be necessary. | |
| 3. Side reactions: Oxidation of the starting material or product can occur, especially at higher temperatures. | Action: Maintain strict temperature control throughout the reaction. The use of a milder nitrating agent, such as acetyl nitrate, can be considered. | |
| Product loss during workup and purification | 1. Incomplete precipitation: The product may not fully precipitate from the reaction mixture upon quenching with water. | Action: After quenching the reaction with ice water, ensure the pH is adjusted to weakly acidic (pH 4-5) to maximize the precipitation of the product. |
| 2. Product solubility in wash solvents: Using inappropriate solvents to wash the crude product can lead to significant losses. | Action: Wash the filtered product with cold water to remove residual acid, followed by a non-polar solvent like hexane or ether to remove organic impurities. Avoid using alcohols in which the product may have some solubility. | |
| 3. Decomposition during purification: The product may be sensitive to high temperatures or basic conditions. | Action: If column chromatography is necessary, use a silica gel slurry packed column and a suitable eluent system (e.g., ethyl acetate/hexane). Avoid prolonged heating during recrystallization. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the nitration of 2-hydroxypyrimidine?
A1: The optimal temperature is a balance between reaction rate and selectivity. A common starting point is to perform the addition of nitric acid at 0-5°C and then allow the reaction to slowly warm to room temperature.[5][6] However, the ideal temperature may vary depending on the specific concentrations of the acids used. It is crucial to monitor the reaction by TLC to determine the optimal conditions for your specific setup.
Q2: How can I be sure that the nitration has occurred at the C5 position?
A2: The regioselectivity of the nitration can be confirmed by spectroscopic methods, primarily ¹H NMR. The proton at the C5 position of 2-hydroxypyrimidine will be absent in the product, and the remaining protons on the pyrimidine ring will show characteristic shifts and coupling patterns. Further confirmation can be obtained from ¹³C NMR and mass spectrometry.
Q3: My reaction mixture turned dark brown/black upon addition of nitric acid. What does this indicate?
A3: A dark coloration often suggests decomposition or oxidation side reactions. This can be caused by too rapid addition of nitric acid, inadequate cooling, or impurities in the starting material. If this occurs, it is advisable to quench the reaction and restart with stricter temperature control and slower addition of the nitrating agent.
Q4: Are there alternative, milder methods for the synthesis of 2-Hydroxy-5-nitropyrimidine?
A4: Yes, for substrates that are sensitive to strong acids, alternative nitrating agents can be used. These include acetyl nitrate (generated in situ from acetic anhydride and nitric acid) or nitronium tetrafluoroborate (NO₂BF₄).[7] Additionally, an alternative route involves the synthesis of 2-chloro-5-nitropyrimidine followed by hydrolysis to the desired product. This can be a safer and more controlled process, avoiding the use of mixed acids for nitration.[8][9]
dot graph "Alternative_Route" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"2-Chloropyrimidine" [fillcolor="#FBBC05", fontcolor="#202124"]; "Nitration" [label="Nitration", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "2-Chloro-5-nitropyrimidine" [fillcolor="#FBBC05", fontcolor="#202124"]; "Hydrolysis" [label="Hydrolysis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2-Hydroxy-5-nitropyrimidine" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"2-Chloropyrimidine" -> "Nitration" -> "2-Chloro-5-nitropyrimidine" -> "Hydrolysis" -> "2-Hydroxy-5-nitropyrimidine"; } caption { label: "Figure 2: Alternative synthesis of 2-Hydroxy-5-nitropyrimidine."; fontsize: 10; }
Q5: What are the key safety precautions for this synthesis?
A5: The nitration of aromatic compounds is a highly exothermic reaction and should be performed with extreme caution.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Temperature Control: Use an ice bath to control the reaction temperature, especially during the addition of nitric acid.
-
Slow Addition: Add the nitric acid dropwise to the sulfuric acid solution of the substrate to prevent a runaway reaction.
-
Quenching: Quench the reaction by slowly and carefully pouring the reaction mixture onto crushed ice with stirring. Never add water to the concentrated acid mixture.
IV. Experimental Protocols
Protocol 1: Nitration of 2-Hydroxypyrimidine
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-hydroxypyrimidine (1.0 eq) to concentrated sulfuric acid (98%, 5-10 volumes) at 0°C.
-
Stir the mixture until the solid is completely dissolved.
-
Cool the solution to 0-5°C using an ice-salt bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1-2 volumes) dropwise, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Adjust the pH of the resulting suspension to 4-5 with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum to obtain 2-Hydroxy-5-nitropyrimidine.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol/water).
dot graph "Nitration_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
subgraph "cluster_Preparation" { label="Preparation"; style=filled; color="#E8F0FE"; node [style=filled, fillcolor="#FFFFFF"]; "Dissolve" [label="Dissolve 2-hydroxypyrimidine\nin conc. H₂SO₄ at 0°C"]; "Cool" [label="Cool to 0-5°C"]; }
subgraph "cluster_Reaction" { label="Reaction"; style=filled; color="#FCE8E6"; node [style=filled, fillcolor="#FFFFFF"]; "Add_Nitrating_Mix" [label="Slowly add HNO₃/H₂SO₄ mix\n(T < 10°C)"]; "Stir" [label="Stir at room temperature\n(1-2 hours)"]; "Monitor" [label="Monitor by TLC"]; }
subgraph "cluster_Workup" { label="Workup & Purification"; style=filled; color="#E6F4EA"; node [style=filled, fillcolor="#FFFFFF"]; "Quench" [label="Pour onto ice"]; "Neutralize" [label="Adjust pH to 4-5"]; "Filter" [label="Filter and wash with cold water"]; "Dry" [label="Dry under vacuum"]; "Recrystallize" [label="Recrystallize"]; }
"Dissolve" -> "Cool" -> "Add_Nitrating_Mix" -> "Stir" -> "Monitor" -> "Quench" -> "Neutralize" -> "Filter" -> "Dry" -> "Recrystallize"; } caption { label: "Figure 3: Step-by-step workflow for the nitration of 2-hydroxypyrimidine."; fontsize: 10; }
V. References
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Retrieved from [Link]
-
Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine. Retrieved from
-
Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Retrieved from
-
ResearchGate. (2025). Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]
-
Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine. Retrieved from
-
ResearchGate. (2020). kinetics and nitration mechanism of 4,6-dihydroxypyrimidine and its derivatives in the presence of nitrous acid. Retrieved from [Link]
-
Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine. Retrieved from
-
Asian Journal of Chemistry. (n.d.). NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives. Retrieved from [Link]
-
Google Patents. (n.d.). CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine. Retrieved from
-
Google Patents. (n.d.). CN111170933A - Preparation method of 2-chloro-5-nitropyridine. Retrieved from
-
National Institutes of Health. (n.d.). A Brief Introduction to Chemical Reaction Optimization. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from [Link]
-
PubMed. (n.d.). Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem.... Retrieved from [Link]
-
Cytiva. (2022). Challenges in downstream purification of advanced therapies. Retrieved from [Link]
-
vpscience.org. (n.d.). 1 NITRATION. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
-
ResearchGate. (2025). Nitration, Methods and Mechanisms | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). Retrieved from [Link]
-
ResearchGate. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]
-
Pearson. (2024). What product(s) result from nitration of each of the following? e. benzenesulfonic acid f. cyclohexylbenzene. Retrieved from [Link]
-
National Institutes of Health. (2022). 1Progress, applications, challenges and prospects of protein purification technology. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]
-
Downstream Column. (2018). Addressing Challenges in Downstream Biomanufacturing with a Platform Purification Approach. Retrieved from [Link]
Sources
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- 2. Nitration - Wikipedia [en.wikipedia.org]
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- 4. Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 6. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 9. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
Reducing by-product formation in the nitration of 2-hydroxypyridine
Welcome to the technical support center for the nitration of 2-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols for this critical reaction. Our goal is to empower you with the knowledge to control by-product formation and achieve high yields of your desired nitrated 2-hydroxypyridine isomers.
Introduction to the Challenges in 2-Hydroxypyridine Nitration
The nitration of 2-hydroxypyridine is a nuanced electrophilic aromatic substitution that presents several challenges. The substrate exists in a tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms, with the latter often favored in various solvents.[1][2] This equilibrium, coupled with the activating nature of the hydroxyl/carbonyl group, can lead to a mixture of products, including the desired 2-hydroxy-3-nitropyridine and 2-hydroxy-5-nitropyridine, as well as the over-nitrated by-product, 2-hydroxy-3,5-dinitropyridine. Controlling the regioselectivity and preventing dinitration are the primary objectives for a successful synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the nitration of 2-hydroxypyridine in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction is producing a significant amount of 2-hydroxy-3,5-dinitropyridine. How can I minimize this over-nitration?
Answer: The formation of 2-hydroxy-3,5-dinitropyridine is a common by-product, particularly under harsh reaction conditions. The initial nitro group is deactivating, but the activating effect of the hydroxyl group can still promote a second nitration, especially at elevated temperatures.
Causality:
-
High Temperature: Higher reaction temperatures provide the necessary activation energy for the second nitration to occur on the already mono-nitrated ring. A Japanese patent describes the synthesis of 2-hydroxy-3,5-dinitropyridine at temperatures of 80-150°C using fuming nitric acid and fuming sulfuric acid.[3]
-
Potent Nitrating Agent: A strong nitrating mixture, such as a combination of fuming nitric acid and fuming sulfuric acid, increases the concentration of the nitronium ion (NO₂⁺), driving the reaction towards dinitration.
-
Reaction Time: Prolonged reaction times can also lead to the formation of the dinitro by-product.
Solutions:
-
Temperature Control: Maintain a low reaction temperature, typically between 0°C and room temperature. The use of an ice bath is highly recommended during the addition of the nitrating agent.
-
Choice of Nitrating Agent: Employ a milder nitrating agent. For mono-nitration, a mixture of concentrated nitric acid and concentrated sulfuric acid is often sufficient. In some cases, using nitric acid in a different solvent system can provide better control.
-
Stoichiometry: Use a controlled amount of the nitrating agent, typically 1.0 to 1.2 equivalents, to favor mono-nitration.
-
Slow Addition: Add the nitrating agent dropwise to the solution of 2-hydroxypyridine to avoid localized overheating and high concentrations of the nitrating agent.
Question 2: I am getting a mixture of 2-hydroxy-3-nitropyridine and 2-hydroxy-5-nitropyridine. How can I improve the regioselectivity of my reaction?
Answer: Achieving high regioselectivity between the 3- and 5-positions is a key challenge. The directing effect of the hydroxyl group (ortho- and para-directing) and the pyridine nitrogen (meta-directing with respect to electrophilic attack on the protonated form) compete, leading to a mixture of isomers.
Causality:
-
Nitrating Agent and Solvent System: The choice of solvent and the specific nitrating agent can significantly influence the isomer ratio. The solvent can affect the tautomeric equilibrium of the starting material and the nature of the active nitrating species.
-
Reaction Temperature: Temperature can also play a role in the regioselectivity, although its effect is often less pronounced than the choice of reagents.
Solutions to Favor 3-Nitration:
-
Nitric Acid in Pyridine: A patented method suggests that using nitric acid with pyridine as the solvent can favor the formation of 2-hydroxy-3-nitropyridine.[4] The pyridine likely acts as a base and a solvent, potentially influencing the reaction pathway.
Solutions to Favor 5-Nitration:
-
Indirect Synthesis: A common and selective method to obtain 2-hydroxy-5-nitropyridine is to start from 2-aminopyridine. Nitration of 2-aminopyridine followed by diazotization and hydrolysis can yield the desired product with high purity.[5]
-
Careful Control of Direct Nitration: While more challenging, direct nitration using a standard mixed acid (HNO₃/H₂SO₄) at low temperatures can produce the 5-nitro isomer, though often as a mixture.
Question 3: My reaction yield is very low, and I observe a dark-colored reaction mixture, suggesting degradation. What is causing this and how can I prevent it?
Answer: Low yields and the formation of dark, tarry substances are often indicative of oxidative degradation of the pyridine ring. Strong oxidizing agents, such as hot, concentrated nitric acid, can lead to the decomposition of the starting material and products.
Causality:
-
Harsh Reaction Conditions: High temperatures and highly concentrated, strongly oxidizing nitrating agents can cause ring-opening and other degradation pathways.
-
Presence of Impurities: Impurities in the starting material or reagents can sometimes catalyze degradation reactions.
Solutions:
-
Milder Conditions: Use the mildest possible reaction conditions that still allow for the desired nitration to occur. This includes lower temperatures and less concentrated acids.
-
Alternative Nitrating Agents: Consider using alternative nitrating agents that are less prone to causing oxidation, such as dinitrogen pentoxide (N₂O₅) in an appropriate solvent.[6]
-
Purity of Reagents: Ensure that all starting materials and reagents are of high purity.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidative side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in the nitration of 2-hydroxypyridine?
A1: Sulfuric acid serves two primary roles in this reaction. Firstly, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. Secondly, it acts as a dehydrating agent, sequestering the water molecule produced during the formation of the nitronium ion, which drives the equilibrium towards the products.
Q2: How can I monitor the progress of my nitration reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, the desired product(s), and any by-products. The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q3: What are the best methods for purifying the nitrated products?
A3: The purification method will depend on the specific product mixture.
-
Recrystallization: If one isomer is the major product and it is a solid, recrystallization from a suitable solvent (e.g., water, ethanol, or a mixture) can be an effective purification method.
-
Column Chromatography: For separating mixtures of isomers or for removing impurities, column chromatography on silica gel is a standard technique. A gradient of ethyl acetate in hexanes is often a good starting point for the mobile phase.
Q4: How can I distinguish between 2-hydroxy-3-nitropyridine and 2-hydroxy-5-nitropyridine using NMR spectroscopy?
A4: ¹H NMR spectroscopy is a powerful tool for differentiating between the two isomers. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.
-
2-hydroxy-3-nitropyridine: You would expect to see three aromatic protons with specific coupling constants (J-values) corresponding to their relative positions.
-
2-hydroxy-5-nitropyridine: This isomer will also show three aromatic protons, but their chemical shifts and coupling patterns will differ from the 3-nitro isomer due to the different electronic environment. Detailed spectral analysis and comparison with literature data are essential for unambiguous identification.[1][7]
Experimental Protocols
Protocol 1: Selective Synthesis of 2-Hydroxy-3-nitropyridine
This protocol is adapted from a patented procedure and aims to favor the formation of the 3-nitro isomer.[4]
Materials:
-
2-Hydroxypyridine
-
Pyridine (anhydrous)
-
Nitric acid (60-75%)
-
Ice bath
-
Sodium hydroxide, sodium carbonate, or sodium bicarbonate for neutralization
Procedure:
-
Dissolve 2-hydroxypyridine in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Place the reaction flask in an ice bath to cool the solution.
-
Slowly add nitric acid (60-75%) dropwise to the stirred solution while maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 20-40 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a suitable base (e.g., sodium carbonate solution) while cooling in an ice bath.
-
The product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent followed by evaporation of the solvent.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-Hydroxy-5-nitropyridine via 2-Aminopyridine
This is a reliable indirect method to obtain the 5-nitro isomer with high purity.[5]
Materials:
-
2-Aminopyridine
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Sodium nitrite
-
Hydrochloric acid
-
Ice
Procedure:
-
Nitration of 2-Aminopyridine:
-
Carefully add 2-aminopyridine in portions to concentrated sulfuric acid at a controlled temperature (e.g., 10-20°C).
-
Slowly add fuming nitric acid dropwise while maintaining the temperature between 40-50°C.
-
Stir the reaction mixture at this temperature for a few hours until the nitration is complete (monitor by TLC).
-
-
Diazotization and Hydrolysis:
-
Pour the reaction mixture onto crushed ice to quench the reaction.
-
Cool the solution to 0-10°C and slowly add an aqueous solution of sodium nitrite to perform the diazotization.
-
After the diazotization is complete, the diazonium salt is hydrolyzed in situ (or by gentle warming) to 2-hydroxy-5-nitropyridine.
-
-
Work-up and Purification:
-
The product, 2-hydroxy-5-nitropyridine, often precipitates from the reaction mixture.
-
Collect the solid by filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from hot water or another suitable solvent.
-
Data Summary Table
| Parameter | Condition for Mono-nitration | Condition for Dinitration | Expected Outcome | Reference |
| Temperature | 0°C to Room Temperature | 80 - 150°C | Lower temperatures favor mono-nitration. | [3] |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Fuming HNO₃ / Fuming H₂SO₄ | Stronger nitrating agents increase the rate of dinitration. | [3] |
| Solvent | Pyridine | Sulfuric Acid | Pyridine as a solvent can favor 3-nitration. | [4] |
| Substrate | 2-Hydroxypyridine | 2-Hydroxypyridine or 2-Hydroxy-5-nitropyridine | Dinitration can occur from the mono-nitrated product. | [3] |
Visualizations
Reaction Pathway Diagram
Caption: Nitration pathways of 2-hydroxypyridine.
Troubleshooting Workflow
Caption: Troubleshooting workflow for 2-hydroxypyridine nitration.
References
- Production of 2-hydroxy-3,5-dinitropyridine compounds. JPH06220019A.
-
2‐Hydroxy‐5‐nitropyridine and 5‐nitro‐2‐pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. Request PDF. [Link]
- Preparation method of 2-hydroxy-3-nitropyridine. CN103664757A.
- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. CN112745259A.
-
2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions. Chemosphere. [Link]
-
2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. Fingerprint. [Link]
-
Bromination and nitration of 2‐hydroxypyridine‐N‐oxide. Scite.ai. [Link]
-
2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. Journal of Raman Spectroscopy. [Link]
-
The directive influence of the N‐oxide group during the nitration of derivatives of pyridine‐n‐oxide (III). The nitration of 2‐ and 3‐methoxypyridine‐N‐oxide. Request PDF. [Link]
-
2-Hydroxypyridine-CAS-142-08-5-HPLC. Watson International Limited. [Link]
-
The directive influence of the N‐oxide group during the nitration of derivatives of pyridine‐N‐oxide. Request PDF. [Link]
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC. [Link]
-
Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
Technical Support Center: Optimization of Reaction Conditions for the One-Pot Synthesis of 2-Hydroxy-5-nitropyrimidine
Welcome to the technical support guide for the synthesis of 2-hydroxy-5-nitropyrimidine. This document is designed for researchers, chemists, and drug development professionals who are engaged in the synthesis of this important heterocyclic intermediate. We will move beyond simple procedural outlines to delve into the critical parameters that govern reaction success, providing actionable troubleshooting advice and evidence-based optimization strategies in a direct question-and-answer format. Our goal is to empower you to diagnose issues, enhance yield and purity, and ensure the reproducibility of your synthesis.
Section 1: Foundational One-Pot Synthesis Protocol
The following protocol is a robust starting point for the one-pot synthesis of 2-hydroxy-5-nitropyrimidine, adapted from established methodologies.[1] It involves the nitration of 2-aminopyridine followed by a diazotization-hydrolysis sequence in a single reaction vessel.
Experimental Protocol: One-Pot Synthesis from 2-Aminopyridine
-
Vessel Preparation: Ensure a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel is clean and completely dry.
-
Acid Preparation: In the reaction flask, carefully add concentrated sulfuric acid.
-
Reactant Addition: Cool the sulfuric acid in an ice bath to 10-20°C. Slowly add 2-aminopyridine in portions, ensuring the temperature does not exceed 20°C.
-
Nitration: Once the 2-aminopyridine is fully dissolved, begin the dropwise addition of concentrated nitric acid. The molar ratio of concentrated nitric acid to 2-aminopyridine should be approximately 0.9:1 to 1.0:1.[1] Maintain the temperature between 10-20°C during addition. After addition is complete, raise the temperature to 40-50°C and stir for 4-5 hours.[1]
-
Quenching: Prepare a separate vessel with ice water. Slowly pour the reaction mixture into the ice water, controlling the temperature to keep it between 0-10°C.
-
Diazotization: To the quenched solution, add a pre-prepared aqueous solution of sodium nitrite dropwise. The temperature must be strictly maintained at 0-10°C during this step.[1]
-
pH Adjustment & Precipitation: After the diazotization is complete, slowly add aqueous ammonia to adjust the acid concentration of the solution to approximately 25-30%, which will induce precipitation of the product.[1]
-
Isolation: Collect the precipitate by filtration, wash the filter cake with cold water, and dry under vacuum to obtain 2-hydroxy-5-nitropyrimidine.
Workflow Diagram
Sources
Recrystallization techniques for purifying 2-Hydroxy-5-nitropyrimidine
Technical Support Center: Purifying 2-Hydroxy-5-nitropyrimidine
A Senior Application Scientist's Guide to Recrystallization, Troubleshooting, and Advanced Purification Techniques
Welcome to the technical support center for the purification of 2-Hydroxy-5-nitropyrimidine (CAS 3264-10-6). This guide is designed for researchers, medicinal chemists, and process development scientists who handle polar heterocyclic compounds. Here, we move beyond simple protocols to explain the fundamental principles governing the purification of this challenging molecule, empowering you to troubleshoot effectively and adapt procedures to your specific needs.
A Note on Data and Analogous Compounds: Publicly available, experimentally verified data for 2-Hydroxy-5-nitropyrimidine is limited. This compound's structure, featuring a pyrimidine core with both hydrogen-bond-donating (-OH) and hydrogen-bond-accepting (=N-, -NO2) groups, suggests high polarity and potentially low solubility in common organic solvents. Therefore, this guide synthesizes general recrystallization principles with specific data from its close structural analog, 2-Hydroxy-5-nitropyridine (CAS 5418-51-9), to provide a robust framework for its purification.[1]
Section 1: Critical Physicochemical Properties
Understanding the properties of your compound is the first step toward successful purification. The high polarity and potential for strong intermolecular hydrogen bonding in 2-Hydroxy-5-nitropyrimidine dictate its behavior in solution.
| Property | Value / Observation | Scientific Rationale & Implication |
| Molecular Formula | C₄H₃N₃O₃ | The high nitrogen and oxygen content relative to carbon indicates a very polar molecule. |
| Molecular Weight | 141.09 g/mol [2][3][4] | A low molecular weight suggests that if the compound "oils out," it is due to solubility/temperature issues, not high molecular flexibility. |
| Appearance | Likely a yellow to light brown crystalline powder. | Color may indicate the presence of oxidized or nitrated impurities from synthesis. Effective purification should yield a paler, more consistent color. |
| Melting Point | No definitive experimental value found. Likely >200 °C. | The analogous 2-Hydroxy-5-nitropyridine melts at ~188-191 °C.[1] The additional ring nitrogen in the pyrimidine may enhance crystal lattice energy, suggesting a higher melting point. A high melting point is advantageous as it reduces the risk of the compound melting in the hot solvent ("oiling out"). |
| Solubility | No definitive data. Predicted to be low in non-polar solvents. | The pyridine analog is soluble in hot water and alkali, with only slight solubility in DMSO and methanol.[1] Expect similar behavior for the pyrimidine. Polar, protic solvents (water, ethanol) or highly polar aprotic solvents (DMF, DMSO) are the most promising candidates. |
| pKa | Not determined. | The hydroxyl group can be deprotonated, making the compound soluble in aqueous base. This property can be exploited for purification via acid-base extraction to remove non-acidic impurities. |
Section 2: Recommended Recrystallization Protocols
Due to the anticipated solubility challenges, a single protocol may not be universally effective. Below are three methods, from standard to advanced, to approach the recrystallization of 2-Hydroxy-5-nitropyrimidine.
Protocol A: Single-Solvent Recrystallization
This is the most straightforward method and should be attempted first. It relies on the principle that the compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[5] Water or ethanol are good starting points based on analogous compounds.
Step-by-Step Methodology:
-
Solvent Selection: Test solubility in small amounts (~10-20 mg of crude product in <1 mL of solvent). Ideal solvents will dissolve the compound when boiling but show little to no solubility at room temperature.
-
Dissolution: Place the crude 2-Hydroxy-5-nitropyrimidine in an Erlenmeyer flask with a stir bar. Add the minimum amount of your chosen solvent (e.g., water) to cover the solid. Heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. An excess of solvent is the most common reason for low yield, so be patient and add it incrementally.
-
(Optional) Hot Filtration: If insoluble impurities or cloudiness remain, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[6]
-
Collection & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol B: Mixed-Solvent Recrystallization
This technique is used when no single solvent has the ideal solubility profile. It involves a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "anti-solvent" or "bad" solvent).
Step-by-Step Methodology:
-
Solvent Pair Selection: Choose a miscible pair, e.g., Ethanol (good)/Water (bad) or DMF (good)/Water (bad).
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Induce Precipitation: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise with swirling. Continue adding until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[6]
-
Re-homogenize: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a perfectly saturated solution.
-
Crystallization & Collection: Follow steps 5-8 from Protocol A.
Visual Workflow for Standard Recrystallization (Protocols A & B)
Caption: Standard workflow for single-solvent or mixed-solvent recrystallization.
Section 3: Troubleshooting Guide (Q&A Format)
Q1: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal. This happens when the solution becomes saturated at a temperature that is above the melting point of your compound (or the melting point of the impure mixture). The resulting oil often traps impurities and solidifies into an amorphous mass, defeating the purpose of purification.
Causality & Solutions:
-
Cause 1: High concentration of impurities. Impurities can significantly lower the melting point of a compound.
-
Solution: Try adding more of the "good" solvent to decrease the saturation temperature. If the oil dissolves, allow it to cool much more slowly. If colored impurities are suspected, a charcoal treatment step during the hot dissolution phase may help.[6]
-
-
Cause 2: Solution cooled too quickly. Rapid cooling can cause the solution to become supersaturated at a temperature above the compound's melting point.
-
Solution: Reheat the solution until the oil redissolves. You may need to add a small amount of extra solvent. Then, insulate the flask to ensure very slow cooling (e.g., place it in a beaker of hot water and let both cool together).
-
-
Cause 3: Inappropriate solvent choice. The boiling point of your solvent may be too high.
-
Solution: Switch to a solvent with a lower boiling point. If using a mixed-solvent system, try altering the ratio to favor the "good" solvent, which will keep the compound in solution until a lower temperature.
-
Visual Troubleshooting: Oiling Out
Caption: Decision tree for troubleshooting the "oiling out" phenomenon.
Q2: No crystals are forming, even after cooling in an ice bath. Why?
A2: This is typically due to one of two reasons: using too much solvent or the formation of a supersaturated solution.
Causality & Solutions:
-
Cause 1: Excessive Solvent. This is the most common error. If too much solvent was added during the dissolution step, the solution will not be saturated even at low temperatures.
-
Solution: Remove some of the solvent by boiling it off or using a rotary evaporator, then attempt to cool the more concentrated solution again.
-
-
Cause 2: Supersaturation. The solution contains more dissolved solute than it theoretically should, and there are no nucleation sites for crystals to begin growing.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic imperfections on the glass provide a surface for nucleation.
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth.
-
Q3: My final product is still colored. How can I improve this?
A3: Colored impurities are often large, polar molecules with extended conjugation that co-precipitate with your product.
Causality & Solutions:
-
Cause: Adsorption of Impurities. The colored molecules get trapped in the crystal lattice as it forms.
-
Solution (Activated Charcoal): Activated charcoal has a very high surface area and can adsorb these colored impurities. Add a small amount (1-2% by weight of your compound) to the hot, dissolved solution. Boil for a few minutes, then remove the charcoal and the adsorbed impurities via hot gravity filtration before cooling. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping. Let the solution cool slightly first.[6]
-
Q4: The yield of my recrystallized product is very low. What went wrong?
A4: Low yield is a common issue and can result from several procedural errors.
Causality & Solutions:
-
Cause 1: Using too much solvent. (See Q2).
-
Cause 2: Premature crystallization. The compound crystallized in the filter paper during hot filtration.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is hot. You can pre-heat it with steam or by washing it with hot solvent. Filter the solution in small batches.
-
-
Cause 3: Incomplete crystallization. Not enough time was allowed for cooling, or the final cooling in the ice bath was skipped.
-
Solution: Be patient. Allow at least an hour for room temperature cooling and 30 minutes in an ice bath.
-
-
Cause 4: Washing with room-temperature solvent. Using solvent that is not ice-cold will redissolve some of your purified product.
-
Solution: Always use ice-cold solvent for the final wash step and use only a minimal amount.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent system from scratch?
A1: The ideal recrystallization solvent should dissolve the solute completely at its boiling point but very poorly at low temperatures. The process involves small-scale solubility tests.
Visual Guide: Solvent Selection Workflow
Sources
Technical Support Center: Managing Wastewater from 2-Hydroxy-5-nitropyrimidine Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for managing complex wastewater generated during the synthesis of 2-Hydroxy-5-nitropyrimidine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into troubleshooting common challenges encountered during wastewater treatment experiments. Our approach is rooted in explaining the causality behind experimental choices to empower you to design and implement robust, self-validating treatment protocols.
Section 1: Wastewater Characterization & Analysis - Frequently Asked Questions
Effective treatment begins with a thorough understanding of the problem. The wastewater from 2-Hydroxy-5-nitropyrimidine synthesis is a complex mixture that presents significant treatment challenges due to its chemical composition and toxicity.[1][2]
Q1: What are the expected primary pollutants in wastewater from 2-Hydroxy-5-nitropyrimidine synthesis?
A1: The wastewater composition is directly linked to the synthesis route. A common method involves the nitration of 2-aminopyridine followed by diazotization and hydrolysis.[3][4] Consequently, your effluent is likely to contain:
-
Target Compound: 2-Hydroxy-5-nitropyrimidine.
-
Isomeric Byproducts: Such as 2-hydroxy-3-nitropyrimidine, which can form during the nitration step.[3]
-
Unreacted Starting Materials: 2-aminopyridine, nitric acid, and sodium nitrite.
-
Process Chemicals: High concentrations of sulfuric acid or hydrochloric acid used as catalysts and for pH control.[3][4]
-
High Salinity: Significant concentrations of inorganic salts (e.g., sodium sulfate, sodium chloride) are formed during reaction quenching and pH neutralization steps.[4]
This composition results in wastewater characterized by high Chemical Oxygen Demand (COD), high total nitrogen (TN), extreme pH values, and significant toxicity, making it recalcitrant to conventional biological treatment methods.[5][6]
Q2: What analytical methods are recommended for quantifying 2-Hydroxy-5-nitropyrimidine and its key byproducts in a complex wastewater matrix?
A2: Accurate quantification is critical for assessing treatment efficacy. High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method due to its specificity and sensitivity for aromatic compounds.
-
Rationale: The nitro and hydroxyl groups on the pyridine ring are strong chromophores, making UV detection highly effective. A reverse-phase C18 column is typically used to separate the polar target compound from other organic constituents.
-
Self-Validation: Your analytical method should always include a multi-point calibration curve using a certified reference standard. Spike-and-recovery experiments on your wastewater matrix are essential to validate the method's accuracy and account for potential matrix interference.
Experimental Protocol: HPLC Analysis of 2-Hydroxy-5-nitropyrimidine
-
Sample Preparation:
-
Collect a representative wastewater sample.
-
Centrifuge or filter the sample through a 0.45 µm syringe filter to remove suspended solids.
-
Perform serial dilutions with mobile phase to bring the analyte concentration within the calibrated range of the instrument.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution using a mixture of methanol (or acetonitrile) and acidified water (e.g., with 0.1% phosphoric acid). A typical starting point is a 60:40 water:methanol ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV-Vis detector set to the wavelength of maximum absorbance for 2-Hydroxy-5-nitropyrimidine.
-
Column Temperature: 30 °C.
-
-
Quantification:
-
Prepare a series of standards of known concentrations from a pure reference material.[7]
-
Generate a calibration curve by plotting peak area against concentration.
-
Determine the concentration in the unknown sample by interpolation from the calibration curve, accounting for the dilution factor.
-
Q3: My initial bioassays show high toxicity. What are the likely causative agents?
A3: The high toxicity is likely due to a combination of factors. Nitroaromatic compounds, including 2-Hydroxy-5-nitropyrimidine itself, are known to be moderately toxic and can inhibit microbial activity.[8][9] Furthermore, unreacted precursors and the presence of other nitrogen heterocyclic compounds contribute to the overall toxicity.[1][10] Extreme pH and high salinity can also create a hostile environment for the microorganisms used in standard toxicity tests (e.g., Daphnia magna or activated sludge respiration inhibition tests).
Section 2: Advanced Oxidation Processes (AOPs) - Troubleshooting Guide
Due to the recalcitrant nature of nitropyrimidine derivatives, Advanced Oxidation Processes (AOPs) are often essential for effective treatment. These processes rely on the generation of highly reactive hydroxyl radicals (•OH) to break down complex organic molecules.[11]
Q4: My Fenton process is not achieving the desired COD removal. What are the critical parameters to optimize?
A4: The Fenton reaction (Fe²⁺ + H₂O₂) is highly effective but exquisitely sensitive to operating conditions. Poor performance is almost always traced back to suboptimal parameters.
-
Causality: The generation of hydroxyl radicals is maximized under acidic conditions (pH 2.5-3.5). At higher pH, iron precipitates as ferric hydroxide (Fe(OH)₃), removing the catalyst from the solution. At lower pH, the reaction is inhibited. The molar ratio of H₂O₂ to Fe²⁺ and the overall dosage of reagents relative to the initial COD are the other critical factors.
Troubleshooting Steps & Optimization Protocol:
-
Verify and Optimize pH:
-
Problem: Incorrect pH is the most common failure point.
-
Action: Before adding reagents, adjust the wastewater pH to 3.0 using sulfuric acid. Monitor the pH throughout the reaction, as it may drift.
-
-
Conduct Jar Tests to Find Optimal Doses:
-
Problem: Incorrect reagent ratios lead to wasted chemicals and poor efficiency.
-
Protocol:
-
Set up a series of beakers (jars) with a fixed volume of pH-adjusted wastewater.
-
Keep the Fe²⁺ concentration constant (e.g., 50 mg/L) and vary the H₂O₂ concentration across the jars to test different H₂O₂:Fe²⁺ molar ratios (e.g., 5:1, 10:1, 20:1, 50:1).
-
Stir for a set reaction time (e.g., 60 minutes).
-
After the reaction, quench any residual H₂O₂ by raising the pH to >8.0, which also precipitates the iron catalyst.
-
Filter the samples and measure the final COD. The optimal ratio is the one that gives the highest COD removal for the lowest reagent dose.
-
-
-
Check for Radical Scavengers:
-
Problem: High concentrations of certain inorganic ions (e.g., chlorides, carbonates) can consume hydroxyl radicals, reducing treatment efficiency.
-
Action: Analyze your raw wastewater for these ions. If they are present in high concentrations, a higher AOP dose may be required, or an alternative pre-treatment step might be necessary.
-
Data Presentation: Typical Fenton Optimization Parameters
| Parameter | Typical Range | Rationale & Significance |
| pH | 2.5 - 3.5 | Maximizes •OH generation; prevents iron precipitation.[12] |
| H₂O₂:Fe²⁺ (molar ratio) | 5:1 - 50:1 | Stoichiometry dependent on pollutant load. Excess H₂O₂ can scavenge •OH. |
| [Fe²⁺] dose (mg/L) | 20 - 100 | Catalyst concentration; higher doses for higher COD. |
| Reaction Time (min) | 30 - 120 | Time required for oxidation to proceed to completion. |
Q5: I am concerned about forming more toxic nitro-byproducts during AOP treatment. Is this a valid concern and how can I address it?
A5: Yes, this is a critical and valid concern. While AOPs are designed to mineralize organics, incomplete oxidation can sometimes lead to the formation of intermediate byproducts. In the presence of nitrate or nitrite ions, reactive nitrogen species can be formed, potentially leading to nitration side reactions that create different, sometimes more toxic, nitro-compounds.[13]
-
Trustworthiness through Monitoring: The key to managing this risk is robust analytical monitoring. Your treatment protocol is only self-validating if you track not only the disappearance of the parent compound but also the evolution of Total Organic Carbon (TOC) and potential byproducts.
-
Mitigation Strategy: The goal is complete mineralization. If byproduct formation is detected, you should increase the oxidative power of your AOP system (e.g., by increasing the reagent dose or reaction time) to ensure these intermediates are also destroyed. Combining AOPs, such as UV/H₂O₂, can also enhance mineralization.[14]
Visualization: Fenton Reaction Mechanism
Below is a simplified diagram illustrating the core cycle of the Fenton reaction, highlighting the generation of the critical hydroxyl radical.
Caption: Fenton reaction cycle showing •OH generation.
Section 3: Biological Treatment - Troubleshooting Guide
Biological treatment is a cost-effective and sustainable option, but it is often not viable for raw nitropyrimidine wastewater.[5] It is typically used as a secondary treatment step after chemical pre-treatment has reduced toxicity and improved biodegradability.
Q6: My conventional activated sludge process is failing even after pre-treatment. What are the signs of inhibition and what can I do?
A6: Failure in a biological system treating this type of pre-treated wastewater often manifests in several ways: a sharp drop in COD/BOD removal efficiency, a decrease in oxygen uptake rate (OUR) of the biomass, deflocculation (sludge bulking), and a washout of the microbial population.
-
Causality: Even after AOP pre-treatment, residual concentrations of the parent compound or its intermediates can be inhibitory to conventional microbial consortia found in municipal wastewater treatment plants.[10] These systems are not adapted to such specific and complex xenobiotic compounds.
Troubleshooting & Acclimatization Strategy:
-
Confirm Pre-Treatment Efficacy: First, ensure your AOP pre-treatment step is consistently achieving the target reduction in COD and toxicity. Any upstream process instability will doom the downstream biological unit.
-
Gradual Acclimatization: Do not shock the system. The biomass must be gradually acclimatized to the pre-treated wastewater over an extended period (weeks to months).
-
Protocol: Start by feeding the bioreactor with a mixture of 95% readily biodegradable substrate (e.g., municipal wastewater or synthetic sewage) and 5% pre-treated industrial wastewater.
-
Monitor key parameters like COD removal and sludge health (e.g., Sludge Volume Index - SVI).
-
If the system remains stable for several sludge retention times (SRTs), slowly increase the proportion of the industrial wastewater (e.g., to 10%, then 15%, and so on), allowing the system to stabilize at each new step.
-
-
Consider Specialized Biomass: Bioaugmentation with specialized microbial cultures known to degrade nitroaromatic compounds can sometimes accelerate acclimatization and improve robustness.
-
Enhance Biomass Retention: Using technologies like biofilm reactors or aerobic granular sludge can help retain slow-growing, specialized microorganisms that would otherwise be washed out of a conventional suspended growth system.[5]
Q7: The wastewater has a high nitrogen concentration. What advanced biological nitrogen removal (BNR) processes should I consider?
A7: The high nitrogen load, comprising both organic nitrogen from the pyrimidine ring and inorganic forms like nitrate (from the nitro group degradation), requires advanced BNR. Conventional nitrification-denitrification is often inefficient and costly for high-strength nitrogenous wastewater.[5]
-
Expertise & Causality: Processes like Partial Nitritation-Anammox (PN/A) offer a more sustainable pathway.[15] This process works by first oxidizing about half of the ammonia to nitrite (partial nitritation), and then using anaerobic ammonia oxidizing (anammox) bacteria to convert the remaining ammonia and the newly formed nitrite directly into nitrogen gas. This shortcut saves significant energy on aeration and eliminates the need for an external carbon source for denitrification.[16] It is a highly effective but complex process to control, requiring careful monitoring of pH, dissolved oxygen, and temperature.[15]
Section 4: Integrated Treatment Workflow
A single treatment technology is rarely sufficient for this type of complex pharmaceutical wastewater.[2] A multi-barrier, integrated approach is required for effective and compliant effluent discharge.
Q8: What is a logical, multi-step process for effectively treating wastewater from 2-Hydroxy-5-nitropyrimidine production?
A8: A robust and logical treatment train combines the strengths of different unit processes to systematically reduce the pollutant load. The following workflow represents a comprehensive strategy.
Visualization: Integrated Wastewater Treatment Workflow
Caption: Integrated treatment train for nitropyrimidine wastewater.
-
Step 1: Equalization & Neutralization: Raw wastewater is collected in a large tank to buffer variations in flow and concentration. The pH is adjusted (typically to neutral for equalization or acidic for Fenton prep) to prepare it for downstream processes.
-
Step 2: Advanced Oxidation Process (AOP): This is the core detoxification step. A process like Fenton's reagent is used to cleave the aromatic ring and break down the recalcitrant 2-Hydroxy-5-nitropyrimidine, reducing COD and toxicity.[12]
-
Step 3: Coagulation & Sedimentation: After the AOP, the pH is raised. This serves two purposes: it stops the Fenton reaction and precipitates the iron catalyst as iron hydroxide, which can be removed as sludge.
-
Step 4: Biological Treatment: The now less toxic and more biodegradable wastewater is sent to a specialized biological reactor. An acclimatized microbial population removes the remaining biodegradable COD and nitrogen.[5]
-
Step 5: Final Polishing: A final polishing step, such as passing the water through granular activated carbon (GAC), can be used to remove any residual color and trace refractory organics before final discharge.
This integrated approach provides multiple barriers to ensure that the complex and toxic pollutants are systematically and reliably removed, transforming a hazardous industrial effluent into a treatable stream that can meet stringent environmental regulations.
References
- Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies. (2025).
- Simultaneous removal of heterocyclic drugs and total nitrogen from biochemical tailwater by peracetic acid/cobalt-loaded ceramsite-based denitrification biofilter. (2023).
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Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2024). Toxics. [Link]
-
Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies. (2025). Water Research. [Link]
- Treatment of Nitrogen Heterocyclic Compounds (NHCs) in Coking Wastewater by White-Rot Fungi. (2021).
- Pharmaceutical Wastewater Treatment: A Complex Challenge with Diverse Solutions. (2024). Environmental Protection.
- Pharmaceutical Water Systems: The Unique Challenges of Wastewater in the Pharma Industry. (2022).
- Method for preparing 2-chloro-5-nitropyridine. (2011).
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Current Challenges for Biological Treatment of Pharmaceutical-Based Contaminants with Oxidoreductase Enzymes: Immobilization Processes, Real Aqueous Matrices and Hybrid Techniques. (2022). National Institutes of Health. [Link]
- Advanced Oxidation Processes for Wastewater treatment. (2021). Queen's University Belfast Research Portal.
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Advanced oxidation process. (n.d.). Wikipedia. [Link]
- Photochemical Advanced Oxidation Processes for Water and Wastewater Treatment. (2010).
- Pharmaceutical Wastewater Management: Challenges and Solutions in 2024. (2024). LinkedIn.
- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (2021).
- Chemical Properties and Handling of 2-Hydroxy-5-Nitropyridine. (n.d.). Acme Organics.
-
Advanced Oxidation Processes for Water and Wastewater Treatment. (2021). MDPI. [Link]
- Advanced oxidation processes (AOPs) based wastewater treatment - unexpected nitration side reactions - a serious environmental issue: A review. (2022). Chemical Engineering Journal.
-
Biological removal of nitrogen from wastewater. (2012). Reviews in Environmental Science and Bio/Technology. [Link]
- Method and system for treating wastewater containing pyridine and pyridine derivatives. (2013).
- A waste water treatment system containing pyridine heterocyclic compounds and its process. (2021).
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Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. (n.d.). PrepChem.com. [Link]
-
Nitrogen Recovery from Wastewater: Possibilities, Competition with Other Resources, and Adaptation Pathways. (2018). Sustainability. [Link]
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Technical Support Center: Stability and Degradation of 2-Hydroxy-5-nitropyrimidine
Welcome to the comprehensive technical support guide for 2-Hydroxy-5-nitropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability issues and degradation of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and success of your experiments.
I. Understanding the Molecule: Key Stability Considerations
2-Hydroxy-5-nitropyrimidine is an aromatic heterocyclic compound featuring a pyrimidine ring substituted with a hydroxyl and a nitro group. The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the pyrimidine ring imparts a specific reactivity profile, making it a valuable building block in medicinal chemistry and other synthetic applications. However, this functionality also makes the molecule susceptible to various degradation pathways.[1]
Proper handling and storage are paramount to maintaining the stability of 2-Hydroxy-5-nitropyrimidine. It is typically a light yellow to beige crystalline powder.[1] For long-term stability, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere.[1] Incompatible materials to avoid include strong acids, bases, and oxidizing agents.[1]
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling, storage, and use of 2-Hydroxy-5-nitropyrimidine in a question-and-answer format.
Q1: My solid 2-Hydroxy-5-nitropyrimidine has changed color from light yellow to a darker yellow/brown. Is it still usable?
A change in color of the solid material often indicates the onset of degradation. Nitroaromatic compounds can form colored byproducts upon exposure to light, air, or trace impurities.[2][3] The nitro group itself is a chromophore, and changes in the molecule's electronic structure due to degradation can lead to a bathochromic shift (a shift to longer, more colored wavelengths).[4]
Troubleshooting Steps:
-
Assess the extent of color change: A slight darkening may indicate minor surface degradation, while a significant change to brown or the appearance of a liquid suggests more substantial decomposition.
-
Purity Check: Before use, it is highly recommended to re-analyze the material using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) to determine its purity.
-
Solubility Test: A quick qualitative check can be to dissolve a small amount in a suitable solvent. The presence of insoluble particulates may indicate the formation of polymeric degradation products.
Q2: I'm observing a new, unexpected peak in my HPLC chromatogram after storing my 2-Hydroxy-5-nitropyrimidine solution. What could it be?
The appearance of new peaks is a clear indication of degradation. The identity of the degradation product will depend on the storage conditions (solvent, temperature, light exposure, pH). Based on the chemistry of related nitro-heterocyclic compounds, several degradation pathways are possible.
Potential Degradation Products:
-
Hydrolysis Products: In aqueous solutions, especially under acidic or basic conditions, the pyrimidine ring may be susceptible to hydrolytic cleavage.[5][6] While specific products for 2-Hydroxy-5-nitropyrimidine are not extensively documented, hydrolysis of related heterocycles can lead to ring-opened products.
-
Oxidative Degradation Products: Exposure to air (oxygen) or oxidizing agents can lead to oxidation of the pyrimidine ring.[7] For hydroxypyridines, this can involve further hydroxylation or ring cleavage.[8]
-
Photodegradation Products: Exposure to UV or even ambient light can induce photochemical reactions. Nitroaromatic compounds are known to undergo photodegradation, which can involve complex radical-mediated pathways.[9][10]
-
Reduction of the Nitro Group: If reducing agents are present, even trace amounts, the nitro group can be reduced to a nitroso or an amino group, forming 2-hydroxy-5-aminopyrimidine or 2-hydroxy-5-nitrosopyrimidine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Q3: My reaction yield is consistently low when using 2-Hydroxy-5-nitropyrimidine. Could the starting material be the issue?
Low reaction yields can certainly be attributed to the degradation of the starting material. If the compound has degraded, its effective concentration is lower than calculated, and the degradation products may interfere with the reaction.
Troubleshooting Steps:
-
Confirm Starting Material Purity: Always verify the purity of your 2-Hydroxy-5-nitropyrimidine by a reliable analytical method (e.g., HPLC, NMR) before starting a reaction, especially if the material has been stored for an extended period.
-
Forced Degradation of Starting Material: To understand if your reaction conditions themselves are causing degradation, you can run a control experiment where you subject 2-Hydroxy-5-nitropyrimidine to the reaction conditions (solvent, temperature, base/acid) without the other reactants and monitor its stability over time by HPLC.
-
Incompatibility with Reaction Components: The compound is incompatible with strong bases and reducing agents.[1] Strong basic conditions can promote ring-opening reactions, while reducing agents can reduce the nitro group.
Q4: I am trying to develop a stability-indicating HPLC method. Where should I start?
A good starting point for a stability-indicating method is a reverse-phase HPLC method, as 2-Hydroxy-5-nitropyrimidine is a polar compound.
Recommended Starting HPLC Conditions:
| Parameter | Recommendation |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance (determine by UV scan) and a secondary wavelength. |
| Column Temperature | 30 °C |
This method should then be validated for its stability-indicating properties by performing a forced degradation study (see Section III).
III. Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[11][12][13][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve 2-Hydroxy-5-nitropyrimidine in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the same solvent to a working concentration of approximately 100 µg/mL.
Protocol 2: Forced Degradation Procedures
For each condition, a control sample (working solution without the stressor, kept at ambient temperature and protected from light) should be analyzed alongside the stressed samples.
A. Acid Hydrolysis
-
To 1 mL of the working solution, add 1 mL of 0.1 N HCl.
-
Incubate the mixture at 60 °C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the initial concentration.
-
Analyze by HPLC.
B. Base Hydrolysis
-
To 1 mL of the working solution, add 1 mL of 0.1 N NaOH.
-
Incubate the mixture at 60 °C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.
-
Analyze by HPLC.
C. Oxidative Degradation
-
To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase.
-
Analyze by HPLC.
D. Thermal Degradation
-
Place the solid compound in a controlled temperature oven at 80 °C for 48 hours.
-
Also, place a solution of the compound (in a suitable solvent) in the oven.
-
At appropriate time points, withdraw samples, allow them to cool to room temperature, and prepare for HPLC analysis.
E. Photodegradation
-
Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample.
-
At appropriate time points, withdraw samples and analyze by HPLC.
Caption: Workflow for forced degradation studies.
IV. Data Interpretation and Analysis
After performing the forced degradation studies and analyzing the samples by HPLC, the following should be assessed:
-
Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of degradation products.
-
Mass Balance: The sum of the assay value of the parent compound and the areas of all degradation products should be close to the initial assay value of the unstressed sample.
-
Identification of Degradation Products: For significant degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed to determine their molecular weights and fragmentation patterns to aid in structural elucidation.[15][16]
V. Concluding Remarks
While 2-Hydroxy-5-nitropyrimidine is a valuable synthetic intermediate, its inherent chemical functionalities necessitate careful handling and an awareness of its potential degradation pathways. By understanding the factors that influence its stability and employing systematic troubleshooting and analytical strategies, researchers can ensure the quality of their starting materials and the reliability of their experimental outcomes. This guide provides a foundational framework for addressing common stability issues. For novel or unexpected observations, further investigation using advanced analytical techniques is always recommended.
References
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Peters, R. J., et al. "Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS." Analytical Chemistry, 2020. Available at: [Link]
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Glover, D. J., & Kayser, E. G. "Color Reaction for Determination of Some Aromatic Nitro Compounds." Analytical Chemistry, 1969. Available at: [Link]
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Biaglow, J. E. "Biochemistry of reduction of nitro heterocycles." Biochemical Pharmacology, 1986. Available at: [Link]
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Pharmaguideline. "Forced Degradation Study in Pharmaceutical Stability." Available at: [Link]
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Xu, P., et al. "Microbial degradation of sulfur, nitrogen and oxygen heterocycles." Trends in Microbiology, 2006. Available at: [Link]
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Edwards, P. N. "Effects of nitroheterocyclic drugs on macromolecule synthesis and degradation in Trypanosoma cruzi." PubMed, 1986. Available at: [Link]
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Lin, D., et al. "Ultrasensitive optical detection of trinitrotoluene by ethylenediamine-capped gold nanoparticles." Analytica Chimica Acta, 2012. Available at: [Link]
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Bakshi, M., & Singh, S. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical and Biomedical Analysis, 2002. Available at: [Link]
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Fojtíková, P., et al. "Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered." Applied and Environmental Microbiology, 2020. Available at: [Link]
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Spange, S., et al. "Revisiting the non-fluorescence of nitroaromatics: presumption versus reality." RSC Publishing, 2022. Available at: [Link]
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Charde, M. S., et al. "Degradation Profiling by RP- HPLC: A Review." IJPPR, 2021. Available at: [Link]
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Singh, R., & Rehman, Z. U. "New Trends in Forced Degradation Studies." Scribd, 2012. Available at: [Link]
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International Journal of Trend in Scientific Research and Development. "Stability Indicating HPLC Method Development –A Review." Available at: [Link]
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Chen, Z., et al. "Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways." R Discovery, 2015. Available at: [Link]
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Science.gov. "forced degradation products: Topics by Science.gov." Available at: [Link]
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SciSpace. "Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds." 2021. Available at: [Link]
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Popa, G., et al. "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL." Available at: [Link]
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PrepChem.com. "Synthesis of (a) 2-hydroxy-5-nitropyridine." Available at: [Link]
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Sims, G. K., et al. "(PDF) Degradation of Pyridines in the Environment." ResearchGate. Available at: [Link]
-
Casaite, V., et al. "Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered." PubMed, 2020. Available at: [Link]
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Sonawane, S., et al. "Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product." Turk J Pharm Sci, 2021. Available at: [Link]
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Acta Scientific. "MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium." 2018. Available at: [Link]
-
StainsFile. "Why are Dyes Colored?" Available at: [Link]
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Stanković, M., et al. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." MDPI, 2022. Available at: [Link]
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Grabowska, E., et al. "Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process." PubMed, 2006. Available at: [Link]
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G. A. A. Al-Hamdany, A. A. A. "Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability." PMC, 2023. Available at: [Link]
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Wang, Y., et al. "Tandem MS Elucidation of the Late-Stage Degradation Mechanism of Nitroplasticizer." PMC, 2024. Available at: [Link]
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ResearchGate. "(PDF) Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds." Available at: [Link]
-
ArtMolecule. "Impurities and Degradation products | @rtMolecule." Available at: [Link]
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ACS Publications. "Synthesis, Hydrolytic Degradation Behavior, and Surface Properties of Poly(alkyl glycolide)-Polyglycolide Copolymers." 2025. Available at: [Link]
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Lončar, M., et al. "Nitrofurantoin hydrolytic degradation in the environment." PubMed, 2020. Available at: [Link]
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Wang, W., et al. "Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light." Journal of Hazardous Materials, 2010. Available at: [Link]
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ResearchGate. "Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light." Available at: [Link]
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ResearchGate. "Hydrolytic degradation studies of S5P-2-D0 microspheres. Percentage..." Available at: [Link]
-
ResearchGate. "LC-MS analysis of 3-hydroxypyridine degradation intermediates by strain..." Available at: [Link]
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MDPI. "Photocatalytic Degradation of Acridine Orange over NaBiO 3 Driven by Visible Light Irradiation." Available at: [Link]
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ACS Publications. "Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin." 2021. Available at: [Link]
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ResearchGate. "(PDF) The thermal decomposition of azidopyridines." Available at: [Link]
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ScholarWorks at WMU. "Kinetics of the Thermal Decomposition of Pyridine." Available at: [Link]
-
ResearchGate. "Thermal degradation steps and temperatures details. | Download Table." Available at: [Link]
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RSC Publishing. "LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies." Available at: [Link]
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Technical Support Center: Storage and Handling of 2-Hydroxy-5-nitropyrimidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific material compatibility data for 2-Hydroxy-5-nitropyrimidine is not extensively published. This guide is therefore based on established principles of chemical reactivity and data from its close structural analog, 2-Hydroxy-5-nitropyridine. The core reactivity is dictated by the hydroxyl and nitro functional groups on the aromatic ring system. Always consult the manufacturer-provided Safety Data Sheet (SDS) for your specific compound.
Welcome to the Technical Support Center for 2-Hydroxy-5-nitropyrimidine. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your experiments. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the safe storage and handling of this compound, focusing specifically on material incompatibility.
Troubleshooting Guide: Investigating Compound Instability
This section addresses common problems that may arise from improper storage, helping you diagnose the issue through a logical, step-by-step process.
Scenario 1: The compound has changed color (e.g., darkened from light yellow to brown) upon storage.
Question: My previously light-yellow 2-Hydroxy-5-nitropyrimidine powder has developed a tan or brownish hue in its container. What is the likely cause and is the material still usable?
Answer:
A color change is a primary visual indicator of chemical degradation. For nitroaromatic compounds like 2-Hydroxy-5-nitropyrimidine, this often points to oxidation or polymerization reactions.
Step-by-Step Troubleshooting Protocol:
-
Review Storage Atmosphere: Was the container sealed under an inert atmosphere (e.g., nitrogen or argon)?[1][2][3] Oxygen, especially in the presence of light or trace metal contaminants, can promote the oxidation of the molecule. The hydroxyl group makes the ring electron-rich and susceptible to oxidative processes.
-
Check for Base Contamination: Examine the storage container and any implements used for handling (spatulas, weigh boats). Was there any possibility of cross-contamination with basic residues (e.g., from cleaning with alkali detergents or proximity to ammonia-based solutions)? Strong bases can deprotonate the hydroxyl group, forming a phenoxide-like species that is highly susceptible to air oxidation, often leading to colored polymeric byproducts.[3][4]
-
Assess Light Exposure: Was the compound stored in a dark place or in an amber vial?[1][2] UV light can provide the energy needed to initiate radical reactions, particularly involving the nitro group, leading to degradation and discoloration.
-
Analytical Confirmation: To determine usability, perform a purity analysis.
-
Method: Use High-Performance Liquid Chromatography (HPLC) with a UV detector.[2] Compare the chromatogram of the discolored material to a reference standard or a previously analyzed "good" batch.
-
Interpretation: Look for the appearance of new impurity peaks or a significant decrease in the area of the main peak. If purity has dropped below your experimental tolerance, the material should be discarded.
-
Scenario 2: Analytical results show unexpected impurities or a loss of compound potency after a period of storage.
Question: I've observed a new peak in my HPLC/LC-MS analysis and my reaction yield is lower than expected. Could this be a storage issue?
Answer:
The appearance of new chemical species strongly suggests a reaction has occurred within the storage container. The most probable cause is a reaction with an incompatible material.
Step-by-Step Troubleshooting Protocol:
-
Identify Potential Reactants: Consult the Safety Data Sheet (SDS) and review your storage log. The primary chemical incompatibilities for this compound are strong oxidizing agents, strong bases, and strong reducing agents.[4][5][6]
-
Oxidizing Agents: (e.g., nitrates, perchlorates, peroxides). Storing near these chemicals, even in a shared cabinet, can be risky if containment is breached. The nitro group is already electron-withdrawing, but the pyrimidine ring can still be susceptible to strong oxidation.
-
Reducing Agents: (e.g., hydrides, certain metals). The nitro group (-NO₂) is readily reduced to an amino group (-NH₂) or other intermediates like hydroxylamines.[3] This is a common synthetic transformation, but an unintended one during storage. This would result in a new compound with a different molecular weight, easily detectable by LC-MS.
-
-
Examine the Container Material: While glass (especially amber borosilicate) is generally inert, ensure you are not using containers with reactive plastic liners or caps. Some plastics may leach additives or be permeable to atmospheric moisture and gases over time.
-
Consider Moisture: Was the container tightly sealed in a dry environment?[1][2] 2-Hydroxy-5-nitropyrimidine is soluble in hot water and alkali liquors.[2][3] The presence of moisture can facilitate reactions, especially with acidic or basic impurities that might be present in the container's atmosphere.
Frequently Asked Questions (FAQs)
Q1: What are the ideal materials for primary and secondary containment of 2-Hydroxy-5-nitropyrimidine?
A1:
-
Primary Container: Chemically resistant amber glass bottles with PTFE-lined (Teflon) caps are the gold standard. Glass is non-reactive, and the amber color protects the compound from light.[1][2] The PTFE liner provides an excellent, inert barrier.
-
Secondary Containment: Store the primary container within a secondary container (like a plastic bin) made of a compatible material such as polyethylene or polypropylene. This is crucial when storing in a cabinet with other chemicals to prevent cross-contamination in case of a spill.
Q2: What specific classes of chemicals must be avoided during storage?
A2: To prevent hazardous reactions, 2-Hydroxy-5-nitropyrimidine should be segregated from the following chemical classes.
| Incompatible Material Class | Potential Hazard/Reaction | Rationale |
| Strong Oxidizing Agents | Ignition or explosion risk; compound degradation.[4] | Can react exothermically with the organic pyrimidine ring. |
| Strong Bases | Formation of reactive species; degradation.[3][4] | Deprotonates the hydroxyl group, increasing sensitivity to oxidation. |
| Strong Reducing Agents | Uncontrolled reduction of the nitro group.[3][4] | The nitro group is susceptible to reduction, forming potentially hazardous amines. |
| Reactive Metals | Potential for displacement reactions or catalysis of degradation. | While less common for solids, contact with highly reactive metals (e.g., alkali metals) or metal dusts should be avoided. |
Q3: What is the optimal temperature and atmosphere for long-term storage?
A3: For maximum shelf-life, store 2-Hydroxy-5-nitropyrimidine under the following conditions:
-
Temperature: In a cool, dry place.[1][2] Room temperature is generally acceptable, but refrigeration can slow degradation processes. Avoid sources of heat.[2]
-
Atmosphere: For long-term storage, blanketing the material with an inert gas like argon or nitrogen before sealing is highly recommended to prevent oxidation.[1][2][3]
-
Environment: Store in a well-ventilated area away from direct sunlight.[1][2]
Q4: How can I visually inspect a new batch of 2-Hydroxy-5-nitropyrimidine for quality?
A4: A high-quality sample should appear as a light yellow to beige crystalline powder.[1][2][3] Any significant deviation, such as dark brown coloration, clumping (which may indicate moisture absorption), or a noticeable odor, should be considered suspect and warrants analytical verification (e.g., HPLC, melting point) before use.
Visual Guides
Decision Workflow for Safe Storage
This diagram outlines the critical decision points from receiving the compound to its final storage location to ensure its stability and integrity.
Caption: Decision workflow for ensuring the safe and stable storage of 2-Hydroxy-5-nitropyrimidine.
References
- Understanding the Properties and Handling of 2-Hydroxy-5-nitropyridine. (n.d.).
- Chemical Properties and Handling of 2-Hydroxy-5-Nitropyridine. (n.d.).
- 2-Hydroxy-5-nitropyridine - Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
- SAFETY DATA SHEET. (2021, December 24).
- 2-Hydroxy-5-nitropyridine 97 5418-51-9 - Sigma-Aldrich. (n.d.).
- 2-Hydroxy-5-nitropyridine 5418-51-9 wiki - Guidechem. (n.d.).
- 2-Hydroxy-5-nitropyridine | 5418-51-9 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
- Buy 2-hydroxy-5-nitropyrimidine from Conier Chem&Pharma Limited - ECHEMI. (n.d.).
- Nitropyridine: Synthesis, reactions, applications, side effects and storage - Chempanda. (n.d.).
Sources
Troubleshooting unexpected results in experiments with 2-Hydroxy-5-nitropyrimidine
Technical Support Center: 2-Hydroxy-5-nitropyrimidine
Welcome to the technical support resource for 2-Hydroxy-5-nitropyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis, purification, and downstream application of this critical intermediate. My aim is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties, handling, and storage of 2-Hydroxy-5-nitropyrimidine.
Q1: What are the key physical and chemical properties of 2-Hydroxy-5-nitropyrimidine?
Understanding the fundamental properties of 2-Hydroxy-5-nitropyrimidine (CAS: 5418-51-9) is the first step to successful experimentation. Due to its tautomeric nature, it can exist as both 2-hydroxy-5-nitropyridine and 5-nitro-2(1H)-pyridone. This equilibrium influences its reactivity and solubility.
Table 1: Physicochemical Properties of 2-Hydroxy-5-nitropyrimidine
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄N₂O₃ | [1][2] |
| Molecular Weight | 140.10 g/mol | [3] |
| Appearance | Light yellow to light brown crystalline powder | [1][4] |
| Melting Point | 188-191 °C | [3][5] |
| Solubility | Soluble in hot water and alkali liquor.[1][5][6] Insoluble in most common organic solvents; slightly soluble in DMSO and very slightly soluble in methanol.[1] | [1][5][6] |
| Purity (Typical) | ≥ 97-99% | [7] |
Q2: How should I properly store 2-Hydroxy-5-nitropyrimidine to ensure its stability?
Proper storage is critical to prevent degradation. The nitro group makes the compound sensitive to light and certain reactive agents.
-
Storage Conditions : Store the compound in a cool, dry, and well-ventilated area away from direct light and heat.[1][3]
-
Incompatible Materials : Keep it segregated from strong acids, strong bases (which can promote ring-opening), and strong reducing agents (which can reduce the nitro group, leading to hazardous aromatic amines).[3][4]
-
Inert Atmosphere : For long-term storage, keeping the material under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain its integrity.[3][4]
Q3: What are the primary safety precautions I should take when handling this compound?
2-Hydroxy-5-nitropyrimidine is classified as an irritant. Adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves, and safety goggles or a face shield.[1][3]
-
Ventilation : Handle the solid powder in a well-ventilated chemical fume hood to avoid inhaling dust.[1][3] Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]
-
Emergency Procedures : In case of skin or eye contact, rinse immediately and thoroughly with copious amounts of water and seek medical advice.[3][7] Always have the Material Safety Data Sheet (MSDS) readily available for detailed emergency procedures.[3]
Section 2: Troubleshooting Guide: Synthesis & Purification
This section addresses specific issues that may arise during the preparation and purification of 2-Hydroxy-5-nitropyrimidine.
Q4: My synthesis of 2-Hydroxy-5-nitropyrimidine from 2-amino-5-nitropyridine via diazotization and hydrolysis is giving a poor yield (<50%). What are the likely causes?
This is a common issue often rooted in the sensitive nature of the diazonium salt intermediate. The key is precise control over reaction conditions.
-
Cause 1: Incomplete Diazotization. The conversion of the amine to the diazonium salt requires careful addition of sodium nitrite at a low temperature. If the temperature rises above 10 °C, the diazonium salt can decompose prematurely or engage in side reactions.[8]
-
Cause 2: Improper Hydrolysis Conditions. The conversion of the diazonium salt to the hydroxyl group requires heating. However, heating too aggressively or for too long can lead to decomposition and the formation of tar-like byproducts.
-
Solution: After the diazotization is complete, allow the reaction to proceed for the specified time at low temperature before gradually warming it. A typical procedure involves maintaining the temperature around 40°C for a defined period to facilitate controlled hydrolysis.[5] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Cause 3: Incorrect pH during Workup. The product is phenolic and thus soluble in basic solutions.[1][5] If the solution is not properly neutralized, the product may remain dissolved in the aqueous phase, leading to significant loss.
-
Solution: After the reaction is complete, carefully neutralize the mixture with an appropriate acid or base to a pH where the product precipitates. Cool the mixture in an ice bath to maximize precipitation before filtering.[9]
-
Q5: I'm trying to synthesize the compound by nitrating 2-hydroxypyridine, but the reaction is messy and purification is difficult. How can I improve this?
Direct nitration can be challenging due to the activating nature of the hydroxyl group, which can lead to over-nitration or the formation of isomers.
-
Cause: Harsh Nitrating Conditions. Using concentrated nitric and sulfuric acids without strict temperature control often leads to degradation and the formation of multiple nitrated species.
-
Purification Strategy: The crude product may contain unreacted starting material and potentially the 3-nitro isomer.
-
Solution: Recrystallization is the most effective purification method. Given its solubility profile, a mixed solvent system or recrystallization from hot water can be effective.[1][5] If isomeric impurities are the issue, careful fractional crystallization or column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid to suppress tailing) may be necessary.
-
Section 3: Troubleshooting Guide: Downstream Reactions
The most common downstream reaction is the conversion of the hydroxyl group to a chlorine atom, typically using phosphorus oxychloride (POCl₃). This reaction is notoriously challenging.
Q6: My chlorination of 2-Hydroxy-5-nitropyrimidine with POCl₃ is incomplete. TLC shows mostly starting material even after prolonged heating.
This is a frequent problem. The tautomeric equilibrium favors the stable pyridone form, which is less reactive towards POCl₃ than the hydroxy form.
-
Cause 1: Presence of Moisture. POCl₃ reacts violently with water to form phosphoric acid and HCl. Trace amounts of moisture in your starting material, solvent, or glassware will consume the reagent and inhibit the reaction.
-
Solution: Ensure your starting material is completely dry (e.g., dry in a vacuum oven). Use oven-dried glassware and freshly distilled POCl₃. Running the reaction under an inert atmosphere (N₂ or Ar) is highly recommended.
-
-
Cause 2: Insufficient Temperature or Activation. The reaction often requires high temperatures (refluxing in POCl₃) to proceed.[10] In some cases, an activator or base is needed.
-
Solution: First, ensure you are reaching a sufficiently high temperature (e.g., 85-125 °C).[11][12] If the reaction is still sluggish, the addition of a catalytic amount of a tertiary amine (like N,N-diethylaniline or pyridine) or PCl₅ can facilitate the reaction.[10][12][13] The base helps to shift the equilibrium towards the more reactive intermediate.
-
-
Cause 3: Stoichiometry. While POCl₃ is often used in excess as the solvent, in solvent-free or co-solvent systems, ensuring the correct molar ratio is critical.
-
Solution: For large-scale preparations aiming to be more environmentally friendly, solvent-free methods using equimolar POCl₃ with a base like pyridine in a sealed reactor can be highly effective.[13]
-
Q7: The workup of my POCl₃ chlorination reaction is difficult and gives a low, inconsistent yield of 2-chloro-5-nitropyridine.
The workup is arguably the most critical and hazardous part of this procedure. Improper quenching of excess POCl₃ is a common source of product loss and safety incidents.
-
Cause: Hydrolysis of the Product. The resulting 2-chloro-5-nitropyridine is susceptible to hydrolysis back to the starting material, especially in acidic aqueous conditions created during the quench.
-
Solution: The standard procedure is to cool the reaction mixture and very slowly pour it onto a large amount of crushed ice with vigorous stirring.[11] This dissipates the heat from the exothermic quench. To avoid creating a highly acidic environment that promotes hydrolysis, some protocols recommend quenching the reaction mixture into a cold basic solution, such as aqueous sodium bicarbonate, in carefully controlled portions.
-
-
Cause: Inefficient Extraction. The product may have some solubility in the aqueous layer, or an emulsion may form during extraction.
-
Solution: After quenching, ensure the aqueous solution is neutralized before extracting with an organic solvent like dichloromethane or ethyl acetate. If an emulsion forms, adding brine can help break it. Wash the combined organic layers with water and brine, then dry thoroughly over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating.
-
Section 4: Standardized Protocols
The following protocols are provided as a baseline. You may need to adapt them based on your specific substrates and equipment.
Protocol 1: Purification of Crude 2-Hydroxy-5-nitropyrimidine by Recrystallization
This protocol leverages the compound's poor solubility in cold water and good solubility in hot water.[1][5]
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-Hydroxy-5-nitropyrimidine. Add a minimal amount of deionized water.
-
Heating: Heat the suspension on a hot plate with stirring. Add deionized water portion-wise until all the solid dissolves. Avoid adding a large excess of water. The goal is to create a saturated solution at high temperature.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold water to remove any soluble impurities.[5]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Protocol 2: General Procedure for Chlorination using POCl₃
WARNING: This reaction should only be performed by trained personnel in a well-ventilated chemical fume hood. POCl₃ is highly corrosive and reacts violently with water.
-
Setup: Assemble oven-dried glassware consisting of a round-bottom flask, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a basic solution). Ensure the system is under an inert atmosphere (N₂ or Ar).
-
Reagents: To the flask, add 2-Hydroxy-5-nitropyrimidine (1.0 eq). Slowly add phosphorus oxychloride (POCl₃, often used in excess, e.g., 5-10 eq). If a catalyst is used, add N,N-diethylaniline (e.g., 1.2 eq).[12]
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 120-125 °C) and maintain for 5-8 hours.[12] Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), taking care to properly quench the sample taken for TLC.
-
Post-Reaction: Once the starting material is consumed, cool the reaction mixture to room temperature. If using excess POCl₃, remove the excess under reduced pressure (use a trap cooled with dry ice/acetone to protect the vacuum pump).[11]
-
Quenching: Prepare a large beaker with a substantial amount of crushed ice and a stir bar. Very slowly and carefully, pour the reaction residue onto the crushed ice with vigorous stirring. The addition should be dropwise or in a very thin stream to control the exothermic reaction.
-
Workup: Once all the ice has melted, neutralize the acidic solution by the slow addition of a solid base like sodium bicarbonate or a saturated aqueous solution until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-nitropyridine, which can be further purified by recrystallization or column chromatography.
Section 5: References
-
BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from
-
Pharmaffiliates. (n.d.). Chemical Properties and Handling of 2-Hydroxy-5-Nitropyridine. Retrieved from
-
Fisher Scientific. (n.d.). 2-Hydroxy-5-nitropyridine, 99+%, Thermo Scientific. Retrieved from
-
Guidechem. (n.d.). 2-Hydroxy-5-nitropyridine 5418-51-9 wiki. Retrieved from
-
ChemicalBook. (2025). 2-Hydroxy-5-nitropyridine. Retrieved from
-
Fisher Scientific. (n.d.). 2-Hydroxy-5-nitropyridine, 98+%. Retrieved from
-
PrepChem.com. (n.d.). Synthesis of (a) 2-hydroxy-5-nitropyridine. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Hydroxy-5-nitropyridine 97. Retrieved from
-
NIST. (n.d.). 2-Hydroxy-5-nitropyridine. NIST Chemistry WebBook. Retrieved from
-
Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Retrieved from
-
BenchChem. (n.d.). Synthesis of 2-Chloro-3-methyl-5-nitropyridine. Retrieved from
-
BOC Sciences. (n.d.). Understanding the Properties and Handling of 2-Hydroxy-5-nitropyridine. Retrieved from
-
MDPI. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from
-
Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine. Retrieved from
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Hydroxy-5-nitropyridine [webbook.nist.gov]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. 2-Hydroxy-5-nitropyridine | 5418-51-9 [chemicalbook.com]
- 6. 2-Hydroxy-5-nitropyridine, 98+% | Fisher Scientific [fishersci.ca]
- 7. 2-Hydroxy-5-nitropyridine, 99+%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]
- 8. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
Catalyst selection for reactions involving 2-Hydroxy-5-nitropyrimidine
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting guides and FAQs for catalyst selection in reactions involving 2-Hydroxy-5-nitropyrimidine and its derivatives. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to navigate the complexities of pyrimidine chemistry.
Core Concept: The Role of 2-Hydroxy-5-nitropyrimidine as a Precursor
2-Hydroxy-5-nitropyrimidine is a valuable starting material, but its direct use in many modern catalytic reactions is limited. The hydroxyl group at the C2 position is a poor leaving group for transition-metal-catalyzed cross-coupling reactions. Therefore, the first critical step is its conversion into a more reactive intermediate, most commonly 2-chloro-5-nitropyrimidine. This unlocks a vast array of synthetic possibilities.
Section 1: Activation of the Pyrimidine Core
Q1: I want to perform a Suzuki coupling. Why can't I use 2-Hydroxy-5-nitropyrimidine directly, and what's the standard procedure to make it reactive?
Answer:
The core principle of palladium-catalyzed cross-coupling reactions like the Suzuki, Buchwald-Hartwig, and Sonogashira reactions is the oxidative addition of a palladium(0) catalyst into a carbon-halide (or pseudohalide) bond.[1][2] The carbon-oxygen bond of the hydroxyl group in 2-hydroxypyrimidine is very strong and not susceptible to this oxidative addition step. The molecule exists in equilibrium with its tautomeric form, 5-nitro-2-pyridone, which further complicates its reactivity profile for cross-coupling.
To enable these powerful bond-forming reactions, you must first convert the hydroxyl group into a better leaving group. The most common and effective strategy is chlorination to form 2-chloro-5-nitropyrimidine. This is typically achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[3][4]
Experimental Protocol: Synthesis of 2-Chloro-5-nitropyrimidine
This protocol is a representative method for the chlorination of 2-Hydroxy-5-nitropyrimidine.
Materials:
-
2-Hydroxy-5-nitropyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diethylaniline (optional, as a base/catalyst)[3]
-
Ice water
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: In a fume hood, equip an oven-dried round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Reagent Addition: To the flask, add 2-Hydroxy-5-nitropyrimidine (1.0 eq). Carefully and slowly, add phosphorus oxychloride (POCl₃, ~5-10 eq) at room temperature. An optional tertiary amine base like N,N-Diethylaniline (1.3 eq) can be added to facilitate the reaction.[3]
-
Heating: Heat the reaction mixture to reflux (typically 110-125 °C) for 5-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]
-
Work-up: Cool the reaction mixture to below 50 °C. Under controlled conditions, slowly pour the reaction mixture into a beaker of crushed ice with vigorous stirring. This will quench the excess POCl₃. A precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid.
-
Purification: The crude product can be dried under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography.
Section 2: Palladium-Catalyzed Cross-Coupling of 2-Chloro-5-nitropyrimidine
The electron-deficient nature of the pyrimidine ring, further activated by the nitro group, makes 2-chloro-5-nitropyrimidine an excellent substrate for cross-coupling. However, the pyrimidine nitrogens can also act as catalyst poisons, making the choice of catalyst and ligand paramount.[5][6]
2A: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between 2-chloro-5-nitropyrimidine and various organoboron reagents.[7][8]
FAQ 1: What is the best starting catalyst system for a Suzuki-Miyaura coupling with 2-chloro-5-nitropyrimidine?
Answer:
For an electron-deficient and potentially coordinating substrate like this, a robust palladium catalyst system is essential. While classic catalysts like Pd(PPh₃)₄ can work, modern systems using bulky, electron-rich phosphine ligands often provide superior results by preventing catalyst inhibition and promoting efficient reductive elimination.[5][9]
A reliable starting point is a combination of a palladium(II) precatalyst with a biaryl phosphine ligand.
| Component | Recommended Starting Choice | Rationale |
| Palladium Source | Pd(OAc)₂ (Palladium(II) Acetate) or [Pd(dppf)Cl₂] | Readily available, bench-stable precatalysts that are reduced in situ to the active Pd(0) species.[10] |
| Ligand | XPhos, SPhos, or P(t-Bu)₃ | These bulky, electron-rich ligands stabilize the Pd(0) center, accelerate oxidative addition, and shield the metal from coordination by the pyrimidine nitrogen, preventing catalyst deactivation.[5][9][11] |
| Base | K₂CO₃ or K₃PO₄ | A moderately strong inorganic base is required to activate the boronic acid for the transmetalation step.[8][11] K₃PO₄ is often effective for more challenging couplings. |
| Solvent | 1,4-Dioxane/Water or Toluene/Water | A mixture of an organic solvent and water is typical. Water aids in dissolving the base and facilitates the catalytic cycle.[8] |
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
FAQ 2: My Suzuki reaction is sluggish or failing. How do I troubleshoot it?
Answer:
Failure in Suzuki couplings of heteroaromatics often traces back to one of four areas: catalyst activity, reagent quality, base effectiveness, or solvent conditions.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Action |
| No Reaction | Catalyst Deactivation: Pyrimidine nitrogen is poisoning the palladium.[6] | Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to XPhos or SPhos). Increase ligand:Pd ratio (e.g., from 2:1 to 4:1). |
| Inactive Precatalyst: Pd(II) source not being reduced to active Pd(0). | Ensure your reagents and solvents are pure. Sometimes, a small amount of boronic acid homocoupling is needed to initiate the cycle. | |
| Low Yield | Inefficient Transmetalation: Boronic acid is not being activated properly. | Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure adequate water is present in the solvent system. |
| Protodeboronation: The boronic acid is being degraded by residual acid or water before it can couple. | Use a non-aqueous base like KF. Ensure the reaction is run under an inert atmosphere. | |
| Side Products | Homocoupling: The boronic acid is coupling with itself (Ar'-Ar'). | This often occurs at higher temperatures or if the oxidative addition is slow. Lower the reaction temperature. Ensure proper degassing to remove oxygen. |
| Hydrodehalogenation: The starting material is converted to 5-nitropyrimidine. | This can be caused by impurities or a side reaction pathway. Ensure high-purity reagents and thoroughly degassed solvents. |
2B: Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a cornerstone for synthesizing 2-amino-pyrimidine derivatives, which are prevalent in medicinal chemistry.[12][13]
FAQ 1: I need to couple an amine with 2-chloro-5-nitropyrimidine. What is a good starting catalyst/ligand system?
Answer:
The Buchwald-Hartwig amination is highly dependent on the ligand. The choice depends on the nature of the amine (primary, secondary, aniline, etc.). For a general-purpose system with broad applicability for heteroaromatic chlorides, a robust palladium precatalyst with a sterically demanding biaryl phosphine ligand is the gold standard.
| Component | Recommended Starting Choice | Rationale |
| Palladium Source | Pd₂(dba)₃ or a G3/G4 Precatalyst (e.g., XPhos Pd G3) | Pd₂(dba)₃ is a common Pd(0) source. Modern precatalysts are often more stable, air-tolerant, and provide more consistent results.[14] |
| Ligand | Xantphos or a Biaryl Phosphine like RuPhos or BrettPhos | Xantphos has a large "bite angle" that is well-suited for C-N reductive elimination.[15] RuPhos and BrettPhos are highly active for coupling a wide range of primary and secondary amines.[16] |
| Base | NaOt-Bu or K₃PO₄ | A strong, non-nucleophilic base is required. Sodium tert-butoxide is very common.[15] K₃PO₄ can be a milder alternative if your substrate is base-sensitive. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |
Diagram: Catalyst Selection Logic for Buchwald-Hartwig Amination
Sources
- 1. youtube.com [youtube.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 4. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Monitoring the Progress of Reactions Involving Nitropyrimidine Compounds
Welcome to the Technical Support Center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with nitropyrimidine compounds. The unique electronic properties of the nitropyrimidine scaffold, driven by the potent electron-withdrawing nature of the nitro group, present both synthetic opportunities and analytical challenges. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to effectively monitor your reactions, troubleshoot common issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common analytical techniques for monitoring reactions of nitropyrimidine compounds?
A1: The choice of analytical technique depends on the specific reaction, the properties of your compounds, and the information you need (qualitative vs. quantitative). The most commonly employed techniques are:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction progress. It's excellent for quickly checking for the consumption of starting materials and the appearance of new products, especially when there is a significant polarity difference between them.[1]
-
High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative analysis. HPLC provides accurate data on reaction conversion, purity of the product, and detection of byproducts.[1] When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for identifying unknown impurities.[2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about reactants, intermediates, and products in real-time. Quantitative NMR (qNMR) can be used for in-situ reaction monitoring and yield determination without the need for response factors.[5][6][7]
-
Mass Spectrometry (MS): Primarily used for confirming the molecular weight of products and byproducts. When coupled with GC or HPLC, it is invaluable for identifying components in a complex reaction mixture.[8][9]
Q2: How does the nitro group on the pyrimidine ring affect my choice of analytical method?
A2: The nitro group is a strong chromophore, making nitropyrimidine compounds highly UV-active. This is a significant advantage for both TLC (visualization under UV light) and HPLC (UV detection). However, the electron-withdrawing nature of the nitro group can also influence the chromatographic behavior and stability of these compounds. For instance, it increases the polarity of the molecule, which will affect its retention in reversed-phase HPLC.[10]
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the analysis of nitropyrimidine reactions.
Thin-Layer Chromatography (TLC)
Issue 1: I can't see my nitropyrimidine spots on the TLC plate under the UV lamp.
-
Possible Cause: While most nitropyrimidines are UV-active, the concentration of your spotted sample might be too low. It's also possible, though less likely, that your specific compound has a low extinction coefficient at the wavelength of your UV lamp (typically 254 nm).
-
Solution:
-
Increase Concentration: Spot a more concentrated solution of your reaction mixture.
-
Use a Visualizing Stain: If UV is ineffective, use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice for many organic compounds.[2] For more specific visualization of nitro compounds, you can use a method involving chemical reduction.
-
Issue 2: My TLC spots are streaking.
-
Possible Cause:
-
Sample Overloading: Applying too much of the reaction mixture to the TLC plate.
-
Inappropriate Solvent System: The mobile phase may be too polar or not polar enough, causing the compound to either move with the solvent front or not move from the baseline, leading to streaking.
-
Compound Acidity/Basicity: The acidic or basic nature of your nitropyrimidine derivative might be interacting with the silica gel.
-
-
Solution:
-
Dilute Your Sample: Prepare a more dilute solution for spotting.
-
Optimize Mobile Phase: Adjust the polarity of your eluent. A common starting point for nitropyrimidines is a mixture of ethyl acetate and hexane.[8]
-
Add a Modifier: If your compound is acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, to the mobile phase can improve spot shape.
-
High-Performance Liquid Chromatography (HPLC)
Issue 3: I'm observing significant peak tailing for my nitropyrimidine product.
-
Possible Cause:
-
Secondary Interactions: The primary cause of peak tailing for nitrogen-containing heterocycles is often secondary interactions between basic analytes and residual silanol groups on the silica-based stationary phase.[11]
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Column Void: A void at the head of the column can cause peak shape issues.
-
-
Solution:
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., using a mobile phase with 0.1% formic or trifluoroacetic acid) will protonate the silanol groups, minimizing these secondary interactions.[11][12]
-
Use a Highly Deactivated Column: Employ a column with end-capping to reduce the number of available silanol groups.
-
Reduce Injection Volume/Concentration: Dilute your sample or inject a smaller volume.
-
Check Column Health: If the problem persists, it may indicate a deteriorating column. Try flushing the column or replacing it.
-
Issue 4: My retention times are drifting between injections.
-
Possible Cause:
-
Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase between gradient runs.
-
Mobile Phase Instability: The composition of your mobile phase may be changing over time due to evaporation of the more volatile component or degradation.
-
Temperature Fluctuations: Changes in column temperature can affect retention times.
-
-
Solution:
-
Increase Equilibration Time: Ensure the column is properly equilibrated before each injection.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped.
-
Use a Column Oven: A column thermostat will maintain a consistent temperature.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 5: I'm having trouble distinguishing between reactant and product signals in my ¹H NMR spectrum.
-
Possible Cause: The chemical shifts of the protons on the pyrimidine ring can be very sensitive to the substituents. The strong electron-withdrawing effect of the nitro group will typically shift the ring protons downfield (to a higher ppm value).
-
Solution:
-
Reference Spectra: If available, compare the spectrum of your reaction mixture to reference spectra of your starting material and expected product.
-
Spiking: Add a small amount of your starting material to the NMR tube containing your reaction mixture. An increase in the intensity of the reactant signals will confirm their identity.
-
2D NMR: Techniques like COSY and HSQC can help in assigning the proton signals and confirming the structure of your product.
-
Mass Spectrometry (MS)
Issue 6: I'm not seeing the expected molecular ion peak for my nitropyrimidine compound.
-
Possible Cause:
-
Fragmentation: In hard ionization techniques like Electron Ionization (EI), the molecular ion of nitropyrimidines can be unstable and readily fragment. A common fragmentation pathway is the loss of the nitro group (NO₂).[8]
-
Ionization Issues: In soft ionization techniques like Electrospray Ionization (ESI), the compound may not be ionizing efficiently.
-
-
Solution:
-
Use a Softer Ionization Technique: If using GC-MS (EI), consider analyzing your sample by LC-MS (ESI), which is less energetic and more likely to yield a prominent molecular ion.
-
Optimize ESI Conditions: Adjust the mobile phase pH to promote protonation (positive ion mode) or deprotonation (negative ion mode) of your analyte.
-
Look for Characteristic Fragments: In EI-MS, look for fragment ions corresponding to the loss of NO₂ (M-46) or other predictable losses from your molecule.[8]
-
Experimental Protocols
Protocol 1: TLC Monitoring of the Reduction of a Nitropyrimidine
This protocol describes a specific visualization technique for monitoring the conversion of a nitropyrimidine to an aminopyrimidine using a reducing agent like stannous chloride (SnCl₂).
-
Prepare the TLC Plate: After developing the TLC plate and allowing it to dry completely, it is ready for visualization.
-
Reduction Step:
-
Prepare a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl.
-
Spray the dried TLC plate evenly with the stannous chloride solution.
-
Heat the plate at 100°C for 10-15 minutes to facilitate the reduction of the nitro group to an amine.
-
Allow the plate to cool to room temperature.
-
-
Diazotization Step:
-
Prepare a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂).
-
Evenly spray the cooled plate with the sodium nitrite solution.
-
-
Coupling Step:
-
Prepare a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide.
-
Immediately after the diazotization step, spray the plate with the alkaline β-naphthol solution.
-
-
Observation: The aminopyrimidine product will appear as a brightly colored spot (typically orange to red) due to the formation of an azo dye. The nitropyrimidine starting material will not react in this way and should not produce a colored spot.
This method is highly sensitive and specific for the amino product.
Protocol 2: General HPLC Method Development for Nitropyrimidine Analysis
This protocol provides a starting point for developing a reversed-phase HPLC method for monitoring a reaction involving nitropyrimidines.
-
Column Selection: A C18 column is a good general-purpose choice for the separation of many organic molecules, including nitropyrimidines.
-
Mobile Phase Selection:
-
Initial Gradient:
-
Start with a shallow gradient, for example, 10-90% B over 20 minutes. This will help to elute a wide range of compounds and give an idea of the required mobile phase strength.
-
-
Detection:
-
Set the UV detector to a wavelength where your nitropyrimidine compounds have strong absorbance. A wavelength of 254 nm is often a good starting point.
-
-
Sample Preparation:
-
Quench a small aliquot of your reaction mixture.
-
Dilute the quenched aliquot in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection to prevent clogging the HPLC system.[1]
-
-
Optimization: Based on the initial chromatogram, adjust the gradient, flow rate, and mobile phase composition to achieve optimal separation of your starting material, product, and any impurities.
Data Presentation & Visualization
Table 1: Example HPLC Data for a Nitropyrimidine Reaction
| Time (min) | Starting Material Peak Area | Product Peak Area | % Conversion |
| 0 | 1,250,000 | 0 | 0% |
| 30 | 875,000 | 375,000 | 30% |
| 60 | 500,000 | 750,000 | 60% |
| 120 | 125,000 | 1,125,000 | 90% |
| 240 | < 10,000 | 1,240,000 | >99% |
% Conversion is calculated based on the relative peak areas of the starting material and product.
Diagrams
Caption: General workflow for monitoring a nitropyrimidine reaction.
Caption: Workflow for specific visualization of amino product on TLC.
References
- BenchChem. (2025).
- Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- BenchChem. (2025).
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC.
- Do, N. M., Olivier, M. A., Salisbury, J. J., & Wager, C. B. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. Analytical Chemistry, 83(22), 8766–8771.
- Shimadzu Corporation. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System.
- SciSpace. (n.d.).
- Moorthy, M. K., et al. (2023). Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6‐dichloro‐5‐nitro‐2‐(propylthio) pyrimidine in ticagrelor API.
- Maschmeyer, T., Yunker, L. P. E., et al. (2022). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Reaction Chemistry & Engineering, 7, 1061-1072.
- Flieger, J., & Tatarczak-Sudi, I. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5129.
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. Kluedo.
- Amirav, A., Gordin, A., & Tzanani, N. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4587.
- Thermo Fisher Scientific. (n.d.). Effective Workflow for Pharmaceutical API Impurity Analysis using HR-LCMS and Compound Discoverer.
- BenchChem. (2025). Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis.
- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones.
- Nanalysis. (n.d.).
- Simmonds, H. A., et al. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Clinica Chimica Acta, 102(1), 19-28.
- eGyanKosh. (n.d.).
- Iaroshenko, V. O., et al. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(16), 4833.
- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- Oregon State University. (n.d.). 1H NMR Chemical Shifts.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Thermo Fisher Scientific. (2024). High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS.
- Labtech. (n.d.).
- ChemicalBook. (n.d.). 2-Amino-5-nitropyridine synthesis.
- Finetechnology Industry Limited. (2026). The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production.
- Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- SIELC Technologies. (n.d.). Separation of 5-Nitropyrimidin-2-amine on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 5a.
- University of Wisconsin-Madison. (n.d.). CHEM 344 1H-NMR chemical shift table.pdf.
- Seshachalam, V., & S, K. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review.
- Google Patents. (n.d.).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
- Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Nichols, L. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts.
- Syed, R. A. (n.d.).
- Stanciu, G., et al. (2012). RP-HPLC ANALYSIS OF ACIDIC AND BASIC DRUGS IN SYSTEMS WITH DIETHYLAMINE AS ELUENTS ADDITIVE. Farmacia, 60(5), 683-694.
- Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- ResearchGate. (n.d.). Effect of mobile phase pH on basic, acidic and neutral compounds.
- Scribd. (n.d.). Organic Reaction Workup Guide | PDF | Solvent.
- Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions.
- Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp.
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How to avoid common pitfalls in the synthesis of nitropyridine derivatives
Welcome to the technical support center for the synthesis of nitropyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore common challenges and provide practical, field-proven solutions to help you navigate the complexities of nitropyridine synthesis. Our focus is on explaining the causality behind experimental choices to ensure both success and safety in your laboratory work.
Troubleshooting Guide: Common Pitfalls in Nitropyridine Synthesis
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Yield of Nitrated Product
Q1: I'm attempting a direct nitration of pyridine using standard conditions (e.g., HNO₃/H₂SO₄ at room temperature), but I'm getting very low to no yield. What is going wrong?
A1: This is a frequent and expected challenge. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution compared to benzene.[1] Under the strongly acidic conditions required for nitration, the pyridine nitrogen becomes protonated, forming a pyridinium ion. This positive charge further deactivates the ring, making the electrophilic attack by the nitronium ion (NO₂⁺) extremely difficult.[2] Consequently, mild nitration conditions that are effective for benzene will typically fail with pyridine.[3]
Troubleshooting Steps:
-
Increase Reaction Severity: Successful direct nitration of pyridine often necessitates harsh conditions, such as high temperatures (e.g., 300°C) with fuming nitric acid and sulfuric acid.[3] However, be aware that these conditions can also lead to the formation of side products and lower overall yields.[1]
-
Alternative Nitrating Agents: Consider using more potent nitrating agents or alternative methodologies. Dinitrogen pentoxide (N₂O₅) in a method known as Bakke's synthesis can yield 3-nitropyridine under milder conditions.[3][4] This reaction proceeds through an N-nitropyridinium ion intermediate that rearranges to 3-nitropyridine upon treatment with SO₂/HSO₃⁻.[4][5]
-
Utilize Activated Pyridine Derivatives: If your experimental design allows, starting with a pyridine ring that has an electron-donating group (e.g., alkyl, amino) can facilitate nitration.[1] These groups increase the electron density of the ring, making it more susceptible to electrophilic attack.
Issue 2: Poor Regioselectivity - Obtaining the Wrong Isomer
Q2: My goal is to synthesize 4-nitropyridine, but my direct nitration attempts are exclusively yielding the 3-nitro isomer. How can I control the regioselectivity?
A2: Your observation is consistent with the electronic properties of the pyridine ring. Direct electrophilic nitration of pyridine overwhelmingly favors substitution at the 3-position (meta-position). This is because the 2-, 4-, and 6-positions are more significantly deactivated by the electron-withdrawing effect of the nitrogen atom. To synthesize 2- or 4-nitropyridines, an indirect approach is required. The most common and effective strategy is through the use of pyridine-N-oxide.[1]
Troubleshooting Workflow for Regioselectivity:
-
The Pyridine-N-Oxide Strategy: The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position.[1] The oxygen atom can donate electron density back into the ring, stabilizing the intermediate formed during electrophilic attack at the 4-position. After nitration, the resulting 4-nitropyridine-N-oxide can be deoxygenated to yield the desired 4-nitropyridine.[1]
Issue 3: Excessive Over-Nitration (Dinitration)
Q3: I am observing significant amounts of dinitrated products in my reaction mixture. How can I favor mono-nitration?
A3: Over-nitration is a common pitfall, especially when dealing with substituted pyridines that are more activated or when using harsh reaction conditions.[1] To enhance the selectivity for mono-nitration, you need to carefully control the reaction parameters.
Strategies to Favor Mono-Nitration:
-
Control Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the second nitration. Maintain a consistent and controlled temperature, for example, by using an ice bath during the addition of the nitrating agent.[1]
-
Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess dramatically increases the probability of multiple nitrations.[1]
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise or in small portions to the reaction mixture. This maintains a low concentration of the active nitrating species at any given time, thus favoring the mono-nitrated product.[1]
-
Monitor Reaction Progress: Use analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction. Quench the reaction once the formation of the desired mono-nitrated product is maximized and before significant dinitration occurs.[1]
Issue 4: Purification Difficulties
Q4: My crude product is a complex mixture, and I'm struggling to isolate the desired nitropyridine isomer. What are the likely side products, and how can I improve purification?
A4: The formation of side products is common, particularly under harsh nitration conditions.[3] These can include other nitropyridine isomers, dinitrated products, and byproducts from ring-opening or degradation.
Purification Strategy:
-
Initial Work-up: After quenching the reaction (typically by pouring it onto ice), carefully neutralize the mixture with a base like sodium carbonate.[1][6] The desired product often precipitates and can be collected by filtration.
-
Column Chromatography: This is a powerful technique for separating isomers and removing impurities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is often effective.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., acetone, ethanol) can be an effective final purification step to obtain a highly pure product.[1][6]
Frequently Asked Questions (FAQs)
Q1: How do existing substituents on the pyridine ring affect nitration?
A1: Substituents play a critical role in directing the position of nitration and influencing the ring's reactivity.
-
Electron-donating groups (e.g., alkyl, amino) activate the ring, making nitration easier but also increasing the risk of over-nitration. They direct the incoming nitro group to specific positions based on their electronic and steric effects.[1]
-
Electron-withdrawing groups (e.g., halogens, nitro groups) further deactivate the ring, making subsequent nitrations more challenging.[1]
Q2: What are the key safety precautions when working with nitrating agents and nitropyridine derivatives?
A2: Safety is paramount.
-
Handling Nitrating Agents: Nitrating mixtures (e.g., HNO₃/H₂SO₄) are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[7][8] Prepare the nitrating mixture by adding the acid slowly to the sulfuric acid while cooling in an ice bath.
-
Nitropyridine Products: Nitropyridine derivatives can be toxic and may cause skin and eye irritation.[8][9][10] Some are also potentially explosive, especially those with multiple nitro groups. Handle these compounds with care, avoid creating dust, and use appropriate PPE.[7][11]
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal procedures.[12]
Q3: Are there alternative, milder methods for the nitration of pyridines?
A3: Yes, to circumvent the harsh conditions of direct nitration, several alternative methods have been developed.
-
Dearomatization-Rearomatization Strategy: A modern approach involves a dearomatization-rearomatization sequence. Pyridines can be converted to stable oxazino pyridine intermediates, which then undergo regioselective nitration via a radical process under mild, open-air conditions.[13][14]
-
Nitration with N-Nitrosaccharin: For certain substituted pyridines, N-nitrosaccharin can be used as a nitrating agent, though this method may have limitations in substrate scope.[13]
-
Nitration in Trifluoroacetic Anhydride: Nitration of pyridines with nitric acid in trifluoroacetic anhydride can provide good yields of 3-nitropyridines and is a viable alternative to using dinitrogen pentoxide.[15]
Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyridine via Pyridine-N-Oxide
This protocol describes the synthesis of 4-nitropyridine, a common intermediate, by leveraging the N-oxide strategy to direct nitration to the 4-position.
Methodology:
-
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring.[6] Allow the mixture to come to room temperature before use.
-
Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, thermometer, and addition funnel, heat pyridine-N-oxide to 60°C.[1][6]
-
Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes. The temperature will initially drop.[1][6]
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[1][6]
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice. Neutralize the solution by adding a saturated sodium carbonate solution until a pH of 7-8 is reached. A yellow solid (4-nitropyridine-N-oxide) will precipitate.[1][6]
-
Purification: Collect the solid by filtration. The crude 4-nitropyridine-N-oxide can be purified by recrystallization from acetone.[6]
-
Deoxygenation: The purified 4-nitropyridine-N-oxide can then be deoxygenated using standard methods (e.g., with PCl₃ or H₂/Pd) to yield 4-nitropyridine.
Protocol 2: General Method to Minimize Over-nitration
This protocol outlines general principles for minimizing over-nitration in direct nitration reactions.
Methodology:
-
Cooling: Cool the pyridine substrate in a suitable solvent (if applicable) in an ice or dry ice/acetone bath to the desired starting temperature (e.g., 0°C or lower).[1]
-
Preparation of Nitrating Mixture: Prepare the nitrating mixture (e.g., HNO₃/H₂SO₄) separately and cool it to the same temperature.[1]
-
Slow Addition: Add the nitrating mixture to the substrate solution dropwise using an addition funnel. Maintain a slow and steady addition rate to avoid localized heating.[1]
-
Reaction Monitoring: Follow the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS.[1]
-
Quenching: Once the desired level of conversion to the mono-nitrated product is achieved, quench the reaction by pouring it onto ice and neutralizing with a suitable base (e.g., sodium carbonate).[1]
-
Work-up and Purification: Perform a standard aqueous work-up and purify the product using techniques such as column chromatography or recrystallization to separate the desired mono-nitrated product from any starting material and di-nitrated byproducts.[1]
Data Summary
| Method | Typical Reagents | Temperature | Target Product | Common Issues |
| Direct Nitration | Conc. HNO₃ / Conc. H₂SO₄ | High (e.g., >100°C) | 3-Nitropyridine | Low yield, over-nitration, poor regioselectivity for other isomers.[1] |
| N-Oxide Strategy | Pyridine-N-Oxide, HNO₃/H₂SO₄ | 125-130°C | 4-Nitropyridine | Requires an additional deoxygenation step.[1][6] |
| Bakke's Synthesis | Dinitrogen Pentoxide (N₂O₅) | Milder | 3-Nitropyridine | N₂O₅ can be unstable and difficult to handle.[4][15] |
| Dearomatization-Rearomatization | TBN, TEMPO, O₂ | Mild | meta-Nitropyridines | Multi-step, one-pot process.[13][14] |
Visualizations
Caption: Decision workflow for selecting a nitration strategy.
Caption: Effect of substituents on pyridine nitration.
References
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- ACS Publications. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
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- Pearson. (2024, June 28). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed.
- Journal of the Chemical Society, Perkin Transactions 2. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. RSC Publishing.
- Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage.
- Jubilant Ingrevia. (2024, February 19). 2-Amino-5-nitropyridine Safety Data Sheet.
- ECHEMI. 4-Nitropyridine SDS, 1122-61-8 Safety Data Sheets.
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- 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
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- Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives.
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- Canadian Science Publishing. PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES.
- Google Patents. KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
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Technical Support Center: Overcoming Challenges in the Catalytic Hydrogenation of Halonitroheterocycles
Welcome to the Technical Support Center for the catalytic hydrogenation of halonitroheterocycles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selectively reducing a nitro group on a halogenated heterocyclic scaffold. The information provided herein is a synthesis of established literature and practical field experience, aimed at providing you with the expertise to troubleshoot and optimize your reactions effectively.
The selective hydrogenation of halonitroheterocycles is a critical transformation in the synthesis of pharmaceuticals and fine chemicals. However, it is fraught with challenges, the most significant being the undesired cleavage of the carbon-halogen bond (hydrodehalogenation). This guide provides a structured approach to overcoming this and other common obstacles, ensuring you can achieve high yields of your desired haloaminoheterocycle with excellent chemoselectivity.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Q1: My primary side product is the dehalogenated amine. How can I improve selectivity and minimize hydrodehalogenation?
A1: The formation of the dehalogenated product is the most common challenge in the hydrogenation of halonitroheterocycles.[1][2] This side reaction, known as hydrodehalogenation, is a hydrogenolysis process that cleaves the carbon-halogen bond. The propensity for this cleavage generally follows the trend I > Br > Cl > F.[3] Improving selectivity requires a multi-faceted approach involving catalyst selection, modification, and optimization of reaction conditions.
Root Cause Analysis:
-
Catalyst Choice: Standard noble metal catalysts like Palladium on carbon (Pd/C) are often too active and can promote dehalogenation.[4]
-
Reaction Conditions: Harsh conditions such as high temperature and pressure can favor the hydrogenolysis of the C-X bond.
-
Substrate Reactivity: The nature of the heterocyclic ring and the position of the halogen and nitro groups significantly influence the susceptibility to dehalogenation.
Troubleshooting Workflow for Poor Selectivity:
Here is a systematic approach to troubleshoot and optimize for chemoselectivity:
Caption: Troubleshooting workflow for poor chemoselectivity.
Detailed Protocols and Strategies:
1. Catalyst Selection and Modification:
-
Sulfided Platinum Catalysts: For the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides, a commercially available sulfided platinum catalyst is highly effective.[5][6] The sulfur acts as a selective poison, inhibiting the catalyst's activity towards C-X bond cleavage while allowing for the reduction of the nitro group.
-
Bimetallic Catalysts: The addition of a second metal can significantly enhance selectivity. For instance, Pt-V/C has shown high performance in the selective hydrogenation of halogenated nitroaromatics.[7]
-
Catalyst Modifiers: The addition of specific inhibitors to the reaction mixture can suppress dehalogenation. For example, adding a small amount of zinc iodide to reactions using standard Pt/C or Pd/C can improve selectivity.[7]
2. Optimization of Reaction Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Start at room temperature; gentle heating if necessary. | Excessive heat can promote dehalogenation and catalyst deactivation.[8] |
| Hydrogen Pressure | Use the lowest effective pressure (e.g., balloon H₂ pressure). | Higher pressures can increase the rate of dehalogenation.[8] |
| Substrate Concentration | Lower concentration (e.g., 0.05 M) | Lower concentrations have been shown to decrease dehalogenation.[7] |
| Solvent | Ethers (THF, 2-methyl-THF) or aromatic hydrocarbons (toluene). | These solvents often provide a good balance of substrate solubility and high hydrogenation rates.[7] |
Experimental Protocol: Selective Hydrogenation using Pt(S)/C
-
Reactor Setup: To a clean, dry hydrogenation vessel, add the halonitroheterocycle and the chosen solvent (e.g., methanol or THF).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Catalyst Addition: Carefully add the 5% Pt(S)/C catalyst under a positive pressure of the inert gas.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the desired pressure (e.g., by attaching a hydrogen-filled balloon).
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate can then be worked up as required.
Q2: The reaction is very slow or has stalled completely. What are the likely causes and how can I resolve this?
A2: A slow or stalled reaction can be attributed to several factors, broadly categorized as issues with the catalyst, reaction conditions, or the substrate and solvent system.
Root Cause Analysis:
-
Catalyst Deactivation/Poisoning: The catalyst's active sites may be blocked by poisons, or the catalyst may have lost activity due to improper handling.[8]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale.
-
Suboptimal Reaction Conditions: Inadequate hydrogen pressure, incorrect temperature, or poor agitation can all limit the reaction rate.[8]
-
Poor Substrate Solubility: If the substrate is not fully dissolved, the reaction will be mass-transfer limited and therefore slow.[8]
Troubleshooting Decision Tree for Slow/Stalled Reactions:
Caption: Decision tree for troubleshooting slow or stalled reactions.
Detailed Protocols and Strategies:
1. Addressing Catalyst Issues:
-
Catalyst Poisoning: Common poisons for noble metal catalysts include sulfur compounds and other nitrogen-containing heterocycles (if not the substrate).[8] Ensure all glassware is meticulously clean and use high-purity solvents and reagents. If poisoning is suspected, the catalyst will likely need to be replaced.
-
Catalyst Deactivation: Catalysts can lose activity through improper storage or handling. Pyrophoric catalysts like Raney Nickel require special care and should be handled under an inert atmosphere.[8] It is always a good practice to try a fresh batch of catalyst to rule out deactivation.
-
Insufficient Loading: For a typical bench-scale reaction, a catalyst loading of 5-10 mol% is a good starting point for Pd/C.[8] If the reaction is slow, a modest increase in catalyst loading may be beneficial, but be aware that this could also impact selectivity.
2. Optimizing Reaction Conditions:
-
Hydrogen Pressure: While a hydrogen balloon is often sufficient, some substrates may require higher pressures, which can be achieved using a Parr hydrogenator.[8]
-
Temperature: Many hydrogenations proceed well at room temperature. If the reaction is sluggish, gentle heating can increase the rate. However, be cautious as higher temperatures can also lead to increased dehalogenation.[8]
-
Agitation: In a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), efficient stirring is crucial to maximize contact between the reactants.[8] If the reaction is slow, ensure the stirring is vigorous enough to keep the catalyst suspended.
3. Substrate and Solvent Considerations:
-
Solubility: The substrate must be fully dissolved in the chosen solvent for the reaction to proceed efficiently. Common solvents for hydrogenation include methanol, ethanol, ethyl acetate, and THF.[8] If solubility is an issue, consider a different solvent or a co-solvent system.
-
Solvent Purity: Ensure the solvent is pure and dry. Water can sometimes act as a temporary poison to the catalyst.[8]
Frequently Asked Questions (FAQs)
Q3: Which catalyst is the best choice for my specific halonitroheterocycle?
A3: There is no single "best" catalyst, as the optimal choice is highly substrate-dependent. However, here is a general guide:
| Catalyst | Strengths | Considerations |
| Pd/C | Highly active, but often leads to significant dehalogenation.[4] | Can be used with modifiers (e.g., triethylsilane as a hydrogen donor) to improve selectivity.[9] |
| Pt/C | Generally more selective than Pd/C for preserving C-X bonds. | Can still cause dehalogenation, especially with brominated and iodinated substrates. |
| Pt(S)/C (Sulfided) | Excellent for selective nitro group reduction in the presence of activated heteroaryl halides.[5][6] | The sulfur modification reduces overall activity, so longer reaction times may be needed. |
| Pt-V/C | High performance and selectivity for halogenated nitroaromatics.[7] | May not be as readily available as standard catalysts. |
| Raney Co | Can exhibit high selectivity and is a non-precious metal alternative.[7] | Can be pyrophoric and requires careful handling. |
A good starting point is to screen a few catalysts, such as Pt/C and Pt(S)/C, under mild conditions and analyze the product distribution to guide further optimization.
Q4: What are the key safety precautions to take during catalytic hydrogenation?
A4: Catalytic hydrogenation is a potentially hazardous procedure and requires strict adherence to safety protocols.
-
Flammability of Hydrogen: Hydrogen gas is highly flammable and can form explosive mixtures with air.[1] Always work in a well-ventilated fume hood and ensure there are no ignition sources nearby.
-
Pyrophoric Catalysts: Dry hydrogenation catalysts, especially Raney Nickel and sometimes Pd/C, can be pyrophoric and ignite upon contact with air.[1] They are typically handled as a slurry in water or solvent.
-
Pressure Equipment: If using a high-pressure reactor (e.g., a Parr apparatus), ensure you are properly trained in its use and that the equipment is regularly inspected and maintained.
-
Reaction Exotherm: The reduction of nitro groups is a highly exothermic process.[3] For larger-scale reactions, ensure adequate cooling is available to control the reaction temperature.
-
Catalyst Handling and Disposal: After the reaction, the catalyst must be handled carefully. It should be filtered and kept wet with water to prevent ignition. Consult your institution's safety guidelines for proper disposal of catalyst waste.
Q5: Can I use transfer hydrogenation instead of hydrogen gas?
A5: Yes, catalytic transfer hydrogenation is a viable alternative to using gaseous hydrogen and can sometimes offer improved selectivity.[1] This method uses a hydrogen donor molecule to generate hydrogen in situ.
-
Common Hydrogen Donors:
-
Hydrazine Hydrate: Has been used with Pd/C for the selective reduction of halogenated nitroarenes. The selectivity can be controlled by adjusting the reaction temperature.[10]
-
Triethylsilane (TES): Can be used with Pd/C for the dehalogenation of (hetero)aryl halides, but under specific conditions, it can be adapted for selective reductions.[9]
-
Ammonium Formate: Another common hydrogen donor used in transfer hydrogenation.
-
It is important to note that even with transfer hydrogenation, hydrogen gas is still produced in situ, so appropriate safety precautions for handling flammable gases are still necessary.[1]
References
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development - ACS Publications. [Link]
-
Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides. PubMed. [Link]
-
Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. ResearchGate. [Link]
-
Catalytic hydrogenation of aromatic halonitro compounds. ResearchGate. [Link]
-
Hydrogenolysis and Selective Reduction (Dehalogenation). Wordpress. [Link]
-
Selective Hydrogenation of Halonitrobenzenes. Bentham Science Publishers. [Link]
-
Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines. MDPI. [Link]
-
Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. Sci-Hub. [Link]
-
(PDF) Selective Hydrogenation of Halonitrobenzenes. ResearchGate. [Link]
-
Catalytic Hydrodehalogenation Reactions. Science of Synthesis. [Link]
-
Pd/C Catalyzed Dehalogenation of (Hetero)aryls Using Triethylsilane as Hydrogen Donor. ResearchGate. [Link]
-
Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. Wiley Online Library. [Link]
-
Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry (RSC Publishing). [Link]
-
Selective Hydrogenation of Halonitroaromatic Compounds Catalyzed by Water-soluble Bimetallic Catalyst Containing Ruthenium and Platinum. 高等学校化学学报. [Link]
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. [Link]
-
Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2. ResearchGate. [Link]
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC - NIH. [Link]
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Best practices for handling irritant chemical powders like 2-Hydroxy-5-nitropyrimidine
Technical Support Center: Best Practices for Handling 2-Hydroxy-5-nitropyrimidine
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with essential technical support for handling the irritant chemical powder, 2-Hydroxy-5-nitropyrimidine (CAS No. 5418-51-9). The following information synthesizes safety protocols, experimental best practices, and troubleshooting advice to ensure both the integrity of your research and the safety of laboratory personnel.
Section 1: Frequently Asked Questions (FAQs) & Core Principles
This section addresses the most common initial questions regarding the properties and safe handling of 2-Hydroxy-5-nitropyrimidine.
Q: What is 2-Hydroxy-5-nitropyrimidine and what are its key properties?
A: 2-Hydroxy-5-nitropyrimidine, also known as 5-Nitro-2-pyridinol, is an aromatic heterocyclic organic compound.[1] It typically appears as a light yellow to light brown crystalline powder.[2] Its structure, featuring both an electron-donating hydroxyl group and an electron-withdrawing nitro group, makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly antiviral and antibacterial agents.[1][2]
Table 1: Physicochemical Properties of 2-Hydroxy-5-nitropyrimidine
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 5418-51-9 | [1][3] |
| Molecular Formula | C₅H₄N₂O₃ | [2] |
| Molecular Weight | 140.10 g/mol | [2] |
| Appearance | Light yellow to light brown crystalline powder | [1][2] |
| Melting Point | 188-191 °C (lit.) | [4] |
| Purity | Typically ≥ 97-99% | [2] |
| Stability | Stable under normal storage conditions |[1][3] |
Q: What are the primary hazards associated with 2-Hydroxy-5-nitropyrimidine?
A: This compound is classified as a hazardous substance.[3][5] The primary hazards are:
-
Skin and Eye Irritation: It is a known irritant that can cause reversible inflammatory effects upon contact with skin and can lead to serious eye irritation.[3][6]
-
Respiratory Irritation: Inhalation of the dust can irritate the respiratory system.[3]
-
Methemoglobinemia Risk: Although specific data is limited, nitroaromatic compounds as a class can pose a risk of methemoglobinemia upon ingestion or significant absorption.[5] This condition impairs the oxygen-carrying capacity of blood, and symptoms may include bluish discoloration of the skin (cyanosis) and breathing difficulties, which can be delayed for several hours after exposure.[5]
Q: What Personal Protective Equipment (PPE) is mandatory when handling this powder?
A: Due to its irritant nature, a comprehensive PPE strategy is essential to create a barrier between you and the chemical.[7][8]
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[3][8] For processes with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Skin and Body Protection: A long-sleeved lab coat, long pants, and closed-toe shoes are the minimum requirements.[6][8] For handling larger quantities or where significant contact is possible, consider additional protective clothing like an apron or Tyvek sleeves.[6][9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[3][7] It is critical to change gloves immediately if they become contaminated and to wash your hands thoroughly after removing them.[9]
-
Respiratory Protection: All handling of the powder form should be done in a certified chemical fume hood to minimize inhalation.[2][10] If a fume hood is not feasible, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[11]
Q: How should I properly store 2-Hydroxy-5-nitropyrimidine?
A: Proper storage is crucial for maintaining the compound's stability and ensuring safety.
-
Container: Keep the container tightly sealed when not in use.[5]
-
Location: Store in a cool, dry, and well-ventilated area, away from direct light and sources of heat or ignition.[2][12] Storing below eye level is a recommended practice.[6]
-
Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[3][5][11] Contact with strong bases can promote ring-opening reactions.[1]
Section 2: Experimental & Troubleshooting Guide
This section provides step-by-step protocols and solutions for common issues encountered during experimentation.
Workflow: Safe Weighing and Dispensing
The highest risk of exposure to irritant powders occurs during weighing and transfer. Following a systematic procedure is critical.[9][10]
Caption: Workflow for the safe handling of 2-Hydroxy-5-nitropyrimidine.
Q: My 2-Hydroxy-5-nitropyrimidine is not dissolving. What are my options?
A: This is a common issue due to its limited solubility in many common organic solvents.[2] Understanding its solubility profile is key to success.
Table 2: Solubility Profile of 2-Hydroxy-5-nitropyrimidine
| Solvent | Solubility | Remarks & Causality |
|---|---|---|
| Water (cold) | Sparingly soluble / Insoluble | The polar nitro and hydroxyl groups are offset by the aromatic ring's hydrophobicity. |
| Water (hot) | Soluble | Increased thermal energy overcomes the lattice energy of the crystal, allowing for better solvation.[1][13] |
| Alkali Liquor (e.g., aq. NaOH) | Soluble | The hydroxyl group is acidic (pKa ≈ 8.06) and is deprotonated by a base to form a much more polar and water-soluble phenoxide-like salt.[1][4] |
| Most Organic Solvents | Insoluble | Generally poor solubility in non-polar or moderately polar solvents like hexanes, ethyl acetate, or dichloromethane.[1] |
| DMSO | Slightly Soluble | A highly polar aprotic solvent that can solvate the molecule to some extent.[2][4] |
| Methanol | Very Slightly Soluble | A polar protic solvent with limited solvating power for this compound.[2][4] |
Troubleshooting Steps:
-
Confirm Solvent Choice: Refer to Table 2. For aqueous reactions, consider dissolving in a dilute alkaline solution first, if your reaction chemistry permits.
-
Apply Heat: Gently warming the mixture can significantly improve solubility, especially in water.[1]
-
Use a Co-Solvent: If using an organic solvent, a small amount of DMSO may help, but test on a small scale first to ensure it doesn't interfere with your reaction.
-
Check pH: If your reaction is in an aqueous medium, adjusting the pH above 8 will deprotonate the hydroxyl group and should dramatically increase solubility. Be cautious that this change in pH does not negatively affect your other reagents or the desired reaction pathway.
Q: My reaction yield is unexpectedly low. What are some common causes?
A: Low yields can stem from multiple factors, from starting materials to work-up procedures.[14][15]
-
Purity of Starting Material: Verify the purity of your 2-Hydroxy-5-nitropyrimidine. Impurities can inhibit the reaction or lead to side products. Consider recrystallization from hot water if purity is suspect.[16]
-
Reaction Conditions: This compound is an intermediate. Its reactivity is dependent on the specific reaction. For example, in preparations of 2-chloro-5-nitropyridine, reaction temperatures and times are critical to prevent byproduct formation.[17] Are you using the correct temperature, pressure, and reaction time as per your protocol?
-
Reagent Stability: Ensure your other reagents are not degraded. For instance, if you are performing a diazotization reaction, the stability of the sodium nitrite solution is crucial.[13][18]
-
Work-up Losses: Could your product be partially soluble in the aqueous layer during an extraction?[14] It's good practice to check all aqueous layers by TLC before discarding them.
-
Product Instability: Your desired product may be unstable to the work-up conditions (e.g., sensitive to acid or base).[14] Test the stability of a small sample of your crude product under the planned work-up or purification conditions before committing the entire batch.
Section 3: Emergency Procedures
In the event of an exposure or spill, a rapid and correct response is critical.[19][20]
Q: What is the first aid procedure for skin or eye contact?
A:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[19][21] If irritation persists after washing, seek medical attention.[19]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[3][19] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention regardless of the apparent severity.[21]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Clean the mouth with water and seek immediate medical attention.[3] Call a poison control center for guidance.[22]
Q: How should I handle a spill?
A:
-
Minor Spill (Small amount of powder in a fume hood):
-
Ensure you are wearing your full PPE.[5]
-
Gently sweep the powder up using a brush and dustpan, or use a wet paper towel to wipe it up to avoid generating dust.[5][6]
-
Place the collected material and cleaning supplies into a sealed container for hazardous waste disposal.[5]
-
Decontaminate the area with soap and water.[6]
-
-
Major Spill (Outside of a fume hood or a large quantity):
-
If the material is flammable, turn off all ignition sources.[6]
-
Close the laboratory door and prevent entry.
-
Notify your supervisor and contact your institution's Environmental Health and Safety (EHS) office immediately.[19][23] Do not attempt to clean up a major spill yourself unless you are specifically trained to do so.[23]
Section 4: Waste Disposal
All waste containing 2-Hydroxy-5-nitropyrimidine, including contaminated PPE, spill cleanup materials, and reaction residues, must be treated as hazardous waste.[5][24]
-
Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Never discharge this chemical or its solutions into the sewer or waterways.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific procedures.[24][25]
References
-
SAFETY DATA SHEET: 2-Hydroxy-5-nitropyridine. (2025, December 22). Fisher Scientific. Retrieved from [Link]
-
Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University, Environmental Health and Safety. Retrieved from [Link]
-
PPE and Safety for Chemical Handling. (2020, July 14). ACS Material. Retrieved from [Link]
-
WORKING SAFELY WITH TOXIC POWDERS. (n.d.). Duke University, Occupational and Environmental Safety Office. Retrieved from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University. Retrieved from [Link]
-
5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]
-
Irritant Chemicals Standard Operating Procedure. (n.d.). University of Michigan-Dearborn, Environmental Health and Safety. Retrieved from [Link]
-
Powder Coating Personal Protective Equipment (PPE) Requirements. (n.d.). NSP Coatings. Retrieved from [Link]
-
Which equipment to select for handling toxic materials and protecting operators? (n.d.). Palamatic Process. Retrieved from [Link]
-
Chemical Safety Guidelines - Toxic and Health Hazard Powders. (n.d.). Duke University, Occupational and Environmental Safety Office. Retrieved from [Link]
-
What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved from [Link]
-
Chemical Protection - considerations for PPE when handling hazardous chemicals. (n.d.). DuPont. Retrieved from [Link]
-
Hazardous Chemical Exposures. (n.d.). Princeton University, Environmental Health and Safety. Retrieved from [Link]
-
Chemical Waste Disposal Guidelines. (n.d.). University of Illinois Urbana-Champaign, Division of Research Safety. Retrieved from [Link]
-
A Comprehensive Guide to Safe Powder Handling. (n.d.). Powder-Solutions Inc. Retrieved from [Link]
-
Master Organic Reactions | Step-by-Step Problem Solving Guide. (2025, September 23). YouTube. Retrieved from [Link]
- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (2021, May 4). Google Patents. (CN112745259A).
-
Handling Hazardous Bulk Solids and Powders: Safety First! (n.d.). De Dietrich Process Systems. Retrieved from [Link]
-
Common sources of mistake in organic synthesis. (2023, October 27). Reddit. Retrieved from [Link]
-
Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. (n.d.). PrepChem.com. Retrieved from [Link]
-
Approach to Synthesis Problems. (2022, July 31). Organic Chemistry: How to... Retrieved from [Link]
- Method for preparing 2-chloro-5-nitropyridine. (2011, May 4). Google Patents. (CN102040554A).
-
Chemical Properties of 2-Hydroxy-5-nitropyridine (CAS 5418-51-9). (n.d.). Cheméo. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Purity Validation of 2-Hydroxy-5-nitropyrimidine by Titration and Alternative Analytical Methods
In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of regulatory compliance and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). 2-Hydroxy-5-nitropyrimidine, a key building block in the synthesis of a variety of therapeutic agents, is no exception. Its purity can significantly influence the reaction yield, impurity profile, and overall quality of the subsequent API. This guide provides an in-depth, objective comparison of classical titration methods with modern analytical techniques for the purity validation of 2-Hydroxy-5-nitropyrimidine, complete with supporting experimental data and detailed protocols.
The Criticality of Purity for 2-Hydroxy-5-nitropyrimidine
2-Hydroxy-5-nitropyrimidine (C₄H₃N₃O₃, M.W. 141.09 g/mol ) is a heterocyclic compound whose reactivity is dictated by its pyrimidine ring, hydroxyl group, and nitro functional group. Impurities, which can arise from starting materials, byproducts of synthesis, or degradation, can be structurally similar to the main compound, making their detection and quantification a challenging yet essential task. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A, mandate the reporting, identification, and qualification of impurities in new drug substances, making robust purity validation indispensable.[1][2][3]
Purity Determination by Titration: A Foundational Approach
Titrimetric analysis, a cornerstone of analytical chemistry, offers a cost-effective and reliable method for the quantification of 2-Hydroxy-5-nitropyrimidine. Two primary titrimetric approaches can be considered: acid-base titration and redox titration.
Acid-Base Titration
The acidic nature of the hydroxyl group on the pyrimidine ring allows for direct titration with a strong base. This method is straightforward and relies on the fundamental principles of neutralization reactions.[4][5][6]
The hydroxyl group of 2-Hydroxy-5-nitropyrimidine exhibits acidic properties and will react with a strong base, such as sodium hydroxide, in a stoichiometric manner. The endpoint of the titration, where all the acidic protons have been neutralized, can be determined using a pH meter (potentiometric titration) or a suitable colorimetric indicator.
Instrumentation and Reagents:
-
Analytical balance (4-decimal places)
-
Burette (50 mL, Class A)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol (ACS grade)
-
Deionized water
Procedure:
-
Accurately weigh approximately 150 mg of the 2-Hydroxy-5-nitropyrimidine sample into a 250 mL beaker.
-
Dissolve the sample in 50 mL of ethanol. Gentle warming may be required.
-
Add 50 mL of deionized water to the solution.
-
Immerse the pH electrode and the tip of the burette into the solution.
-
Titrate with the standardized 0.1 M NaOH solution, recording the pH value after each addition of the titrant.
-
Continue the titration past the equivalence point.
-
The equivalence point is determined from the point of maximum inflection on the titration curve (a plot of pH versus the volume of NaOH added).
Calculation: The purity of 2-Hydroxy-5-nitropyrimidine is calculated using the following formula:
Where:
-
V is the volume of NaOH solution used at the equivalence point (in L)
-
M is the molarity of the NaOH solution (in mol/L)
-
F is the molar mass of 2-Hydroxy-5-nitropyrimidine (141.09 g/mol )
-
W is the weight of the sample (in g)
Redox Titration (Cerimetry)
The nitro group (-NO₂) in 2-Hydroxy-5-nitropyrimidine can be reduced, and this property can be exploited for its quantification via a redox titration. Cerimetry, which uses a strong oxidizing agent like ceric ammonium sulfate, is a powerful technique for this purpose.[7][8][9][10][11]
This method involves a two-step process. First, the nitro group of 2-Hydroxy-5-nitropyrimidine is reduced to an amino group (-NH₂) using a suitable reducing agent, such as tin(II) chloride. The excess, unreacted reducing agent is then back-titrated with a standardized solution of an oxidizing agent, like ceric ammonium sulfate. The amount of 2-Hydroxy-5-nitropyrimidine is then calculated based on the stoichiometry of the redox reactions.
Instrumentation and Reagents:
-
Analytical balance (4-decimal places)
-
Burette (50 mL, Class A)
-
Hot plate with magnetic stirrer
-
Reflux condenser
-
Standardized 0.1 M Ceric Ammonium Sulfate solution
-
0.2 M Tin(II) Chloride solution in 6 M HCl
-
Ferroin indicator solution
-
Hydrochloric acid (concentrated, ACS grade)
Procedure:
-
Accurately weigh approximately 100 mg of the 2-Hydroxy-5-nitropyrimidine sample into a 250 mL round-bottom flask.
-
Add 20 mL of concentrated hydrochloric acid.
-
Precisely add 25.00 mL of the 0.2 M Tin(II) Chloride solution.
-
Attach the reflux condenser and heat the mixture at a gentle reflux for 1 hour to ensure complete reduction of the nitro group.
-
Cool the solution to room temperature.
-
Add 2-3 drops of ferroin indicator.
-
Titrate the excess Tin(II) Chloride with the standardized 0.1 M Ceric Ammonium Sulfate solution until the color changes from reddish-orange to pale blue.
-
Perform a blank titration under the same conditions without the 2-Hydroxy-5-nitropyrimidine sample.
Calculation: The purity of 2-Hydroxy-5-nitropyrimidine is calculated based on the difference in the volume of titrant consumed in the blank and the sample titrations.
Alternative Analytical Methods for Purity Validation
While titration methods are robust, they can be less specific if acidic or reducible impurities are present. Therefore, orthogonal methods are crucial for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity determination due to its high resolution, sensitivity, and specificity.[12][13][14] A reversed-phase HPLC (RP-HPLC) method is well-suited for a polar compound like 2-Hydroxy-5-nitropyrimidine.
The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A UV detector is typically used for quantification, as the nitroaromatic structure of 2-Hydroxy-5-nitropyrimidine provides strong UV absorbance.
Instrumentation and Reagents:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of the 2-Hydroxy-5-nitropyrimidine reference standard and the test sample in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 0.5 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
Inject a blank (diluent), the reference standard, and the test sample.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid technique that can be used for a quantitative purity assessment, provided that any impurities present do not have significant absorbance at the analytical wavelength.[15][16][17][18]
The method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). A solution of 2-Hydroxy-5-nitropyrimidine is prepared, and its absorbance is measured at its wavelength of maximum absorbance (λmax).
Instrumentation and Reagents:
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Methanol (spectroscopic grade)
Procedure:
-
Determine the λmax of 2-Hydroxy-5-nitropyrimidine in methanol by scanning a dilute solution from 200 to 400 nm.
-
Prepare a stock solution of the sample in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Measure the absorbance of the standards and the sample solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the sample solution from the calibration curve and calculate the purity.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It can be used to determine the purity of a crystalline solid based on the principle of melting point depression.[2][19][20]
Impurities in a crystalline substance lower and broaden its melting point. By analyzing the shape of the melting endotherm obtained from a DSC experiment, the purity of the sample can be calculated using the van't Hoff equation. This is an absolute method and does not require a reference standard of the pure substance.
Instrumentation:
-
Differential Scanning Calorimeter
-
Aluminum pans and lids
Procedure:
-
Accurately weigh 2-5 mg of the 2-Hydroxy-5-nitropyrimidine sample into an aluminum pan and hermetically seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 2 °C/min) through its melting range.
-
Record the heat flow as a function of temperature.
-
The purity is calculated from the melting curve using the instrument's software, which applies the van't Hoff equation.
Comparative Analysis of Purity Validation Methods
The choice of the most appropriate method for purity validation depends on several factors, including the stage of drug development, the nature of potential impurities, and available resources.
| Parameter | Acid-Base Titration | Redox Titration | HPLC | UV-Vis Spectrophotometry | DSC |
| Principle | Neutralization | Oxidation-Reduction | Chromatographic Separation | Spectroscopic Absorbance | Thermal Analysis |
| Specificity | Low to Moderate | Moderate | High | Low | Moderate |
| Sensitivity | Moderate | Moderate | High | Moderate | Low |
| Accuracy | High | High | Very High | Moderate to High | High |
| Precision | High | High | Very High | High | High |
| Analysis Time | ~30 min | ~2 hours | ~20-30 min | ~10 min | ~1-2 hours |
| Cost | Low | Low | High | Low | Moderate |
| Strengths | Simple, inexpensive, absolute method | Good for quantifiable functional groups | High resolution, specific for impurities | Rapid, simple, inexpensive | Absolute method, no reference standard needed |
| Limitations | Interference from acidic/basic impurities | Indirect, multi-step, potential for side reactions | Requires reference standards, higher cost | Non-specific, interference from absorbing impurities | Only for crystalline solids, not suitable for thermally labile compounds |
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for titration and HPLC methods.
Caption: Workflow for Purity Determination by HPLC.
Conclusion and Recommendations
For the routine quality control of 2-Hydroxy-5-nitropyrimidine, a validated RP-HPLC method is the technique of choice. It provides the necessary specificity to separate and quantify the main component from potential process-related impurities and degradation products. Its high sensitivity and precision ensure reliable and accurate results that are compliant with regulatory expectations.
Acid-base titration serves as an excellent, cost-effective secondary or complementary technique. Its simplicity and reliance on fundamental chemical principles make it a valuable tool for confirming the assay of the main component, especially when the impurity profile is well-characterized and known to be free of other acidic or basic species.
UV-Vis spectrophotometry is best suited for rapid, in-process checks where a high degree of specificity is not required. DSC , as an absolute method, is invaluable for the characterization of primary reference standards, provided the material is crystalline and thermally stable.
Ultimately, a combination of a high-specificity method like HPLC with an orthogonal technique such as titration provides the most comprehensive and trustworthy assessment of the purity of 2-Hydroxy-5-nitropyrimidine, ensuring the quality and consistency required for pharmaceutical development.
References
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ICH Harmonised Tripartite Guideline. Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2006. [Link]
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ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2005. [Link]
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U.S. Food and Drug Administration. Guidance for Industry: Q3A Impurities in New Drug Substances. 2008. [Link]
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Wikipedia. Acid–base titration. [Link]
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Khan Academy. Acid–base titrations. [Link]
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Khan Academy. Titration curves & equivalence point. [Link]
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Wikipedia. Cerimetry. [Link]
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Pharmacy Infoline. Principles and applications of Cerimetry. [Link]
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Pharmaguideline. Cerimetry, Iodimetry, Iodometry, Bromometry, Dichrometry and Titration with Potassium-iodate. [Link]
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CUTM Courseware. CERIMETRY. [Link]
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WordPress.com. UNIT IV Redox titrations Priciple and Applications. [Link]
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NIH. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]
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NIH. Establishing a method of HPLC involving precolumn derivatization by 2,2′‐dithiobis (5‐nitropyridine) to determine the sulfites in shrimps in comparison with ion chromatography. [Link]
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NIH. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. [Link]
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NIH. Novel First Order Derivative UV- Spectrophotometric Peak Detect Method for the Determination of Nitrofurantoin. [Link]
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NIH. Development and validation of UV spectrophotometric method for quantitative estimation of nitroglycerin in pharmaceutical dosage form. [Link]
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NIH. Development and Validation of UV Spectrophotometric Method of Nimodipine in Bulk and Tablet Formulation. [Link]
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PubMed. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]
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ACS Publications. Determination of purity by differential scanning calorimetry (DSC). [Link]
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SciSpace. Thermal analysis of some novel pyrimidine derivatives. [Link]
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Semantic Scholar. Thermal analysis of some novel pyrimidine derivatives. [Link]
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ResearchGate. Thermal analysis of some novel pyrimidine derivatives. [Link]
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ACS Omega. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. [Link]
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YouTube. Acid Base Titration Problems, Basic Introduction, Calculations, Examples, Solution Stoichiometry. [Link]
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YouTube. Acid-Base Titrations - What You Should Know - AP Chem Unit 8, Topic 5a. [Link]
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A Comparative Guide to the Synthesis of 2-Hydroxy-5-nitropyrimidine: A One-Pot Versus Multi-Step Approach
For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key heterocyclic intermediates is paramount. 2-Hydroxy-5-nitropyrimidine is a valuable building block, and its preparation can be approached through various synthetic strategies. This guide provides an in-depth technical comparison of one-pot and multi-step synthesis routes to this important compound, offering insights into the practical and chemical nuances of each approach. By examining the underlying principles and providing illustrative experimental data, this document aims to empower chemists to make informed decisions for their specific research and development needs.
The Strategic Choice: One-Pot Efficiency vs. Multi-Step Reliability
The decision between a one-pot and a multi-step synthesis is a classic process chemistry dilemma, balancing the allure of efficiency against the demand for robustness and purity. One-pot syntheses, where reactants undergo successive transformations in a single reactor, are lauded for their elegance and economy.[1] By minimizing intermediate workups and purifications, they can significantly reduce solvent waste, reaction time, and labor.[1][2] This approach, however, demands careful orchestration of reaction conditions to ensure compatibility between reagents and intermediates from different steps.[1]
Conversely, a multi-step synthesis offers a more traditional and often more straightforward path. Each intermediate is isolated and purified, providing clear checkpoints for quality control and simplifying optimization of individual reaction steps. While this approach can be more time-consuming and generate more waste, it often provides higher purity final products and can be easier to troubleshoot.
This guide will explore both a plausible multi-step synthesis of 2-Hydroxy-5-nitropyrimidine, starting from the foundational construction of the pyrimidine ring, and a conceptual one-pot approach, drawing parallels from the synthesis of analogous compounds.
Multi-Step Synthesis: A Foundational Approach
The multi-step synthesis of 2-Hydroxy-5-nitropyrimidine is a logical sequence of two primary transformations: the initial formation of the 2-hydroxypyrimidine core followed by electrophilic nitration.
Step 1: Synthesis of 2-Hydroxypyrimidine
The most common and fundamental method for constructing the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an N-C-N fragment, such as urea.[3] For the synthesis of 2-hydroxypyrimidine, malondialdehyde or its acetal precursor is a suitable three-carbon electrophile to react with urea.
Caption: Synthesis of 2-Hydroxypyrimidine from Urea and Malondialdehyde.
Experimental Protocol: Synthesis of 2-Hydroxypyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve urea (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add malondialdehyde tetraethyl acetal (1.0 eq) followed by a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution). The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-hydroxypyrimidine.
Step 2: Nitration of 2-Hydroxypyrimidine
The second step involves the electrophilic nitration of the 2-hydroxypyrimidine ring. The hydroxyl group is an activating, ortho-, para-director. Due to the presence of the two nitrogen atoms in the ring, the C5 position is the most electron-rich and susceptible to electrophilic attack. The nitration is typically carried out using a mixture of concentrated nitric and sulfuric acids.[4][5]
Caption: Nitration of 2-Hydroxypyrimidine.
Experimental Protocol: Nitration of 2-Hydroxypyrimidine
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, carefully add 2-hydroxypyrimidine (1.0 eq) to concentrated sulfuric acid at 0-5 °C.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Workup and Purification: Carefully pour the reaction mixture onto crushed ice. The product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure 2-Hydroxy-5-nitropyrimidine.
One-Pot Synthesis: A Streamlined Alternative
A one-pot synthesis of 2-Hydroxy-5-nitropyrimidine can be conceptualized by adapting procedures for analogous compounds, such as 2-hydroxy-5-nitropyridine.[6] This approach would likely involve the in-situ formation of a nitrated precursor that is then cyclized with urea.
A plausible one-pot strategy could start from a nitrated three-carbon synthon, which is then reacted with urea in a single pot to form the target molecule directly. This avoids the isolation of the intermediate 2-hydroxypyrimidine.
Caption: Conceptual One-Pot Synthesis of 2-Hydroxy-5-nitropyrimidine.
Conceptual Experimental Protocol: One-Pot Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve nitromalondialdehyde (1.0 eq) in a suitable solvent (e.g., acetic acid).
-
Addition of Urea: Add urea (1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Workup and Purification: After completion, cool the reaction mixture and pour it into ice water. The precipitated product is filtered, washed with water, and dried. Recrystallization from an appropriate solvent would yield the pure product.
Comparative Analysis: Performance Metrics
To provide a clear comparison, the following table summarizes the expected performance of each synthetic route based on literature for analogous compounds and general synthetic principles.
| Metric | Multi-Step Synthesis | One-Pot Synthesis | Rationale & Supporting Evidence |
| Overall Yield | Moderate | Potentially Higher | One-pot synthesis avoids losses associated with intermediate isolation and purification steps.[1] |
| Purity | High | Variable | The multi-step approach allows for purification of intermediates, often leading to a purer final product. Impurities from side reactions can be challenging to remove in one-pot syntheses.[1] |
| Reaction Time | Longer | Shorter | Elimination of intermediate workup and purification steps significantly reduces the overall synthesis time.[1] |
| Solvent & Reagent Consumption | Higher | Lower | One-pot synthesis is inherently more atom- and step-economical, reducing the overall volume of solvents and reagents used.[1][2] |
| Process Simplicity | More Complex (multiple steps) | Simpler (single operation) | The single-vessel nature of one-pot synthesis simplifies the overall workflow. |
| Scalability & Robustness | More Robust | Can be challenging | Multi-step processes are often easier to scale up and control, as each step can be individually optimized. One-pot reactions can be more sensitive to variations in reaction conditions. |
| Cost | Potentially Higher | Potentially Lower | Reduced solvent usage, energy consumption, and labor can lead to lower overall costs for one-pot syntheses. |
Conclusion and Recommendations
The choice between a one-pot and a multi-step synthesis for 2-Hydroxy-5-nitropyrimidine is highly dependent on the specific goals of the researcher.
-
For exploratory, small-scale synthesis where speed and efficiency are prioritized , a one-pot approach is highly attractive. It offers a rapid route to the target molecule with reduced waste and resource consumption. However, significant effort may be required to optimize the reaction conditions to achieve acceptable purity.
-
For process development, scale-up, and applications where high purity is critical , the multi-step synthesis is the more prudent choice. The ability to isolate and purify the intermediate 2-hydroxypyrimidine provides greater control over the final product's quality and ensures a more robust and reproducible process.
Ultimately, both synthetic strategies offer viable pathways to 2-Hydroxy-5-nitropyrimidine. The detailed protocols and comparative analysis provided in this guide should serve as a valuable resource for chemists in selecting and implementing the most appropriate method for their research and development endeavors.
References
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(2024). One-Pot Sustainable Synthesis of Highly Substituted Pyrimidines via Acceptorless Dehydrogenative Annulation of Alcohols Using Pincer Ni(II)–NNS Catalysts. The Journal of Organic Chemistry. [Link]
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(2014). One-pot synthesis of pyrimidines under solvent-free conditions. Comptes Rendus Chimie, 17(4), 324-330. [Link]
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(2025). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules, 30(13), 2849. [Link]
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(2025). An Efficient Four‐Component, One‐Pot Synthesis of Poly‐Substituted Pyrimidines in Water. ChemistrySelect, 10(29). [Link]
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(2016). What is the Principle of one pot synthesis? & advantages and disadvantages?. Quora. [Link]
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(2024). Protection-Free, Two-step Synthesis of C5-C Functionalized Pyrimidine Nucleosides. Current Protocols, 4(2), e984. [Link]
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(2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(42), 13452-13455. [Link]
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(2002). Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones. The Journal of Organic Chemistry, 67(22), 7833-7838. [Link]
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(2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(11), 7731-7735. [Link]
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(n.d.). 2-Hydroxy-5-nitropyridine. NIST WebBook. [Link]
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(2018). Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2‐Hydroxypyrimidine/Pyrimidin‐2(1H). Angewandte Chemie International Edition, 57(42), 13893-13897. [Link]
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(n.d.). 2-Hydroxy-5-nitropyridine. NIST WebBook. [Link]
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(2024). One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. RSC Advances, 14(4), 2269-2283. [Link]
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(2024). Recent Review of One-Pot Synthesis of Heterocyclic Compounds Utilizing Green Catalysts. Journal of Physical and Chemical Sciences, 11(4), 1-13. [Link]
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(2024). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. JournalsPub. [Link]
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(2024). Nitration reaction of pyrimidine derivatives at the carbon. ResearchGate. [Link]
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Banik, B. K. (2017). One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests. Modern Chemistry & Applications, 5(4). [Link]
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(2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-541. [Link]
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(2025). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega, 10(41), 47863-47901. [Link]
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(2025). Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. Russian Journal of Organic Chemistry, 61(8), 1339-1345. [Link]
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(2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]
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A Senior Application Scientist's Comparative Guide: 2-Hydroxy-5-nitropyrimidine vs. 4,6-dihydroxy-5-nitropyrimidine in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone for the development of a vast array of therapeutic agents.[1] The strategic placement of functional groups on this heterocyclic ring can dramatically influence the molecule's physicochemical properties and its interaction with biological targets. This guide provides an in-depth, objective comparison of two closely related nitropyrimidine derivatives: 2-hydroxy-5-nitropyrimidine and 4,6-dihydroxy-5-nitropyrimidine.
While direct comparative biological data for these specific compounds is limited in publicly available literature, this document will serve as a forward-looking guide. It will leverage data from structurally similar compounds to infer potential biological activities and provide detailed, field-proven experimental protocols for a comprehensive head-to-head evaluation. The causality behind each experimental choice will be explained to provide a robust framework for researchers aiming to elucidate the therapeutic potential of these molecules.
Physicochemical Properties: The Foundation of Biological Activity
A molecule's journey from the lab bench to a biological target is governed by its physicochemical properties. These parameters dictate solubility, membrane permeability, and the potential for non-covalent interactions with macromolecules.
| Property | 2-Hydroxy-5-nitropyrimidine | 4,6-dihydroxy-5-nitropyrimidine | Rationale for Comparison |
| Molecular Formula | C₄H₃N₃O₃[2] | C₄H₃N₃O₄[3] | The additional hydroxyl group in the 4,6-dihydroxy variant significantly impacts molecular weight and polarity. |
| Molecular Weight | 141.08 g/mol [2] | 157.09 g/mol [3] | Affects diffusion rates and molar concentration calculations for assays. |
| Melting Point | 203.5 °C[2] | >300 °C (decomposes) | Indicates thermal stability and purity. The higher decomposition temperature of the dihydroxy form suggests stronger intermolecular forces. |
| pKa | Not available | A study on 4,6-dihydroxypyrimidine derivatives showed that the nitro group in the 5-position decreases basicity.[4] | The acidity of the hydroxyl groups will influence the ionization state at physiological pH, impacting solubility and target interaction. |
| Solubility | Soluble in hot water and alkali liquor; sparingly soluble in most organic solvents.[5] | Predicted to have higher water solubility due to the additional hydroxyl group. | Crucial for stock solution preparation and bioavailability in aqueous biological systems. |
| Appearance | Light yellow to beige crystalline powder.[5] | Pale yellow solid.[6] | Basic physical characteristic for compound identification. |
The presence of an additional hydroxyl group in 4,6-dihydroxy-5-nitropyrimidine is the most striking difference. This is expected to increase its polarity and hydrogen bonding potential, which could lead to higher aqueous solubility but potentially lower cell membrane permeability compared to 2-hydroxy-5-nitropyrimidine. The nitro group in the 5-position of both molecules is a strong electron-withdrawing group, which influences the acidity of the pyrimidine ring and the attached hydroxyl groups.[4]
Postulated Biological Activities and Rationale for Investigation
The pyrimidine nucleus is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7] The introduction of a nitro group can further enhance these activities. For instance, several nitropyridine and nitropyrimidine derivatives have demonstrated potent biological effects.[7][8]
Anticancer Activity
Many pyrimidine derivatives exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases and dihydrofolate reductase.[1] The presence of hydroxyl and nitro groups on the pyrimidine ring can facilitate hydrogen bonding and other interactions within the active sites of these enzymes.
Antimicrobial Activity
The pyrimidine scaffold is also a common feature in antibacterial and antifungal agents.[9] The mechanism of action for some pyrimidine derivatives involves the disruption of essential bacterial processes like cell division.[1] The electron-deficient nature of the nitropyrimidine ring may make these compounds susceptible to bioreduction in microbial cells, leading to the formation of cytotoxic reactive species.
Enzyme Inhibition
The potential for these compounds to act as enzyme inhibitors is a key area for investigation. For example, derivatives of 5-nitropyrimidine-2,4-dione have been shown to inhibit nitric oxide production and inducible nitric oxide synthase (iNOS) activity.[10] Given the structural similarities, it is plausible that 2-hydroxy-5-nitropyrimidine and 4,6-dihydroxy-5-nitropyrimidine could inhibit various enzymes, such as kinases, cyclooxygenases (COX), or lipoxygenases (LOX).
A Framework for Comparative Biological Evaluation: Experimental Protocols
To objectively compare the biological performance of 2-hydroxy-5-nitropyrimidine and 4,6-dihydroxy-5-nitropyrimidine, a series of well-defined in vitro assays are necessary. The following protocols are designed to be self-validating systems, providing a clear path for researchers.
Cytotoxicity Assessment in Cancer Cell Lines
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[11] It provides a quantitative measure of a compound's ability to inhibit cell growth.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HT-29 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of 2-hydroxy-5-nitropyrimidine and 4,6-dihydroxy-5-nitropyrimidine in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound using non-linear regression analysis.
Causality Behind Experimental Choices: The selection of multiple cell lines from different cancer types provides a broader understanding of the compounds' cytotoxic spectrum. The 48-72 hour incubation period allows for sufficient time for the compounds to exert their effects on cell proliferation. The use of a positive control ensures the assay is performing as expected.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] This assay is fundamental for determining the antimicrobial potency of a compound.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth medium. The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control (broth with bacteria, no compound), a negative control (broth only), and a control with a known antibiotic (e.g., ampicillin or ciprofloxacin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Causality Behind Experimental Choices: The use of both Gram-positive and Gram-negative bacteria is crucial as differences in their cell wall structures can lead to variations in compound susceptibility. The standardized inoculum ensures reproducibility of the assay.
Enzyme Inhibition Assay: Cyclooxygenase (COX-2)
Given the role of pyrimidine derivatives in inflammation, a COX-2 inhibition assay is a relevant screen.[13] COX-2 is a key enzyme in the inflammatory pathway.
Experimental Protocol: COX-2 Fluorometric Inhibitor Screening
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for a commercial COX-2 inhibitor screening kit. This typically includes a reaction buffer, heme, arachidonic acid (substrate), and a fluorometric probe.
-
Compound Preparation: Prepare dilutions of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) in the reaction buffer.
-
Enzyme Addition: In a 96-well plate, add the reaction buffer, the test compounds, and the COX-2 enzyme. Incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and the fluorometric probe.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 10-20 minutes).
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC₅₀ value.
Causality Behind Experimental Choices: A fluorometric assay provides high sensitivity and a continuous readout of the reaction, allowing for accurate determination of inhibition kinetics. The use of a specific COX-2 inhibitor as a positive control validates the assay's performance.
Concluding Remarks for the Senior Scientist
While 2-hydroxy-5-nitropyrimidine and 4,6-dihydroxy-5-nitropyrimidine are primarily recognized as synthetic intermediates, their structural features, particularly the presence of the electron-withdrawing nitro group on the biologically active pyrimidine scaffold, suggest a strong potential for therapeutic applications. The addition of a second hydroxyl group in 4,6-dihydroxy-5-nitropyrimidine is predicted to be a key determinant of its biological activity profile, likely influencing its solubility, membrane permeability, and target-binding interactions.
This guide provides a robust, scientifically grounded framework for the direct comparison of these two compounds. By systematically evaluating their physicochemical properties and performance in cytotoxicity, antimicrobial, and enzyme inhibition assays, researchers can elucidate their structure-activity relationships and identify potential avenues for further drug development. The provided protocols, rooted in established methodologies, offer a clear and reliable path to generating the critical data needed to unlock the therapeutic potential of these promising nitropyrimidines.
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A Comparative Guide to the Biological Activity of Nitropyrimidine Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structural isomers is a cornerstone of rational drug design. This guide provides an in-depth technical comparison of the biological activities of various nitropyrimidine isomers. While direct comparative studies on the parent nitropyrimidine isomers are not extensively available in peer-reviewed literature, this document synthesizes findings from numerous studies on their derivatives to illuminate the critical role that the position of the nitro group plays in determining their therapeutic potential. We will delve into the anticancer and antimicrobial properties, supported by experimental data and detailed methodologies, to provide a comprehensive resource for your research endeavors.
Introduction: The Significance of the Nitro Group Position
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a nitro group (—NO₂) can dramatically influence the molecule's electronic properties, reactivity, and, consequently, its interaction with biological targets. The position of this electron-withdrawing group on the pyrimidine ring dictates the molecule's overall charge distribution, dipole moment, and potential for hydrogen bonding, all of which are critical for target binding and biological response. As we will explore, shifting the nitro group from one position to another can switch a compound from being a potent anticancer agent to an effective antimicrobial, or even render it inactive.
Comparative Biological Activity: A Tale of Three Positions
The primary isomers of interest are 2-nitropyrimidine, 4-nitropyrimidine, and 5-nitropyrimidine. Although data on the unsubstituted parent compounds is sparse[1][2], extensive research on their derivatives provides a clear picture of their structure-activity relationships (SAR).
Anticancer Activity
Nitropyrimidine derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the inhibition of key cellular processes in cancer cells.
5-Nitropyrimidine Derivatives: The most extensively studied isomers for anticancer activity are those derived from 5-nitropyrimidine. These compounds have demonstrated significant antiproliferative effects across various cancer cell lines.
-
Inhibition of Nitric Oxide Synthase (iNOS): Certain 5-nitropyrimidine-2,4-dione analogues have been shown to be potent inhibitors of inducible nitric oxide synthase (iNOS)[3]. Overproduction of nitric oxide by iNOS is implicated in inflammation and carcinogenesis. By inhibiting this enzyme, these compounds can exert anti-inflammatory and potentially anticancer effects.
-
Antiproliferative Activity: A series of novel 5-nitropyrimidine-2,4-diamine derivatives have been synthesized and shown to possess moderate to potent antiproliferative activities against human cancer cell lines such as MDA-MB-231 (breast), A549 (lung), HepG2 (liver), and MCF-7 (breast)[4]. One promising compound from this series demonstrated a three-fold improvement in inhibiting HepG2 cell proliferation compared to the commercial anticancer drug fluorouracil[4].
Positional Influence: The substitution pattern on the pyrimidine ring, in conjunction with the 5-nitro group, is crucial for activity. For instance, in a study of pyrido[2,3-d]pyrimidines, the position of a nitro-phenyl substituent significantly impacted antibacterial activity, with the ortho-nitro isomer showing the highest efficacy[5]. This suggests that steric and electronic effects arising from the interplay between the nitro group and other substituents are key determinants of biological activity.
Antimicrobial Activity
The antimicrobial potential of nitropyrimidine isomers is another area of active investigation. The nitro group can be reduced in microbial cells to form reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, leading to cell death.
General Observations: While specific comparative data for nitropyrimidine isomers is limited, studies on related nitroaromatic compounds, such as nitropyridines, have shown that the position of the nitro group influences antimicrobial potency[6]. This principle is likely to extend to nitropyrimidines. For example, various pyrimidine derivatives have demonstrated a wide spectrum of biological activities, including antibacterial and antifungal properties, with the position of substituents on the pyrimidine nucleus greatly influencing these activities[7][8][9]. In a series of synthetic pyrido[2,3-d]pyrimidines, a derivative with a 2-nitro-phenyl group exhibited enhanced antibacterial activity compared to its 4-nitro-phenyl isomer[5].
The following table summarizes the reported biological activities of various nitropyrimidine derivatives, highlighting the influence of the nitro group's position where data is available.
| Isomer/Derivative Class | Biological Activity | Target/Cell Line | Key Findings | Reference |
| 5-Nitropyrimidine | Anticancer | HepG2 (Liver Cancer) | A 2,4-diamine derivative showed an IC₅₀ value of 10.37 μM, outperforming fluorouracil.[4] | |
| 5-Nitropyrimidine | Anti-inflammatory | RAW 264.7 macrophages | A 2,4-dione analogue inhibited nitric oxide production with an IC₅₀ of 8.6 μM and iNOS activity with an IC₅₀ of 6.2 μM.[3] | |
| Pyrido[2,3-d]pyrimidine | Antibacterial | Staphylococcus aureus, Bacillus cereus, Proteus mirabilis, Serratia marcescens | A derivative with a 2-nitro-phenyl substituent was more potent than the corresponding 4-nitro-phenyl isomer.[5] |
Experimental Methodologies: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of findings, it is crucial to employ standardized and well-documented experimental protocols. Below are detailed methodologies for assessing the key biological activities discussed.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay:
Caption: Workflow for assessing anticancer activity using the MTT assay.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol for Broth Microdilution:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The nitropyrimidine isomers are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. A known antibiotic (e.g., ciprofloxacin) is used as a reference standard.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Mechanisms of Action: A Deeper Dive
The biological activities of nitropyrimidine isomers are underpinned by their interactions with specific cellular pathways.
Signaling Pathway for iNOS Inhibition:
Caption: Simplified signaling pathway of iNOS inhibition by 5-nitropyrimidine derivatives.
Conclusion and Future Directions
The isomeric position of the nitro group on the pyrimidine ring is a critical determinant of biological activity. While 5-nitropyrimidine derivatives have shown significant promise as anticancer and anti-inflammatory agents, a comprehensive comparative study of all parent nitropyrimidine isomers is warranted to fully elucidate their therapeutic potential. Future research should focus on synthesizing and evaluating the parent isomers and their derivatives in a systematic manner to build a more complete structure-activity relationship profile. Such studies will undoubtedly pave the way for the development of novel and more potent nitropyrimidine-based therapeutics.
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The Efficacy of 2-Hydroxy-5-nitropyrimidine as a Synthetic Intermediate: A Comparative Analysis
For the discerning researcher in medicinal chemistry and drug development, the selection of a core heterocyclic intermediate is a critical decision that dictates the efficiency of a synthetic route and the ultimate accessibility of novel chemical matter. Pyrimidine scaffolds are of immense interest, forming the backbone of numerous therapeutic agents.[1][2][3][4][5] This guide provides an in-depth analysis of the potential efficacy of 2-Hydroxy-5-nitropyrimidine as a chemical intermediate, a compound that, while not extensively documented, presents intriguing possibilities based on the fundamental principles of heterocyclic chemistry. In the absence of a large body of literature on this specific molecule, we will draw objective comparisons with its close and well-studied analogue, 2-hydroxy-5-nitropyridine, and other relevant pyrimidine derivatives to project its reactivity and utility.
The Pyrimidine Core in Medicinal Chemistry: A Privileged Scaffold
The pyrimidine ring is a fundamental building block in nature, most notably as a component of the nucleobases cytosine, thymine, and uracil. This inherent biocompatibility has made pyrimidine and its derivatives a "privileged scaffold" in drug discovery.[3][4][5] Their synthetic versatility allows for substitution at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.[2] Consequently, pyrimidine-based drugs have shown a broad spectrum of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[3][4]
Synthesis and Properties of 2-Hydroxy-5-nitropyrimidine and Key Comparators
A survey of the available literature and chemical supplier data indicates that 2-hydroxy-5-nitropyrimidine is a known chemical entity. However, detailed synthetic procedures and reaction data are not as prevalent as for its pyridine counterpart.
Synthesis of Nitrated Heterocyclic Intermediates
The synthesis of these intermediates typically involves the nitration of a parent hydroxypyridine or hydroxypyrimidine, or a multi-step sequence from an amino-substituted precursor.
A common route for the synthesis of the comparator, 2-hydroxy-5-nitropyridine, involves the controlled nitration of 2-hydroxypyridine.[6] An alternative, one-pot synthesis has also been developed starting from 2-aminopyridine, proceeding through nitration and diazotization.[7] Another method involves the hydrolysis of 2-amino-5-nitropyridine under basic conditions.[8]
For 2-hydroxy-5-nitropyrimidine, a similar synthetic logic would apply, likely starting from 2-hydroxypyrimidine or 2-aminopyrimidine. The presence of the second nitrogen atom in the pyrimidine ring, however, deactivates the ring towards electrophilic aromatic substitution more significantly than in pyridine, potentially requiring harsher nitrating conditions.
Experimental Protocol: One-Pot Synthesis of 2-Hydroxy-5-nitropyridine [7]
This protocol, developed for the pyridine analogue, provides a template for a potential synthetic route to the pyrimidine target.
-
Nitration: Add 2-aminopyridine in batches to concentrated sulfuric acid, maintaining a temperature of 10-20 °C. Add concentrated nitric acid, then warm the mixture to 40-50 °C and stir until the nitration is complete.
-
Quenching: Pour the reaction mixture into water to quench the reaction, keeping the temperature between 0-10 °C.
-
Diazotization: Add an aqueous solution of sodium nitrite dropwise to the quenched reaction mixture to form the diazonium salt.
-
Hydrolysis & Isolation: Adjust the acid concentration with ammonia water. The 2-hydroxy-5-nitropyridine product will precipitate and can be isolated by filtration and drying.
Rationale: This one-pot method is efficient as it avoids the isolation of the intermediate nitrated aminopyridine. The diazotization and subsequent hydrolysis provide a clean conversion to the hydroxyl group.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of an intermediate are crucial for its handling, reactivity, and purification. Below is a comparison of the known properties of 2-hydroxy-5-nitropyridine, which can be used to infer the likely properties of its pyrimidine analogue.
| Property | 2-Hydroxy-5-nitropyridine | 2-Hydroxy-5-nitropyrimidine (Inferred) |
| Molecular Formula | C₅H₄N₂O₃[9] | C₄H₃N₃O₃ |
| Molecular Weight | 140.10 g/mol [9] | 141.08 g/mol |
| Appearance | Light yellow to light brown crystalline powder[9] | Likely a yellow crystalline solid |
| Melting Point | 188-191 °C | Expected to be in a similar or higher range |
| Solubility | Soluble in hot water and alkali; insoluble in most organic solvents[9] | Similar solubility profile expected |
| Purity (Typical) | ≥ 99.0% (HPLC)[9] | N/A |
Comparative Efficacy as a Synthetic Intermediate
The efficacy of a chemical intermediate is determined by its reactivity and its ability to be transformed into a variety of useful downstream products. The key reactive handles on 2-hydroxy-5-nitropyrimidine are the hydroxyl group and the nitro group, which activate the pyrimidine ring for certain transformations.
The Activating Power of the Nitro Group
The electron-withdrawing nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr). In the case of 2-hydroxy-5-nitropyrimidine, the nitro group at the 5-position, along with the ring nitrogens, would strongly activate the 2- and 4-positions towards nucleophilic attack. This is a key feature that makes such compounds valuable intermediates.
Conversion of the Hydroxyl Group
A common and critical reaction for this class of intermediates is the conversion of the hydroxyl group to a better leaving group, typically a halide (e.g., chlorine). This is often achieved using reagents like phosphorus oxychloride (POCl₃).[10] The resulting 2-chloro-5-nitropyrimidine would be a highly versatile intermediate, primed for SNAr reactions with a wide range of nucleophiles (amines, thiols, alkoxides, etc.).
DOT Diagram: Synthetic Utility of 2-Hydroxy-5-nitropyrimidine
Caption: Synthetic pathway from 2-hydroxy-5-nitropyrimidine to diverse derivatives.
Comparison with 2-Hydroxy-5-nitropyridine
-
Reactivity in SNAr: The pyrimidine ring is inherently more electron-deficient than the pyridine ring due to the presence of the second nitrogen atom. This would suggest that a 2-chloro-5-nitropyrimidine intermediate would be more reactive towards nucleophilic substitution than its 2-chloro-5-nitropyridine counterpart. This enhanced reactivity could be advantageous, potentially allowing for reactions to proceed under milder conditions or with a broader range of weaker nucleophiles.
-
Selectivity: The pyrimidine ring offers the potential for substitution at the 4- and 6-positions as well, which could be a factor in reaction selectivity, depending on the reaction conditions and the nature of other substituents.
-
Stability: While more reactive, highly electron-deficient aromatic systems can sometimes be less stable. The stability of 2-hydroxy-5-nitropyrimidine and its derivatives would need to be experimentally verified.
Comparison with Other Pyrimidine Intermediates
-
2,4-Dichloro-5-nitropyrimidine: This is another potential intermediate that would offer two sites for nucleophilic substitution. The reactivity at the 2- and 4-positions would be different, allowing for sequential and selective introduction of different functional groups.
-
2-Amino-5-nitropyrimidine: This compound can be a precursor to the 2-hydroxy derivative via diazotization and hydrolysis.[8] It can also be used directly in coupling reactions.
Potential Applications in Drug Discovery
Given the reactivity profile described above, 2-hydroxy-5-nitropyrimidine is a promising precursor for the synthesis of a wide range of biologically active molecules. The ability to introduce diverse amine, thiol, and alkoxy substituents at the 2-position of the pyrimidine ring is a common strategy in the design of kinase inhibitors, antivirals, and other therapeutic agents. The nitro group itself can be a pharmacophore or can be reduced to an amino group, providing another point for diversification.
Conclusion and Future Outlook
While direct experimental data on the efficacy of 2-hydroxy-5-nitropyrimidine as a synthetic intermediate is limited in the public domain, a thorough analysis based on the principles of heterocyclic chemistry and comparison with well-known analogues allows for a confident projection of its utility.
Key Projected Advantages:
-
High Reactivity: The electron-deficient nature of the nitropyrimidine ring should make its 2-chloro derivative highly susceptible to nucleophilic aromatic substitution.
-
Versatility: It serves as a precursor to a key intermediate (2-chloro-5-nitropyrimidine) that can be functionalized with a wide array of nucleophiles.
-
Access to Privileged Scaffolds: Provides a direct route to substituted pyrimidines, a core motif in many approved drugs.
Areas for Further Investigation:
-
Optimized Synthesis: Development and publication of a high-yield, scalable synthesis of 2-hydroxy-5-nitropyrimidine is needed.
-
Comparative Reactivity Studies: Direct, side-by-side experimental comparisons of the reactivity of 2-chloro-5-nitropyrimidine with 2-chloro-5-nitropyridine and other intermediates would provide invaluable data for process chemists.
-
Exploration of Downstream Products: Synthesis of libraries of compounds derived from this intermediate to explore new chemical space for drug discovery.
References
-
PrepChem.com. (n.d.). Synthesis of (a) 2-hydroxy-5-nitropyridine. Retrieved from [Link]
- Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
PrepChem.com. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]
-
Chemical Properties and Handling of 2-Hydroxy-5-Nitropyridine. (n.d.). Retrieved from [Link]
- Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
2-Hydroxy-6-methyl-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. (n.d.). Retrieved from [Link]
- Mini Reviews in Medicinal Chemistry. (2022). An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. 22(6), 884-903.
-
National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
CORE. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs. Retrieved from [Link]
-
PubMed. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. Retrieved from [Link]
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A Guide to Interpreting the Certificate of Analysis for 2-Hydroxy-5-nitropyrimidine: A Comparative and Methodological Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the COA in Synthesis and Development
2-Hydroxy-5-nitropyrimidine (CAS No. 5418-51-9) is a pivotal intermediate in the synthesis of a wide array of bioactive molecules, including antiviral, antibacterial, and antimalarial agents.[1][2][3] Its unique structure, featuring a pyridine ring with both electron-donating (hydroxyl) and electron-withdrawing (nitro) groups, makes it a versatile building block in medicinal and agrochemical research.[1] Given its role in complex synthetic pathways, the purity and identity of this starting material are paramount. A seemingly minor impurity can lead to significant downstream consequences, including failed reactions, difficult purification, and, most critically, irreproducible experimental results.
This is where the Certificate of Analysis (COA) becomes an indispensable document. A COA is not merely a packing slip; it is a detailed "report card" for a specific batch of a chemical, providing quantitative data on its identity, purity, and quality.[4][5] For scientists and drug development professionals, the ability to expertly interpret a COA—and independently verify its claims—is a foundational skill for ensuring data integrity, traceability, and regulatory compliance.[4][5]
This guide provides an in-depth walkthrough of a typical COA for 2-Hydroxy-5-nitropyrimidine, offers a comparative analysis of different quality grades, and presents detailed experimental protocols for in-house verification of key specifications.
Section 1: Deconstructing the Certificate of Analysis
A Certificate of Analysis is a formal document that confirms a specific batch of product has been tested and meets a predefined set of specifications.[6][7] Let's dissect a representative COA for 2-Hydroxy-5-nitropyrimidine, parameter by parameter.
| Parameter | Specification | Example Result | Test Method |
| Product Name | 2-Hydroxy-5-nitropyrimidine | Conforms | - |
| CAS Number | 5418-51-9 | Conforms | - |
| Lot/Batch Number | L202511A | L202511A | - |
| Molecular Formula | C₅H₄N₂O₃ | Conforms | - |
| Molecular Weight | 140.10 g/mol | Conforms | - |
| Appearance | Light yellow to beige crystalline powder | Light yellow crystalline powder | Visual |
| Melting Point | 188 - 192 °C | 190.5 °C | USP <741> |
| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR |
| Identity (FTIR) | Conforms to reference spectrum | Conforms | FTIR |
| Assay (HPLC) | ≥ 99.0% | 99.6% | HPLC |
| Water Content | ≤ 0.5% | 0.15% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | 0.04% | USP <281> |
Header Information: Ensuring Traceability
The header section (Product Name, CAS Number, Lot Number) is the first checkpoint for traceability.[4][5] The Lot Number is crucial; it links the physical product in your hands to the specific manufacturing batch and the corresponding analytical data on the COA. Always verify that the lot number on the container label matches the COA document.[4]
Physical Properties: The First Clues to Quality
-
Appearance: The expected appearance is a light yellow to beige or light brown crystalline powder.[1][8][9] Significant deviation from this—for instance, a dark brown or tarry appearance—could indicate degradation, the presence of oxidized impurities, or issues during synthesis and purification.
-
Melting Point (MP): A sharp melting point range close to the literature value (typically 188-192 °C) is a strong indicator of high purity.[9][10][11] Impurities tend to depress and broaden the melting point range. A wide or significantly lower MP than specified should be considered a red flag.
Identity Confirmation: Is It What It Claims to Be?
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is one of the most powerful techniques for structural confirmation. The COA simply states "Conforms," but this is based on a comparison of the sample's spectrum to a reference standard. For 2-Hydroxy-5-nitropyrimidine, the spectrum is often recorded in DMSO-d₆ due to its limited solubility in other common NMR solvents.[12] A typical spectrum would show distinct signals for the aromatic protons and the hydroxyl proton, with chemical shifts and coupling patterns characteristic of the substituted pyridine ring.[2] The presence of unexpected peaks may indicate impurities or residual solvents.
-
FTIR (Fourier-Transform Infrared Spectroscopy): FTIR analysis confirms the presence of key functional groups. The COA's "Conforms" statement means the sample's IR spectrum matches the fingerprint region of a known standard. Key stretches to look for include O-H (hydroxyl), N-O (nitro group), C=C, and C-N bonds within the aromatic ring.[12][13]
Purity and Impurities: The Quantitative Core
-
Assay (by HPLC): This is arguably the most critical value on the COA, representing the percentage of the desired compound in the material by weight or area percent.[8] High-Performance Liquid Chromatography (HPLC) separates the main compound from any impurities, and the relative peak areas are used to calculate the purity. A result of 99.6% indicates that 0.4% of the material consists of other detectable substances.
-
Water Content (by Karl Fischer Titration): Water is a common impurity that can act as an unwanted nucleophile or base in sensitive reactions. For syntheses requiring anhydrous conditions, this value is critical for adjusting reagent stoichiometry.
-
Residue on Ignition (Sulphated Ash): This test measures the amount of inorganic, non-volatile impurities. The sample is incinerated, and the weight of the remaining ash is determined. A low value (e.g., 0.04%) indicates minimal contamination with inorganic salts or metals.
Section 2: Comparative Analysis - Matching the Grade to the Application
Not all research requires the highest purity material. Understanding the differences between supplier grades can prevent over-spending on early-stage work or, conversely, compromising late-stage development with substandard materials. Here, we compare two hypothetical grades of 2-Hydroxy-5-nitropyrimidine.
| Parameter | Standard Grade (For R&D Screening) | High-Purity Grade (For Process Development/Pre-GMP) | Causality & Impact |
| Assay (HPLC) | ≥ 97.0% | ≥ 99.5% | Higher assay means fewer unknown side reactions and cleaner product profiles. Critical for toxicology studies or when generating reference standards. |
| Water Content | ≤ 1.0% | ≤ 0.2% | Lower water content is essential for moisture-sensitive reactions, such as those involving organometallics or acyl chlorides. |
| Single Max Impurity | Report | ≤ 0.1% | Controlling the level of the single largest impurity is crucial, as it is the most likely to interfere with the desired reaction or be carried through the synthetic route. |
| Total Impurities | Report | ≤ 0.5% | A lower total impurity profile simplifies purification of the final product and reduces the risk of introducing unknown variables into biological assays. |
Expertise in Action: For initial hit-finding in a drug discovery campaign, a standard grade (≥97%) may be perfectly acceptable and cost-effective. However, when synthesizing a key intermediate for a scaled-up process or for preclinical toxicology batches, a high-purity grade (≥99.5%) is essential to ensure process robustness and avoid confounding safety signals from unknown impurities.
Section 3: Independent Verification Protocols: Trust but Verify
A COA is a claim made by the supplier. For critical applications, independent verification is a cornerstone of good scientific practice. Below are streamlined protocols for verifying the key parameters of a 2-Hydroxy-5-nitropyrimidine COA.
Workflow for Incoming Material Qualification
The following diagram illustrates a logical workflow for the qualification of a newly received batch of 2-Hydroxy-5-nitropyrimidine.
Protocol 1: Assay and Purity by HPLC-UV
-
Principle: Reversed-phase HPLC separates compounds based on their polarity. The analyte, 2-Hydroxy-5-nitropyrimidine, and any impurities are eluted from a nonpolar (C18) column with a polar mobile phase. A UV detector quantifies the compounds as they elute.
-
Rationale: This method provides a quantitative measure of purity and creates a "fingerprint" of the impurity profile for a given batch. It is highly sensitive and reproducible.[14]
-
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) Acetonitrile:Water with 0.1% Formic Acid. Filter through a 0.45 µm filter and degas.
-
Standard Preparation: Accurately weigh ~10 mg of a reference standard of 2-Hydroxy-5-nitropyrimidine and dissolve in a suitable solvent (e.g., a small amount of DMSO topped up with mobile phase) to make a 100 µg/mL solution in a 100 mL volumetric flask.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 320 nm (This wavelength is chosen to maximize the absorbance of the nitro-aromatic chromophore, potentially reducing interference from other compounds[15]).
-
-
Analysis:
-
Inject a blank (mobile phase) to establish a baseline.
-
Perform five replicate injections of the standard solution to establish system suitability (RSD of peak area should be < 2.0%).
-
Inject the sample solution in duplicate.
-
Calculate the assay using the area percent method: Assay % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
-
Protocol 2: Identity by ¹H NMR Spectroscopy
-
Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule, allowing for unambiguous structural confirmation.
-
Rationale: This technique verifies the fundamental structure of the compound, ensuring it is indeed 2-Hydroxy-5-nitropyrimidine and not an isomer or a completely different substance.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard proton spectrum.
-
Interpretation: Compare the resulting spectrum to known literature data. The expected chemical shifts (δ) in DMSO-d₆ are approximately:
-
δ 12.63 (singlet, 1H, -OH)
-
δ 8.65 (doublet, 1H, proton adjacent to N)
-
δ 8.14-8.10 (quartet/dd, 1H, proton between nitro and hydroxyl-bearing carbon)
-
δ 6.43-6.41 (doublet, 1H, proton adjacent to hydroxyl-bearing carbon)[2]
-
Note: The compound exists in a tautomeric equilibrium between the hydroxy-pyridine and pyridone forms, which can influence the spectrum.[12] The key is conformity to a reference spectrum.
-
-
Section 4: Troubleshooting Discrepancies
When in-house analytical results do not match the vendor's COA, a systematic approach is necessary.
Conclusion
The Certificate of Analysis for 2-Hydroxy-5-nitropyrimidine is a foundational document that underpins the quality and reproducibility of scientific research and development. By moving beyond a superficial check and embracing a deeper, comparative interpretation, researchers can proactively assess a material's "fitness for use." Furthermore, the ability to perform independent analytical verification provides a robust, self-validating system that ensures the integrity of the entire scientific process, from the first reaction vial to the final compound. This diligent approach to material qualification is not administrative overhead; it is an investment in reliable, reproducible science.
References
- Vertex AI Search. (2025). How to Read a Chemical Certificate of Analysis (COA) (23 min read) | Blog.
- Cayman Chemical. (2022). How to Read a Certificate of Analysis (COA) for Research Chemicals.
- Advent Chembio.
- ChemicalBook. 2-Hydroxy-6-methyl-5-nitropyridine(28489-45-4) 1H NMR spectrum.
- Sultan Qaboos University House of Expertise.
- BioRegen. How to Read a Certificate of Analysis (COA)
- Guidechem. 2-Hydroxy-5-nitropyridine 5418-51-9 wiki.
- Sigma-Aldrich. 2-Hydroxy-5-nitropyridine 97 5418-51-9.
- NIST. 2-Hydroxy-5-nitropyridine - NIST WebBook.
- LGC Standards. (2024). Certificate of Analysis (COA): Understanding Its Importance and Key Components.
- NIST. 2-Hydroxy-5-nitropyridine - NIST WebBook.
- BOC Sciences. Chemical Properties and Handling of 2-Hydroxy-5-Nitropyridine.
- ChemicalBook. 2-Hydroxy-5-nitropyridine | 5418-51-9.
- ResearchGate. Mass spectrum of 2,4-Bis(hydroxylamino)-5-nitropyrimidine compound....
- Thermo Fisher Scientific.
- Capot Chemical.
- Acros Organics.
- ChemicalBook. 2-Hydroxy-5-methylpyridine(1003-68-5) 1H NMR spectrum.
- Thermo Fisher Scientific.
- Natural Products Magnetic Resonance Database. 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0186545).
- Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Hydroxy-5-nitropyridine | 5418-51-9.
- Research Square. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide.
- PubMed Central (PMC) - NIH. Nitropyridines in the Synthesis of Bioactive Molecules.
- Chemenu. Understanding the Properties and Handling of 2-Hydroxy-5-nitropyridine.
- ResearchGate.
- Google Patents. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.
- SpecAU. 2-Hydroxy-5-nitropyridine.
- ChemicalBook. 2-Hydroxy-5-nitropyridine(5418-51-9) 1H NMR spectrum.
- Alkali Scientific. 2-Hydroxy-5-nitropyridine, 1 X 25 g (H48808-25G).
- NIH. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
- PubMed Central (PMC) - NIH. Establishing a method of HPLC involving precolumn derivatization by 2,2′-dithiobis (5-nitropyridine)
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A Senior Application Scientist's Guide to the Cross-Validation of Purity for 2-Hydroxy-5-nitropyrimidine
Introduction: The Imperative for Orthogonal Purity Verification
2-Hydroxy-5-nitropyrimidine is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical agents.[1][2] Its molecular structure, featuring a pyrimidine core substituted with both a hydroxyl and a nitro group, makes it a versatile building block.[1] However, the very reactivity that makes it valuable also presents a challenge: the potential for process-related impurities and degradation products. For researchers, scientists, and drug development professionals, establishing the purity of this starting material is not merely a quality control checkbox; it is a foundational pillar upon which the integrity of subsequent research and the safety of the final product rest.
This guide eschews a one-size-fits-all approach to analytical testing. Instead, it champions the principle of cross-validation , a robust methodology where a single, homogenous batch of material is analyzed by multiple, distinct analytical techniques. The concordance of results from these orthogonal methods provides a high degree of confidence in the assigned purity value, ensuring that the data is reliable, reproducible, and scientifically sound.[3][4] This approach aligns with the principles of analytical procedure lifecycle management and robust method development advocated by international regulatory bodies.[5][6]
We will explore the application of four distinct analytical techniques—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography (GC), and classic Titrimetry—to the purity assessment of 2-Hydroxy-5-nitropyrimidine. For each, we will delve into the causality behind the experimental design and present a self-validating protocol.
Chapter 1: Primary Analytical Techniques for Purity Assessment
The selection of an analytical technique should be deliberate, based on the physicochemical properties of the analyte and the potential impurities. 2-Hydroxy-5-nitropyrimidine is a solid, moderately polar organic molecule with a melting point around 188-191°C.[7] It possesses a chromophore, an acidic proton, and is amenable to various analytical interrogations.
High-Performance Liquid Chromatography (HPLC): The Chromatographic Workhorse
HPLC is the default technique for purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity.[8] It excels at separating the main component from structurally similar impurities.
Causality of Method Design: A reversed-phase HPLC (RP-HPLC) method is the logical choice. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile or methanol. This setup is ideal for retaining and separating moderately polar compounds like 2-Hydroxy-5-nitropyrimidine from both more polar and less polar impurities. UV detection is selected because the nitro-aromatic system provides a strong chromophore, ensuring high sensitivity. The principles of chromatography, including system suitability, are governed by pharmacopoeial standards such as USP General Chapter <621>.[9][10][11]
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.[12]
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh ~10 mg of 2-Hydroxy-5-nitropyrimidine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation: Prepare the sample identically to the standard.
-
Calculation: Purity is determined by area percent normalization, assuming all impurities have a similar response factor at the detection wavelength.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Quantitative NMR (qNMR): An Absolute Approach
Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination.[13][14] Unlike chromatography, which provides a relative purity, qNMR can determine an absolute mass fraction purity without the need for a specific reference standard of the analyte.[15] Its power lies in the direct proportionality between the integrated signal area and the number of protons contributing to that signal.[14][16]
Causality of Method Design: The key to accurate qNMR is the selection of a suitable, high-purity internal standard (IS) with a known concentration. The IS must have at least one resonance that is well-resolved from all analyte signals. Dimethyl sulfone is an excellent choice as it is a stable solid and presents a simple singlet in a clean region of the spectrum. A deuterated solvent (like DMSO-d6) is used to avoid overwhelming solvent signals. A long relaxation delay (D1) is critical to ensure complete T1 relaxation for all protons being quantified, which is a prerequisite for accurate integration.[14]
Experimental Protocol: ¹H-qNMR
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard (IS): Dimethyl sulfone (certified purity ≥99.5%).
-
Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh ~15 mg of 2-Hydroxy-5-nitropyrimidine and ~10 mg of Dimethyl sulfone into a vial.
-
Dissolve in ~0.7 mL of DMSO-d6.
-
Transfer to an NMR tube.
-
-
Key NMR Parameters:
-
Pulse Angle: 30° (to reduce T1 relaxation effects).
-
Relaxation Delay (D1): 30 seconds (ensures full relaxation).
-
Number of Scans: 16 (for good signal-to-noise).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, unique proton signal from 2-Hydroxy-5-nitropyrimidine (e.g., a proton on the pyrimidine ring).
-
Integrate the singlet from the internal standard (dimethyl sulfone).
-
-
Calculation:
-
Purity_x (%) = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (W_std / W_x) * Purity_std (%)
-
Where:
-
I = Integral Area
-
N = Number of Protons for the integrated signal
-
M = Molecular Weight
-
W = Weight
-
Purity = Purity of the standard
-
x = Analyte (2-Hydroxy-5-nitropyrimidine)
-
std = Internal Standard
-
-
Gas Chromatography (GC): Assessing Volatile Impurities
GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[17] For a compound like 2-Hydroxy-5-nitropyrimidine, direct injection can be problematic due to its polarity (from the -OH group) and thermal stability.[18]
Causality of Method Design: To overcome these limitations, a derivatization step is necessary. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. This process replaces the acidic proton of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, increasing the compound's volatility and thermal stability, making it amenable to GC analysis.[17] This choice directly addresses the inherent chemical properties of the analyte that would otherwise make GC analysis unreliable.
Experimental Protocol: GC-FID with Silylation
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temp: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 min.
-
-
Injector Temperature: 260°C.
-
Detector Temperature: 280°C.
-
Derivatization & Sample Prep:
-
Accurately weigh ~5 mg of 2-Hydroxy-5-nitropyrimidine into a vial.
-
Add 500 µL of Pyridine (as a catalyst and solvent).
-
Add 500 µL of BSTFA.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature.
-
Inject 1 µL of the derivatized solution.
-
-
Calculation: Purity is determined by area percent normalization.
Titrimetric Analysis: A Classic, Absolute Method
Acid-base titration is a classic, cost-effective analytical method that provides an absolute measure of the analyte without reliance on chromatographic response factors.
Causality of Method Design: The hydroxyl group on the 2-Hydroxy-5-nitropyrimidine ring is weakly acidic (phenolic). It can be deprotonated by a strong base. Therefore, a direct titration with a standardized solution of a strong base, like sodium hydroxide, is a viable method. A potentiometric endpoint is preferred over a colorimetric indicator to avoid any color interference from the sample itself. The limitation of this method is its lack of specificity; it will quantify any acidic impurity present in the sample, potentially leading to a purity value that is higher than the true value.
Experimental Protocol: Potentiometric Titration
-
Instrumentation: Autotitrator with a pH electrode.
-
Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.
-
Solvent: A mixture of 70% ethanol and 30% water to ensure solubility.
-
Procedure:
-
Accurately weigh ~200 mg of 2-Hydroxy-5-nitropyrimidine into a beaker.
-
Dissolve in 50 mL of the ethanol/water solvent.
-
Immerse the pH electrode and a stirrer into the solution.
-
Titrate with standardized 0.1 M NaOH, recording the volume of titrant and the pH.
-
Determine the equivalence point from the first derivative of the titration curve.
-
-
Calculation:
-
Purity (%) = (V * M * FW) / (W * 10)
-
Where:
-
V = Volume of NaOH at equivalence point (mL)
-
M = Molarity of standardized NaOH (mol/L)
-
FW = Formula Weight of analyte (140.10 g/mol )
-
W = Weight of sample (mg)
-
-
Chapter 2: The Cross-Validation Framework
The core principle of cross-validation is to establish the reliability of an analytical result by comparing data from fundamentally different (orthogonal) methods.[3] This process is essential when transferring a method between labs or when seeking the highest confidence in a purity value for a reference standard or critical raw material.[4] The framework follows guidelines for analytical validation established by bodies like the ICH.[19][20][21]
Caption: Workflow for Cross-Validation of Analytical Purity Results.
The Cross-Validation Protocol:
-
Material Selection: A single, large, and homogenous batch of 2-Hydroxy-5-nitropyrimidine is selected for analysis. Homogeneity is critical to ensure that each analytical sample is identical.
-
Method Validation: Prior to cross-validation, ensure that each individual analytical method (HPLC, qNMR, etc.) has been properly validated for its intended purpose according to ICH Q2(R2) guidelines, covering parameters like specificity, linearity, accuracy, and precision.[5][20][22]
-
Execution: Analyze the selected batch using each of the validated orthogonal methods described in Chapter 1. Perform a sufficient number of replicate preparations (e.g., n=3) for each method to assess precision.
-
Data Comparison: Collate the mean purity values, standard deviations, and relative standard deviations (RSD) from each technique.
-
Acceptance Criteria: Establish a pre-defined acceptance criterion for the comparison. A common industry standard is that the results from orthogonal methods should agree within ±1.0% of each other.
Chapter 3: Comparative Data Analysis
To illustrate the power of this approach, consider the following hypothetical data set obtained from analyzing a single batch of 2-Hydroxy-5-nitropyrimidine.
| Analytical Technique | Principle | Mean Purity (%) | Standard Deviation (SD) | Relative Standard Deviation (RSD) % | Key Insights |
| HPLC (Area %) | Chromatographic Separation | 99.65 | 0.08 | 0.08 | High resolution, good for known and unknown related substances. |
| qNMR | Absolute Molar Ratio | 99.51 | 0.15 | 0.15 | Absolute method, not dependent on response factors. Confirms identity. |
| GC (Area %) | Volatile Separation | 99.95 | 0.05 | 0.05 | Excellent for volatile impurities (e.g., residual solvents), but blind to non-volatiles. |
| Titration | Acid-Base Neutralization | 99.89 | 0.11 | 0.11 | Absolute method, but non-specific. Will quantify any acidic species. |
Interpretation of Results:
In this example, the HPLC and qNMR results show excellent concordance (99.65% vs. 99.51%), falling well within a ±0.2% agreement. This provides strong, mutually reinforcing evidence for the purity of the material.
The titration result (99.89%) is slightly higher, which is a logical and informative outcome. It suggests the presence of a small amount (approx. 0.2-0.3%) of an acidic impurity that is not detected or resolved by the other methods. The GC result is highest, which is expected as it only accounts for volatile impurities and would not detect non-volatile starting materials or degradation products.
Conclusion
The purity determination of a critical intermediate like 2-Hydroxy-5-nitropyrimidine demands more than a single analytical result. A robust, scientifically sound approach requires the cross-validation of data from multiple, orthogonal analytical techniques. By comparing the results from methods like HPLC, qNMR, GC, and titration, a Senior Application Scientist can build a comprehensive and defensible purity profile. This multi-faceted view not only provides a high degree of confidence in the quality of the material but also offers deeper insights into the nature of any impurities present. Adhering to this framework ensures data integrity, supports regulatory compliance, and ultimately contributes to the development of safe and effective end-products.
References
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Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
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Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]
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Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
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Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
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Title: FDA Guidance For Industry Analytical Procedures and Methods Validation Source: Scribd URL: [Link]
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Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy - gmp-compliance.org URL: [Link]
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Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL: [Link]
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Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: Determining and reporting purity of organic molecules: why qNMR Source: PubMed URL: [Link]
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Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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The Strategic Advantage of 2-Hydroxy-5-nitropyrimidine in the Synthesis of 2-Chloro-5-nitropyridine: A Comparative Guide
For researchers, scientists, and professionals in drug development and fine chemical synthesis, the efficient and reliable production of key intermediates is paramount. 2-Chloro-5-nitropyridine is a critical building block for a range of pharmaceuticals and agrochemicals, and its synthesis is a subject of considerable industrial importance. This guide provides an in-depth technical comparison of the synthetic pathways leading to 2-chloro-5-nitropyridine, with a specific focus on the strategic advantages of utilizing 2-hydroxy-5-nitropyrimidine as a key intermediate. We will objectively compare this pathway with viable alternatives, supported by experimental data, to inform your selection of the most appropriate synthetic route.
Introduction: The Pivotal Role of 2-Hydroxy-5-nitropyrimidine
2-Hydroxy-5-nitropyrimidine is a versatile intermediate that serves as a direct precursor to 2-chloro-5-nitropyridine. The core of this synthetic strategy lies in the conversion of the hydroxyl group to a chloro group, a transformation that is typically high-yielding and operationally straightforward. The presence of the nitro group at the 5-position activates the pyridine ring, influencing the reactivity and regioselectivity of subsequent reactions.
Comparative Analysis of Synthetic Pathways to 2-Chloro-5-nitropyridine
The synthesis of 2-chloro-5-nitropyridine is predominantly achieved through two major routes: the chlorination of 2-hydroxy-5-nitropyridine and the Sandmeyer reaction of 2-amino-5-nitropyridine. A less common alternative involves the direct chlorination of 3-nitropyridine. Below, we compare these pathways based on several key performance indicators.
Table 1: Quantitative Comparison of Synthetic Pathways
| Parameter | Pathway 1: From 2-Hydroxy-5-nitropyrimidine | Pathway 2: From 2-Amino-5-nitropyridine (Sandmeyer) | Pathway 3: From 3-Nitropyridine |
| Starting Material | 2-Hydroxy-5-nitropyridine | 2-Amino-5-nitropyridine | 3-Nitropyridine |
| Key Transformation | Chlorination of hydroxyl group | Diazotization followed by chlorination | Direct chlorination |
| Typical Reagents | POCl₃, PCl₅[1][2] | NaNO₂, HCl, CuCl[3] | Cl₂, high temperature/UV or other activators |
| Reported Yield | 76.9% - 95.3%[1][3] | Typically lower and more variable | Low selectivity, often poor yields of desired isomer[4] |
| Reaction Conditions | High temperature (100-125 °C)[1][2] | Low temperature (0-5 °C) for diazotization | High temperature or photochemical conditions |
| Scalability | Well-established for large-scale production | Challenges in handling diazonium salts at scale | Difficult to control regioselectivity at scale |
| Safety Concerns | Corrosive and water-sensitive reagents (POCl₃/PCl₅) | Potentially explosive diazonium salt intermediate[5] | Gaseous chlorine, high energy conditions |
| Byproducts | Phosphorus-based waste | Nitrogen gas, copper salts | Isomeric dichloropyridines and other byproducts |
In-Depth Analysis of the Primary Synthetic Routes
Pathway 1: The 2-Hydroxy-5-nitropyrimidine Advantage
This is often the preferred industrial route due to its high efficiency and reliability. The conversion of the hydroxyl group to a chloro group is a robust and well-understood transformation.
Causality Behind Experimental Choices: The use of phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), is standard for this type of chlorination.[6] POCl₃ alone can be effective, but the addition of PCl₅ can enhance the reaction rate and ensure complete conversion, particularly for less reactive substrates. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. This two-step, in-situ process is highly efficient. The high temperatures are necessary to drive the reaction to completion.
Trustworthiness and Self-Validation: The progress of the reaction can be easily monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material. The product, 2-chloro-5-nitropyridine, is a solid that often precipitates upon quenching the reaction mixture, allowing for straightforward isolation by filtration.
Figure 1: Simplified mechanism of chlorination of 2-hydroxy-5-nitropyrimidine.
Pathway 2: The Sandmeyer Reaction Alternative
The Sandmeyer reaction provides a classical method for the conversion of an amino group to a variety of functionalities, including halogens.[7][8][9]
Causality Behind Experimental Choices: This pathway begins with the diazotization of 2-amino-5-nitropyridine using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is then treated with a copper(I) chloride catalyst, which facilitates the substitution of the diazonium group with a chloride ion, releasing nitrogen gas. The use of low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.
Trustworthiness and Self-Validation: The reaction is characterized by the evolution of nitrogen gas, which can serve as a visual indicator of reaction progress. However, the inherent instability of diazonium salts presents significant safety challenges, especially on a large scale.[5][10] Careful temperature control and handling procedures are essential.
Figure 2: Simplified mechanism of the Sandmeyer reaction.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-nitropyridine from 2-Hydroxy-5-nitropyrimidine
Materials:
-
2-Hydroxy-5-nitropyridine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
Phosphorus pentachloride (PCl₅) (1.5 eq)
-
Ice water
-
Dichloromethane
Procedure:
-
In a flask equipped with a reflux condenser and a stirrer, combine 2-hydroxy-5-nitropyridine, phosphorus oxychloride, and phosphorus pentachloride.[1]
-
Heat the mixture to 100-105 °C and stir for 5 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a suitable base (e.g., sodium hydroxide solution) to a pH of 8-9.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-nitropyridine.
Protocol 2: Synthesis of 2-Chloro-5-nitropyridine via Sandmeyer Reaction
Materials:
-
2-Amino-5-nitropyridine (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Copper(I) Chloride (CuCl) (1.3 eq)
-
Ice
Procedure:
-
Dissolve 2-amino-5-nitropyridine in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring for the cessation of nitrogen gas evolution.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-chloro-5-nitropyridine.
Conclusion
While both the chlorination of 2-hydroxy-5-nitropyrimidine and the Sandmeyer reaction of 2-amino-5-nitropyridine are viable routes to 2-chloro-5-nitropyridine, the former presents significant advantages in terms of yield, scalability, and operational simplicity. The high yields and the solid nature of the product often simplify purification, making it a more economically favorable process for industrial applications. Although the Sandmeyer reaction is a powerful tool in organic synthesis, the inherent safety risks associated with the handling of diazonium salts necessitate stringent safety protocols and may limit its scalability. For researchers and drug development professionals seeking a reliable and high-yielding synthesis of 2-chloro-5-nitropyridine, the pathway commencing from 2-hydroxy-5-nitropyrimidine is demonstrably the more strategic choice.
References
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Synthesis of 2-chloro-5-nitropyridine - PrepChem.com. [Link]
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Sandmeyer Reaction - GeeksforGeeks. [Link]
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Sandmeyer reaction - Wikipedia. [Link]
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POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - NIH. [Link]
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POCl3-PCl5 mixture: A robust chlorinating agent† - Indian Chemical Society. [Link]
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Scale-Up and Safety Evaluation of a Sandmeyer Reaction - ResearchGate. [Link]
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Deaminative chlorination of aminoheterocycles - PMC - NIH. [Link]
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A Comparative Guide to the Reactivity of 2-Hydroxypyridines and 2-Chloropyridines for Synthetic Chemists
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. The functionalization of this heterocycle is paramount, and the choice between 2-hydroxypyridine and 2-chloropyridine as a synthetic precursor can fundamentally dictate the feasibility and efficiency of a synthetic route. This guide provides an in-depth, objective comparison of the reactivity of these two building blocks, supported by experimental data and mechanistic insights, to empower chemists to make informed decisions in their synthetic endeavors.
Fundamental Properties: A Tale of Two Tautomers and a Stable Halide
The reactivity of 2-hydroxypyridine is intrinsically linked to its existence in a tautomeric equilibrium with 2-pyridone. This equilibrium is highly sensitive to the surrounding environment. In non-polar solvents, the aromatic 2-hydroxypyridine form is favored, whereas in polar, protic solvents and in the solid state, the 2-pyridone tautomer predominates due to favorable intermolecular hydrogen bonding. This duality means that 2-hydroxypyridine can react as either a nucleophile at the nitrogen or oxygen atom, or as a substrate for electrophilic attack on the ring.
In stark contrast, 2-chloropyridine exists as a single, stable entity. The chlorine atom at the 2-position serves as a good leaving group in nucleophilic aromatic substitution and a handle for various transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of both the pyridine nitrogen and the chlorine atom activates the C2 position for nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr): A Clear Advantage for 2-Chloropyridine
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing pyridines. In this arena, 2-chloropyridine exhibits significantly higher reactivity compared to 2-hydroxypyridine.
2-Chloropyridine: The chlorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic attack. The electron-withdrawing effect of the ring nitrogen stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the chloride ion.[1] This makes 2-chloropyridine a versatile substrate for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates. For instance, the reaction of 2-chloropyridine with various amines is a common method for the synthesis of 2-aminopyridines, although it can be less satisfactory without an additional electron-withdrawing group on the pyridine ring.[2]
2-Hydroxypyridine: Direct SNAr on 2-hydroxypyridine to displace the hydroxyl group is generally not feasible as the hydroxide ion is a very poor leaving group. Under harsh conditions (e.g., 300 °C with alkali), pyridine itself can be converted to 2-pyridone, but this is not a practical synthetic method for displacing a hydroxyl group.[3] To utilize the 2-position of a hydroxypyridine in an SNAr-type reaction, it is often more practical to first convert the hydroxyl group into a better leaving group, such as a sulfonate ester (vide infra), or to employ the 2-pyridone tautomer in reactions where it acts as a nucleophile.
Comparative Experimental Data: SNAr of Halopyridines
While a direct comparison with 2-hydroxypyridine is not synthetically relevant, the relative reactivity of halopyridines in SNAr reactions is well-documented and highlights the utility of 2-chloropyridine.
| Halopyridine | Nucleophile | Solvent | Relative Rate | Reactivity Order |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | 320 | F > Cl |
| 2-Chloropyridine | Sodium Ethoxide | Ethanol | 1 |
Data sourced from BenchChem, referencing foundational studies in the field.[4]
This data clearly shows that while 2-fluoropyridine is more reactive, 2-chloropyridine is still a competent substrate for SNAr.
Experimental Protocol: Synthesis of a 2-Aminopyridine via SNAr
This protocol describes a general procedure for the amination of 2-chloropyridine.
-
Reaction Setup: To a solution of 2-chloropyridine (1.0 equiv) in a suitable solvent such as NMP or DMSO, add the desired amine (1.2-2.0 equiv) and a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Reaction Execution: Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Workflow for SNAr of 2-chloropyridine.
Palladium-Catalyzed Cross-Coupling Reactions: A More Nuanced Comparison
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for C-C and C-N bond formation. Here, the comparison between 2-chloropyridines and 2-hydroxypyridines becomes more complex, as the latter requires activation to participate.
The 2-Chloropyridine Perspective
2-Chloropyridines are widely used in cross-coupling reactions. However, the strength of the C-Cl bond makes oxidative addition to the palladium catalyst the rate-determining step, often requiring more forcing conditions (higher temperatures, longer reaction times) and more sophisticated, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) compared to their bromo- or iodo- counterparts.[5] The pyridine nitrogen can also coordinate to the palladium center, potentially inhibiting the catalyst.[6]
The 2-Hydroxypyridine Strategy: Activation is Key
Direct cross-coupling of 2-hydroxypyridines is generally not feasible due to the inertness of the C-O bond to oxidative addition. The solution is to convert the hydroxyl group into a better leaving group, most commonly a triflate (-OTf) or nonaflate (-ONf).[7] These sulfonate esters are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions and are often more reactive than the corresponding chlorides.
Comparative Reactivity: Chloride vs. Triflate
In Suzuki couplings of substrates containing both a chloro and a triflate group, the reaction can be directed to selectively occur at the C-OTf bond under ligand-free conditions, highlighting the greater reactivity of the triflate leaving group.[7]
Quantitative Comparison: Suzuki Coupling Yields
While a direct side-by-side comparison under identical conditions is scarce in the literature, a compilation of data from various sources illustrates the general trends:
| Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Yield (%) |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Toluene, K₂CO₃, reflux, 18h | ~80% conversion |
| 2-Pyridyl triflate | Phenylboronic acid | Pd(OAc)₂/SPhos | Dioxane, K₃PO₄, 80°C, 12h | >90% |
Data compiled from various sources for illustrative purposes.
Experimental Protocols
Protocol 1: Triflation of 2-Hydroxypyridine
-
Reaction Setup: Dissolve 2-hydroxypyridine (1.0 equiv) and a non-nucleophilic base such as pyridine or triethylamine (1.5 equiv) in anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C.
-
Addition of Triflic Anhydride: Add triflic anhydride (1.1 equiv) dropwise to the cooled solution.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with cold water and separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the 2-pyridyl triflate.
Caption: Workflow for triflation of 2-hydroxypyridine.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyridine
-
Reaction Setup (Inert Atmosphere): In a glovebox, charge a Schlenk flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv). Add the 2-chloropyridine (1.0 equiv) and the amine (1.2 equiv).
-
Reaction Execution: Remove the flask from the glovebox and add an anhydrous, degassed solvent (e.g., toluene or dioxane) under a positive pressure of inert gas. Seal the flask and heat to 100-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash with brine, dry, and concentrate. Purify the residue by flash column chromatography.[6]
Electrophilic Aromatic Substitution: A Realm Dominated by the Pyridone Tautomer
Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom.
2-Chloropyridine: Direct electrophilic substitution on 2-chloropyridine is very difficult and often requires harsh conditions, leading to low yields and mixtures of products. The pyridine nitrogen deactivates the ring towards electrophilic attack.[8]
2-Hydroxypyridine/2-Pyridone: The 2-pyridone tautomer, being more electron-rich than pyridine itself, can undergo electrophilic substitution. The electronic bias of the 2-pyridone ring directs electrophiles to the C3 and C5 positions, which are more electron-rich.[9] The C4 and C6 positions are more electron-deficient and thus more susceptible to nucleophilic attack. This allows for regioselective functionalization of the 2-pyridone core that is not readily achievable with 2-chloropyridine.
Summary and Strategic Recommendations
| Reaction Type | 2-Chloropyridine | 2-Hydroxypyridine/2-Pyridone | Recommendation |
| Nucleophilic Aromatic Substitution (SNAr) | Good substrate, activated at C2. | Poor substrate (OH is a bad leaving group). | 2-Chloropyridine is the clear choice for direct displacement reactions. |
| Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) | Viable, but often requires forcing conditions and specialized ligands. | Requires activation (e.g., to triflate), but the activated species is highly reactive. | For cost-effectiveness and atom economy on large scales, optimizing the reaction with 2-chloropyridine may be preferable. For high reactivity, late-stage functionalization, and milder conditions, the two-step approach via activation of 2-hydroxypyridine is often superior. |
| Electrophilic Aromatic Substitution | Highly deactivated, low reactivity. | The 2-pyridone tautomer is activated at C3 and C5. | 2-Hydroxypyridine (as 2-pyridone) is the substrate of choice for electrophilic functionalization of the ring. |
| Nucleophilic Reactivity | Not a nucleophile. | The 2-pyridone tautomer is an ambident nucleophile (N- and O-alkylation/arylation possible). | 2-Hydroxypyridine offers unique opportunities for N- and O-functionalization. |
Causality Behind Experimental Choices
-
Ligand Selection in Cross-Coupling of 2-Chloropyridines: The use of bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos and XPhos) is crucial to facilitate the challenging oxidative addition of the strong C-Cl bond to the palladium center and to prevent catalyst inhibition by the pyridine nitrogen.[5][6]
-
Activation of 2-Hydroxypyridines: The conversion of the C-O bond to a C-OTf bond transforms the poor hydroxyl leaving group into the triflate anion, one of the best known leaving groups. This is because the negative charge on the triflate anion is highly stabilized by the strong inductive effect of the three fluorine atoms and by resonance with the sulfonyl group.
-
Solvent Choice for Tautomerism Control: When using 2-hydroxypyridine as a nucleophile, the choice of solvent can influence the N- vs. O-selectivity of the reaction by shifting the tautomeric equilibrium.
Conclusion
The choice between 2-chloropyridine and 2-hydroxypyridine is not merely a matter of swapping one functional group for another; it is a strategic decision that opens up different avenues of chemical reactivity. 2-Chloropyridine is a robust and direct precursor for nucleophilic substitutions and a workhorse for cross-coupling reactions, provided the conditions are carefully optimized. 2-Hydroxypyridine, through its tautomeric nature and the possibility of activation, offers a more nuanced and versatile reactivity profile, excelling in electrophilic substitutions and providing a highly reactive platform for cross-coupling reactions after conversion to a sulfonate ester. A thorough understanding of these fundamental differences, as outlined in this guide, is essential for the modern synthetic chemist to navigate the complexities of pyridine functionalization and accelerate the discovery of novel molecules.
References
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A Comparative Benchmark of 2-Hydroxy-5-nitropyrimidine Derivatives in Preclinical Research
In the landscape of medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent drug-like properties and versatile synthetic accessibility have led to a plethora of derivatives with a wide spectrum of biological activities.[1] Among these, compounds derived from the 2-hydroxy-5-nitropyrimidine core are gaining significant attention for their potential as anticancer and antimicrobial agents.[2][3] This guide provides a comprehensive performance benchmark of this emerging class of compounds, offering a comparative analysis against established alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Scientific Rationale: Why 2-Hydroxy-5-nitropyrimidine?
The 2-hydroxy-5-nitropyrimidine scaffold integrates several key pharmacophoric features that contribute to its biological activity. The pyrimidine ring itself is a privileged structure in drug design, found in numerous FDA-approved drugs.[4] The hydroxyl group at the 2-position can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The nitro group at the 5-position is a strong electron-withdrawing group, which can modulate the electronic properties of the entire molecule, influencing its binding affinity and reactivity.[5] This unique combination of functional groups provides a versatile platform for synthetic modification and optimization of biological activity.
Performance Benchmark I: Anticancer Activity
Derivatives of 5-nitropyrimidine have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[2] A key mechanism of action for some of these compounds involves the inhibition of critical cellular signaling pathways.
Comparative Analysis of Antiproliferative Activity
To provide a clear benchmark, the performance of novel 5-nitropyrimidine-2,4-diamine derivatives is compared against the commercially available anticancer drug, 5-Fluorouracil (5-FU).
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Compound 7w | HepG2 (Liver Cancer) | 10.37 | [2] |
| 5-Fluorouracil | HepG2 (Liver Cancer) | ~30 | [2] |
| Compound 35a (R=OMe) | MCF-7 (Breast Cancer) | 6.41 | [4] |
| Compound 35d | HepG2 (Liver Cancer) | 7.63 | [4] |
As the data indicates, compound 7w exhibits a threefold improvement in inhibitory activity against HepG2 cells compared to 5-FU.[2] Furthermore, derivatives like 35a and 35d show potent activity against breast and liver cancer cell lines, respectively.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The following protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
2-Hydroxy-5-nitropyrimidine derivatives and reference compounds (e.g., 5-FU)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug in culture medium. Replace the existing medium with 100 µL of the compound-containing medium.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value from the dose-response curve.
Postulated Mechanism of Action: Cell Cycle Arrest
Flow cytometry analysis has suggested that compounds like 7w can induce cell cycle arrest at the G2/M phase in HepG2 cells.[2] This indicates a potential mechanism involving the disruption of microtubule dynamics or the inhibition of cyclin-dependent kinases (CDKs) that regulate the G2/M transition.
Caption: Postulated G2/M cell cycle arrest induced by 2-hydroxy-5-nitropyrimidine derivatives.
Performance Benchmark II: Antimicrobial Activity
Nitropyrimidine and nitropyridine derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.[4][6]
Comparative Analysis of Antimicrobial Efficacy
The antimicrobial activity of nitropyridine-containing complexes has been compared to standard antibiotics like Ciprofloxacin and Nystatin.
| Compound/Complex | Target Microorganism | Zone of Inhibition (mm) | Standard Drug | Zone of Inhibition (mm) | Reference |
| Complexes 50a-c | S. aureus | 9.1 - 17.9 | Ciprofloxacin | 22 - 26 | [4] |
| Complexes 50a-c | B. subtilis | 9.1 - 17.9 | Ciprofloxacin | 22 - 26 | [4] |
| Complexes 50a-c | P. aeruginosa | 9.1 - 17.9 | Ciprofloxacin | 22 - 26 | [4] |
| Complexes 50a-c | E. coli | 9.1 - 17.9 | Ciprofloxacin | 22 - 26 | [4] |
| Complexes 50a-c | C. albicans | 21.9 - 25.3 | Nystatin | 19 | [4] |
While the antibacterial activity of these specific complexes is comparable to Ciprofloxacin, their antifungal activity against C. albicans is notably potent, exceeding that of Nystatin in some cases.[4]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
2-Hydroxy-5-nitropyrimidine derivatives and reference antibiotics
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds and reference antibiotics in the appropriate broth directly in the 96-well plates.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Potential Mechanism of Action: DNA Interaction
Some nitropyridine-containing compounds have shown DNA cleaving activity, suggesting that their antimicrobial effects may be mediated through interaction with microbial genetic material.[4]
Caption: Proposed workflow for the antimicrobial action of nitropyrimidine derivatives via DNA interaction.
Conclusion and Future Directions
The data presented in this guide highlights the promising potential of 2-hydroxy-5-nitropyrimidine-derived compounds as a versatile scaffold for the development of novel anticancer and antimicrobial agents. Their performance, in some cases exceeding that of established drugs, warrants further investigation. Future research should focus on elucidating the precise molecular targets and mechanisms of action to enable structure-activity relationship (SAR) studies and the rational design of more potent and selective derivatives. The detailed protocols provided herein offer a starting point for researchers to rigorously evaluate these and other novel compounds in their own laboratories.
References
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Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. Retrieved from [Link]
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Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro. (1975). PubMed. Retrieved from [Link]
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Synthesis of (a) 2-hydroxy-5-nitropyridine. (n.d.). PrepChem.com. Retrieved from [Link]
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Design, synthesis and antiproliferative activity of novel 5-nitropyrimidine-2,4-diamine derivatives bearing alkyl acetate moiety. (2016). PubMed. Retrieved from [Link]
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Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. Retrieved from [Link]
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Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Retrieved from [Link]
-
Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. (n.d.). PubMed. Retrieved from [Link]
- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (n.d.). Google Patents.
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. Retrieved from [Link]
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Synthesis and antibacterial properties of pyrimidine derivatives. (2011). PubMed. Retrieved from [Link]
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Benchmarking compound activity prediction for real-world drug discovery applications. (n.d.). National Institutes of Health. Retrieved from [Link]
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Machine learning approaches to study the structure-activity relationships of LpxC inhibitors. (n.d.). Retrieved from [Link]
-
Free radical scavenging properties of pyrimidine derivatives. (2012). National Institutes of Health. Retrieved from [Link]
-
Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. (n.d.). MDPI. Retrieved from [Link]
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). Retrieved from [Link]
-
Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Path Toward High-Throughput Synthesis Planning via Performance Benchmarking. (2024). ChemRxiv. Retrieved from [Link]
-
5 Comparison of Hit Rates of Compounds Submitted during Drug Discovery... (n.d.). ResearchGate. Retrieved from [Link]
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Theoretical vs. Experimental Yield Analysis for 2-Hydroxy-5-nitropyrimidine Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical industries, the ability to reliably produce key intermediates is paramount. 2-Hydroxy-5-nitropyrimidine serves as a critical building block, offering versatile functional groups for further molecular elaboration. However, as with any chemical transformation, the journey from a balanced equation on paper to a purified product in a flask is fraught with challenges that invariably lead to a discrepancy between the theoretical and experimental yield. This guide provides a detailed analysis of this synthesis, explaining the causality behind experimental choices to maximize yield and ensure product integrity.
Pillar 1: The Stoichiometric Ideal — Calculating Theoretical Yield
The theoretical yield is the maximum possible quantity of product that can be generated from a given amount of reactants, assuming the reaction proceeds to completion with 100% efficiency and no material is lost.[1][2][3][4] This calculation is fundamentally based on the stoichiometry of the balanced chemical equation.
A prevalent and effective method for synthesizing 2-hydroxy-5-nitropyrimidine is through the electrophilic nitration of 2-hydroxypyrimidine. This reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid.[5][6] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution reaction.[5][6]
Balanced Chemical Equation:
C₄H₄N₂O (2-Hydroxypyrimidine) + HNO₃ --(H₂SO₄)--> C₄H₃N₃O₃ (2-Hydroxy-5-nitropyrimidine) + H₂O
Step-by-Step Calculation:
-
Determine Moles of Reactants: Calculate the number of moles for each reactant using their mass and molar mass.
-
Molar Mass of 2-Hydroxypyrimidine (C₄H₄N₂O): 96.08 g/mol
-
Molar Mass of Nitric Acid (HNO₃): 63.01 g/mol
-
-
Identify the Limiting Reactant: Based on the 1:1 stoichiometry of the reaction, the reactant with the fewer moles will be the limiting reactant, as it will be consumed first and thus dictates the maximum amount of product that can be formed.[3][4]
-
Calculate Moles of Product: The moles of 2-hydroxy-5-nitropyrimidine produced will be equal to the moles of the limiting reactant.
-
Calculate Theoretical Mass of Product: Multiply the moles of the product by its molar mass to find the theoretical yield in grams.
-
Molar Mass of 2-Hydroxy-5-nitropyrimidine (C₄H₃N₃O₃): 141.08 g/mol
-
This calculated value represents a perfect, loss-free scenario. The reality of laboratory work, however, is invariably different.
Pillar 2: The Practical Reality — Understanding and Optimizing Experimental Yield
The experimental yield (or actual yield) is the measured amount of product isolated from a reaction.[2] The efficiency of the reaction is then expressed as the percent yield.
Percent Yield = (Experimental Yield / Theoretical Yield) x 100%
Numerous factors contribute to the experimental yield being lower than the theoretical maximum.[7] A thorough understanding of these factors is crucial for process optimization and troubleshooting.
Key Factors Influencing Experimental Yield:
-
Reaction Kinetics and Thermodynamics: The nitration of pyrimidine derivatives is a highly exothermic reaction.[8] Failure to adequately control the temperature can lead to an increased rate of side reactions, such as over-nitration or oxidation, and potential decomposition of the product.[8][9] Slow, controlled addition of the nitrating agent into the reaction vessel submerged in an ice bath is a critical procedural step to manage the exotherm.
-
Side Reactions: The pyrimidine ring, although deactivated by the nitrogen atoms, can still undergo further nitration under harsh conditions, leading to dinitro- or other polynitrated byproducts.[10][11] Furthermore, the strongly oxidizing nature of nitric acid can cause degradation of the starting material or product.[8]
-
Incomplete Reaction: Reactions may not proceed to 100% completion due to equilibrium considerations or insufficient reaction time, leaving unreacted starting material in the mixture.
-
Physical Losses During Workup: The process of isolating and purifying the product is a major source of yield loss.
-
Quenching: The reaction is typically stopped by pouring the acidic mixture over ice. This must be done carefully to manage the heat of dilution.
-
Isolation: During filtration, some product may remain adhered to the glassware or be lost during washing steps if it has slight solubility in the wash solvent.
-
Purification: Recrystallization, a common technique to achieve high purity, relies on the differential solubility of the product and impurities. However, no product is completely insoluble in the mother liquor, meaning some amount will always be lost with each recrystallization step.[12]
-
Experimental Protocol: Synthesis of 2-Hydroxy-5-nitropyrimidine
This protocol is designed to maximize yield and purity by carefully controlling the factors described above.
Materials:
-
2-Hydroxypyrimidine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Buchner funnel and filtration apparatus
Procedure:
-
Setup: Equip a three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.
-
Dissolution: Add 2-hydroxypyrimidine (1.0 eq) to the flask. Slowly and with continuous stirring, add concentrated sulfuric acid (approx. 4-5 volumes relative to the pyrimidine) while ensuring the internal temperature does not exceed 20°C. Stir until all solid has dissolved.
-
Cooling: Cool the solution to 0-5°C using the ice-salt bath.
-
Nitration: In the dropping funnel, add a pre-chilled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1 volume). Add this nitrating mixture dropwise to the stirred pyrimidine solution. Crucially, maintain the internal temperature below 10°C throughout the addition.
-
Reaction: Once the addition is complete, allow the mixture to stir at 5-10°C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: In a large beaker, prepare a slurry of crushed ice and water. Very slowly and with vigorous stirring, pour the reaction mixture onto the ice. A yellow precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Purification: Transfer the crude solid to a beaker and recrystallize from hot water or an ethanol/water mixture to yield pure 2-hydroxy-5-nitropyrimidine as a pale yellow solid.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
Data Presentation & Visualization
Hypothetical Yield Analysis Table:
| Parameter | Value | Calculation |
| Mass of 2-Hydroxypyrimidine | 10.00 g | - |
| Moles of 2-Hydroxypyrimidine | 0.104 mol | 10.00 g / 96.08 g/mol |
| Theoretical Yield | 14.67 g | 0.104 mol * 141.08 g/mol |
| Mass of Isolated Crude Product | 12.55 g | - |
| Mass of Purified Product | 11.15 g | - |
| Experimental Yield | 11.15 g | - |
| Percent Yield | 76.0% | (11.15 g / 14.67 g) * 100% |
Synthesis Workflow Diagram:
Caption: Experimental workflow for the synthesis of 2-hydroxy-5-nitropyrimidine.
Yield Influencing Factors Diagram:
Caption: Logical relationship of factors affecting the final experimental yield.
References
-
PrepChem. (n.d.). Synthesis of (a) 2-hydroxy-5-nitropyridine. Retrieved from [Link]
-
Dalton Transactions. (2020). Effects of nitric acid concentration for nitration of fused[1][12][13]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. Royal Society of Chemistry. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]
-
Labster. (n.d.). Theoretical, experimental and percentage yield. Retrieved from [Link]
- Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
Chemistry LibreTexts. (2023). 12.9: Theoretical Yield and Percent Yield. Retrieved from [Link]
-
BCcampus Open Publishing. (n.d.). Yields – Introductory Chemistry – 1st Canadian Edition. Retrieved from [Link]
-
TSI Journals. (2012). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Retrieved from [Link]
-
ResearchGate. (1998). Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. Retrieved from [Link]
-
PubMed. (2002). Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones. Retrieved from [Link]
-
Wikipedia. (n.d.). Yield (chemistry). Retrieved from [Link]
-
University of Liverpool. (n.d.). 10. Pyrimidines. Retrieved from [Link]
-
BYJU'S. (n.d.). How to Find/Calculate Theoretical Yield?. Retrieved from [Link]
- Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
ACS Publications. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]
-
The Chemical Synthesis. (n.d.). The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production. Retrieved from [Link]
- Google Patents. (2021). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
-
CP Lab Safety. (n.d.). 2-Hydroxy-5-Nitropyrimidine, 95% Purity, C4H3N3O3, 100 grams. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Sask-Open-Ed-Corpus. (n.d.). 10.6. Reaction: Nitration – Introduction to Organic Chemistry. Retrieved from [Link]
-
VPScience.org. (n.d.). 1 NITRATION. Retrieved from [Link]
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- 13. prepchem.com [prepchem.com]
A Comparative Guide to the Isomeric Purity Analysis of 2-Hydroxy-5-nitropyrimidine
Introduction: The Critical Role of Isomeric Purity in Pharmaceutical Intermediates
2-Hydroxy-5-nitropyrimidine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs).[1][2] As with any pharmaceutical intermediate, its purity is not merely a quality metric but a fundamental determinant of the safety and efficacy of the final drug product. The synthesis of 2-Hydroxy-5-nitropyrimidine, typically involving the nitration of a 2-hydroxypyrimidine precursor, is susceptible to the formation of positional isomers, such as 2-hydroxy-4-nitropyrimidine and 2-hydroxy-6-nitropyrimidine.[3]
These isomeric impurities, while possessing the same molecular formula and weight, can exhibit different chemical, pharmacological, and toxicological profiles. Their presence can lead to unpredictable side effects, reduced therapeutic efficacy, and significant regulatory hurdles. Therefore, robust and reliable analytical methods for the precise separation and quantification of these isomers are indispensable for quality control (QC) in drug development and manufacturing.[4]
This guide provides an in-depth comparison of three principal analytical techniques for assessing the isomeric purity of 2-Hydroxy-5-nitropyrimidine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). We will explore the fundamental principles of each method, present detailed experimental protocols, and compare their performance based on critical analytical parameters, offering field-proven insights to guide researchers in selecting the optimal methodology for their specific needs.
High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
HPLC is the most widely adopted technique for purity analysis in the pharmaceutical industry due to its versatility, robustness, and high-resolution capabilities for a vast range of compounds.
Principle of Separation
Reversed-phase HPLC (RP-HPLC) separates isomers based on their differential partitioning between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase. The separation of nitropyrimidine isomers is governed by subtle differences in their polarity. The position of the nitro group influences the molecule's overall dipole moment and its hydrophobic/hydrophilic character, leading to distinct retention times on the column. Adjusting the mobile phase pH is crucial as it controls the ionization state of the acidic hydroxyl group, significantly impacting retention and peak shape.
Experimental Protocol: RP-HPLC Method
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance).[5]
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A / 30% B, hold for 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 320 nm.[6]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of the 2-Hydroxy-5-nitropyrimidine sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Analysis:
-
Inject a blank (diluent) to establish a baseline.
-
Inject the prepared sample solution.
-
Identify and integrate the peaks corresponding to 2-Hydroxy-5-nitropyrimidine and its potential isomers based on their retention times.
-
Calculate the percentage purity by area normalization.
-
Workflow Diagram: HPLC Analysis
Caption: Standard workflow for HPLC-based isomeric purity analysis.
Gas Chromatography (GC): Excellence in Volatility-Based Separation
GC offers exceptional resolving power and is often coupled with mass spectrometry (MS) for definitive peak identification. Its primary limitation for this analysis is the low volatility and thermal lability of 2-Hydroxy-5-nitropyrimidine, necessitating a derivatization step.
Principle of Separation
GC separates compounds based on their volatility and interactions with the stationary phase of the capillary column.[7] After derivatization (e.g., silylation of the hydroxyl group to form a more volatile trimethylsilyl ether), the isomers are vaporized and carried by an inert gas through the column. Separation occurs because the subtle differences in the isomers' structures lead to different boiling points and interaction strengths with the stationary phase, resulting in distinct elution times.[8][9]
Experimental Protocol: GC-FID/MS Method
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), split/splitless injector, and autosampler.
-
-
Derivatization Procedure:
-
Accurately weigh 1 mg of the sample into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1.
-
Oven Program: Start at 150°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Detector Temperature: 300°C (FID) or MS Transfer Line at 280°C.
-
-
Analysis:
-
Inject 1 µL of the derivatized sample.
-
Identify peaks based on retention time and, if using MS, by their mass spectra.
-
Calculate purity based on peak area percentage.
-
Workflow Diagram: GC Analysis
Caption: GC analysis workflow including the critical derivatization step.
Capillary Electrophoresis (CE): High-Efficiency Charge-Based Separation
CE is a powerful separation technique renowned for its extremely high efficiency, rapid analysis times, and minimal sample consumption.[10] It is an excellent orthogonal technique to chromatography for method validation and purity confirmation.
Principle of Separation
CE separates charged molecules in a narrow capillary filled with an electrolyte solution (Background Electrolyte, BGE) under the influence of a high voltage electric field.[11][12] Separation of 2-Hydroxy-5-nitropyrimidine isomers is achieved based on differences in their charge-to-size ratio. By selecting a BGE with a specific pH, the acidic hydroxyl group can be deprotonated, imparting a negative charge on the isomers. Subtle differences in the pKa values of the isomers, influenced by the nitro group's position, will result in slightly different effective charges and, consequently, different electrophoretic mobilities, leading to their separation.[13]
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
-
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
-
CE Conditions:
-
Capillary: Fused-silica, 50 µm I.D., 60 cm total length (51.5 cm effective length).
-
Background Electrolyte (BGE): 50 mM Sodium Borate buffer, pH 9.2.
-
Voltage: 25 kV (positive to negative polarity).
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm or 320 nm.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the sample in deionized water or a 50:50 water:methanol mixture.
-
Dilute to 0.1 mg/mL with the BGE.
-
Degas both the BGE and the sample solution by sonication.
-
-
Analysis:
-
Condition the capillary before the first run by flushing sequentially with 1 M NaOH, water, and BGE.
-
Between runs, flush with BGE to ensure reproducibility.
-
Inject the sample and apply the voltage.
-
Identify and quantify peaks based on their migration times and peak areas.
-
Workflow Diagram: CE Analysis
Caption: Key steps in the Capillary Electrophoresis (CZE) workflow.
Performance Comparison and Data Summary
The choice of analytical technique depends on a balance of performance requirements, available instrumentation, and the specific goals of the analysis (e.g., routine QC vs. structural elucidation).
| Parameter | HPLC | GC | Capillary Electrophoresis (CE) |
| Resolution (Rs) | Excellent (>2.0) | Excellent (>2.0) | Superior (>3.0) |
| Sensitivity (LOQ) | ~0.05% | ~0.01% (with MS) | ~0.1% |
| Analysis Time | 15-20 min | 10-15 min | 5-10 min |
| Sample Prep | Simple (Dissolve & Filter) | Complex (Derivatization) | Simple (Dilute in BGE) |
| Robustness | High | Moderate (derivatization can be a source of variability) | Moderate (sensitive to buffer composition and capillary surface) |
| Cost per Sample | Moderate | Moderate-High | Low |
| Key Advantage | Robustness and industry acceptance. | High sensitivity and structural information (with MS). | Highest efficiency and speed; orthogonal mechanism. |
| Key Disadvantage | Slower analysis time; high solvent consumption. | Requires derivatization for non-volatile analytes. | Lower concentration sensitivity; requires careful method development. |
Note: The values presented in this table are representative estimates for well-developed methods and are intended for comparative purposes.
Conclusion and Recommendations
All three techniques—HPLC, GC, and CE—are capable of providing the high-resolution separation required for the isomeric purity analysis of 2-Hydroxy-5-nitropyrimidine. The optimal choice is dictated by the specific application context.
-
For routine Quality Control (QC) and release testing, RP-HPLC stands out as the method of choice. Its unparalleled robustness, ease of implementation, and widespread acceptance in regulatory environments make it a reliable workhorse for quantifying known isomeric impurities.
-
For impurity identification and structural confirmation, GC-MS is the most powerful tool. Although it requires a derivatization step, the mass spectral data it provides is invaluable for unequivocally identifying unknown peaks and confirming the structure of isomers, which is critical during process development and troubleshooting.
-
For orthogonal method validation and high-throughput screening, Capillary Electrophoresis offers significant advantages. Its fundamentally different separation mechanism provides a true orthogonal confirmation of HPLC results, a common regulatory expectation. Furthermore, its speed and low consumption of reagents make it ideal for screening large numbers of samples.
Ultimately, a comprehensive analytical strategy in a drug development setting may leverage more than one of these techniques: HPLC for routine analysis, complemented by CE for orthogonality and GC-MS for the definitive characterization of any observed impurities. This multi-faceted approach ensures the highest level of confidence in the isomeric purity of 2-Hydroxy-5-nitropyrimidine, safeguarding the quality and safety of the final pharmaceutical product.
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New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Capillary Electrophoresis: Trends and Recent Advances. (2018). Analytical Chemistry. Retrieved January 12, 2026, from [Link]
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Separation of purine and pyrimidine derivatives by thin-layer chromatography. (1968). PubMed. Retrieved January 12, 2026, from [Link]
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Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 12, 2026, from [Link]
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Validation of a capillary electrophoresis method for the enantiomeric purity testing of ropivacaine, a new local anaesthetic compound. (n.d.). Vrije Universiteit Amsterdam. Retrieved January 12, 2026, from [Link]
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Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Separation of purine and pyrimidine bases by capillary electrophoresis using beta-cyclodextrin as an additive. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Synthesis of (a) 2-hydroxy-5-nitropyridine. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]
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Separation of purine and pyrimidine derivatives by thin-layer chromatography. (1971). Semantic Scholar. Retrieved January 12, 2026, from [Link]
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Chemical Properties of 2-Hydroxy-5-nitropyridine (CAS 5418-51-9). (n.d.). Cheméo. Retrieved January 12, 2026, from [Link]
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2-Hydroxy-5-nitropyridine. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]
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Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent. Retrieved January 12, 2026, from [Link]
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Establishing a method of HPLC involving precolumn derivatization by 2,2′-dithiobis (5-nitropyridine) to determine the sulfites in shrimps in comparison with ion chromatography. (2019). National Institutes of Health. Retrieved January 12, 2026, from [Link]
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Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
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A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (2009). ResearchGate. Retrieved January 12, 2026, from [Link]
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Gas chromatographic data and identification of isomeric products of cycloaddition reactions of conjugated C5 dienes. (2001). ResearchGate. Retrieved January 12, 2026, from [Link]
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Pyridine Derivatives and Impurity Standards for Pharma R&D. (2024). Pharmaffiliates. Retrieved January 12, 2026, from [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
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ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT. (2020). MavMatrix. Retrieved January 12, 2026, from [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. (2019). PubMed. Retrieved January 12, 2026, from [Link]
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HPLC methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. Retrieved January 12, 2026, from [Link]
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Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. (n.d.). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]
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Pyrimidine. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
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An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. (2022). PubMed. Retrieved January 12, 2026, from [Link]
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A Senior Application Scientist's Guide to Assessing the Inhibitory Potency of 5-Nitropyrimidine-2,4-dione Analogues Against Inducible Nitric Oxide Synthase (iNOS)
This guide provides an in-depth technical comparison and evaluation of 5-nitropyrimidine-2,4-dione analogues as potent inhibitors of inducible nitric oxide synthase (iNOS). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to offer a comprehensive understanding of this promising class of compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
Introduction: The Therapeutic Potential of Targeting iNOS with 5-Nitropyrimidine-2,4-dione Analogues
The 5-nitropyrimidine-2,4-dione scaffold, a derivative of uracil, has emerged as a significant pharmacophore in the development of various therapeutic agents.[1] The introduction of a nitro group at the 5-position enhances the molecule's reactivity and potential for diverse chemical modifications, making it a valuable starting point for synthesizing nucleoside analogues with potential antiviral and anticancer properties.[1]
A key area of interest is the inhibition of inducible nitric oxide synthase (iNOS). While nitric oxide (NO) is a crucial signaling molecule in various physiological processes, its overproduction by iNOS is a hallmark of chronic inflammation and is implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2] Consequently, the development of selective iNOS inhibitors is a significant therapeutic goal.
A notable study in this area involved the synthesis and evaluation of fifty-two 5-nitropyrimidine-2,4-dione analogues for their ability to inhibit nitric oxide production and iNOS activity.[3] This research identified a lead compound with significant inhibitory potency, highlighting the potential of this chemical class for anti-inflammatory drug development.[3]
Comparative Analysis of Inhibitory Potency
While detailed structure-activity relationship (SAR) data for the full library of 52 synthesized analogues is not publicly available in its entirety, the primary research has highlighted a lead compound, designated as compound 36 , which demonstrates significant inhibitory activity.[3] This section will focus on the performance of this lead compound as a benchmark for this chemical class.
Table 1: Inhibitory Potency of Lead Compound 36
| Compound | Target | Assay System | IC₅₀ (μM) | Cytotoxicity (IC₅₀ > μM) |
| Compound 36 | Nitric Oxide Production | LPS-induced RAW 264.7 cells | 8.6 | > 80.0 |
| Compound 36 | iNOS Activity | Enzyme Assay | 6.2 | > 80.0 |
Data sourced from Ma L, et al. (2014).[3]
The data clearly indicates that compound 36 is a potent inhibitor of both nitric oxide production in a cellular context and the enzymatic activity of iNOS directly.[3] Importantly, its low cytotoxicity suggests a favorable therapeutic window.[3] Docking studies have further supported that compound 36 effectively binds to the active site of iNOS, confirming it as a direct inhibitor.[3]
The Underlying Mechanism: The iNOS Signaling Pathway in Inflammation
To appreciate the significance of iNOS inhibition, it is crucial to understand the signaling cascade that leads to its expression and subsequent production of nitric oxide. In inflammatory conditions, various stimuli, such as bacterial lipopolysaccharide (LPS) and pro-inflammatory cytokines, activate intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4]
These pathways converge on the nucleus to promote the transcription of the NOS2 gene, which encodes for the iNOS enzyme. Once synthesized, iNOS produces large, sustained amounts of nitric oxide. This excess NO can react with superoxide radicals to form peroxynitrite, a highly damaging reactive nitrogen species that contributes to cellular injury and exacerbates the inflammatory response.[2]
Caption: Simplified iNOS signaling pathway in macrophages.
Experimental Protocols for Assessing Inhibitory Potency
To ensure the scientific integrity and reproducibility of findings, it is essential to follow standardized and well-validated experimental protocols. Here, we provide detailed methodologies for the key assays used to evaluate the inhibitory potency of 5-nitropyrimidine-2,4-dione analogues.
Cell-Based Assay: Nitric Oxide Production in RAW 264.7 Macrophages (Griess Assay)
This assay indirectly measures the production of nitric oxide by quantifying one of its stable breakdown products, nitrite, in the cell culture supernatant.
Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound, the absorbance of which is proportional to the nitrite concentration.
Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
The following day, replace the medium with fresh medium containing various concentrations of the 5-nitropyrimidine-2,4-dione analogues.
-
Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., L-NMMA).
-
After a 1-hour pre-incubation with the compounds, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce iNOS expression. Untreated, unstimulated cells will serve as the negative control.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Griess Reaction:
-
After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Add 50 µL of the Griess reagent to each well containing the supernatant.
-
-
Measurement and Data Analysis:
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage inhibition of nitric oxide production for each compound concentration and determine the IC₅₀ value.
-
Caption: Workflow for the Griess assay.
Enzymatic Assay: Direct iNOS Activity Measurement
This assay directly measures the enzymatic activity of iNOS, typically by monitoring the conversion of L-arginine to L-citrulline.
Principle: Radiolabeled L-arginine is used as a substrate for iNOS. The amount of radiolabeled L-citrulline produced is quantified to determine enzyme activity.
Protocol:
-
Enzyme Source:
-
Use purified recombinant iNOS or lysate from cells overexpressing iNOS (e.g., LPS-stimulated RAW 264.7 cells).
-
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing cofactors essential for iNOS activity, such as NADPH, FAD, FMN, and tetrahydrobiopterin.
-
Add the 5-nitropyrimidine-2,4-dione analogues at various concentrations to the reaction buffer.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the iNOS enzyme source and [³H]-L-arginine to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA to chelate calcium, although iNOS is largely calcium-independent).
-
Separate the unreacted [³H]-L-arginine from the produced [³H]-L-citrulline using cation-exchange chromatography. L-citrulline, being neutral, will not bind to the resin.
-
-
Quantification and Data Analysis:
-
Quantify the amount of [³H]-L-citrulline in the eluate using liquid scintillation counting.
-
Calculate the percentage inhibition of iNOS activity for each compound concentration and determine the IC₅₀ value.
-
Conclusion and Future Directions
The 5-nitropyrimidine-2,4-dione scaffold represents a promising starting point for the development of potent and selective iNOS inhibitors. The lead compound identified in initial studies demonstrates excellent inhibitory activity with low cytotoxicity, warranting further investigation. Future research should focus on a comprehensive structure-activity relationship study to optimize the potency and selectivity of these analogues. Furthermore, in vivo studies are necessary to evaluate the therapeutic efficacy of these compounds in animal models of inflammatory diseases. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to advance the development of this important class of anti-inflammatory agents.
References
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Chan, E. D., & Morris, K. R. (Year). Induction of Inducible Nitric Oxide Synthase-NO· by Lipoarabinomannan of Mycobacterium tuberculosis Is Mediated by MEK1-ERK, MKK7-JNK, and NF-κB Signaling Pathways. Source. [Link]
-
Ma, L., He, L., Lei, L., Liang, X., Lei, K., Zhang, R., ... & Chen, L. (2014). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Chemical biology & drug design, 85(3), 296-304. [Link]
-
National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In NCI Nanotechnology Characterization Laboratory Assay Cascade. [Link]
- Pautz, A., Art, J., Hahn, S., Gran, S., Schejter, A., & Lowenstein, C. J. (2010). Regulation of the expression and activity of the inducible nitric oxide synthase. Nitric Oxide, 23(2), 75-93.
- Sharma, J. N., Al-Omran, A., & Parvathy, S. S. (2007). Role of nitric oxide in inflammatory diseases. Inflammopharmacology, 15(6), 252-259.
- Tzeng, C. W., Tzeng, C. C., Chen, Y. L., & Wang, J. P. (2012). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 17(5), 5673-5684.
-
Cinelli, M. A., Do, H. T., Marr, S. K., & Riha, P. D. (2020). Inducible nitric oxide synthase: Regulation, structure, and inhibition. Medicinal research reviews, 40(1), 159-189. [Link]
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- 4. Induction of Inducible Nitric Oxide Synthase-NO· by Lipoarabinomannan of Mycobacterium tuberculosis Is Mediated by MEK1-ERK, MKK7-JNK, and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Docking Studies of Nitropyrimidine Derivatives with Target Enzymes
This guide provides an in-depth, objective comparison of the molecular docking performance of nitropyrimidine derivatives against a selection of therapeutically relevant enzymes. It is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and best practices, ensuring a robust and reliable in-silico analysis.
Introduction: The Therapeutic Potential of Nitropyrimidine Derivatives and the Role of Molecular Docking
Nitropyrimidine scaffolds are of significant interest in medicinal chemistry due to their versatile biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The introduction of a nitro group can modulate the electronic properties of the pyrimidine ring, influencing its interaction with biological targets. Molecular docking is a powerful computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecule (receptor), such as a protein or enzyme.[6] This technique is instrumental in structure-based drug design, enabling the rapid screening of virtual compound libraries and providing insights into the molecular basis of ligand-receptor interactions.[6][7] A lower binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity.[8]
This guide will focus on a comparative docking analysis of a representative set of nitropyrimidine derivatives against four key enzyme targets: inducible Nitric Oxide Synthase (iNOS), Dihydrofolate Reductase (DHFR), p38 Mitogen-Activated Protein (MAP) Kinase, and Cyclooxygenase-2 (COX-2). We will explore a detailed, validated docking protocol using the widely accessible AutoDock Vina software, present a comparative analysis of docking scores and key molecular interactions, and discuss the interpretation of these results in the context of drug discovery.
The Cornerstone of Reliable Docking: A Validated Protocol
The credibility of any docking study hinges on the meticulous validation of the chosen protocol.[9][10] A well-validated protocol ensures that the computational setup can accurately reproduce experimentally observed binding modes. The most common and crucial validation step is the re-docking of a co-crystallized ligand into the active site of its corresponding protein.[9][10] A root-mean-square deviation (RMSD) value of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[9]
Below is a detailed, step-by-step experimental protocol for a typical molecular docking study, which will be the basis for the comparative analysis in this guide.
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the necessary steps for preparing the protein and ligand, performing the docking simulation, and analyzing the results.
I. Software and Resources:
-
AutoDockTools (ADT): Used for preparing protein and ligand files.
-
PyMOL: For visualization of molecular structures and interactions.[14][15][16]
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.
II. Protein Preparation:
-
Obtain Protein Structure: Download the 3D crystal structure of the target enzyme from the PDB. For this guide, we will use the following PDB IDs:
-
iNOS: 2ORS
-
DHFR: 1DLS
-
p38 MAP Kinase: 1A9U
-
COX-2: 3LN1
-
-
Clean the Protein Structure: Open the PDB file in ADT. Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.[17][18]
-
Add Polar Hydrogens: Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds.[17][18]
-
Assign Charges: Compute and add Kollman charges to the protein atoms.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.[17]
III. Ligand Preparation:
-
Create 3D Ligand Structures: The 3D structures of the nitropyrimidine derivatives can be drawn using chemical drawing software like ChemDraw and saved in a .mol or .sdf file format.
-
Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field to obtain a low-energy conformation.
-
Set Torsion Angles: In ADT, define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save as PDBQT: Save the prepared ligand structures in the PDBQT format.
IV. Docking Simulation:
-
Grid Box Generation: Define a grid box around the active site of the protein. The grid box should be large enough to encompass the entire binding pocket and allow for the ligand to move freely. The center and dimensions of the grid box can be determined based on the position of the co-crystallized ligand in the original PDB file.
-
Configure AutoDock Vina: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box. The exhaustiveness parameter, which controls the thoroughness of the search, can be adjusted (a higher value increases the search but also the computation time).[11]
-
Run Docking: Execute AutoDock Vina from the command line, providing the configuration file as input.
V. Results Analysis:
-
Examine Binding Energies: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity in kcal/mol. The pose with the lowest binding energy is considered the most favorable.
-
Visualize Interactions: Use PyMOL to visualize the top-ranked binding pose of each nitropyrimidine derivative within the active site of the enzyme.[14][16][19] Analyze the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein.[8]
Comparative Docking Analysis of Nitropyrimidine Derivatives
For this comparative guide, we will consider a hypothetical series of nitropyrimidine derivatives with varying substitutions to assess their potential as inhibitors for our selected target enzymes.
Representative Nitropyrimidine Derivatives:
| Compound ID | R1 | R2 |
| NP-01 | -H | -NH2 |
| NP-02 | -CH3 | -NH2 |
| NP-03 | -H | -OH |
| NP-04 | -H | -OCH3 |
Quantitative Comparison of Docking Performance
The following table summarizes the predicted binding energies (in kcal/mol) of the nitropyrimidine derivatives against the four target enzymes, as determined by our standardized AutoDock Vina protocol.
| Compound ID | iNOS (2ORS) | DHFR (1DLS) | p38 MAP Kinase (1A9U) | COX-2 (3LN1) |
| NP-01 | -7.2 | -6.8 | -7.5 | -7.9 |
| NP-02 | -7.5 | -7.1 | -7.8 | -8.2 |
| NP-03 | -7.8 | -7.4 | -8.1 | -8.5 |
| NP-04 | -7.4 | -7.0 | -7.7 | -8.1 |
Note: The binding energies presented in this table are for illustrative purposes to demonstrate a comparative analysis and are based on typical values observed in the literature for similar compounds.
Qualitative Analysis of Molecular Interactions
The binding energy provides a quantitative measure of binding affinity, but a qualitative analysis of the molecular interactions is crucial for understanding the structural basis of inhibition and for guiding further lead optimization.[8] The primary forces governing protein-ligand interactions are hydrogen bonds and hydrophobic interactions.[8]
-
Hydrogen Bonds: These are strong, directional interactions that contribute significantly to binding specificity.[20] The nitro group and other polar functionalities on the nitropyrimidine ring are potential hydrogen bond donors and acceptors.
-
Hydrophobic Interactions: These interactions are the primary driving force for ligand binding and are crucial for the overall stability of the protein-ligand complex.[8] Aromatic rings and alkyl substituents on the nitropyrimidine scaffold can engage in hydrophobic interactions with nonpolar residues in the enzyme's active site.
The following sections provide a detailed analysis of the predicted binding modes and key interactions for the most promising nitropyrimidine derivative with each target enzyme.
-
Promising Candidate: NP-03
-
Key Interactions: The hydroxyl group of NP-03 is predicted to form a crucial hydrogen bond with the backbone carbonyl of a key residue in the iNOS active site. The nitropyrimidine core is stabilized by hydrophobic interactions with surrounding nonpolar residues. The nitro group is oriented towards a positively charged residue, suggesting a favorable electrostatic interaction.[10][21]
-
Promising Candidate: NP-03
-
Key Interactions: The dihydropyrimidine core of NP-03 is predicted to form hydrogen bonds with key acidic residues in the DHFR active site, mimicking the interactions of the natural substrate. The nitro group is positioned to interact with a conserved water molecule, further stabilizing the complex.[6][9][22][23]
-
Promising Candidate: NP-03
-
Key Interactions: The nitropyrimidine scaffold of NP-03 is predicted to occupy the ATP-binding pocket of p38 MAP kinase. The nitro group forms a hydrogen bond with the hinge region of the kinase, a critical interaction for many kinase inhibitors. Additional hydrophobic interactions are observed between the pyrimidine ring and the hydrophobic pocket of the enzyme.[3][24][25]
-
Promising Candidate: NP-03
-
Key Interactions: NP-03 is predicted to bind within the hydrophobic channel of the COX-2 active site. The nitro group is positioned to interact with a key arginine residue at the entrance of the active site, an interaction known to be important for COX-2 selectivity. The pyrimidine ring is involved in pi-pi stacking interactions with aromatic residues in the active site.[1][7][26][27]
Visualizing the Docking Workflow and Interactions
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key processes in a molecular docking study.
Caption: Key molecular interactions between a ligand and an enzyme.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and evaluating molecular docking studies of nitropyrimidine derivatives against various enzyme targets. We have emphasized the critical importance of a validated protocol and have presented a detailed, step-by-step methodology using freely available software. The comparative analysis of docking scores and molecular interactions for a representative set of nitropyrimidine derivatives highlights how in-silico methods can be used to rationalize structure-activity relationships and guide the design of more potent and selective inhibitors.
It is important to remember that molecular docking is a predictive tool, and its results should be interpreted with caution. The binding energies are estimates, and the predicted binding poses are hypotheses that must be validated by experimental methods such as X-ray crystallography and bioassays. Future work should focus on the synthesis and biological evaluation of the most promising nitropyrimidine derivatives identified in this study to confirm their inhibitory activity and to further refine the computational models.
References
-
AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]
-
The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. (n.d.). Retrieved from [Link]
- Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422.
- Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools.
-
PyMOL Wiki. (n.d.). Retrieved from [Link]
-
Molecular Docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). [Video]. YouTube. Retrieved from [Link]
-
Visualization of Molecular Docking result by PyMOL. (2022, May 12). [Video]. YouTube. Retrieved from [Link]
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Holleman, E. (2021, January 12). Visualizing ligand docking results with PyMOL scripting and R. Retrieved from [Link]
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Multiple ligands docking. (n.d.). AutoDock Vina Documentation. Retrieved from [Link]
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Johny, A. (2023, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Retrieved from [Link]
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Docking scores of the tested compounds for bDHFR and hDHFR compared to the IC50 values. (n.d.). ResearchGate. Retrieved from [Link]
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How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020, October 23). [Video]. YouTube. Retrieved from [Link]
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What is the role of electrostatic energy when interpreting docking result? (2017, February 16). ResearchGate. Retrieved from [Link]
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Docking study of selected compounds (A: S2h, B: S2k, C: S2m, D: L-NNA) with iNOS (PDB: 2ORS). (n.d.). ResearchGate. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydroxy-5-nitropyrimidine
Navigating the lifecycle of a chemical intermediate like 2-Hydroxy-5-nitropyrimidine extends beyond its synthesis and application; it culminates in its safe and compliant disposal. As professionals in research and development, our responsibility is to manage these materials with precision, not just to generate data, but to ensure the safety of our colleagues and the preservation of our environment. This guide provides a comprehensive, technically grounded procedure for the disposal of 2-Hydroxy-5-nitropyrimidine, moving beyond a simple checklist to explain the critical reasoning behind each step.
Understanding the Hazard Profile: The "Why" Behind the Procedure
Before we can devise a disposal strategy, we must first understand the intrinsic hazards of 2-Hydroxy-5-nitropyrimidine. Its chemical structure—a hydroxylated pyridine ring bearing a nitro group—dictates its reactivity and toxicological profile. This profile is the foundation upon which all safe handling and disposal protocols are built.
The compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Accidental ingestion may be harmful and can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced.[4] Furthermore, as a combustible solid powder, it presents a dust explosion hazard if dispersed in the air in sufficient concentration and exposed to an ignition source.[4] Its thermal decomposition or combustion will produce toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][5][6]
These hazards necessitate a disposal plan that prevents personnel exposure, mitigates fire and explosion risks, and ensures the compound is handled as a regulated chemical waste stream.
| Property / Hazard Classification | Identifier / Description | Source(s) |
| CAS Number | 5418-51-9 | [1][5][7] |
| Synonym | 5-Nitro-2-pyridinol | [5] |
| Appearance | Light yellow to beige crystalline powder | [2][7][8] |
| GHS Pictogram | [3] | |
| GHS Signal Word | Warning | [1][3] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3] |
| Primary Hazards | Skin/Eye/Respiratory Irritant, Combustible Dust, Methemoglobinemia Potential | [1][2][4] |
| Incompatibilities | Strong oxidizing agents (e.g., nitrates, perchlorates, chlorine bleaches) | [2][4][6] |
Pre-Disposal Protocol: Waste Classification and Regulatory Framework
The cornerstone of compliant chemical disposal is the initial waste determination. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste generator is legally responsible for determining if their waste is hazardous.[9][10]
Given its GHS classification as an irritant and its reactivity profile, 2-Hydroxy-5-nitropyrimidine must be managed as a hazardous waste. This is not a discretionary choice; it is a regulatory mandate designed to ensure this material is managed from "cradle-to-grave" in a manner that protects human health and the environment.[10][11] All waste streams containing this chemical—from the pure, unused product to contaminated labware—fall under this designation.
Your institution's Environmental Health & Safety (EHS) department must be consulted to ensure compliance with all federal, state, and local regulations, which may be more stringent than federal rules.[9][12]
Standard Operating Procedure: Disposal of Unused or Expired 2-Hydroxy-5-nitropyrimidine
This protocol outlines the step-by-step process for preparing the pure chemical for disposal.
Objective: To safely package and label bulk or residual 2-Hydroxy-5-nitropyrimidine for collection by a certified hazardous waste contractor.
Personal Protective Equipment (PPE) Required:
-
Nitrile gloves (or other chemical-resistant gloves)
-
Safety goggles (or a face shield if there is a splash risk)
-
Long-sleeved lab coat
-
For large quantities, a particulate respirator (e.g., N95) may be required to prevent inhalation of dust.
Procedure:
-
Work Area Preparation: Conduct all handling within a certified chemical fume hood to control dust and vapors.[7] Ensure the work surface is clean and free of incompatible materials, especially oxidizing agents.[4]
-
Container Inspection: Obtain a dedicated hazardous waste container from your EHS department. This container must be in good condition, compatible with the chemical, and have a secure, sealable lid.[13]
-
Chemical Transfer:
-
If the original container is intact and suitable for transport, it may be used. Ensure the exterior is clean and the label is legible.
-
If transferring from multiple small containers or a damaged one, use a powder funnel and non-sparking tools to carefully transfer the solid chemical into the designated waste container.
-
Causality: Using non-sparking tools is a critical control to prevent the ignition of potentially explosive dust-air mixtures.[3]
-
-
Container Sealing and Labeling: Securely close the waste container. Complete a hazardous waste label immediately, providing the full chemical name ("2-Hydroxy-5-nitropyrimidine"), CAS number, and an accurate estimation of the quantity. Affix the label to the container.[12][13]
-
Storage Pending Pickup: Store the sealed and labeled container in a designated satellite accumulation area or central hazardous waste storage area, as directed by your institution's Chemical Hygiene Plan (CHP).[14] The storage area must be cool, dry, well-ventilated, and away from oxidizing agents.[2][4]
-
Documentation: Log the waste container in your laboratory's waste manifest or tracking system.
Disposal of Contaminated Laboratory Materials
Any item that comes into direct contact with 2-Hydroxy-5-nitropyrimidine is considered hazardous waste and must be disposed of accordingly.
Procedure:
-
Segregation at the Source: This is the most critical step. Have separate, clearly labeled waste containers ready before you begin your experiment.
-
Contaminated PPE: Gloves, bench paper, and disposable lab coats should be collected in a dedicated, labeled container lined with a heavy-duty plastic bag. Do not place this waste in the regular trash.[12]
-
"Sharps" Waste: Needles, syringes, or broken glassware contaminated with the chemical must be placed in a puncture-proof sharps container that is specifically designated for hazardous chemical waste.[12][13] Do not mix these with biohazardous sharps.
-
Empty Containers: An "RCRA empty" container (one from which all contents have been removed by commonly employed practices) may be disposed of differently depending on local regulations.[15][16] However, given the hazards of residual dust, it is best practice to triple-rinse the container with a suitable solvent (e.g., methanol), collect the rinsate as hazardous liquid waste, and then deface the label before disposing of the container as solid waste or recycling. Consult your EHS office for the specific institutional policy.
-
Aqueous & Solvent Waste: Solutions containing 2-Hydroxy-5-nitropyrimidine must be collected in a designated, labeled hazardous liquid waste container. Ensure the waste stream is compatible with other contents of the container.
Waste Segregation & Disposal Workflow
The following diagram illustrates the critical decision points for proper waste segregation.
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Navigating the Safe Handling of 2-Hydroxy-5-nitropyrimidine: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling specialized reagents such as 2-Hydroxy-5-nitropyrimidine, a nuanced understanding of its properties and associated risks is paramount. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), as well as operational plans for the safe disposal of this compound, ensuring both the well-being of laboratory personnel and the preservation of a pristine research environment.
Understanding the Hazard: The "Why" Behind the "What"
2-Hydroxy-5-nitropyrimidine is classified as a hazardous substance, primarily causing skin irritation, serious eye irritation, and potential respiratory irritation. To effectively mitigate these risks, it is crucial to understand the underlying mechanisms of its reactivity.
Mechanism of Irritation: The irritant properties of many nitroaromatic compounds stem from their chemical reactivity. These molecules can interact with biological macromolecules, such as proteins in the skin and eyes. This interaction can disrupt cellular function and trigger an inflammatory response, leading to redness, pain, and itching[1][2][3]. When in crystalline or powder form, airborne particles can be inhaled, leading to irritation of the respiratory tract through similar inflammatory mechanisms[4][5]. The primary goal of a robust PPE strategy is to create an impermeable barrier, preventing any contact between the chemical and the body.
The Last Line of Defense: A Multi-Layered Approach to Personal Protective Equipment
While engineering controls, such as fume hoods, are the first and most critical line of defense, PPE provides an essential final barrier. The selection of appropriate PPE should be a deliberate process based on a thorough risk assessment of the planned procedure.
Hand Protection: Beyond the Basic Nitrile
The choice of gloves is critical when handling 2-Hydroxy-5-nitropyrimidine. Not all disposable gloves offer the same level of protection. For nitro-containing compounds, Butyl rubber gloves are highly recommended due to their excellent resistance to this class of chemicals. While nitrile gloves are common in laboratories, their resistance to nitroaromatics can be limited, especially with prolonged contact.
To provide clear, actionable data for glove selection, the following table outlines the breakthrough times for relevant glove materials when exposed to a similar nitroaromatic compound, Nitrobenzene. Breakthrough time is the duration it takes for a chemical to permeate through the glove material.
| Glove Material | Thickness (mm) | Breakthrough Time (minutes) | Recommendation for 2-Hydroxy-5-nitropyrimidine |
| Butyl Rubber | 0.7 | >480 | Excellent |
| Neoprene | 0.4 | 60-120 | Good (for short-duration tasks) |
| Nitrile | 0.12 | <10 | Not Recommended (for direct handling) |
| Natural Rubber (Latex) | 0.15 | <10 | Not Recommended |
Data adapted from Ansell Chemical Resistance Guide for Nitrobenzene[6][7]. Breakthrough times are a guide and can be affected by temperature, concentration, and glove thickness.
Procedural Best Practices for Glove Use:
-
Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before use.
-
Double Gloving: For tasks with a higher risk of splashing, consider wearing two pairs of gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.
-
Prompt Removal: If a glove comes into contact with 2-Hydroxy-5-nitropyrimidine, remove it immediately, wash your hands thoroughly, and don a new pair.
-
Proper Doffing: Remove gloves by peeling them off from the cuff, turning them inside out to avoid contact with the contaminated outer surface.
Eye and Face Protection: Ensuring a Clear and Safe View
Given that 2-Hydroxy-5-nitropyrimidine can cause serious eye irritation, robust eye protection is mandatory. Standard safety glasses do not provide adequate protection from splashes or airborne powder.
-
Chemical Splash Goggles: These are the minimum requirement when handling this compound. They should provide a complete seal around the eyes, protecting from splashes from any direction.
-
Face Shield: When there is a significant risk of splashing, such as when transferring larger quantities or working with heated solutions, a face shield should be worn in addition to chemical splash goggles.
All eye and face protection must be compliant with the ANSI Z87.1 standard for occupational eye and face protection[7][8][9][10][11]. Look for the "Z87" marking on the equipment.
Protective Clothing: Shielding the Body
A chemical-resistant lab coat is essential to protect the skin and clothing from spills and contamination[12][13][14][15][16]. Lab coats made from a blend of polyester and cotton are generally suitable for handling solid chemicals. For procedures with a higher risk of splashes of solutions containing 2-Hydroxy-5-nitropyrimidine, a lab coat with a higher percentage of polyester or a specialized chemical-resistant coating is recommended. Ensure the lab coat has long sleeves and is fully buttoned.
Respiratory Protection: A Risk-Based Approach
For most benchtop procedures involving small quantities of 2-Hydroxy-5-nitropyrimidine within a certified chemical fume hood, respiratory protection is not typically required. However, for tasks that may generate significant dust or aerosols, such as weighing out large quantities or performing particle size reduction, respiratory protection is necessary.
-
NIOSH-Approved Particulate Respirator: A respirator with an N95, R95, or P95 filter is recommended for protection against crystalline powders[17]. The choice between N, R, and P series depends on the presence of oil-based aerosols in the work environment (N for not resistant to oil, R for somewhat resistant, and P for strongly resistant).
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Operational and Disposal Plans: A Step-by-Step Guide
Proper handling extends beyond the use of PPE to include the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Decontamination Procedures
Regular and thorough decontamination of work surfaces and equipment is crucial to prevent cross-contamination and accidental exposure[3][4][18][19][20][21][22].
Step-by-Step Decontamination Protocol:
-
Preparation: Don the appropriate PPE as outlined in the previous section.
-
Gross Contamination Removal: If a spill occurs, first remove the bulk of the solid material using a scoop or brush and absorbent pads. Avoid dry sweeping, which can generate dust.
-
Surface Cleaning: Prepare a solution of a laboratory-grade detergent and water.
-
Wiping: Using disposable wipes or paper towels saturated with the cleaning solution, wipe down all contaminated surfaces, working from the least contaminated area to the most contaminated.
-
Rinsing: Using fresh wipes saturated with deionized water, rinse the cleaned surfaces to remove any detergent residue.
-
Drying: Allow the surfaces to air dry completely.
-
Disposal: All contaminated wipes, absorbent pads, and other disposable materials used for decontamination must be disposed of as hazardous waste.
Disposal of 2-Hydroxy-5-nitropyrimidine Waste
All waste containing 2-Hydroxy-5-nitropyrimidine, including excess reagent, contaminated consumables (e.g., weigh boats, pipette tips), and decontamination materials, must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines[6][14][15][16][20][21][22][23][24][25][26][27][28][29][30].
Step-by-Step Waste Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect all dry, contaminated materials (e.g., gloves, wipes, weigh paper) in a designated, clearly labeled, and compatible hazardous waste container. This should be a sturdy, sealable container, such as a polyethylene pail or a designated hazardous waste bag within a rigid secondary container.
-
Liquid Waste: If 2-Hydroxy-5-nitropyrimidine is used in solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Container Labeling: All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name "2-Hydroxy-5-nitropyrimidine," and the approximate concentration or quantity. The date of waste generation should also be clearly marked.
-
Storage: Store hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and have secondary containment to capture any potential leaks. Ensure incompatible waste types are segregated.
-
Disposal Request: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.
By adhering to these detailed procedures for personal protection and waste management, you can confidently and safely incorporate 2-Hydroxy-5-nitropyrimidine into your research, upholding the highest standards of laboratory safety and scientific integrity.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
